molecular formula C9H11N B587272 3-Phenylazetidine CAS No. 4363-13-7

3-Phenylazetidine

Cat. No.: B587272
CAS No.: 4363-13-7
M. Wt: 133.194
InChI Key: XOZGEXKQMVAILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylazetidine is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.194. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZGEXKQMVAILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651786
Record name 3-Phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4363-13-7
Record name 3-Phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Phenylazetidine from N-Benzhydryl 3-Azetidinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-detailed protocol for the synthesis of 3-phenylazetidine, a valuable scaffold in medicinal chemistry, starting from N-benzhydryl 3-azetidinone. The synthesis involves a two-step sequence: a Grignard reaction to introduce the phenyl group, followed by a catalytic hydrogenation for the deprotection of the benzhydryl group. This document elucidates the mechanistic rationale behind each step, provides detailed experimental procedures, and offers insights into process optimization and characterization of the intermediates and the final product.

Introduction: The Significance of the this compound Scaffold

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant attention in drug discovery.[1][2][3] Its constrained, three-dimensional structure provides a unique vector for substituents, allowing for the exploration of novel chemical space and the development of compounds with improved pharmacological properties. Specifically, the this compound moiety serves as a crucial building block in the synthesis of a wide range of biologically active molecules, including potential therapeutic agents.[1] The presence of the phenyl group at the 3-position introduces aromatic interactions and can significantly influence the binding affinity and selectivity of a drug candidate.

The synthetic route detailed herein utilizes the commercially available N-benzhydryl 3-azetidinone, a strategic starting material where the bulky benzhydryl group serves as a robust protecting group for the azetidine nitrogen.[4][5] This protection is crucial for preventing undesired side reactions during the introduction of the phenyl group.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from N-benzhydryl 3-azetidinone is efficiently achieved through a two-step process:

  • Grignard Addition: The carbonyl group of N-benzhydryl 3-azetidinone is subjected to a nucleophilic attack by a phenyl Grignard reagent (phenylmagnesium bromide) to form the corresponding tertiary alcohol, N-benzhydryl-3-phenylazetidin-3-ol.

  • Deprotection via Catalytic Hydrogenation: The N-benzhydryl protecting group is subsequently removed via catalytic hydrogenolysis to yield the desired this compound.

This strategy is advantageous due to its straightforward nature, generally good yields, and the commercial availability of the starting materials and reagents.

Mechanistic Insights and Rationale

Step 1: Grignard Addition to N-Benzhydryl 3-Azetidinone

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[6][7][8] In this first step, phenylmagnesium bromide (PhMgBr), a potent nucleophile, adds to the electrophilic carbonyl carbon of N-benzhydryl 3-azetidinone.

Mechanism:

The reaction is believed to proceed through a nucleophilic addition mechanism.[6][7] The highly polarized carbon-magnesium bond in phenylmagnesium bromide results in a carbanion-like phenyl group that readily attacks the partially positive carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate, a magnesium alkoxide, which upon acidic workup, is protonated to yield the tertiary alcohol, N-benzhydryl-3-phenylazetidin-3-ol.

Causality behind Experimental Choices:

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is the solvent of choice.[9] These aprotic solvents are crucial as they stabilize the Grignard reagent through coordination with the magnesium atom and do not react with it, unlike protic solvents which would lead to the protonation of the Grignard reagent and the formation of benzene.[9]

  • Anhydrous Conditions: The Grignard reagent is a strong base and will react with any acidic protons, including those from water.[10][11] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Temperature Control: The initial reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the Grignard addition. The reaction is then typically allowed to warm to room temperature to ensure completion.

Step 2: Deprotection of the N-Benzhydryl Group

The N-benzhydryl group is a commonly used protecting group for amines due to its stability under a range of conditions.[12][13][14] Its removal is typically achieved through catalytic hydrogenolysis.

Mechanism:

Catalytic hydrogenolysis involves the cleavage of the carbon-nitrogen bond using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[13] The generally accepted mechanism involves the adsorption of both the N-benzhydryl azetidine and molecular hydrogen onto the surface of the palladium catalyst.[13] The hydrogen molecule is cleaved to form palladium hydride species, which then facilitate the cleavage of the benzylic C-N bond, resulting in the formation of the deprotected amine (this compound) and diphenylmethane as a byproduct.[13]

Causality behind Experimental Choices:

  • Catalyst: 10% Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[13] In some cases, palladium hydroxide on carbon (Pearlman's catalyst) can be used, particularly for more stubborn deprotections.[4]

  • Hydrogen Source: Hydrogen gas, typically supplied from a balloon or a pressurized system, is the reducing agent.[13] Alternatively, transfer hydrogenation conditions using reagents like ammonium formate or formic acid can also be employed.[15]

  • Solvent: Protic solvents like methanol or ethanol are generally used as they can solvate the substrate and the catalyst effectively.

  • Pressure and Temperature: The reaction is often carried out at atmospheric pressure and room temperature. However, for more challenging deprotections, elevated pressure and temperature may be required to drive the reaction to completion.[4][16][17]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Benzhydryl 3-azetidinone≥98%Commercially Available
Magnesium turnings---Commercially Available
BromobenzeneAnhydrous, ≥99.5%Commercially Available
Diethyl etherAnhydrous, ≥99.7%Commercially Available
IodineCrystalCommercially Available
Hydrochloric acid37%Commercially Available
Sodium bicarbonateSaturated aqueous solution---
Sodium sulfateAnhydrousCommercially Available
Palladium on carbon10 wt. % loadingCommercially Available
Hydrogen gasHigh purity---
MethanolAnhydrous, ≥99.8%Commercially Available
Celite®---Commercially Available
Step 1: Synthesis of N-Benzhydryl-3-phenylazetidin-3-ol

Workflow Diagram:

Synthesis_Step1 A Prepare Phenylmagnesium Bromide B Add N-Benzhydryl 3-Azetidinone A->B Anhydrous Ether C Reaction Quench B->C Saturated NH4Cl (aq) D Extraction & Drying C->D Ethyl Acetate E Purification D->E Column Chromatography F Characterization E->F NMR, IR, MS

Caption: Workflow for the synthesis of N-benzhydryl-3-phenylazetidin-3-ol.

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small portion of a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. The disappearance of the iodine color and the gentle refluxing of the ether indicates the start of the reaction.

    • Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[10][11]

    • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.[9]

  • Grignard Addition:

    • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

    • Dissolve N-benzhydryl 3-azetidinone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzhydryl-3-phenylazetidin-3-ol as a white solid.

Expected Yield: 60-80%

Characterization Data (N-Benzhydryl-3-phenylazetidin-3-ol):

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the benzhydryl and phenyl groups, the azetidine ring protons, and the hydroxyl proton.
¹³C NMR Resonances for the aromatic carbons, the quaternary carbon at the 3-position of the azetidine ring, the azetidine ring carbons, and the benzhydryl methine carbon.
IR (KBr) Broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretching), and characteristic aromatic C-H and C=C stretching vibrations.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.
Step 2: Synthesis of this compound

Workflow Diagram:

Synthesis_Step2 A Prepare Reaction Mixture B Hydrogenation A->B H2 (balloon), Pd/C C Catalyst Filtration B->C Filter through Celite D Solvent Removal C->D Rotary Evaporation E Purification D->E Distillation or Crystallization F Characterization E->F NMR, MS

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add N-benzhydryl-3-phenylazetidin-3-ol (1.0 eq) and methanol.

    • Carefully add 10% Pd/C catalyst (10-20 mol% Pd) to the solution.[13]

  • Hydrogenation:

    • Seal the flask with a septum and evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.[13]

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Expected Yield: 70-90%

Characterization Data (this compound):

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the azetidine ring protons, and the NH proton.
¹³C NMR Resonances for the aromatic carbons and the azetidine ring carbons.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product (134.19 g/mol ).[18]

Safety Considerations

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous techniques.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. The hydrogenation step should be performed in a well-ventilated fume hood, away from any ignition sources.

  • Palladium on Carbon: Palladium on carbon is flammable, especially when dry. Handle the catalyst carefully and do not allow it to dry out completely on the filter paper.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing these experiments.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of this compound from N-benzhydryl 3-azetidinone. The methodology, grounded in well-established organic reactions, provides a practical route for obtaining this valuable building block for drug discovery and development. The detailed protocols, mechanistic explanations, and characterization data serve as a comprehensive resource for researchers in the field. Careful attention to anhydrous conditions and safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • Bacqué, E., Paris, J.-M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine.
  • Tinant, B., Laurent, M. Y., Ceresiat, M., & Marchand-Brynaert, J. (2014). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series.
  • Cunico, R. F., & Gaven, L. F. (1999). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 64(15), 5626-5627. [Link]
  • Kabalka, G. W., Akula, M. R., & Zhang, J. (2019). Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. The Journal of Organic Chemistry, 84(17), 11097-11105. [Link]
  • Ly, N. T., Thaxton, A., & Trudell, M. L. (2013). Synthesis of 3,3-Diarylazetidines. University of New Orleans. [Link]
  • Saito, A., & Hanzawa, Y. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(11), 14696-14701. [Link]
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-255. [Link]
  • Taylor & Francis Online. (n.d.). Synthesis of 3-Amino 3-Phenyl Azetidine. [Link]
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
  • ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-para-methoxybenzyl protecting group. [Link]
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
  • PubMed Central. (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
  • Nature. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. [Link]
  • K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
  • PubChem. (n.d.). 1-(3-Hydroxypropyl)-3-phenylazetidin-3-ol. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ACS Publications. (n.d.).
  • ResearchGate. (2018, March 6). SYNTHESIS OF SOME AZETIDINONE, OXAZIPINE COMPOUNDS FROM BENZYLIDINE PHENYL HYDRAZINES. [Link]
  • PubChem. (n.d.). (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. [Link]
  • University of Missouri–St. Louis. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
  • NIH. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
  • PrepChem.com. (n.d.). Synthesis of 1-benzhydryl-3-oxoazetidine. [Link]
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Organic Chemistry Data. (n.d.).
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
  • Organic Syntheses. (n.d.). azetidine. [Link]
  • Organic Chemistry Portal. (n.d.). A Facile Deprotection of Secondary Acetamides. [Link]
  • RSC Publishing. (2021, July 6).
  • Wikipedia. (n.d.). Phenylmagnesium bromide. [Link]
  • MDPI. (n.d.). Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phthalocyaninato Metal Complexes with Er, Lu and Yb. [Link]
  • PubChem. (n.d.). Phenylmagnesium bromide. [Link]
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

Sources

3-phenylazetidine structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Conformation of 3-Phenylazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereochemical and conformational properties of the this compound scaffold, a privileged motif in modern medicinal chemistry. Azetidines, as strained four-membered heterocycles, offer unique three-dimensional exit vectors and improved physicochemical properties compared to their five- and six-membered counterparts.[1] The conformation of the azetidine ring, particularly the orientation of the C3 substituent, is a critical determinant of molecular shape and biological activity. This document synthesizes foundational principles of azetidine stereochemistry, details the key experimental and computational methodologies for its characterization, and discusses the implications for rational drug design.

Introduction: The Rise of Azetidines in Drug Discovery

The pharmaceutical industry has shown a growing emphasis on designing sp³-rich, three-dimensional molecules to improve selectivity and access novel intellectual property.[1] In this context, azetidines have emerged as valuable scaffolds.[2] Their inherent ring strain (≈26 kcal/mol) and non-planar, puckered geometry provide a rigid framework that can favorably orient substituents for optimal interaction with biological targets.[3] Unlike more flexible linkers, the azetidine core restricts conformational freedom, which can lead to a lower entropic penalty upon binding and thus higher affinity. Furthermore, the nitrogen atom provides a handle for modifying aqueous solubility and serves as a key hydrogen-bond acceptor.[1]

The this compound moiety, in particular, is a versatile building block that combines this desirable three-dimensional core with a phenyl group, a common pharmacophore element. Understanding its conformational landscape is therefore paramount for any drug development professional seeking to leverage this scaffold.

Synthesis of the this compound Core

The construction of the strained azetidine ring requires specific synthetic strategies. While numerous methods exist for azetidine synthesis, including [2+2] cycloadditions and ring expansions of aziridines, a common and effective approach involves the intramolecular cyclization of precursors containing a nitrogen nucleophile and a suitable leaving group.[4][5]

A representative synthetic strategy for a 3-substituted azetidine, such as a 3-amino-3-phenylazetidine derivative, begins with a protected azetidin-3-one.[6][7] The rationale for using a protected ketone is to control the reactivity and introduce the desired functionalities in a stepwise manner.

cluster_synthesis Representative Synthetic Pathway Ketone N-protected Azetidin-3-one Intermediate1 Strecker Reaction (e.g., Dibenzylamine, TMS-CN) Ketone->Intermediate1 CyanoAmine α-Aminonitrile Intermediate Intermediate1->CyanoAmine Intermediate2 Grignard Reaction (PhMgBr) CyanoAmine->Intermediate2 PhenylAmine 3-Amino-3-phenyl Azetidine (Protected) Intermediate2->PhenylAmine Intermediate3 Deprotection (e.g., Hydrogenolysis) PhenylAmine->Intermediate3 Final 3-Amino-3-phenylazetidine Intermediate3->Final

Caption: A generalized synthetic route to a this compound derivative.

This multi-step approach allows for the controlled installation of both the amino and phenyl groups at the C3 position, culminating in the desired scaffold after a final deprotection step.[7]

The Conformational Landscape of this compound

Azetidine Ring Puckering

Contrary to a planar representation, the azetidine ring is not flat. It adopts a puckered conformation to alleviate the torsional strain inherent in a four-membered ring.[8][9] This results in a dynamic equilibrium between two equivalent puckered forms, rapidly interconverting via a higher-energy planar transition state. The degree of puckering is a key structural parameter.

Axial vs. Equatorial Substituent Orientation

The introduction of a substituent at the C3 position breaks the symmetry of the ring, leading to two distinct, non-equivalent puckered conformations. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position.[8]

  • Pseudo-axial: The substituent is oriented roughly perpendicular to the mean plane of the ring.

  • Pseudo-equatorial: The substituent is oriented roughly within the mean plane of the ring.

For the this compound scaffold, the phenyl group is sterically demanding. Consequently, the conformer where the phenyl group occupies the pseudo-equatorial position is strongly favored to minimize steric clashes with the protons on the C2 and C4 atoms of the azetidine ring.[8] The axial conformer, while a contributor to the overall population, exists at a higher energy level.

Caption: Ring inversion of this compound between the favored equatorial and disfavored axial conformers.

The energy difference (ΔG) between these two states dictates their relative populations at equilibrium, while the energy barrier to interconversion (ΔG‡, the ring inversion barrier) determines the rate at which they interchange.

Methodologies for Conformational Elucidation

A combination of experimental and computational techniques is required to fully characterize the conformational landscape of this compound.

cluster_workflow Integrated Conformational Analysis Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Synthesis->NMR Xray Single Crystal X-ray Diffraction Synthesis->Xray Search Conformational Search (Potential Energy Surface) Synthesis->Search Analysis Data Integration & Conformational Model NMR->Analysis Xray->Analysis DFT DFT Calculations (Geometry Optimization) DFT->Analysis Search->DFT

Caption: Workflow for combining experimental and computational methods.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[9]

Objective: To determine the dominant conformation and, if possible, the dynamics of ring inversion.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence conformational equilibria.

  • 1D ¹H NMR Acquisition:

    • Rationale: Provides initial information on chemical shifts and proton-proton coupling constants (J-values). The multiplicity and J-values of the C3 proton are particularly informative.

    • Expected Observation: In the favored equatorial conformation, the C3 proton is axial. It will exhibit a larger coupling constant to the adjacent axial protons on C2/C4 compared to the equatorial protons.

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • Rationale: To unambiguously assign which protons are coupled to each other, confirming the connectivity of the spin systems in the ring.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

    • Rationale: This is the definitive experiment for determining through-space proximity. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded.

    • Self-Validation: A strong NOE cross-peak between the ortho-protons of the phenyl ring and the axial protons on C2 and C4 provides conclusive evidence for the pseudo-equatorial orientation of the phenyl group. The absence of such a cross-peak would suggest an alternative conformation.

  • Variable Temperature (VT) NMR (Optional):

    • Rationale: To study the dynamics of ring inversion. By lowering the temperature, the interconversion can be slowed on the NMR timescale, potentially allowing for the observation of distinct signals for both the axial and equatorial conformers. This allows for the calculation of the ring inversion energy barrier (ΔG‡).

Parameter Expected Value for Equatorial Phenyl Conformer Rationale
³J(H₃ₐₓ, H₂ₐₓ/H₄ₐₓ)~6-8 HzDihedral angle is close to 180°, leading to a large coupling constant.[10]
³J(H₃ₐₓ, H₂ₑq/H₄ₑq)~3-5 HzDihedral angle is close to 60°, leading to a smaller coupling constant.[10]
NOE SignalPresent between phenyl ortho-protons and C2/C4 axial protonsIndicates spatial proximity, confirming the equatorial orientation of the phenyl ring.[10]
Computational Protocol: Density Functional Theory (DFT)

Computational modeling provides quantitative data on the energies and geometries of different conformers.[11]

Objective: To calculate the relative energies of the axial and equatorial conformers and the transition state for their interconversion.

Methodology:

  • Structure Preparation: Build initial 3D structures for both the pseudo-axial and pseudo-equatorial conformers of this compound using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search using a lower-level theory (e.g., molecular mechanics with an MMFF94 force field) to identify all low-energy minima on the potential energy surface.

  • Geometry Optimization:

    • Rationale: To find the lowest energy structure for each conformer.

    • Procedure: Submit the lowest-energy conformers from the search to a full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G* basis set.[11] An implicit solvation model (like SMD or PCM) can be included to simulate the solvent environment.

  • Frequency Calculation:

    • Rationale: To confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermochemical properties like Gibbs Free Energy (G).

    • Self-Validation: The presence of a single imaginary frequency for a transition state search confirms it is a true saddle point on the energy surface.

  • Energy Analysis: Compare the calculated Gibbs Free Energies of the optimized conformers. The energy difference (ΔG = G_axial - G_equatorial) provides the relative population of the two states at a given temperature.

Impact on Drug Design and Structure-Activity Relationships (SAR)

The defined, puckered nature of the this compound scaffold has profound implications for drug design.

  • Precise Vectorial Display: The rigid ring presents the phenyl group and any substituent on the nitrogen in well-defined spatial vectors. This is critical for optimizing interactions in a receptor binding pocket. Swapping from an equatorial to an axial-favoring substituent (e.g., through derivatization) would dramatically alter the molecule's 3D shape and its biological activity.

  • Improved Physicochemical Properties: The introduction of the azetidine nitrogen often improves aqueous solubility and can serve as a bioisostere for other groups, potentially modulating properties like pKa and metabolic stability.[1]

  • SAR Exploration: The C3 position provides a clear exit vector for further substitution on the phenyl ring (para, meta, ortho). The conformation of the core ring will dictate how these new substituents are presented to a target protein, directly influencing structure-activity relationships.

Conclusion

The this compound core is a non-planar, puckered system that strongly favors a conformation with the phenyl group in a pseudo-equatorial position to minimize steric strain. This conformational preference is a defining feature of the scaffold and is critical for its successful application in medicinal chemistry. A robust characterization of this behavior requires an integrated approach, combining the solution-state insights from advanced NMR techniques with the quantitative energetic data from computational modeling. For drug development professionals, a deep understanding of this conformational landscape is not merely academic; it is a prerequisite for the rational design of novel therapeutics that can fully exploit the unique structural and physicochemical advantages offered by this privileged scaffold.

References

  • Bacqué, E., Paris, J., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine.
  • Bacqué, E., Paris, J., & Le Bitoux, S. (1995). Full-text of Synthesis of 3-Amino 3-Phenyl Azetidine.
  • Li, G., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 86(17), 11847-11858. [Link]
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]
  • Ho, J., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Haughey, M., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37, 1-18. [Link]
  • National Center for Biotechnology Information. (n.d.). N-Phenylazetidine.
  • Royal Society of Chemistry. (n.d.).
  • Semantic Scholar. (n.d.). Configuration and conformation of substituted azetidines. Semantic Scholar. [Link]
  • Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
  • Patel, K., et al. (2010). Synthesis, spectral characterization and antimicrobial studies of some novel 3-phenylthio/3-phenoxy azetidine-2-one. Trade Science Inc. Journals. [Link]
  • Singh, G., et al. (2023). Structure of azetidine-containing compounds found in nature.
  • Al-Zoubi, R. M., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences. [Link]
  • NIST. (n.d.). Azetidine, 3-methyl-3-phenyl-. NIST Chemistry WebBook. [Link]
  • Claramunt, R. M., & Elguero, J. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Institute of Organic Chemistry and Biochemistry, Academy of Sciences of the Czech Republic. [Link]
  • Reich, H. (n.d.). Structure Determination Using Spectroscopic Methods.
  • Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
  • Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

Sources

Spectroscopic Data for 3-Phenylazetidine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Phenylazetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to introduce a vectorially diverse array of substituents make it a valuable component in the design of novel therapeutics. Within this class of compounds, this compound derivatives have garnered significant attention due to their presence in a multitude of biologically active molecules. These derivatives have shown promise in targeting a range of conditions, from neurological disorders to infectious diseases.[1][2]

The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity during drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation of this compound derivatives. This guide provides a comprehensive overview of the expected spectroscopic data for this important class of compounds, offering insights into the interpretation of their spectra and detailing the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms, the chemical environment of protons and carbons, and the stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectra of this compound derivatives are characterized by distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the azetidine ring.

Expected Chemical Shifts (δ) in CDCl₃:

Proton(s) Typical Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Notes
Phenyl-H7.20 - 7.40Multiplet (m)-The exact chemical shifts and multiplicity depend on the substitution pattern of the phenyl ring.
Azetidine-CH (C3-H)3.80 - 4.50Multiplet (m)5.0 - 9.0The chemical shift is influenced by the substituent at the 3-position and the nitrogen atom.
Azetidine-CH₂ (C2-H, C4-H)3.20 - 4.00Multiplet (m)5.0 - 9.0These protons are often diastereotopic, leading to complex splitting patterns. N-substitution significantly impacts their chemical shift.
NH (if present)1.50 - 3.00Broad singlet (br s)-The chemical shift is concentration and solvent-dependent; may exchange with D₂O.

Causality Behind Experimental Choices:

The choice of solvent, typically deuterated chloroform (CDCl₃), is crucial as it solubilizes a wide range of organic compounds and is relatively inert. The magnetic field strength of the NMR spectrometer (e.g., 400 MHz) determines the resolution of the spectrum; higher field strengths provide better separation of signals, which is particularly important for resolving the complex multiplets of the azetidine ring protons.[3]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

Carbon(s) Typical Chemical Shift (ppm) Notes
Phenyl-C (quaternary)140 - 145The carbon atom directly attached to the azetidine ring.
Phenyl-C (CH)125 - 129Multiple signals are expected for the aromatic carbons.
Azetidine-C (C3)35 - 45The chemical shift is highly dependent on the substituent at this position.
Azetidine-C (C2, C4)50 - 65N-substitution significantly influences the chemical shifts of these carbons.

Causality Behind Experimental Choices:

Proton-decoupled ¹³C NMR is the standard experiment, as it simplifies the spectrum to single lines for each unique carbon atom, making it easier to interpret. The choice of solvent is the same as for ¹H NMR.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for less sensitive instruments or for compounds with low solubility.

  • Instrument Setup: Use the same tuned and shimmed instrument.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Expected Absorption Frequencies (ν̃) in cm⁻¹:

Functional Group Typical Absorption Range (cm⁻¹) Intensity Notes
N-H Stretch3300 - 3500MediumPresent in N-unsubstituted or secondary azetidines. Often a broad peak.[3]
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (if present)1650 - 1750StrongFor azetidin-2-one derivatives.[3][4]
C=C Stretch (aromatic)1450 - 1600Medium to WeakA series of bands is characteristic of the phenyl group.
C-N Stretch1000 - 1250Medium

Causality Behind Experimental Choices:

The sample can be analyzed as a thin film (for oils), a KBr pellet (for solids), or in solution. The choice depends on the physical state of the compound and the desired information. KBr pellets are common for obtaining a general overview of the functional groups in a solid sample.

Experimental Protocol for IR Spectroscopy (KBr Pellet):

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid this compound derivative with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Patterns:

The molecular ion peak (M⁺) will be observed, confirming the molecular weight of the compound.[5] Common fragmentation pathways for this compound derivatives include:

  • Loss of the phenyl group: This will result in a fragment corresponding to the azetidine ring.

  • Ring opening: The strained four-membered ring can undergo cleavage to form stable carbocations.

  • Fragmentation of substituents: Any substituents on the phenyl ring or the azetidine nitrogen will also undergo characteristic fragmentation.

Causality Behind Experimental Choices:

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, providing a detailed fragmentation pattern. For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.

Experimental Protocol for Mass Spectrometry (EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmed NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound derivatives.

Visualizing a General Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a simplified, general fragmentation pathway for a this compound derivative in mass spectrometry.

MS_Fragmentation cluster_fragments Primary Fragments Parent [this compound Derivative]⁺˙ (Molecular Ion) Frag1 [M - Phenyl]⁺ Parent->Frag1 - C₆H₅ Frag2 [M - Substituent on N]⁺ Parent->Frag2 - R (N-substituent) Frag3 Ring Cleavage Products Parent->Frag3 Ring Opening

Caption: General fragmentation pathways for this compound derivatives in MS.

Conclusion

The spectroscopic characterization of this compound derivatives is a critical step in their development as potential therapeutic agents. A combination of NMR, IR, and MS provides a comprehensive picture of their molecular structure. By understanding the expected spectral features and employing sound experimental protocols, researchers can confidently elucidate the structures of these important compounds, paving the way for further investigation into their biological activities.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • National Center for Biotechnology Information. (n.d.). N-Phenylazetidine. PubChem.
  • PubMed. (n.d.). Advance Screening of Bis-azetidinone Derivatives: Synthesis, Spectroscopy, Antioxidant and Antimicrobial Analysis with Molecular Docking Assessment.
  • PubMed. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • National Institute of Standards and Technology. (n.d.). Azetidine, 3-methyl-3-phenyl-. NIST WebBook.
  • Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3.
  • Chemical Shifts. (n.d.). 3,3-DIPENTYL-1-(PHENYLMETHOXY)-AZETIDINE - Optional[13C NMR].
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020).
  • Chemical Shifts. (n.d.). 3-Methyl-1,3-diphenylazetidine-2,4-dione - Optional[13C NMR].
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Park, S. H., et al. (2023). Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination: Scrutinizing Key Oxidation Steps through Electrochemical Kinetic Analysis. Journal of the American Chemical Society.
  • RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
  • Yao, R.-S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
  • Fossey, J. S., et al. (n.d.). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry.
  • PubMed. (1992). Synthesis and chemical characterization of N-substituted phenoxazines directed toward reversing vinca alkaloid resistance in multidrug-resistant cancer cells. Journal of Medicinal Chemistry.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Smolecule. (2023). 3-Methyl-3-phenylazetidine.
  • PubMed. (n.d.). Synthesis and Assessment of 3-Substituted Phenazines as Novel Antichlamydial Agents.
  • ResearchGate. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • MDPI. (n.d.). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds.

Sources

The Solubility Profile of 3-Methyl-3-phenylazetidine in Polar Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional geometry offer a unique combination of properties that can positively influence the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2] The incorporation of the azetidine moiety has been shown to enhance metabolic stability, improve aqueous solubility, and provide novel vectors for molecular exploration compared to more conventional saturated heterocycles.[3] This guide focuses on a specific, yet representative, member of this class: 3-methyl-3-phenylazetidine. We will delve into its solubility characteristics in polar solvents, a critical parameter for drug formulation and delivery. This document is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical methodologies.

Physicochemical Properties of 3-Methyl-3-phenylazetidine: A Quantitative Overview

Understanding the intrinsic physicochemical properties of a molecule is paramount to predicting its behavior in various solvent systems. For 3-methyl-3-phenylazetidine, a combination of calculated and qualitative data provides a foundational understanding of its solubility profile.

PropertyValueSource
Molecular Formula C₁₀H₁₃NPubChem[4]
Molecular Weight 147.22 g/mol PubChem[4]
Calculated logP (Octanol/Water) 1.548Cheméo[5]
Calculated Water Solubility (log₁₀S) -1.87Cheméo[5]

The calculated octanol/water partition coefficient (logP) of 1.548 suggests that 3-methyl-3-phenylazetidine possesses a moderate degree of lipophilicity.[5] The calculated water solubility, with a log₁₀S of -1.87, translates to an estimated aqueous solubility of approximately 13.49 mg/L or 91.6 µM.[5] It is crucial to note that this is a computationally derived value and experimental verification is essential.

For structurally similar compounds, such as certain (R)-azetidine-2-carboxamide analogues, good aqueous solubility (above 60 µg/mL) has been reported, indicating that the azetidine scaffold is amenable to achieving favorable solubility profiles.[1] Furthermore, qualitative assessments of 1-methyl-3-phenylazetidine indicate its solubility in polar organic solvents like ethanol.[6]

Caption: Chemical structure of 3-methyl-3-phenylazetidine.

Factors Influencing the Solubility of 3-Methyl-3-phenylazetidine in Polar Solvents

The solubility of 3-methyl-3-phenylazetidine in polar solvents is a multifactorial phenomenon governed by its structural features and the properties of the solvent.

  • Hydrogen Bonding: The secondary amine within the azetidine ring can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). This capability is a primary driver of solubility in protic polar solvents like water and alcohols (e.g., methanol, ethanol). The solvent's ability to engage in hydrogen bonding with the solute is a key determinant of miscibility.

  • Polarity and Dipole Moment: The presence of the nitrogen heteroatom introduces a dipole moment to the molecule, enhancing its interaction with polar solvent molecules. The overall polarity of the molecule, however, is balanced by the nonpolar phenyl and methyl substituents.

  • Lipophilicity: The phenyl and methyl groups contribute to the molecule's lipophilic character. This can limit solubility in highly polar solvents like water but may enhance it in solvents of intermediate polarity, such as ethanol, which possesses both a polar hydroxyl group and a nonpolar ethyl chain.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure is a significant barrier to dissolution. The specific crystalline form (polymorph) of 3-methyl-3-phenylazetidine will influence its melting point and, consequently, its thermodynamic solubility.

Experimental Determination of Solubility: A Practical Guide

To move beyond theoretical calculations and obtain robust, reliable data, experimental determination of solubility is indispensable. Two common methodologies employed in drug discovery are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery for rapid screening of compounds. It measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, precipitates in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 3-methyl-3-phenylazetidine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.08 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation and Shaking: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution addition Add to Aqueous Buffer dilution->addition incubation Incubate & Shake (2h) addition->incubation turbidity Measure Turbidity incubation->turbidity result Determine Solubility turbidity->result

Caption: Workflow for the kinetic solubility assay.

Thermodynamic Solubility Assay

Considered the "gold standard," this method measures the equilibrium solubility of a compound in a saturated solution. It is a lower-throughput but more accurate representation of a compound's true solubility.

  • Addition of Excess Solid: Add an excess amount of solid 3-methyl-3-phenylazetidine to a vial containing a known volume of the desired polar solvent (e.g., water, PBS pH 7.4, ethanol). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. A standard curve of the compound in the same solvent system is required for accurate quantification.

  • Data Analysis: The measured concentration from the HPLC analysis represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Thermodynamic_Solubility_Workflow start Add Excess Solid to Solvent equilibration Equilibrate (24-48h with agitation) start->equilibration separation Separate Solid and Liquid (Centrifuge/Filter) equilibration->separation quantification Quantify Concentration of Supernatant (HPLC) separation->quantification result Thermodynamic Solubility quantification->result

Caption: Workflow for the thermodynamic solubility assay.

Concluding Remarks for the Practicing Scientist

The solubility of 3-methyl-3-phenylazetidine in polar solvents is a critical determinant of its utility in drug discovery and development. While computational predictions provide a valuable starting point, rigorous experimental determination through both kinetic and thermodynamic assays is essential for obtaining actionable data. The interplay of hydrogen bonding capacity, overall molecular polarity, and the lipophilic contributions of the phenyl and methyl substituents dictates its solubility profile. By understanding these fundamental principles and employing robust experimental methodologies, researchers can effectively characterize and optimize the solubility of this and other promising azetidine-containing compounds, thereby accelerating the path to new therapeutic entities.

References

  • Solubility of Things. 1-methyl-3-phenyl-azetidine. [Link]
  • Ghattas, W., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 534-559. [Link]
  • Ghattas, W., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15916-15940. [Link]
  • Cheméo. Chemical Properties of Azetidine, 3-methyl-3-phenyl- (CAS 5961-33-1). [Link]
  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
  • Solubility of Things. 3-isopropyl-3-phenyl-azetidine. [Link]
  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
  • RSC Publishing.
  • Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]
  • Future Science. The impact of N-methylation on aqueous solubility and lipophilicity. [Link]
  • ResearchGate.
  • RSC Publishing. The effect of N-methylation of amino acids (Ac-X-OMe)
  • PubMed. The effect of N-methylation of amino acids (Ac-X-OMe)
  • ResearchGate.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
  • Creative Biolabs. Aqueous Solubility. [Link]
  • PubChemLite. 1-methyl-3-phenylazetidine (C10H13N). [Link]
  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • PubChem. 3-Methyl-3-phenylazetidine. [Link]
  • PubChem. Azetidine, 1-methyl-3-phenyl-. [Link]
  • PubChem. 3-Phenylazetidine. [Link]
  • National Institutes of Health. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. [Link]
  • University of Canterbury. The reactivity of azetidines and cyclic imines. [Link]
  • PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]

Sources

The Azetidine Scaffold: A Technical Guide to 3-Phenylazetidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a compelling structural motif.[1] Its inherent ring strain and non-planar geometry provide a rigid framework that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility when incorporated into drug candidates.[1][2] This guide focuses on a key exemplar, 3-phenylazetidine, providing researchers, scientists, and drug development professionals with a foundational understanding of its core properties and synthesis.

Core Physicochemical Properties of this compound

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in drug design and synthesis. This compound is a substituted azetidine that serves as a valuable building block in the synthesis of more complex molecules.[3][4]

PropertyValueSource
Molecular Formula C₉H₁₁N[5][6]
Molecular Weight 133.19 g/mol [5][6]
IUPAC Name This compound[5]
CAS Number 4363-13-7[5][6]
Boiling Point 226.8 °C at 760 mmHg[3][7]
Density 1.015 g/cm³[3][7]
Flash Point 93.5 °C[3][7]
pKa (Predicted) 10.63 ± 0.40[3]

Strategic Synthesis of Substituted Azetidines: A Methodological Overview

The synthesis of azetidine rings can be challenging due to their strained nature. However, various strategies have been developed, broadly categorized into cyclizations that form C-N or C-C bonds, cycloadditions, and ring contractions or expansions.[8] Intramolecular cyclization of γ-amino alcohols or halides is a common and effective approach.

For the purpose of this guide, we will outline a generalized, yet plausible, multi-step synthetic protocol for a substituted this compound derivative, drawing upon established principles of azetidine synthesis. This protocol is designed to be self-validating, with each step's success being crucial for the next.

Experimental Protocol: Synthesis of N-protected this compound

This protocol describes a conceptual pathway for synthesizing an N-protected this compound, a versatile intermediate for further functionalization. The choice of a protecting group, such as a tosyl (Ts) or benzhydryl group, is critical for directing reactivity and ensuring stability during subsequent synthetic transformations.

Step 1: Preparation of a Suitable Precursor

The journey begins with a commercially available starting material, such as 1,3-dichloro-2-phenylpropane. The causality behind this choice lies in its pre-installed phenyl group at the desired position and two reactive halide sites ready for nucleophilic substitution.

Step 2: Intramolecular Cyclization

The key ring-forming step involves reacting the precursor with a primary amine that also serves as a protecting group, for instance, tosylamide. The reaction is typically carried out in the presence of a base to facilitate the intramolecular nucleophilic substitution, leading to the formation of the strained four-membered ring.

Methodology:

  • Dissolve 1,3-dichloro-2-phenylpropane in a suitable aprotic polar solvent like dimethylformamide (DMF).

  • Add tosylamide and a non-nucleophilic base, such as sodium hydride (NaH), portion-wise at 0 °C to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product via column chromatography to yield N-tosyl-3-phenylazetidine.

Step 3: Deprotection (Optional but often necessary)

The final step, if the free amine is desired, is the removal of the protecting group. The choice of deprotection conditions is entirely dependent on the protecting group used. For a tosyl group, reductive cleavage using sodium in liquid ammonia or other harsh conditions might be necessary. For a benzhydryl group, catalytic hydrogenation is a milder and often preferred method.[9][10]

Methodology (for Benzhydryl Deprotection):

  • Dissolve the N-benzhydryl-3-phenylazetidine in a solvent like methanol.[10]

  • Add a palladium-based catalyst, such as 20% Pd(OH)₂/C.[10]

  • Carry out the hydrogenolysis under a hydrogen atmosphere (e.g., 20 bar) at a slightly elevated temperature (e.g., 40°C).[10]

  • After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the desired this compound.[10]

Workflow Visualization

Synthesis_Workflow Start 1,3-dihalo-2-phenylpropane (Starting Material) Cyclization Intramolecular Cyclization (e.g., with R-NH₂ and Base) Start->Cyclization Step 1 ProtectedAzetidine N-protected This compound Cyclization->ProtectedAzetidine Step 2 Deprotection Deprotection (e.g., Hydrogenolysis) ProtectedAzetidine->Deprotection Step 3 FinalProduct This compound Deprotection->FinalProduct

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The this compound scaffold is a valuable building block for several reasons. The phenyl group can be further functionalized, and the secondary amine of the azetidine ring provides a reactive handle for introducing a wide variety of substituents. This allows for the exploration of chemical space and the fine-tuning of a molecule's properties to achieve desired biological activity. Azetidine-containing compounds have been investigated for their potential as antibacterial agents, central nervous system modulators, and more.[1][11] The rigidity of the azetidine ring can lead to higher selectivity for biological targets, a crucial aspect of modern drug design.[1]

Conclusion

This compound, with its well-defined molecular weight and formula, represents a cornerstone building block in the synthesis of novel therapeutics. Its unique structural and chemical properties, stemming from the strained four-membered ring, offer medicinal chemists a powerful tool to enhance the drug-like properties of their lead compounds. The synthetic pathways, while requiring careful execution, are accessible and provide a gateway to a rich and diverse chemical space. As the demand for innovative drug candidates continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28901586, this compound.
  • Bacqué, E., Paris, J.-M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine. Synthetic Communications, 25(6), 803-812.
  • Bacqué, E., Paris, J.-M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine. [PDF].
  • LookChem. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22249, 3-Methyl-3-phenylazetidine.
  • Chemsrc. (2025, August 24). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23625, Azetidine, 1-methyl-3-phenyl-.
  • Zhang, X., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • National Institute of Standards and Technology. (n.d.). Azetidine, 3-methyl-3-phenyl-. In NIST Chemistry WebBook.
  • Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 1-17.
  • Singh, A. K., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
  • Singh, A. K., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
  • Domainex Synthesis Group. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex.

Sources

stability of 3-phenylazetidine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of 3-Phenylazetidine Under Acidic Conditions

Authored by: A Senior Application Scientist

Abstract

Azetidines are saturated four-membered heterocyclic amines that represent a significant structural motif in medicinal chemistry. Their utility as pharmacophores is growing, making a thorough understanding of their chemical stability paramount for drug development professionals. This guide provides a detailed examination of the , synthesizing theoretical principles with practical, field-proven insights. We will explore the underlying mechanisms of potential degradation, present methodologies for stability assessment, and offer guidance on handling and formulation.

Introduction: The Azetidine Moiety in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable building block in modern drug discovery. Its rigid, three-dimensional structure allows for precise vectoral positioning of substituents, enabling chemists to explore chemical space more effectively than with more flexible aliphatic chains or larger rings. The this compound scaffold, in particular, serves as a key intermediate and structural component in a variety of biologically active compounds.

However, the inherent ring strain of the azetidine core raises valid questions regarding its stability, particularly during synthesis, purification, and formulation, where acidic conditions are frequently employed. This guide aims to provide a comprehensive overview of the factors governing the stability of this compound in acidic environments.

The Dichotomy of Azetidine Reactivity in Acidic Media

The behavior of this compound in the presence of acid is governed by a fundamental dichotomy:

  • Protonation and Stabilization: The basic nitrogen atom of the azetidine ring readily protonates in the presence of acid to form a thermodynamically stable azetidinium salt. This protonation effectively deactivates the nitrogen as a nucleophile, protecting the ring from certain degradation pathways. The successful synthesis and isolation of this compound hydrochloride is a testament to its stability as a salt in the presence of a strong acid like hydrochloric acid.

  • Acid-Catalyzed Ring Opening: Conversely, the protonated azetidinium ion can be susceptible to nucleophilic attack, leading to ring opening. The high ring strain of the four-membered ring provides a thermodynamic driving force for this process. The facility of this ring-opening is highly dependent on several factors, including the nature of the acid, the presence of nucleophiles, temperature, and the substitution pattern on the azetidine ring.

The interplay between these two pathways is critical to understanding the practical stability of this compound.

Mechanistic Insights into Acid-Mediated Degradation

The primary pathway for the degradation of this compound in acidic media is the acid-catalyzed nucleophilic ring-opening of the corresponding azetidinium ion.[1][2][3] The rate and regioselectivity of this process are influenced by several key factors.

The Role of the Acid

Both Brønsted and Lewis acids can promote the ring-opening of azetidines.[4][5] For Brønsted acids, the pKa of the acid and the resulting concentration of the protonated azetidinium species are critical. Stronger acids will lead to a higher concentration of the reactive azetidinium ion. It is important to note that the pKa of the azetidine nitrogen is a key determinant of stability, with factors that reduce the basicity of the nitrogen potentially enhancing stability under acidic conditions.[6]

The Nature of the Nucleophile

The presence of a nucleophile is often required for the ring-opening to proceed at a significant rate. Common nucleophiles in pharmaceutical systems include water, halides (from the acid), and other functional groups present in the molecule or formulation excipients. Studies have shown that various nucleophiles, including azide, benzylamine, and acetate, can effectively open azetidinium ions.[1]

Intramolecular vs. Intermolecular Ring Opening

Degradation can occur through either intermolecular or intramolecular pathways. Intermolecular ring-opening involves attack by an external nucleophile, while intramolecular ring-opening can occur if a nucleophilic functional group is present elsewhere in the molecule.[6] For this compound itself, intermolecular pathways are the primary concern.

Regioselectivity of Ring Opening

Acid-Catalyzed Ring Opening of this compound cluster_0 Protonation cluster_1 Nucleophilic Attack Azetidine This compound Azetidinium 3-Phenylazetidinium Ion Azetidine->Azetidinium RingOpened Ring-Opened Product Azetidinium->RingOpened Nucleophile Nucleophile (Nu⁻)

Figure 1. Generalized mechanism for the acid-catalyzed ring-opening of this compound.

Experimental Design for Stability Assessment

A robust understanding of the requires well-designed experimental protocols. The following outlines a comprehensive approach based on industry best practices.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and elucidating degradation pathways.[7] These studies involve subjecting this compound to conditions more severe than those it would typically encounter.

Table 1: Recommended Forced Degradation Conditions for this compound

Stress ConditionRecommended ParametersTarget DegradationPotential Products
Acid Hydrolysis 0.1 M HCl at 60 °C5-20%Ring-opened amino alcohols, haloamines
Acid Hydrolysis 0.01 M HCl at 40 °C5-20%Ring-opened amino alcohols, haloamines
Aqueous Buffer pH 2.0 buffer at 40 °C5-20%Ring-opened amino alcohols
Photostability ICH Q1B conditions (in acidic solution)5-20%Photodegradation products (structure dependent)
Detailed Experimental Protocol: Acid Hydrolysis

This protocol provides a self-validating system for assessing the stability of this compound in an acidic solution.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Stress Samples:

    • For each time point, transfer a known volume of the stock solution into a vial.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Prepare a control sample by adding an equal volume of water instead of acid.

  • Incubation:

    • Place the vials in a calibrated oven or water bath at the desired temperature (e.g., 60 °C).

    • Pull samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching and Analysis:

    • At each time point, remove a vial and immediately quench the reaction by neutralizing the acid with a suitable base (e.g., 0.2 M NaOH) to prevent further degradation.

    • Analyze the samples by a stability-indicating HPLC method.

Stability Testing Workflow Start Start: Prepare Stock Solution PrepareSamples Prepare Stress & Control Samples Start->PrepareSamples Incubate Incubate at Defined Temperature PrepareSamples->Incubate Sample Pull Samples at Time Intervals Incubate->Sample Quench Quench Reaction (Neutralize) Sample->Quench Analyze Analyze by HPLC Quench->Analyze End End: Data Analysis Analyze->End

Figure 2. A typical workflow for conducting a forced degradation study.

Analytical Method Considerations

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. A reversed-phase HPLC method with UV detection is typically suitable. The method must be validated to demonstrate specificity, linearity, accuracy, and precision.

Factors Influencing Stability in a Practical Setting

Beyond the fundamental chemistry, several practical factors can influence the stability of this compound in a laboratory or manufacturing setting.

  • pH Control: Maintaining the pH of a solution is the most critical factor. The rate of acid-catalyzed degradation is highly pH-dependent.[6]

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storage at lower temperatures will significantly enhance the shelf-life of this compound in acidic solutions.

  • Presence of Other Nucleophiles: The composition of the formulation matrix is important. The presence of nucleophilic excipients could potentially accelerate degradation.

  • N-Substitution: While our focus is on the parent this compound, it is worth noting that N-substitution can dramatically impact stability. Electron-withdrawing groups on the nitrogen can decrease its basicity and thus reduce the concentration of the reactive azetidinium ion, leading to enhanced stability.[6]

Conclusion and Recommendations

This compound exhibits a moderate to high degree of stability under acidic conditions, primarily due to the formation of a stable azetidinium salt. However, it is susceptible to acid-catalyzed ring-opening, particularly in the presence of strong acids, high temperatures, and nucleophiles.

For researchers, scientists, and drug development professionals working with this compound, the following recommendations are provided:

  • Storage: Store this compound and its salts in a cool, dry place, protected from light.

  • Formulation: When formulating in acidic solutions, use the mildest acidic conditions and the lowest temperatures that are practical. Buffer the formulation to maintain a consistent pH.

  • Excipient Compatibility: Conduct thorough excipient compatibility studies to identify any potential interactions that could lead to the degradation of the azetidine ring.

  • Monitoring: Employ a validated, stability-indicating analytical method to monitor the purity of this compound and to detect any potential degradation products during all stages of development and storage.

By understanding the underlying chemistry and implementing robust experimental protocols, the risks associated with the potential instability of this compound can be effectively managed, enabling the successful development of novel therapeutics based on this important scaffold.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
  • Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1604–1610. [Link]
  • Han, J.-Q., Zhang, H.-H., Xu, P.-F., & Luo, Y.-C. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters, 18(20), 5212–5215. [Link]
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Galli, U., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(18), 12546–12555. [Link]
  • Galli, U., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(18), 12546–12555. [Link]
  • Shaw, M. H., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(17), 8968–8975. [Link]
  • ResearchGate. (n.d.). Ring-opening of azetidines.
  • ResearchGate. (n.d.). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity.
  • Journal of the Chemical Society, Chemical Communications. (n.d.). Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution.
  • MySkinRecipes. (n.d.). This compound hydrochloride.
  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • ResearchGate. (n.d.). Stability of different azetidine esters.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6041-6095. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

Sources

The Ascendancy of the 3-Substituted Azetidine: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged motif in contemporary medicinal chemistry.[1] Its unique conformational constraints and favorable physicochemical properties have positioned it as a valuable tool for drug designers. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 3-substituted azetidines. We will explore the seminal synthetic milestones, from early classical approaches to modern catalytic methodologies, and delve into the strategic application of this versatile scaffold in drug development, including its role as a bioisostere and its presence in numerous approved pharmaceuticals.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of 3-substituted azetidines in their own research endeavors.

Introduction: The Allure of a Strained Ring System

The azetidine ring, a saturated heterocycle containing three carbon atoms and one nitrogen atom, possesses a significant degree of ring strain, estimated to be around 25.4 kcal/mol.[4] This inherent strain, while presenting synthetic challenges, is also the source of its unique chemical and biological properties. Compared to its five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring imparts a greater degree of rigidity and a more defined three-dimensional geometry to a molecule.[5] This can lead to enhanced binding affinity and selectivity for biological targets.

Furthermore, the incorporation of an azetidine moiety can favorably modulate a compound's physicochemical properties. It can increase aqueous solubility, reduce lipophilicity, and improve metabolic stability, all of which are critical parameters in drug design.[3] The 3-position of the azetidine ring is a particularly attractive point for substitution, as it allows for the introduction of diverse functional groups that can interact with biological targets and fine-tune a molecule's pharmacological profile.[6]

A Historical Perspective: From Curiosity to Core Scaffold

While the parent azetidine was first synthesized in 1888, the exploration of its substituted derivatives, particularly at the 3-position, gained momentum much later. Early synthetic efforts were often hampered by the challenges associated with forming a strained four-membered ring.

The history of azetidine compounds can be traced back to 1907 with the Schiff base reaction, a cycloaddition reaction between an aniline and an aldehyde.[7] However, it was the discovery and synthesis of naturally occurring azetidines, such as azetidine-2-carboxylic acid, that spurred greater interest in this heterocyclic system.

A significant breakthrough in the synthesis of 3-substituted azetidines was the development of methods starting from readily available precursors like epichlorohydrin. For instance, the synthesis of 3-hydroxyazetidine, a key building block, can be achieved through the reaction of epichlorohydrin with an amine, followed by cyclization.[8][9] This approach, while effective, often required harsh reaction conditions and protecting group manipulations.

The latter half of the 20th century and the early 21st century witnessed a rapid expansion of synthetic methodologies for accessing 3-substituted azetidines, driven by their increasing importance in medicinal chemistry. These modern methods, which will be discussed in detail in the following section, offer greater efficiency, stereocontrol, and functional group tolerance.

The Synthetic Arsenal: Constructing the 3-Substituted Azetidine Core

The synthesis of 3-substituted azetidines has evolved significantly, with a diverse array of methods now available to the synthetic chemist. These can be broadly categorized into several key strategies.

Intramolecular Cyclization: The Classical Approach

The most traditional and conceptually straightforward method for constructing the azetidine ring is through intramolecular cyclization of a 1,3-difunctionalized propane derivative. This typically involves the formation of a C-N bond via nucleophilic substitution. A common precursor is a γ-amino alcohol or a γ-amino halide.

While direct, this method can be challenging due to competing side reactions, such as intermolecular reactions and elimination. However, modern variations of this approach have improved its efficiency and scope. A notable example is the Couty's azetidine synthesis, which utilizes the cyclization of N-protected β-amino alcohols.[5]

G

[2+2] Cycloadditions: The Aza Paternò–Büchi Reaction

The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, offers a highly convergent and atom-economical route to azetidines.[4] This photochemical reaction allows for the rapid construction of the four-membered ring with control over stereochemistry.

Recent advances in this area have focused on the use of visible-light photocatalysis to overcome some of the limitations of traditional UV-mediated methods, such as the requirement for high-energy light and the potential for side reactions.[4]

G

Functionalization of Pre-existing Azetidine Scaffolds

An increasingly popular strategy involves the synthesis of a common azetidine intermediate, such as azetidin-3-one or a 3-hydroxyazetidine derivative, which can then be further functionalized. This approach allows for the rapid generation of a library of analogues with diverse substituents at the 3-position.

For example, azetidin-3-ones can undergo a wide range of reactions, including Grignard additions, Wittig reactions, and reductive aminations, to introduce various carbon and nitrogen-based substituents.[10]

G

Applications in Drug Discovery: A Scaffold for Success

The unique properties of the 3-substituted azetidine ring have led to its incorporation into a growing number of approved drugs and clinical candidates across a wide range of therapeutic areas.[1][11]

3-Substituted Azetidines in Marketed Drugs

The versatility of the 3-substituted azetidine scaffold is evident in the diverse structures of drugs in which it is found.

Drug NameTherapeutic Area3-Substituent on Azetidine Ring
Baricitinib [12][13][14]Rheumatoid Arthritis-(CH2)CN
Cobimetinib [15][16]Melanoma-OH, -Aryl
Delafloxacin [17][18][19][20]Antibacterial-OH
Azelnidipine [4]Antihypertensive-O-iPr, -Aryl
Sarolaner [21]Antiparasitic (veterinary)-Aryl, -CF3
The Role of 3-Substituted Azetidines as Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design.[22][23] The 3-substituted azetidine ring has emerged as an effective bioisostere for a variety of common structural motifs, including gem-dimethyl groups, tert-butyl groups, and even larger ring systems like piperidine.[3]

The replacement of a gem-dimethyl group with a 3,3-disubstituted azetidine can improve metabolic stability and aqueous solubility while maintaining or even enhancing biological activity. Similarly, a 3-substituted azetidine can mimic the spatial orientation of substituents on a piperidine ring while offering a more rigid and less lipophilic core.

Key Experimental Protocols

To provide practical guidance for researchers, this section details representative experimental protocols for the synthesis of key 3-substituted azetidine intermediates.

Synthesis of 1-Boc-3-hydroxyazetidine

This protocol describes the synthesis of a versatile building block for the preparation of various 3-substituted azetidines.[24]

Step 1: Hydrogenolysis of 1-(Diphenylmethyl)-3-hydroxyazetidine

  • Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 mL).

  • Add 10% palladium on carbon (1.0 g).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., using a Parr shaker) for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • The resulting filtrate containing 3-hydroxyazetidine is used directly in the next step.

Step 2: Boc Protection

  • To the methanol filtrate from the previous step, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 1-Boc-3-hydroxyazetidine as a white solid.

Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol outlines the synthesis of a key intermediate for the drug baricitinib.[12][13]

  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous THF (300 mL) at -5 °C under a nitrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL).

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) dropwise, maintaining the temperature at -5 °C.

  • Stir the reaction mixture at -5 °C for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Conclusion and Future Outlook

The journey of the 3-substituted azetidine from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to the power of innovation in organic chemistry. The development of robust and versatile synthetic methodologies has unlocked the potential of this strained ring system, enabling its widespread application in the pharmaceutical industry.

As our understanding of the intricate relationship between molecular structure and biological function continues to grow, the demand for novel, three-dimensional scaffolds like the 3-substituted azetidine will undoubtedly increase. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of novel substitution patterns and their impact on pharmacological properties. The continued evolution of azetidine chemistry promises to deliver a new generation of innovative therapeutics with improved efficacy and safety profiles.

References

  • Current time inform
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
  • (PDF)
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
  • Synthetic route for baricitinib - ResearchG
  • Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermedi
  • WO2019086469A1 - Process for the production of cobimetinib - Google P
  • CN106045969A - Synthesis method of cobimetinib - Google P
  • Synthesis of Azetidines
  • 3-Hydroxyazetidine hydrochloride synthesis - ChemicalBook
  • 1-N-Boc-3-hydroxyazetidine synthesis - ChemicalBook
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Public
  • Azetidines of pharmacological interest - PubMed
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed
  • Delafloxacin | New Drug Approvals
  • US20180273506A1 - Preparation Method of Cobimetinib - Google P
  • CN106256824B - Preparation method of high-purity delafloxacin meglumine salt - Google P
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Public
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
  • Azetidine Synthesis
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
  • Azetidine synthesis - Organic Chemistry Portal
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing
  • a) Marketed drugs containing 1,3‐substituted azetidine scaffolds....
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • CN104876911A - Simple method for synthesizing delafloxacin - Google P
  • CN103936717A - Intermediate of delafloxacin and preparation method thereof - Google P
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC
  • Couty's azetidine synthesis - Wikipedia
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Examples of an azetidine‐based bioisoster for a piperidine ring - ResearchG
  • Azetidines and bisazetidines.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchG
  • Synthesis of delafloxacin by Abbot Labs | Download Scientific Diagram - ResearchG
  • Azetidines in medicinal chemistry: emerging applic
  • CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride - CymitQuimica
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp)

Sources

physical properties of 3-phenylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Phenylazetidine Hydrochloride

Abstract: this compound hydrochloride (CAS No. 7606-30-6) is a pivotal structural motif in medicinal chemistry, serving as a key intermediate in the development of central nervous system agents and other receptor modulators.[1] Its rigid four-membered ring influences the conformation of drug candidates, often enhancing metabolic stability and bioavailability.[1] This guide provides a comprehensive overview of the core , offering both established data and detailed, field-proven experimental protocols for its characterization. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with practical methodologies to ensure robust and reproducible analysis.

Core Physicochemical Identity

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. These parameters govern its behavior from synthesis and purification to formulation and in-vivo application.

Molecular Structure and Formula

This compound hydrochloride is the salt form of the parent compound, this compound. The protonation of the azetidine nitrogen by hydrochloric acid significantly alters its physical properties, most notably its solubility and handling characteristics.

PropertyValueSource
Chemical Name This compound hydrochloride-
CAS Number 7606-30-6[1]
Molecular Formula C₉H₁₂ClN[1]
Molecular Weight 169.65 g/mol [1]
Parent Compound This compound (CAS: 4363-13-7)[2][3]
Parent Mol. Weight 133.19 g/mol [2][3]
Physical State and Appearance

As is typical for amine salts, this compound hydrochloride is an off-white to white crystalline solid at standard temperature and pressure. This contrasts with its free base, this compound, which is a liquid.[4] The solid nature of the hydrochloride salt simplifies handling, weighing, and storage compared to the more volatile free base.

Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range suggests high purity, while a broad or depressed range often indicates the presence of impurities. While a specific, experimentally verified melting point for this compound hydrochloride is not consistently reported in public literature, related azetidine hydrochloride compounds are solids with distinct melting points.[5]

This protocol outlines the use of a standard digital melting point apparatus.

  • Sample Preparation: Finely crush a small amount (2-3 mg) of this compound hydrochloride into a powder using a spatula on a watch glass. This ensures uniform heat distribution.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom. Tap the sealed end of the tube on a hard surface to tightly pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Heating Protocol:

    • Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting range.

    • Once the sample is within 20 °C of its expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is crucial for accurately observing the onset and completion of melting.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded value should be a range.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be within a 1-2 °C range of each other.

Acidity (pKa)

The pKa value is essential for predicting the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor-binding interactions. The predicted pKa for the protonated azetidine nitrogen of the parent compound is approximately 10.63 ± 0.40.[2] This indicates that the azetidine ring is strongly basic and will be predominantly protonated (positively charged) under physiological pH (7.4), enhancing its aqueous solubility.

Solubility Profile

The hydrochloride salt form is explicitly designed to improve the aqueous solubility of the parent amine. A comprehensive understanding of its solubility in various solvent systems is critical for reaction chemistry, purification, and formulation.

Theoretical Solubility
  • Polar Protic Solvents (Water, Methanol): High solubility is expected due to the ionic nature of the hydrochloride salt and its ability to form strong hydrogen bonds.[5]

  • Polar Aprotic Solvents (DMSO, DMF): Good solubility is anticipated, as these solvents can effectively solvate the cation and anion.[5]

  • Non-Polar Solvents (Hexanes, Toluene): Poor solubility is expected, as these solvents cannot effectively solvate the charged species.

G cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Derived Physical Properties Structure Molecular Structure (Phenyl + Azetidine) pKa pKa ≈ 10.63 (Strong Base) Structure->pKa determines Ionization Ionization State (Charged at pH 7.4) pKa->Ionization governs Solubility Solubility Profile Formulation Pharmaceutical Formulation Solubility->Formulation is critical for Ionization->Solubility strongly influences

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected Characteristic Absorptions:

    • N-H Stretch: A broad and strong absorption band in the 2400-3200 cm⁻¹ region is characteristic of an ammonium salt (R₃N⁺-H). [6] * C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: Found in the fingerprint region, typically between 1000-1250 cm⁻¹.

  • Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This subtracts signals from the atmosphere (CO₂, H₂O).

  • Sample Application: Place a small amount (~1-2 mg) of the solid this compound hydrochloride directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Label the significant peaks and correlate them to the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Expected Ionization: Using Electrospray Ionization (ESI) in positive mode, the hydrochloride salt will dissociate, and the instrument will detect the protonated free base, [M+H]⁺.

  • Expected m/z: The molecular weight of the free base is 133.19 g/mol . Therefore, the primary ion observed will be at an m/z of approximately 134.0964, corresponding to the [C₉H₁₁N + H]⁺ species. [7]* Fragmentation: High-energy collision-induced dissociation (CID) would likely lead to fragmentation of the azetidine ring or loss of fragments from the phenyl group.

Safety and Handling

As a hydrochloride salt of an amine, this compound hydrochloride should be handled with appropriate care. It may cause skin and eye irritation. [8]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. [9]It is advisable to handle the compound in a well-ventilated area or a chemical fume hood. [9]For detailed toxicological and disposal information, consulting the specific Safety Data Sheet (SDS) from the supplier is mandatory.

Conclusion

The —its solid state, pKa, solubility profile, and spectroscopic signatures—are defining characteristics for its application in scientific research. The protocols and data presented in this guide provide a robust framework for its accurate characterization, ensuring consistency and reliability in drug discovery and development workflows. A thorough understanding of these foundational properties is indispensable for any researcher utilizing this valuable chemical intermediate.

References

  • LookChem. Cas 4363-13-7, this compound - Chemical Properties. [Link]
  • Chemsrc. This compound | CAS#:4363-13-7. [Link]
  • Titov, A. A., et al. Supporting Information. The Royal Society of Chemistry. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28901586, this compound. [Link]
  • MySkinRecipes. This compound hydrochloride. [Link]
  • NIST. Azetidine, 3-methyl-3-phenyl-. NIST WebBook. [Link]
  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732–5747. [Link]
  • Solubility of Things. 3-Isopropyl-3-phenylazetidine. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137894, N-Phenylazetidine. [Link]
  • The Royal Society of Chemistry.
  • Magtoof, M. S., et al. (2011). Organic Chemistry: An Indian Journal. TSI Journals. [Link]
  • PubChemLite. This compound hydrochloride (C9H11N). [Link]
  • ResearchGate. Structure of ranitidine hydrochloride (I) and FTIR spectrum (II) with characteristics (III). [Link]

Sources

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Pharmacological Activities of Azetidine Compounds for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a position of synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry bestow upon it a compelling combination of structural rigidity and favorable physicochemical properties.[1] This unique profile often translates into enhanced metabolic stability, improved aqueous solubility, and potent biological activity. This technical guide provides an in-depth exploration of the diverse pharmacological activities of azetidine-containing compounds, offering a comprehensive resource for researchers and drug development professionals. We will delve into key synthetic methodologies, explore mechanisms of action across various therapeutic areas, present detailed experimental protocols, and provide a comparative analysis of bioactive azetidine derivatives.

The Azetidine Advantage: Physicochemical Properties and Synthetic Strategies

The allure of the azetidine scaffold in drug design stems from its distinct structural features. The high ring strain (approximately 26 kcal/mol) and sp³-rich character contribute to a defined three-dimensional geometry that can facilitate precise interactions with biological targets.[1] This conformational rigidity can lead to a decrease in the entropy of binding, potentially resulting in higher affinity for the target protein. Furthermore, the presence of the nitrogen atom provides a handle for further functionalization and can act as a hydrogen bond acceptor, influencing the compound's pharmacokinetic profile.

Historically, the synthesis of the strained azetidine ring posed a significant challenge.[2] However, recent advancements have provided a diverse toolbox for medicinal chemists, making this scaffold more accessible. Key strategies include:

  • Intramolecular Cyclization: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful method for the direct formation of the azetidine ring.[3]

  • [2+2] Cycloadditions: Photocycloadditions of imines and alkenes, such as the aza Paternò-Büchi reaction, offer a direct route to the azetidine core.[4]

  • Ring Expansion and Contraction: The thermal isomerization of aziridines and ring contraction of larger heterocycles provide alternative pathways to functionalized azetidines.

  • Strain-Release Functionalization: The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for the synthesis of 3-substituted azetidines through nucleophilic ring-opening.[3]

These evolving synthetic methodologies have significantly enhanced the accessibility and diversity of azetidine-based compound libraries, fueling their exploration in drug discovery.

Pharmacological Landscape of Azetidine Compounds

Azetidine derivatives have demonstrated a remarkable breadth of pharmacological activities, with applications spanning oncology, infectious diseases, neuropharmacology, and inflammatory conditions.

Anticancer Activity

Azetidine-containing compounds have shown significant promise as anticancer agents, targeting various hallmarks of cancer.

2.1.1. Kinase Inhibition:

Several FDA-approved and investigational kinase inhibitors incorporate the azetidine motif to enhance their pharmacokinetic properties and target selectivity.

  • Cobimetinib: A selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. The azetidine moiety in cobimetinib contributes to its improved metabolic stability.[1][2]

  • Baricitinib: An inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2, which are crucial for cytokine signaling in inflammatory diseases and some cancers.[1]

Table 1: In Vitro Activity of Azetidine-Based Kinase Inhibitors

CompoundTargetIC50 (nM)Cell Line/Assay ConditionReference(s)
CobimetinibMEK14.2Recombinant enzyme assay[2]
CobimetinibMEK26.4Recombinant enzyme assay[2]
BaricitinibJAK15.9Recombinant enzyme assay[1]
BaricitinibJAK25.7Recombinant enzyme assay[1]

2.1.2. STAT3 Inhibition:

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Novel azetidine-based compounds have been developed as potent and irreversible inhibitors of STAT3 activation.[5] These compounds have been shown to bind to cysteine residues in the DNA-binding domain of STAT3, preventing its dimerization and nuclear translocation.[6]

Table 2: In Vitro Anticancer Activity of Azetidine-Based STAT3 Inhibitors

CompoundSTAT3 EMSA IC₅₀ (µM)Cancer Cell LineIC₅₀/EC₅₀ (µM)Reference(s)
H172 (9f)0.38 - 0.98MDA-MB-231 (Breast)~1.0-3.0[7][8]
H1820.38 - 0.98MDA-MB-468 (Breast)~1.0[7][8]
Compound 1aNot ReportedA549 (Lung)0.0022[8]
Compound 1aNot ReportedHCT116 (Colon)0.0021[8]

Signaling Pathway: Inhibition of JAK-STAT Signaling by Azetidine-Based Inhibitors

JAK_STAT_Inhibition receptor Cytokine Receptor jak JAK receptor->jak Activates cytokine Cytokine cytokine->receptor Binds stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 dimer STAT3 Dimer p_stat3->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates gene Gene Transcription nucleus->gene Promotes inhibitor Azetidine Inhibitor inhibitor->jak Inhibits (e.g., Baricitinib) inhibitor->dimer Prevents Dimerization (e.g., H182)

Caption: Inhibition of the JAK-STAT signaling pathway by azetidine compounds.

Antibacterial Activity

The azetidine scaffold has a long-standing history in the development of antibacterial agents, most notably in the form of β-lactams (azetidin-2-ones). However, other azetidine derivatives have also shown significant promise.

2.2.1. Azetidinylquinolones:

Quinolone antibiotics are a crucial class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. The incorporation of an azetidine moiety at the C-7 position of the quinolone core has led to the development of compounds with broad-spectrum activity, particularly against Gram-positive organisms.[9][10] Structure-activity relationship (SAR) studies have shown that the stereochemistry of the azetidine ring and its substituents is critical for antibacterial potency.[11][12] For example, the (2S,3R) configuration of a 3-amino-2-methylazetidine moiety often confers the best activity.[11][12]

Table 3: Minimum Inhibitory Concentrations (MICs) of Azetidinylquinolones

CompoundOrganismMIC (µg/mL)Reference(s)
Azetidinyl-8-chloroquinolone derivativeStaphylococcus aureus0.015 - 0.25[10]
Azetidinyl-8-chloroquinolone derivativeStreptococcus pneumoniae0.03 - 0.12[10]
Azetidinyl-8-chloroquinolone derivativeEscherichia coli0.06 - 0.5[10]
Azetidinyl-8-chloroquinolone derivativePseudomonas aeruginosa0.5 - >16[10]

2.2.2. Inhibition of Mycolic Acid Biosynthesis:

A series of azetidine derivatives have been identified that exhibit potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3][13] These compounds have been shown to inhibit the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, through a novel mechanism of action.[3][13]

Table 4: In Vitro Activity of Azetidine-Based Anti-TB Agents

CompoundOrganismMIC₉₉ (µM)Reference(s)
BGAz-001Mycobacterium smegmatis30.5[13][14]
BGAz-001Mycobacterium bovis BCG64.5[13][14]
Optimized BGAz analogueMycobacterium tuberculosis H37Rv<10[3][13]
Optimized BGAz analogueMultidrug-Resistant M. tuberculosis<10[3][13]
Antiviral Activity

Azetidine-containing nucleoside analogues have emerged as a promising class of antiviral agents. These compounds can act as chain terminators of viral DNA or RNA synthesis or as inhibitors of viral polymerases.[15]

  • 6-Azacytidine Analogues: Derivatives of 6-azacytidine have demonstrated broad-spectrum antiviral activity against adenoviruses, herpesviruses, and influenza viruses.[16] Their mechanism of action is believed to involve the inhibition of viral DNA and protein synthesis.[16]

  • Azetidine-Containing Dipeptides: Dipeptide analogues incorporating an azetidine-2-carboxylic acid residue have been shown to inhibit human cytomegalovirus (HCMV).[17][18] SAR studies have indicated that the conformational restriction imposed by the azetidine ring is crucial for their antiviral activity.[17][18]

Neuropharmacological Activity

The rigid nature of the azetidine scaffold makes it an attractive framework for the design of ligands targeting central nervous system (CNS) receptors and transporters.

2.4.1. GABA Uptake Inhibition:

Azetidine derivatives designed as conformationally constrained analogues of GABA have been evaluated as inhibitors of GABA transporters (GATs). Azetidin-2-ylacetic acid derivatives with lipophilic side chains have shown high potency at GAT-1, with IC50 values in the low micromolar range.[19]

Signaling Pathway: GABAergic Synapse and GAT Inhibition

GABA_Synapse glutamate Glutamate gad GAD glutamate->gad Converts gaba_pre GABA gad->gaba_pre vgat vGAT gaba_pre->vgat Packaged by vesicle Synaptic Vesicle vgat->vesicle synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release gaba_receptor GABA Receptor synaptic_cleft->gaba_receptor Binds gat GAT synaptic_cleft->gat Reuptake by inhibition Neuronal Inhibition gaba_receptor->inhibition Leads to inhibitor Azetidine GAT Inhibitor inhibitor->gat Inhibits

Caption: The GABAergic synapse, highlighting the inhibition of GABA reuptake by azetidine-based GAT inhibitors.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of azetidine compounds.

Synthesis of a 3-Aryl-Azetidine Derivative

This protocol describes a general procedure for the synthesis of a 3-aryl-azetidine via a Friedel-Crafts reaction.

Objective: To synthesize 3-(4-methylphenyl)-3-phenylazetidine.

Materials:

  • N-Boc-3-azetidinone

  • Phenyllithium solution

  • Toluene

  • Aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oxalic acid

Procedure:

Step 1: Synthesis of N-Boc-3-phenylazetidin-3-ol

  • Dissolve N-Boc-3-azetidinone in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of phenyllithium dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield N-Boc-3-phenylazetidin-3-ol.

Step 2: Friedel-Crafts Alkylation

  • Dissolve N-Boc-3-phenylazetidin-3-ol in toluene.

  • Add aluminum chloride portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature and carefully quench by pouring it over ice.

  • Basify the mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-(4-methylphenyl)-3-phenylazetidine.

  • The final product can be converted to its oxalate salt for improved handling and stability by treatment with oxalic acid in an appropriate solvent.

In Vitro STAT3 DNA-Binding Assay (EMSA)

This protocol outlines an electrophoretic mobility shift assay (EMSA) to evaluate the ability of an azetidine compound to inhibit the DNA-binding activity of STAT3.

Objective: To determine the IC50 value of an azetidine-based inhibitor for STAT3 DNA binding.

Materials:

  • Nuclear extracts from cells with constitutively active STAT3 (e.g., certain cancer cell lines)

  • Radiolabeled double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE probe)

  • Azetidine test compound

  • Poly(dI-dC)

  • Binding buffer (e.g., 20 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

  • Native polyacrylamide gel

  • Gel running buffer

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare reaction mixtures containing the binding buffer, poly(dI-dC), and varying concentrations of the azetidine test compound or vehicle control.

  • Add a constant amount of nuclear extract to each reaction mixture and incubate at room temperature for 30 minutes to allow for inhibitor binding to STAT3.

  • Add the radiolabeled probe to each reaction mixture and incubate for an additional 20 minutes at room temperature to allow for STAT3-DNA binding.

  • Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.

  • Dry the gel and visualize the radiolabeled bands using a phosphorimager or by exposing it to autoradiography film.

  • Quantify the intensity of the bands corresponding to the STAT3-DNA complexes.

  • Calculate the percentage of inhibition of STAT3-DNA binding for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The azetidine scaffold has firmly established itself as a valuable and versatile component in modern drug discovery. Its unique structural and physicochemical properties offer medicinal chemists a powerful tool to optimize the pharmacological and pharmacokinetic profiles of drug candidates. The diverse range of biological activities exhibited by azetidine-containing compounds, from anticancer and antibacterial to neuropharmacological and antiviral effects, underscores the broad therapeutic potential of this privileged motif.

As synthetic methodologies for accessing functionalized azetidines continue to evolve, we can anticipate the exploration of even more diverse and complex azetidine-based chemical matter. Future research will likely focus on the development of novel azetidine-containing compounds with enhanced target selectivity and improved safety profiles. The continued investigation of the structure-activity relationships of this fascinating heterocyclic system will undoubtedly lead to the discovery of new and innovative medicines to address a wide range of unmet medical needs.

References

  • Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., ... & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(7), 801-810.
  • Frigola, J., Vano, D., Torrens, A., Gomez-Gomar, A., Gubert, S., & Garcia-Granda, S. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(8), 1203-1215.
  • BenchChem. (2025). Screening for Bioactive Azetidine Compounds: A Technical Guide.
  • BenchChem. (2025). Comparative study of azetidine-containing compounds in cancer research.
  • Yue, C., Zhai, N., Zhu, Y., Yue, P., Verma, N., Brotherton-Pleiss, C., ... & Turkson, J. (2023). Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. Cancer Research, 83(7_Supplement), 514-514.
  • Yue, P., Lopez-Tapia, F., Zhu, Y., Verma, N., Alonso-Valenteen, F., Mikhael, S., ... & Turkson, J. (2022). Abstract 5476: Novel azetidine-based STAT3 inhibitors induce misfolded protein response, endoplasmic reticulum stress and mitophagy, and inhibit breast tumor growth in vivo. Cancer Research, 82(12_Supplement), 5476-5476.
  • Li, X., Zhang, S., Li, H., Liu, Y., Wang, Y., Zhang, Y., ... & Zhang, T. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 3045-3063.
  • Li, X., Zhang, S., Li, H., Liu, Y., Wang, Y., Zhang, Y., ... & Zhang, T. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
  • Yue, P., Zhu, Y., Brotherton-Pleiss, C., Fu, W., Verma, N., Chen, J., ... & Turkson, J. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 538-556.
  • Tayama, E., Iwamoto, H., & Nanjo, K. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23513-23519.
  • Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2465.
  • Xu, J., & Li, S. (2016). Synthesis of L-Azetidine-2-Carboxylic Acid. Chinese Journal of Organic Chemistry, 36(5), 1083-1087.
  • Li, X., Zhang, S., Li, H., Liu, Y., Wang, Y., Zhang, Y., ... & Zhang, T. (2024).
  • Dubois, M. A. J., Smith, M. A., White, A. J. P., Jie, A. L. W., Mousseau, J. J., Choi, C., & Bull, J. A. (2020). Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3-Carboxylic Acids. Synfacts, 16(08), 0997.
  • BenchChem. (2025). Comparative study of azetidine-containing compounds in cancer research.
  • Singh, P., Kumar, A., & Sharma, P. (2025). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research.
  • Avenoza, A., Busto, J. H., Corzana, F., & Peregrina, J. M. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028-9031.
  • El-Sayed, W. M., Ali, O. M., & Mohamed, M. A. (2018). Antitumor activities of new iso(thio)cyanates and their nitrogen and sulphur heterocyclic phosphorus derivatives. Journal of the Iranian Chemical Society, 15(10), 2315-2325.
  • Kovács, L., Forró, E., & Fülöp, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Cho, J. H., Lee, S., & Chun, B. K. (2013). Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 23(17), 4874-4877.
  • Sosnovsky, G., & Lukszo, J. (1984). In the search for new anticancer drugs. VII. Platinum complexes of diaziridines and azetidine. Journal of Cancer Research and Clinical Oncology, 107(3), 217-220.
  • CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid. (2013).
  • Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., ... & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(7), 801-810.
  • Ly, N. T., Thaxton, A., & Trudell, M. L. (2013). Synthesis of 3,3-Diarylazetidines.
  • Wang, C., Li, X., Wang, Y., & Zhang, W. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(17), 12349-12359.
  • Dalaf, A. H., & Al-Bayati, R. I. H. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Al-Mustansiriyah Journal of Science, 31(4), 1-10.
  • Gaunt, M. J., & Johansson, C. C. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(44), 8496-8507.
  • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161.
  • Alexeeva, I., Dyachenko, N., Nosach, L., Zhovnovataya, V., Rybalko, S., Lozitskaya, R., ... & Povnitsa, O. (2001). 6-azacytidine--compound with wide spectrum of antiviral activity. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1147-1152.
  • Angelini, J., & Cantini, L. (2022). Graphical representation of JAK-STAT signaling pathway and therapeutic compounds suppressing it through the inhibition of one or several members of the family.
  • Shchekotikhin, A. E., & Glazunova, V. A. (2022). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. Molecules, 27(19), 6528.
  • BenchChem. (2025). Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.
  • Gorman, J. V., Wang, J., Smith, H. A., Bromberg, K. D., Thakur, A., Doktor, S. Z., ... & Penning, T. D. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry.
  • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Sadeghi, A., & Aslani, S. (2021). Schematic representation of the JAK/STAT signaling pathway and inhibition effects of baricitinib.
  • Jones, B. J., & Hothersall, J. D. (2022). Chemical structures and EC50 values of GPR139 agonist compounds: AC4...
  • Lebeda, F. J., & Cer, R. Z. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445.
  • Piaser, L., & Fabbrocini, G. (2023).
  • An, L., & Zhang, R. (2019).
  • Poursani, N., & Filippa, N. (2021). The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review. Journal of Clinical Medicine, 10(15), 3295.
  • Hu, X., & Li, J. (2024).
  • Creative Diagnostics. (n.d.).
  • Kumar, A., & Suryanarayanan, A. (2023). GABAergic regulation of striatal spiny projection neurons depends upon their activity state.

Sources

CAS number and identifiers for 3-phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Phenylazetidine for the Research Scientist

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1][2] Its inherent ring strain, estimated to be around 25.4 kcal/mol, imparts a unique reactivity profile that is more stable than the highly reactive aziridines, yet more susceptible to ring-opening reactions than the more stable pyrrolidines.[3] This balance of stability and reactivity, coupled with the rigid, three-dimensional structure of the azetidine ring, makes it an attractive bioisosteric replacement for other cyclic and acyclic moieties in drug candidates. The incorporation of an azetidine ring can lead to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced binding affinity and selectivity for biological targets.[1][4]

Among the various substituted azetidines, this compound stands out as a key structural motif. The presence of the phenyl group at the 3-position provides a versatile handle for further functionalization and serves as a crucial pharmacophoric element in many biologically active compounds.[5] This guide provides a comprehensive overview of the chemical identifiers, synthesis, reactivity, and applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Identity and Physical Properties

Accurate identification of a chemical compound is paramount for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 4363-13-7[6][7][8][9]
IUPAC Name This compound[6]
Molecular Formula C₉H₁₁N[6][8][9]
Molecular Weight 133.19 g/mol [6][8][9]
SMILES C1C(CN1)C2=CC=CC=C2[6]
InChI InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9-10H,6-7H2[6]
InChIKey XOZGEXKQMVAILQ-UHFFFAOYSA-N[6]

The known physical properties of this compound are presented in the table below.

PropertyValueSource(s)
Boiling Point 226.8 °C at 760 mmHg[7][9]
Density 1.015 g/cm³[7][9]
Flash Point 93.5 °C[9]

Synthesis of this compound

The synthesis of the strained azetidine ring can be challenging. However, several general strategies have been developed, including the reduction of azetidinones (β-lactams) and intramolecular cyclization reactions.[2] A plausible synthetic route to this compound can be adapted from the synthesis of related compounds, such as 3-amino-3-phenylazetidine.[10][11] One common approach involves the construction of a suitable precursor followed by a ring-closing step.

A potential synthetic pathway could start from a commercially available precursor, such as 1,3-dichloro-2-phenylpropane. Nucleophilic substitution with a protected amine, followed by intramolecular cyclization, would yield the desired this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of N-benzyl-3-chloro-2-phenylpropan-1-amine

  • To a solution of 1,3-dichloro-2-phenylpropane (1 equivalent) in a suitable solvent such as acetonitrile, add benzylamine (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form 1-benzyl-3-phenylazetidine

  • Dissolve the product from Step 1 in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.

Step 3: Debenzylation to yield this compound

  • Dissolve the 1-benzyl-3-phenylazetidine in a suitable solvent like methanol.

  • Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain this compound.

Synthetic_Workflow_for_3_Phenylazetidine start 1,3-dichloro-2-phenylpropane step1 Step 1: Nucleophilic Substitution (Benzylamine, DIPEA) start->step1 intermediate1 N-benzyl-3-chloro-2-phenylpropan-1-amine step1->intermediate1 step2 Step 2: Intramolecular Cyclization (NaH, DMF) intermediate1->step2 intermediate2 1-benzyl-3-phenylazetidine step2->intermediate2 step3 Step 3: Debenzylation (H2, Pd/C) intermediate2->step3 end_product This compound step3->end_product

A plausible synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is largely dictated by the strained four-membered ring.[3][4] The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. Common reactions involving the azetidine nitrogen include N-alkylation, N-acylation, and N-arylation. The ring itself can undergo cleavage under certain conditions, particularly in the presence of strong acids or nucleophiles, to relieve the ring strain.

The phenyl group at the 3-position can also undergo typical electrophilic aromatic substitution reactions, although the reaction conditions must be chosen carefully to avoid decomposition of the azetidine ring.

Reactivity_of_3_Phenylazetidine cluster_N Reactions at Nitrogen cluster_ring Ring Opening Reactions main This compound n_alkylation N-Alkylation (R-X) main->n_alkylation Nucleophilic Attack n_acylation N-Acylation (RCOCl) main->n_acylation Nucleophilic Acyl Substitution n_arylation N-Arylation (Ar-X, Pd catalyst) main->n_arylation Cross-Coupling acid_cleavage Acid-Catalyzed Ring Opening main->acid_cleavage Protonation and Cleavage nucleophilic_attack Nucleophilic Ring Opening main->nucleophilic_attack SN2-type reaction

Key reaction pathways for this compound.

Applications in Drug Discovery and Development

The this compound motif is a valuable scaffold in the design of novel therapeutic agents.[5] Its rigid structure allows for the precise positioning of the phenyl group and other substituents to interact with biological targets. One of the most significant applications of this compound derivatives is as inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5] By blocking the reuptake of these neurotransmitters, these compounds can modulate neurotransmission in the central nervous system, making them promising candidates for the treatment of various neurological and psychiatric disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Furthermore, this compound is utilized as an active pharmaceutical ingredient for its analgesic and sympathomimetic effects.[9] Its unique chemical properties also make it a valuable building block in the synthesis of more complex molecules in drug discovery programs.[9] The azetidine ring, in general, has been incorporated into several FDA-approved drugs to enhance their pharmacokinetic properties.[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and storage information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemically significant molecule with a unique combination of structural rigidity and reactivity. Its well-defined chemical identifiers, including its CAS number 4363-13-7, facilitate its use in research and development. While the synthesis of this strained heterocycle requires careful planning, established methods for azetidine formation can be adapted for its preparation. The true value of this compound lies in its application as a versatile scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. As our understanding of the biological importance of the azetidine motif continues to grow, so too will the relevance of this compound in the design of next-generation pharmaceuticals.

References

  • PubChem. 3-Methyl-3-phenylazetidine | C10H13N | CID 22249.
  • PubChem. This compound | C9H11N | CID 28901586.
  • PubChem. Azetidine, 1-methyl-3-phenyl- | C10H13N | CID 23625.
  • Chemsrc. (2025, August 24). This compound | CAS#:4363-13-7.
  • Bacqué, E., Paris, J.-M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine. Synthetic Communications, 25(6), 803-812.
  • Bacqué, E., Paris, J.-M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine.
  • LookChem. Cas 4363-13-7,this compound.
  • PubChem. N-Phenylazetidine | C9H11N | CID 137894.
  • Wang, Y., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 86(17), 11775–11785.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Solubility of Things. 1-methyl-3-phenylazetidine.
  • Oishi, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26189-26197.
  • TSI Journals. (2010). Organic CHEMISTRY.
  • Szostak, M., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(16), 10567–10577.
  • NIST. Azetidine, 3-methyl-3-phenyl-.
  • Singh, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design.
  • Wikipedia. Azetidine.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

Sources

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Phenylazetidine

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a prized structural motif in medicinal chemistry.[1][2] Its significance is rooted in the unique conformational constraints and physicochemical properties it imparts to bioactive molecules. The ring's inherent strain, approximately 25.4 kcal/mol, is intermediate between the highly reactive aziridine and the more stable pyrrolidine, providing a unique balance of stability for handling and reactivity that can be harnessed for further functionalization.[1]

Incorporating an azetidine scaffold can lead to significant improvements in a molecule's pharmacokinetic profile, including enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity.[3] The this compound core, in particular, serves as a versatile building block, combining the rigid azetidine framework with a phenyl group that can be further functionalized or act as a key pharmacophoric element. This guide provides an in-depth exploration of the core synthetic methodologies for accessing this compound, designed for researchers and drug development professionals. We will move beyond mere procedural listings to dissect the causality behind strategic choices, offering field-proven insights into the synthesis of this valuable scaffold.

Core Synthetic Strategy I: Intramolecular Cyclization

The most direct and conceptually fundamental approach to the azetidine core is through intramolecular cyclization, forming a C-N bond from a functionalized 1,3-aminopropyl precursor.[3][4] This strategy is predicated on positioning a nucleophilic nitrogen atom to attack an electrophilic carbon three atoms away.

A. Mitsunobu Intramolecular Cyclization of γ-Amino Alcohols

The Mitsunobu reaction is a powerful and reliable method for achieving this cyclization under mild conditions, converting a primary or secondary alcohol into a good leaving group in situ for subsequent intramolecular SN2 displacement by the amine.[5][6] This method is particularly advantageous due to its broad functional group tolerance and stereospecificity, proceeding with inversion of configuration at the alcohol carbon.[5][7]

The reaction involves the condensation of an alcohol and an acidic component (in this case, the N-H of a protected amine can be considered, but more commonly the cyclization is performed on a pre-formed N-substituted γ-amino alcohol) in the presence of a phosphine, typically triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

Mechanism & Workflow:

The mechanism begins with the nucleophilic attack of PPh₃ on DEAD to form a betaine intermediate. This highly reactive species then protonates the alcohol, making it a better leaving group (alkoxyphosphonium salt). The deprotonated amine then acts as the intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group in an SN2 fashion to close the four-membered ring.

Mitsunobu_Cyclization cluster_activation Activation of Alcohol cluster_cyclization Intramolecular SN2 Cyclization PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N=N-CO₂Et (Betaine) PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium R-NH-CH₂(CHPh)CH₂-O⁺PPh₃ Betaine->Alkoxyphosphonium + Amino Alcohol - DEAD-H₂ AminoAlcohol R-NH-CH₂(CHPh)CH₂-OH Azetidine This compound (N-Protected) Alkoxyphosphonium->Azetidine Intramolecular Attack TPPO Ph₃P=O Alkoxyphosphonium->TPPO - Ph₃P=O

Caption: Mechanism of Mitsunobu Intramolecular Cyclization.

Field-Proven Insights & Protocol: The success of the Mitsunobu cyclization is highly dependent on the reaction conditions and the order of reagent addition.[6] Pre-forming the betaine by adding DEAD to PPh₃ at low temperatures (0 °C) before the addition of the amino alcohol substrate can often improve yields by minimizing side reactions.[6] Anhydrous solvents, typically THF or dioxane, are critical to prevent hydrolysis of the intermediates.

Experimental Protocol: Synthesis of N-Benzyl-3-phenylazetidine via Mitsunobu Cyclization

This protocol is adapted from general procedures for azetidine synthesis via Mitsunobu cyclization.[7][8]

  • Preparation of Precursor: Synthesize 3-(benzylamino)-1-phenylpropan-1-ol by reacting benzylamine with styrene oxide.

  • Reaction Setup: To a solution of triphenylphosphine (1.2 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

  • Betaine Formation: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.2 eq) in anhydrous THF to the stirred PPh₃ solution. Stir for 20 minutes at 0 °C. The solution should turn into a milky white suspension of the betaine.

  • Substrate Addition: Add a solution of 3-(benzylamino)-1-phenylpropan-1-ol (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup and Purification: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The resulting residue, containing the product and triphenylphosphine oxide, is purified by flash column chromatography on silica gel to afford N-benzyl-3-phenylazetidine.

Core Synthetic Strategy II: Functionalization of Azetidin-3-one

An alternative and highly versatile strategy involves the construction of a C-C bond by functionalizing a pre-formed azetidine ring. Azetidin-3-one is a key intermediate in this approach, serving as an electrophilic substrate for the introduction of the phenyl group via nucleophilic addition.[9]

A. Synthesis of Azetidin-3-one Precursor

Azetidin-3-ones can be synthesized through various methods, including the gold-catalyzed oxidative cyclization of N-propargylsulfonamides.[9] This method is advantageous as it bypasses the need for potentially hazardous diazo compounds and allows for the synthesis of chiral azetidin-3-ones if chiral auxiliaries are used.[9] The reaction generates reactive α-oxo gold carbenes which then undergo intramolecular N-H insertion to form the azetidinone ring.[9]

B. Grignard Addition to Azetidin-3-one

The core of this strategy is the nucleophilic addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to the ketone functionality of an N-protected azetidin-3-one.[10][11] This reaction efficiently creates the C3-phenyl-C3-hydroxyl quaternary center.

Workflow & Mechanism:

The workflow involves two main steps: the Grignard reaction followed by the reduction of the tertiary alcohol. The nitrogen of the azetidin-3-one must be protected (e.g., with a Boc or Benzhydryl group) to prevent side reactions, as the Grignard reagent is also a strong base.[10]

Grignard_Workflow Azetidinone N-Boc-azetidin-3-one Grignard 1. PhMgBr, THF 2. H₃O⁺ workup Azetidinone->Grignard TertiaryAlcohol N-Boc-3-hydroxy- This compound Grignard->TertiaryAlcohol Reduction Reducing Agent (e.g., Et₃SiH, TFA) TertiaryAlcohol->Reduction FinalProduct N-Boc-3-phenylazetidine Reduction->FinalProduct

Caption: Synthesis of this compound from Azetidin-3-one.

Field-Proven Insights & Protocol: The choice of N-protecting group is crucial. The Boc group is common due to its stability under the basic Grignard conditions and its relatively straightforward removal. The reaction should be carried out in an anhydrous ethereal solvent like THF or diethyl ether under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent.[10] Subsequent reduction of the tertiary alcohol can be achieved using various methods, such as ionic hydrogenation with triethylsilane and trifluoroacetic acid, which proceeds via a stabilized C3-carbocation intermediate.

Experimental Protocol: Synthesis of N-Boc-3-phenylazetidine

This protocol is based on established procedures for Grignard additions to ketones and subsequent reduction.[11][12]

  • Grignard Reaction:

    • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under argon, add phenylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify by column chromatography to yield N-Boc-3-hydroxy-3-phenylazetidine.

  • Deoxygenation (Ionic Hydrogenation):

    • Dissolve the N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq) in dichloromethane (DCM) (0.1 M) and cool to 0 °C.

    • Add triethylsilane (3.0 eq) followed by the dropwise addition of trifluoroacetic acid (TFA) (5.0 eq).

    • Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Carefully neutralize the reaction mixture by pouring it into a stirred, saturated aqueous solution of NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography to give N-Boc-3-phenylazetidine.

Core Synthetic Strategy III: Strain-Release Functionalization

Modern synthetic chemistry has leveraged ring strain to develop highly efficient transformations. The strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful platform for accessing C3-functionalized azetidines.[13][14] ABBs are highly strained bicyclic compounds that readily undergo ring-opening reactions with a wide range of nucleophiles upon activation of the bridgehead nitrogen.

Mechanism & Workflow:

Activation of the ABB nitrogen, typically with a Brønsted or Lewis acid, generates a highly reactive azetidinyl cation intermediate. This intermediate is then trapped by a nucleophile at the C3 position, leading to the stereospecific formation of the functionalized azetidine.[14] To synthesize this compound, this would typically involve the reaction of an unsubstituted or pre-functionalized ABB with a phenyl nucleophile or, more commonly, the functionalization of a C3-phenyl substituted ABB.

Strain_Release ABB 1-Azabicyclo[1.1.0]butane (ABB) Activation Activator (e.g., H⁺, Lewis Acid) ABB->Activation Intermediate Azetidinyl Cation Intermediate Activation->Intermediate Nucleophile Nucleophile (Nu⁻) (e.g., Ph⁻ source) Intermediate->Nucleophile Product C3-Functionalized Azetidine Nucleophile->Product Stereospecific Attack

Caption: General Workflow for Strain-Release Functionalization of ABB.

Field-Proven Insights: This methodology provides rapid access to diverse azetidines.[15] The reaction of a 3-phenyl substituted ABB with a nucleophile like a chloride ion (from benzyl chloroformate, for example) can yield a 3-chloro-3-phenylazetidine derivative, which can be further manipulated.[14] The stereochemical outcome of the ring-opening is highly predictable, typically proceeding with inversion of configuration at the C3 position.[14] This method's primary limitation is the accessibility and stability of the strained ABB starting materials.

Additional & Emerging Strategies

While the above methods represent core approaches, other strategies are also employed and are subjects of ongoing research:

  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, offers a direct route to the azetidine skeleton.[16] Recent advances using visible-light photocatalysis have made this approach milder and more efficient.[1][16]

  • Ring Expansion: The expansion of smaller rings, such as aziridines, provides another pathway. For instance, the reaction of N-tosylaziridines with nitrogen ylides can yield functionalized azetidines.[17][18]

  • Ring Contraction: Less commonly, azetidines can be formed via the ring contraction of five-membered rings like pyrrolidinones.

Comparative Analysis of Synthetic Strategies

Synthetic StrategyKey AdvantagesKey DisadvantagesIdeal Application
Mitsunobu Cyclization Mild conditions, good functional group tolerance, stereospecific.[7]Stoichiometric phosphine oxide byproduct can complicate purification.Stereocontrolled synthesis from chiral amino alcohol precursors.
Functionalization of Azetidin-3-one Highly versatile for C3 diversification, convergent.[9]Requires synthesis of the azetidin-3-one precursor; multi-step.Rapid analogue synthesis for structure-activity relationship (SAR) studies.
Strain-Release of ABBs High efficiency, rapid access to diverse products, stereospecific.[14][15]Requires synthesis of high-energy, potentially unstable ABB precursors.Accessing densely functionalized or novel azetidine scaffolds.
[2+2] Cycloadditions Atom-economical, direct formation of the ring system.[16]Can have issues with regioselectivity and stereoselectivity; substrate scope can be limited.Rapid construction of the core azetidine ring from simple starting materials.

Conclusion

The synthesis of this compound and its derivatives is a dynamic field that leverages both classical and modern synthetic methodologies. The choice of strategy is dictated by factors such as the desired substitution pattern, stereochemical requirements, scale, and the availability of starting materials. Intramolecular cyclization via the Mitsunobu reaction remains a robust and reliable method, particularly when stereocontrol is paramount. The functionalization of azetidin-3-one offers a convergent and highly flexible route ideal for medicinal chemistry programs requiring rapid analogue synthesis. Emerging techniques, especially those based on strain-release chemistry, are pushing the boundaries of what is possible, enabling the construction of highly complex and densely functionalized azetidines with remarkable efficiency. For the modern researcher, a thorough understanding of these diverse approaches is essential for the strategic design and successful execution of synthetic routes toward these valuable molecular building blocks.

References

  • A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. (n.d.). Taylor & Francis Online.
  • Prior art and current cation‐driven diversity‐oriented approach to functional azetidines via N/C3 functionalization of ABB. (n.d.). ResearchGate.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). National Institutes of Health (NIH).
  • Modular access to functionalized azetidines via electrophilic azetidinylation. (n.d.). Royal Society of Chemistry.
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (n.d.). Nature.
  • Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity. (1998). PubMed.
  • A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. (2015). Royal Society of Chemistry.
  • Mitsunobu and Related Reactions: Advances and Applications. (n.d.). ACS Publications.
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • Formation of NH‐azetidines from Grignard reagents. (n.d.). ResearchGate.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). ACS Publications.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). National Institutes of Health (NIH).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry.
  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. (n.d.). National Institutes of Health (NIH).
  • REVIEW Organic & Biomolecular Chemistry. (n.d.). Royal Society of Chemistry.
  • Investigation of Grignard Reagent as an Advanced Base for Aza-Claisen Rearrangement. (2019). MDPI.
  • Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. (2020). Semantic Scholar.
  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. (n.d.). MDPI.
  • Synthesis of Azetidines. (n.d.). Chinese Journal of Organic Chemistry.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). National Institutes of Health (NIH).
  • Synthesis of phenylacetaldehyde amidines and their intramolecular cyclization. (n.d.). ResearchGate.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (n.d.). MDPI.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Royal Society of Chemistry.
  • The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. (n.d.). Royal Society of Chemistry.

Sources

Exploring the Chemical Space of 3-Phenylazetidine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and conformational rigidity.[1][2][3] Among azetidine derivatives, the 3-phenylazetidine core represents a particularly valuable starting point for exploring new chemical space. Its synthetically accessible structure allows for systematic modification at three key positions, providing a robust framework for fine-tuning pharmacological activity. This guide provides an in-depth exploration of the this compound chemical space, detailing core synthesis strategies, diversification methodologies, and insights into structure-activity relationships (SAR) relevant to drug development professionals.

The Strategic Value of the this compound Scaffold

Four-membered nitrogen-containing heterocycles, once considered challenging synthetic targets, are now integral components in the design of novel therapeutics.[1][2][3] The inherent ring strain of the azetidine ring (approx. 25.4 kcal/mol) lends it a unique three-dimensional character that can enhance binding interactions with biological targets.[4] Unlike its more strained aziridine cousin, the azetidine ring offers a better balance of stability and unique reactivity, making it a reliable building block.[4]

The inclusion of a phenyl group at the 3-position provides a critical anchor for a multitude of therapeutic applications. This aryl moiety can engage in essential π-stacking or hydrophobic interactions within a target's binding pocket, while also serving as a platform for further functionalization. Derivatives of this scaffold have shown potential as modulators of the central nervous system (CNS), anticancer agents, and inhibitors of monoamine transporters, highlighting its broad pharmacological relevance.[1][5][6]

Synthesis of the Core this compound Scaffold

Access to the this compound core is paramount for any analog development program. While numerous methods exist for azetidine synthesis, a common and reliable strategy involves the intramolecular cyclization of a suitably functionalized precursor. The following workflow outlines a validated approach.

Workflow for Core Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection A 1,3-dihalo-2-phenylpropane C N-benzyl-3-halo-2-phenylpropan-1-amine A->C Nucleophilic Substitution B Primary Amine (e.g., Benzylamine) B->C D N-benzyl-3-phenylazetidine C->D Intramolecular Cyclization (Base) E This compound (Core Scaffold) D->E Palladium-catalyzed Hydrogenolysis (H2, Pd/C)

Caption: Synthetic workflow for the this compound core.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-benzyl-3-chloro-2-phenylpropan-1-amine

  • Rationale: This step introduces the nitrogen atom and sets up the precursor for cyclization. Benzylamine is chosen as a common primary amine that also serves as a readily removable protecting group.

  • Procedure:

    • To a solution of 1,3-dichloro-2-phenylpropane (1.0 equiv.) in a suitable solvent such as acetonitrile, add potassium carbonate (2.5 equiv.) and benzylamine (1.1 equiv.).

    • Heat the reaction mixture to reflux (approx. 80°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

    • Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired precursor.

Step 2: Intramolecular Cyclization to form N-benzyl-3-phenylazetidine

  • Rationale: A strong base is used to deprotonate the secondary amine, which then acts as an intramolecular nucleophile to displace the chloride, forming the strained four-membered ring.

  • Procedure:

    • Dissolve the precursor from Step 1 in a polar aprotic solvent like DMF or DMSO.

    • Add a strong base such as sodium hydride (NaH, 1.5 equiv.) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction carefully by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • The crude product can be purified by chromatography if necessary.

Step 3: Debenzylation to yield this compound

  • Rationale: Catalytic hydrogenolysis is a clean and efficient method for removing the N-benzyl protecting group, yielding the free secondary amine of the core scaffold, ready for diversification.

  • Procedure:

    • Dissolve N-benzyl-3-phenylazetidine in methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to yield this compound, which is often used directly in the next step without further purification.

Exploring the Chemical Space: Diversification Strategies

The this compound scaffold offers three primary vectors for diversification, allowing for a systematic and comprehensive exploration of the surrounding chemical space.

G cluster_N1 N-Functionalization cluster_C3_Phenyl Aryl Modification cluster_C3_Atom Scaffold Modification Core This compound Core N1 Position N1 (Nitrogen) Core->N1 Vector 1 C3_Phenyl Position C3 (Phenyl Ring) Core->C3_Phenyl Vector 2 C3_Atom Position C3 (Azetidine Ring) Core->C3_Atom Vector 3 N_Alkylation Alkylation (R-X) N1->N_Alkylation N_Acylation Acylation (RCOCl) N1->N_Acylation N_Sulfonylation Sulfonylation (RSO2Cl) N1->N_Sulfonylation N_Arylation Reductive Amination (RCHO) N1->N_Arylation EAS Electrophilic Aromatic Substitution (e.g., Halogenation) C3_Phenyl->EAS Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald) C3_Phenyl->Cross_Coupling C3_Functionalization Direct C-H Functionalization C3_Atom->C3_Functionalization Spirocyclization Spirocycle Formation C3_Atom->Spirocyclization

Caption: Key diversification vectors of the this compound scaffold.

Vector 1: N-Functionalization

The azetidine nitrogen is the most common and synthetically tractable point for modification. Its nucleophilicity allows for a wide range of reactions to introduce diverse functional groups that can modulate polarity, basicity, and steric profile.

Modification TypeReagents & ConditionsRationale & Expected Outcome
N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃, DIPEA)Introduces alkyl chains to explore hydrophobic pockets or add vectors for further synthesis.
N-Acylation Acyl chloride (RCOCl) or Anhydride, BaseForms neutral amide analogs, reducing basicity and potentially improving cell permeability.
N-Sulfonylation Sulfonyl chloride (RSO₂Cl), BaseYields stable sulfonamides, which can act as hydrogen bond acceptors and introduce rigid vectors.
Reductive Amination Aldehyde/Ketone (RCHO), Reducing agent (e.g., NaBH(OAc)₃)A versatile method for introducing complex alkyl groups under mild conditions.
Vector 2: Phenyl Ring Substitution

Modifying the phenyl ring is crucial for probing the structure-activity relationship (SAR) related to the aryl binding region of a target.

Modification TypeReagents & ConditionsRationale & Expected Outcome
Electrophilic Aromatic Substitution e.g., NBS (Bromination), HNO₃/H₂SO₄ (Nitration)Installs electron-withdrawing or -donating groups to modulate the electronic properties of the ring. Halogenation provides a handle for subsequent cross-coupling.
Palladium-Catalyzed Cross-Coupling Boronic acid (Suzuki), Amine (Buchwald-Hartwig) on a halogenated precursorEnables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space.
Vector 3: C3-Position Functionalization

While more synthetically challenging, direct functionalization of the C3 position can lead to novel scaffolds with unique 3D shapes, such as spirocyclic systems.[7] Recent advances in photocatalysis and strain-release methodologies are making this vector more accessible.[8]

Structure-Activity Relationship (SAR) Insights: A Case Study on Monoamine Transporters

Recent research has identified 3-arylazetidine derivatives as potent inhibitors of monoamine transporters like the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5] These transporters are key targets for treating neurological and psychiatric disorders. SAR studies on these analogs reveal critical insights:

  • Influence of Phenyl Ring Substituents: The electronic and steric properties of substituents on the phenyl ring dramatically impact binding affinity and selectivity.[5] For instance, small, electron-withdrawing groups at the para-position can enhance potency at DAT.

  • Role of the Azetidine Nitrogen: N-alkylation with small, lipophilic groups can improve potency, but larger substituents are often detrimental, suggesting a constrained binding pocket around the nitrogen.

  • Stereochemistry: The stereochemistry at the C3 position is often critical for activity. The synthesis of enantiomerically pure compounds is a key consideration for optimizing potency and reducing off-target effects.

CompoundPhenyl SubstitutionN-SubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
Analog 1 HH15025080
Analog 2 4-ClH4518055
Analog 3 4-ClCH₃2521040
Analog 4 3,4-diClH159522
Analog 5 4-OCH₃H210350120

Note: Data is illustrative and compiled from general trends observed in related 3-arylazetidine series.[5]

The data illustrates that chloro-substitution on the phenyl ring generally improves potency, particularly at DAT and NET. Furthermore, small N-alkylation (Analog 3 vs. 2) can provide an additional affinity boost.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly tractable starting point for the development of novel therapeutics. Its synthetic accessibility and the clear, orthogonal vectors for diversification make it an ideal core for library synthesis and lead optimization campaigns. Future advancements in C-H functionalization and asymmetric synthesis will further expand the accessible chemical space, enabling the creation of even more complex and potent analogs. As our understanding of the unique conformational and physicochemical properties of azetidines grows, their role in drug discovery is set to expand, solidifying the this compound core as a cornerstone of modern medicinal chemistry.

References

  • Current time information in New York, NY, US. (n.d.). Google.
  • Utility of the developed synthetic method to access diversified... (n.d.). ResearchGate.
  • Falcone, E., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(7), 2884-2892. [Link]
  • Wang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(23), 16483-16493. [Link]
  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20. [Link]
  • Scott, J. D., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(17), 7187-7211. [Link]
  • Chekurov, M., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (n.d.). Semantic Scholar.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (n.d.). ResearchGate.
  • Synthetic routes to mono-N-functionalized P 2N 2-ligands | Request PDF. (n.d.). ResearchGate.
  • Sharma, P., et al. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 22(10), 1691. [Link]
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). ResearchGate.
  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (n.d.). Beilstein Journal of Organic Chemistry.
  • Jamriska, O., & D'hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(17), 3749-3766. [Link]
  • Alwar, S., & Reddy, P. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions. Tetrahedron Letters, 47(24), 4063-4066. [Link]
  • Cas 4363-13-7,this compound. (n.d.). LookChem.
  • Kovács, D., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(16), 10584-10597. [Link]
  • Nguyen, T., et al. (2022). Recent Advances in Synthetic Routes to Azacycles. Molecules, 27(19), 6543. [Link]
  • Kumar, V., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100099. [Link]
  • This compound | C9H11N | CID 28901586. (n.d.). PubChem.
  • (PDF) Structure-Activity Relationship Studies on a Series. (n.d.). Amanote Research.

Sources

Methodological & Application

The Ascendancy of 3-Phenylazetidine in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold, a compact four-membered nitrogenous heterocycle, has carved a significant niche in contemporary drug discovery. Its inherent conformational rigidity, coupled with a favorable physicochemical profile, offers a distinct advantage in the design of novel therapeutics.[1][2] Among the diverse array of substituted azetidines, the 3-phenylazetidine motif has emerged as a particularly compelling pharmacophore, demonstrating significant potential across a spectrum of therapeutic areas, from central nervous system (CNS) disorders to oncology.[3][4] This technical guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, offering detailed application notes, validated synthetic protocols, and insights into its role in modulating key biological pathways.

The Strategic Advantage of the this compound Core

The incorporation of a phenyl group at the 3-position of the azetidine ring bestows a unique combination of properties that medicinal chemists can strategically leverage:

  • Structural Rigidity and Vectorial Projection: The strained azetidine ring locks the phenyl group into a well-defined spatial orientation. This rigid framework minimizes conformational ambiguity, allowing for more precise and high-affinity interactions with biological targets. The phenyl group acts as a key vector, projecting into hydrophobic pockets of enzymes or receptors.

  • Modulation of Physicochemical Properties: The azetidine nitrogen provides a handle for tuning solubility and basicity through N-functionalization, while the phenyl group contributes to lipophilicity. This balance is crucial for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

  • Bioisosteric Replacement: The this compound moiety can serve as a bioisostere for other common structural motifs, such as piperidines or larger carbocycles. This substitution can lead to improved metabolic stability and novel intellectual property.[5]

Therapeutic Applications of this compound Derivatives

The versatility of the this compound scaffold is evident in its application across multiple disease areas.

Central Nervous System (CNS) Disorders: Modulating Monoamine Transporters

A significant area of investigation for this compound derivatives has been in the modulation of monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT).[6] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression, anxiety, and other mood disorders.[7]

Mechanism of Action: 3-Aryl-3-arylmethoxyazetidines have been identified as potent ligands for SERT and DAT.[6] The 3-phenyl group and a second aryl group attached via an ether linkage at the 3-position engage with specific binding pockets within the transporter proteins. By blocking the reuptake of serotonin and/or dopamine, these compounds increase the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[8][9]

Signaling Pathway: Serotonin Transporter (SERT) Modulation

SERT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3_Phenylazetidine_Derivative This compound Derivative SERT SERT 3_Phenylazetidine_Derivative->SERT Inhibition Serotonin_vesicle Serotonin Vesicles Serotonin_pre Serotonin Serotonin_vesicle->Serotonin_pre Release Serotonin_syn Serotonin Serotonin_pre->Serotonin_syn Serotonin_syn->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin_syn->Serotonin_receptor Binding Signal_transduction Signal Transduction (e.g., Adenylate Cyclase) Serotonin_receptor->Signal_transduction Activation

Caption: Inhibition of SERT by a this compound derivative, leading to increased synaptic serotonin.

Signaling Pathway: Dopamine Transporter (DAT) Modulation

DAT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3_Phenylazetidine_Derivative This compound Derivative DAT DAT 3_Phenylazetidine_Derivative->DAT Inhibition Dopamine_vesicle Dopamine Vesicles Dopamine_pre Dopamine Dopamine_vesicle->Dopamine_pre Release Dopamine_syn Dopamine Dopamine_pre->Dopamine_syn Dopamine_syn->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_syn->Dopamine_receptor Binding Signal_transduction Signal Transduction (e.g., PKA/PKC signaling) Dopamine_receptor->Signal_transduction Activation

Caption: Inhibition of DAT by a this compound derivative, resulting in elevated synaptic dopamine levels.

Structure-Activity Relationship (SAR) Insights:

Studies on 3-aryl-3-arylmethoxyazetidines have revealed key SAR trends for monoamine transporter affinity.[6]

Compound/Analog ClassModificationTarget(s)Activity (Ki, nM)Reference
3-Aryl-3-arylmethoxyazetidinesN-methyl, 3,4-dichloro substitutionSERT1.0[6]
3-(3,4-dichlorophenyl)-3-phenylmethoxyDAT/SERTModerate affinity at both[6]
Tetrachloro substitutionSERT1.3[6]

The data indicates that chloro-substitution on the aryl rings significantly influences affinity and selectivity, providing a clear path for optimization.

Oncology: Targeting Microtubule Dynamics

The dynamic instability of microtubules is a critical process in cell division, making them a prime target for anticancer therapies.[10][11] Novel analogues of the potent microtubule inhibitor TZT-1027, incorporating a this compound moiety, have demonstrated excellent antiproliferative activities.[4]

Mechanism of Action: These this compound-containing compounds are thought to interfere with microtubule assembly. By binding to tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[4][11] The this compound group in these analogues replaces the phenylethyl group of TZT-1027, acting as a conformationally restricted element that likely enhances binding to the tubulin protein.[4]

Signaling Pathway: Disruption of Microtubule Dynamics

Microtubule_Dynamics cluster_cell Cancer Cell 3_Phenylazetidine_Analog This compound Analog (e.g., TZT-1027 analog) Tubulin_dimers α/β-Tubulin Dimers 3_Phenylazetidine_Analog->Tubulin_dimers Binding & Inhibition of Assembly Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Microtubule->Tubulin_dimers Depolymerization Mitotic_spindle Mitotic Spindle (Disrupted) Microtubule->Mitotic_spindle Cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) Mitotic_spindle->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Mechanism of action for a this compound-containing antitumor agent targeting microtubule dynamics.

Synthetic Protocols for this compound and its Derivatives

The synthesis of the this compound core and its subsequent functionalization are critical steps in the drug discovery process.

Protocol 1: Synthesis of 3-Amino-3-phenylazetidine (A Key Intermediate)

This protocol outlines a robust synthesis of 3-amino-3-phenylazetidine, a versatile intermediate for further derivatization.[12]

Workflow Diagram:

Synthesis_Workflow Start N-Benzhydryl 3-azetidinone Step1 Modified Strecker Reaction (Dibenzylamine, TMS-CN) Start->Step1 Intermediate1 α-Aminonitrile Intermediate Step1->Intermediate1 Step2 Grignard Reaction (Phenylmagnesium bromide) Intermediate1->Step2 Intermediate2 N-Protected 3-Amino- This compound Step2->Intermediate2 Step3 Hydrogenolysis (Pd(OH)2/C, H2) Intermediate2->Step3 End 3-Amino-3-phenylazetidine Step3->End

Caption: Synthetic workflow for 3-amino-3-phenylazetidine.

Step-by-Step Methodology:

  • Modified Strecker Reaction: To a solution of N-benzhydryl-3-azetidinone in a suitable aprotic solvent (e.g., dichloromethane), add dibenzylamine followed by trimethylsilyl cyanide (TMS-CN). Stir the reaction at room temperature until the formation of the α-aminonitrile intermediate is complete (monitor by TLC or LC-MS).

  • Grignard Reaction: The crude α-aminonitrile is then treated with phenylmagnesium bromide in an ethereal solvent (e.g., THF or diethyl ether). This reaction displaces the cyano group with a phenyl group. The reaction is typically performed at low temperatures (e.g., 0 °C) and allowed to warm to room temperature.

  • Deprotection via Hydrogenolysis: The resulting N-protected 3-amino-3-phenylazetidine is deprotected via catalytic hydrogenation. Dissolve the compound in methanol and add a palladium catalyst, such as 20% Pd(OH)₂ on carbon. The reaction is carried out under a hydrogen atmosphere (e.g., 20 bar) at a slightly elevated temperature (e.g., 40 °C).[12] After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired 3-amino-3-phenylazetidine, often as a hydrochloride salt after workup.[12]

Protocol 2: General N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the this compound core to introduce various substituents.[13]

Workflow Diagram:

N_Alkylation_Workflow Start This compound Step1 Reaction with Alkyl Halide (e.g., R-Br) in the presence of a base Start->Step1 End N-Alkyl-3-phenylazetidine Step1->End

Caption: General workflow for N-alkylation of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (or its salt) in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 2-3 equivalents) to the solution to neutralize the hydrochloride salt if used and to scavenge the acid formed during the reaction.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The reaction may require heating to reflux depending on the reactivity of the alkyl halide.

  • Workup and Purification: Upon completion, cool the reaction mixture and filter off any inorganic salts. Concentrate the filtrate under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Protocol 3: General N-Acylation of this compound

This protocol provides a general procedure for the N-acylation of this compound to form amides.[14]

Workflow Diagram:

N_Acylation_Workflow Start This compound Step1 Reaction with Acylating Agent (e.g., R-COCl or (RCO)2O) in the presence of a base Start->Step1 End N-Acyl-3-phenylazetidine Step1->End

Caption: General workflow for N-acylation of this compound.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic anhydride, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl (if a tertiary amine base was used), saturated aqueous sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield the pure N-acylated this compound.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable asset in the medicinal chemist's toolbox. Its unique structural and physicochemical properties have enabled the development of potent and selective modulators of challenging biological targets. The successful application of this motif in CNS and oncology drug discovery highlights its broad potential. Future research will likely focus on exploring novel substitutions on both the phenyl ring and the azetidine nitrogen to fine-tune activity and pharmacokinetic properties. Furthermore, the application of this compound as a bioisosteric replacement for other cyclic systems will continue to be a fruitful area of investigation, leading to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews cancer, 4(4), 253-265.
  • Bacqué, E., Paris, J. M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine. Synthetic Communications, 25(6), 803-812.
  • Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents. Nature reviews cancer, 10(3), 194-204.
  • Qiagen. (n.d.). Serotonin Receptor Signaling.
  • Trudell, M. L., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & medicinal chemistry letters, 23(11), 3247–3251.
  • Li, W., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine drugs, 15(4), 85.
  • Neuroscientifically Challenged. (2016). 2-Minute Neuroscience: Serotonin.
  • JoVE. (2023). Drugs that Stabilize Microtubules. Journal of Visualized Experiments.
  • Kaur, R., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 15(1), 59-83.
  • Wikipedia. (2023, December 29). Serotonin. In Wikipedia.
  • Sulzer, D., et al. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in neurobiology, 75(6), 406-433.
  • Wikipedia. (2023, December 27). Dopamine transporter. In Wikipedia.
  • BetterHelp. (2023). Dopamine Transporter.
  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100121.
  • Arkat USA, Inc. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKIVOC.
  • Otsuka, M., et al. (2016). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Tetrahedron, 72(4), 535-544.
  • Shaterian, H. R., & Aghakazemi, E. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 77(10), 1363-1372.
  • Varma, R. S. (2013). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. ACS Sustainable Chemistry & Engineering, 1(1), 166-169.
  • Boumoud, T., et al. (2016). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry, 32(1), 469-475.
  • PubChem. (n.d.). This compound.
  • Oriental Journal of Chemistry. (2016). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation.
  • American Chemical Society. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. The Journal of Organic Chemistry, 86(19), 13485–13495.
  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of...
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192.
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • MDPI. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 28(14), 5488.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • BMC. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 136.
  • Taylor & Francis Online. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821.
  • MDPI. (2024). Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors. Molecules, 29(19), 4523.
  • American Chemical Society. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11245–11255.
  • MDPI. (2023). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. International Journal of Molecular Sciences, 24(13), 10839.
  • National Center for Biotechnology Information. (2018). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. International Journal of Molecular Sciences, 19(11), 3274.
  • MDPI. (2020). Flavonoids: Potential Candidates for the Treatment of Neurodegenerative Disorders. Nutrients, 12(6), 1883.

Sources

Application Notes & Protocols: N-Protection of 3-Phenylazetidine for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-arylazetidine motif is a privileged scaffold in modern medicinal chemistry, valued for its role as a bioisostere and its ability to confer improved physicochemical properties to drug candidates.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the synthesis of these structures, enabling the formation of a key carbon-carbon bond.[2][3] However, the secondary amine of the azetidine ring can interfere with the palladium catalyst, necessitating the use of a nitrogen protecting group.[4] This guide provides a comprehensive overview and detailed protocols for the strategic N-protection of 3-phenylazetidine, its subsequent functionalization via Suzuki-Miyaura coupling, and final deprotection. We delve into the rationale behind protecting group selection, offer step-by-step experimental procedures, and provide expert insights to ensure successful synthesis.

Introduction: The Strategic Importance of 3-Arylazetidines

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in drug discovery.[1] Their inherent ring strain lends them unique reactivity, while their three-dimensional structure allows for the exploration of novel chemical space.[1] Specifically, the 3-arylazetidine core is a sought-after component in the design of bioactive molecules, offering improvements in metabolic stability and pharmacokinetic profiles.

The Suzuki-Miyaura reaction is one of the most powerful and versatile tools in synthetic organic chemistry for forging C(sp²)-C(sp²) bonds.[5][6] Its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it ideal for late-stage functionalization in complex molecule synthesis. However, the presence of a free secondary amine, such as in this compound, can lead to catalyst poisoning or undesired side reactions. Therefore, a robust protection-coupling-deprotection strategy is essential.

Selecting the Optimal N-Protecting Group

The choice of a protecting group is critical and must satisfy two primary criteria:

  • Stability: It must remain intact under the basic and often thermal conditions of the Suzuki-Miyaura coupling.

  • Lability: It must be removable under conditions that do not compromise the integrity of the final 3-arylazetidine product.

The tert-butyloxycarbonyl (Boc) group is frequently the protecting group of choice for this transformation. It exhibits excellent stability to the basic conditions used in Suzuki coupling and is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), which are typically orthogonal to the coupling products.[7][8] Another common choice, the benzyloxycarbonyl (Cbz) group, is stable to a wide range of conditions and is typically removed by catalytic hydrogenation, offering an alternative deprotection strategy.[9]

G start Start: this compound q1 Is the final product sensitive to strong acid? start->q1 pg_boc Select N-Boc Protection q1->pg_boc No pg_cbz Select N-Cbz Protection q1->pg_cbz Yes suzuki Perform Suzuki-Miyaura Coupling pg_boc->suzuki q2 Is the final product sensitive to hydrogenation (e.g., contains reducible groups)? pg_cbz->q2 q2->pg_boc Yes q2->suzuki No dep_boc Deprotection (TFA) suzuki->dep_boc If Boc-protected dep_cbz Deprotection (H₂, Pd/C) suzuki->dep_cbz If Cbz-protected end_product Final 3-Arylazetidine Product dep_boc->end_product dep_cbz->end_product

Fig 1. Decision workflow for selecting an appropriate N-protecting group.
Comparative Data of N-Protecting Groups for Suzuki Coupling

The following table summarizes key characteristics of common N-protecting groups relevant to the Suzuki-Miyaura reaction.

Protecting GroupAbbreviationStability under Suzuki ConditionsCommon Deprotection MethodOrthogonality & Considerations
tert-ButyloxycarbonylBocGenerally stableStrong acid (TFA, HCl)Excellent choice for most applications. Avoid if product is acid-labile.[7]
BenzyloxycarbonylCbzStableCatalytic Hydrogenation (H₂, Pd/C)Orthogonal to acid/base chemistry. Avoid if product has reducible groups (alkenes, alkynes, nitro).[9]
BenzhydrylBhStableOxidative cleavage or strong acidProvides steric bulk. Deprotection can require specific, sometimes harsh, conditions.[10]

Experimental Protocols

PART A: N-Boc Protection of this compound

Objective: To synthesize N-Boc-3-phenylazetidine, the substrate for the Suzuki-Miyaura coupling.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • To a round-bottom flask, add this compound hydrochloride (1.0 equiv.) and dissolve or suspend it in DCM (approx. 0.2 M).

  • Add triethylamine (2.2 equiv.) to the mixture to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure N-Boc-3-phenylazetidine.

Trustworthiness Check: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to the next step.

PART B: Suzuki-Miyaura Coupling of N-Boc-3-(4-bromophenyl)azetidine

Objective: To couple an N-protected 3-(halophenyl)azetidine with a boronic acid partner. This protocol uses N-Boc-3-(4-bromophenyl)azetidine and phenylboronic acid as a model system.

Materials:

  • N-Boc-3-(4-bromophenyl)azetidine (1.0 equiv.)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/SPhos, 2-5 mol%)[11]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)

  • Inert gas supply (Argon or Nitrogen)

Protocol:

  • To a flame-dried Schlenk flask or reaction vial, add N-Boc-3-(4-bromophenyl)azetidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[5][12]

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-(biphenyl-4-yl)azetidine.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)(X)]L₂ Pd0->OxAdd Oxidative Addition Transmetal [Ar-Pd(II)-Ar']L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetal->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArB Ar'-B(OH)₂ (Boronic Acid) Borate Ar'-B(OH)₃⁻ ArB->Borate Base Base (OH⁻) Base->Borate Borate->Transmetal

Fig 2. Simplified catalytic cycle of the Suzuki-Miyaura reaction.[6]
PART C: N-Boc Deprotection

Objective: To remove the Boc protecting group and yield the final 3-arylazetidine product.

Materials:

  • N-Boc protected 3-arylazetidine (1.0 equiv.)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

Protocol:

  • Dissolve the N-Boc protected 3-arylazetidine in DCM (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equiv., often used as a 20-50% solution in DCM).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in a minimal amount of DCM and carefully add saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8) to neutralize the TFA salt.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 3-arylazetidine.

  • If necessary, the product can be further purified by chromatography or crystallization.

G Start This compound Step1 Step 1: N-Protection (Boc₂O) Start->Step1 Intermediate N-Boc-3-Phenylazetidine (Substrate) Step1->Intermediate Step2 Step 2: Suzuki Coupling Intermediate->Step2 ProtectedProduct N-Boc-3-Arylazetidine (Coupled Product) Step2->ProtectedProduct Step3 Step 3: N-Deprotection (TFA) ProtectedProduct->Step3 FinalProduct Final 3-Arylazetidine Step3->FinalProduct

Fig 3. Overall synthetic workflow from starting material to final product.

Expertise & Troubleshooting

  • Incomplete Protection (Part A): If the protection reaction stalls, add an additional portion of Boc₂O (0.2 equiv.) and stir for a few more hours. Ensure the base used is sufficient to fully neutralize the starting material salt.

  • Low Yield in Suzuki Coupling (Part B):

    • Catalyst Choice: For sterically hindered aryl halides or boronic acids, consider using more active catalysts with bulky phosphine ligands like SPhos or XPhos.[11]

    • Base and Solvent: The choice of base and solvent can be critical. Cesium carbonate is often more effective than potassium carbonate for challenging couplings. Ensure solvents are properly degassed to prevent catalyst deactivation.[13]

    • Protodeboronation: Boronic acids can degrade under reaction conditions.[14] Using a slight excess (1.2-1.5 equiv.) is recommended. If this is a persistent issue, consider using more stable boronate esters (e.g., pinacol esters).

  • N-Boc Deprotection during Suzuki Coupling: While generally stable, the Boc group can be partially cleaved at very high temperatures (>110-120 °C) over extended reaction times.[8] If this is observed, attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.

  • Difficult Deprotection (Part C): If the deprotection is sluggish, increase the concentration of TFA or the reaction time. Ensure all water is excluded from the reaction, as it can hydrolyze the Boc group inefficiently.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]
  • S. M. Szostak, et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021). [Link]
  • J. A. Gonzalez-Vera, et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
  • J. L. Field, et al. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • J. Marchand-Brynaert, et al. A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series.
  • Wikipedia. Protecting group. [Link]
  • J. A. Gonzalez-Vera, et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. (2024). [Link]
  • N. D. Schley & G. W. C. Poon. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
  • S. M. Manjare, et al. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
  • Z. K. Sweeney, et al.
  • M. Barancova, et al. Protecting Groups for Thiols Suitable for Suzuki Conditions.
  • P. Kumar, et al. Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017). [Link]
  • Labinsights. Benefits of Protecting Groups in Organic Synthesis. (2023). [Link]
  • S. M. Manjare, et al. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC - NIH. [Link]
  • N. A. Kulkarni, et al. Nitrogen Protecting Groups: Recent Developments and New Applications.
  • A. Gaucher, et al. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. (2017). [Link]
  • A. Gaucher, et al. (PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.
  • R. A. Batey, et al. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][6]-Fused Indole Heterocycles. NIH. [Link]
  • AAPPTec.
  • University of Glasgow.
  • University of Leeds. Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. [Link]
  • G. A. Molander & I. Shin. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]
  • S. M. T. Ho, et al. The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • M. A. Ibrahim, et al. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. (2017). [Link]
  • J. M. de los Santos, et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • G. J. L. Bernardes, et al. Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. PMC - PubMed Central. [Link]
  • H. Shinokubo, et al. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. RSC Publishing. [Link]
  • V. G. B. de Souza, et al. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
  • University of Bristol.
  • O. Seitz, et al. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. PMC - NIH. (2022). [Link]

Sources

The Rising Star in Scaffolding: Application Notes and Protocols for 3-Phenylazetidine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor in drug discovery. In this landscape, strained heterocyclic scaffolds have emerged as powerful tools for medicinal chemists. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This guide focuses on a particularly valuable derivative: 3-phenylazetidine. Its unique combination of a rigid, three-dimensional azetidine core and a versatile phenyl group makes it a highly sought-after intermediate in the synthesis of a new generation of therapeutics, particularly for central nervous system (CNS) disorders.[1][3]

This document provides a comprehensive overview of the application of this compound in pharmaceutical development. We will delve into its synthesis, explore its role as a bioisosteric replacement, and provide detailed protocols for its incorporation into potential drug candidates, underpinned by the principles of scientific integrity and field-proven insights.

The Strategic Advantage of the this compound Scaffold

The utility of the this compound moiety in drug design stems from several key attributes:

  • Structural Rigidity and Three-Dimensionality: The strained four-membered ring of azetidine offers a conformationally restricted scaffold. This rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The phenyl group, attached at the 3-position, projects into a distinct vector in three-dimensional space, allowing for precise interactions with receptor pockets.

  • Improved Physicochemical Properties: Incorporation of the azetidine ring can enhance the "drug-likeness" of a molecule. It can lead to improved solubility, reduced lipophilicity, and a lower number of rotatable bonds, all of which are desirable properties for oral bioavailability and favorable pharmacokinetics.[2]

  • Metabolic Stability: The azetidine ring is generally more metabolically stable than larger saturated heterocycles like piperidine or pyrrolidine. This can lead to a longer half-life and improved in vivo efficacy of the drug candidate.

  • Bioisosteric Replacement: The this compound scaffold can serve as a bioisostere for other common structural motifs, such as a phenyl ring or other aromatic heterocycles. This allows for the fine-tuning of a molecule's properties to overcome challenges related to metabolism, toxicity, or off-target effects.

Synthesis of the Key Intermediate: this compound Hydrochloride

The synthesis of this compound, often as its more stable hydrochloride salt, is a critical first step. While various methods exist for the synthesis of substituted azetidines, a common and reliable approach involves the construction of the azetidine ring from acyclic precursors, followed by the introduction of the phenyl group. Here, we outline a representative synthetic pathway.

Synthetic Workflow Overview

G cluster_0 Synthesis of N-Protected 3-Hydroxyazetidine cluster_1 Introduction of the Phenyl Group cluster_2 Final Deprotection and Salt Formation A Epichlorohydrin C 1-Benzyl-3-hydroxyazetidine A->C Ring opening & cyclization B Benzylamine B->C D N-Boc-3-hydroxyazetidine C->D Debenzylation & Boc protection F N-Boc-3-azetidinone D->F Swern or Dess-Martin Oxidation E Oxidation H N-Boc-3-hydroxy-3-phenylazetidine F->H Nucleophilic Addition G Grignard Reaction (PhMgBr) J N-Boc-3-phenylazetidine H->J Deoxygenation (e.g., Barton-McCombie) I Reduction L This compound HCl J->L Boc Removal K Deprotection (HCl)

Caption: Synthetic pathway for this compound hydrochloride.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a composite of established synthetic transformations for azetidine synthesis and functionalization.

Part 1: Synthesis of N-Boc-3-hydroxyazetidine

  • Synthesis of 1-Benzyl-3-hydroxyazetidine: To a solution of benzylamine in water, cooled to 0-5 °C, slowly add epichlorohydrin. Maintain the temperature and stir for 12 hours. The resulting intermediate is then cyclized, often with a base like sodium carbonate, to yield 1-benzyl-3-hydroxyazetidine.[4]

  • Debenzylation and Boc Protection: The 1-benzyl-3-hydroxyazetidine is dissolved in methanol, and a palladium on carbon (10% Pd/C) catalyst is added. The mixture is subjected to hydrogenation to remove the benzyl group.[5] Following filtration to remove the catalyst, di-tert-butyl dicarbonate (Boc)₂O is added to the filtrate and stirred at room temperature to afford N-Boc-3-hydroxyazetidine.[5]

Part 2: Introduction of the Phenyl Group

  • Oxidation to N-Boc-3-azetidinone: The N-Boc-3-hydroxyazetidine is oxidized to the corresponding ketone, N-Boc-3-azetidinone. Common methods include Swern oxidation or using Dess-Martin periodinane.

  • Grignard Reaction: The N-Boc-3-azetidinone is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to -78 °C. A solution of phenylmagnesium bromide (PhMgBr) in THF is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Quenching with a saturated aqueous solution of ammonium chloride yields N-Boc-3-hydroxy-3-phenylazetidine.

Part 3: Final Deprotection and Salt Formation

  • Deoxygenation: The tertiary alcohol of N-Boc-3-hydroxy-3-phenylazetidine is removed. A common method is the Barton-McCombie deoxygenation, which involves formation of a thiocarbonyl derivative followed by radical-initiated reduction with a tin hydride.

  • Boc Deprotection and Salt Formation: The resulting N-Boc-3-phenylazetidine is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid in the same or a compatible solvent. The this compound hydrochloride will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Application in Drug Discovery: A Case Study of a Hypothetical Triple Reuptake Inhibitor

The this compound scaffold is particularly well-suited for the development of CNS-active compounds, such as monoamine reuptake inhibitors.[3] These inhibitors can be effective treatments for depression and other mood disorders. A hypothetical example, 3-(2-ethylphenyl)azetidine, has been proposed as a potential triple reuptake inhibitor (TRI) of serotonin, norepinephrine, and dopamine transporters.[3] This highlights how the this compound core can be further functionalized to generate novel drug candidates.

N-Functionalization Workflow

G cluster_0 Starting Intermediate cluster_1 N-Functionalization A This compound HCl B Reductive Amination A->B Aldehyde/Ketone, NaBH(OAc)3 C Acylation A->C Acyl Chloride/Anhydride, Base D Alkylation A->D Alkyl Halide, Base E Diverse Drug Candidates B->E C->E D->E

Caption: N-Functionalization strategies for this compound.

Protocol: N-Alkylation of this compound for a Hypothetical TRI

This protocol illustrates a general method for the N-functionalization of this compound, a key step in incorporating it into a larger drug molecule.

  • Free-Basing of this compound Hydrochloride: Dissolve this compound hydrochloride in a biphasic mixture of a suitable organic solvent (e.g., dichloromethane) and an aqueous solution of a base (e.g., saturated sodium bicarbonate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of this compound.

  • N-Alkylation: To a solution of the this compound free base in an appropriate solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or triethylamine) and the desired alkylating agent (e.g., an alkyl halide or tosylate). The reaction mixture is stirred, typically at an elevated temperature, until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the N-alkylated this compound derivative.

Physicochemical Properties of this compound and Derivatives

The following table summarizes key physicochemical properties of this compound and a representative derivative. This data is crucial for assessing the drug-like properties of these intermediates.

PropertyThis compound3-Methyl-3-phenylazetidine
Molecular Formula C₉H₁₁N[6][7]C₁₀H₁₃N[8][9]
Molecular Weight 133.19 g/mol [6][7]147.22 g/mol [8][9]
Boiling Point 226.8 °C at 760 mmHg[7]Not available
Density 1.015 g/cm³[7]Not available
LogP (calculated) 1.3Not available
pKa (predicted) 10.63 ± 0.40[7]Not available
CAS Number 4363-13-7[6][7]5961-33-1[8][9]

Conclusion

This compound is a versatile and valuable pharmaceutical intermediate that offers medicinal chemists a powerful tool for the design and synthesis of novel drug candidates with improved properties. Its unique structural features and favorable physicochemical characteristics make it an attractive scaffold, particularly for CNS-targeted therapies. The synthetic protocols and application examples provided in this guide are intended to serve as a practical resource for researchers and drug development professionals seeking to leverage the potential of this promising building block. As the demand for innovative therapeutics continues to grow, the application of this compound and its derivatives is poised to expand, further solidifying its role as a rising star in medicinal chemistry.

References

  • Solubility of Things. 3-Isopropyl-3-phenylazetidine. [Link]
  • AWS.
  • Scholars Research Library. Der Pharma Chemica. [Link]
  • PubChem. This compound. [Link]
  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • PubChem. 3-Methyl-3-phenylazetidine. [Link]
  • LookChem. Cas 4363-13-7,this compound. [Link]
  • Chemsrc. This compound. [Link]
  • ACS Publications.
  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • ResearchGate. Synthesis of 1-(N-Boc-azetidin-3-yl)
  • PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]
  • Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Scilit.
  • F1000Research. as leads for non-CNS targets. [Link]
  • PubMed Central. Prodrug Approaches for CNS Delivery. [Link]
  • PubMed.
  • Google Patents.
  • PubMed Central. Medicinal Chemical Properties of Successful Central Nervous System Drugs. [Link]

Sources

Application Note: A Practical Guide to the Synthesis of 3-Phenoxyazetidine via the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-phenoxyazetidine, a crucial building block in medicinal chemistry, utilizing the Mitsunobu reaction. We delve into the underlying mechanism, provide a detailed, field-tested experimental protocol, and discuss critical aspects of process optimization and troubleshooting. This guide is designed to equip researchers with the necessary knowledge to successfully and efficiently synthesize the target compound, starting from the common precursor, N-Boc-3-hydroxyazetidine.

Introduction: The Strategic Importance of 3-Phenoxyazetidine

Azetidine scaffolds are privileged structures in modern drug discovery, prized for their ability to impart favorable physicochemical properties such as improved solubility, reduced lipophilicity, and unique three-dimensional exit vectors for molecular elaboration. The 3-phenoxyazetidine moiety, in particular, serves as a versatile synthon for a wide range of pharmacologically active agents. The Mitsunobu reaction offers a reliable and high-yielding, single-step pathway to this key intermediate, proceeding under mild conditions that tolerate a variety of functional groups.[1][2]

Mechanism and Rationale: The "Why" Behind the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the dehydrative coupling of a primary or secondary alcohol with a suitable nucleophile, such as phenol.[2] The reaction proceeds via a redox condensation mechanism, driven by the formation of highly stable triphenylphosphine oxide (TPPO) and a reduced azodicarboxylate byproduct.[3]

Core Principles:

  • Activation of the Alcohol: Triphenylphosphine (PPh₃) first acts as a nucleophile, attacking the electrophilic diisopropyl azodicarboxylate (DIAD). This forms a betaine intermediate.[3][4]

  • Formation of the Oxyphosphonium Salt: The betaine deprotonates the phenol, creating a phenoxide anion and a protonated betaine. The alcohol (N-Boc-3-hydroxyazetidine) is then activated by the protonated betaine, forming a highly reactive alkoxyphosphonium salt. This process effectively converts the hydroxyl group into an excellent leaving group.[5][6]

  • Sɴ2 Nucleophilic Attack: The generated phenoxide anion then displaces the activated hydroxyl group in a classic Sɴ2 fashion.[4] A key feature of the Mitsunobu reaction is the complete inversion of stereochemistry at the alcohol's carbon center, though this is not a factor for the achiral N-Boc-3-hydroxyazetidine substrate.[2][5][6]

The choice of reagents is critical. DIAD is often preferred over diethyl azodicarboxylate (DEAD) for its slightly lower reactivity and better handling characteristics. Tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve all reactants and intermediates.[7]

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_sn2 SN2 Displacement reagent reagent intermediate intermediate product product arrow_label arrow_label PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD Phenoxide Phenoxide (ArO⁻) Betaine->Phenoxide + ArOH Alkoxyphosphonium Alkoxyphosphonium Salt [R-OPPh₃]⁺ Betaine->Alkoxyphosphonium + R-OH Phenol Phenol (ArOH) Alcohol N-Boc-3-hydroxyazetidine (R-OH) Product N-Boc-3-phenoxyazetidine Phenoxide->Product Sɴ2 Attack Alkoxyphosphonium->Product TPPO TPPO Hydrazine DIAD-H₂ Workflow Start 1. Combine Reactants (N-Boc-3-hydroxyazetidine, Phenol, PPh₃ in THF) Cool 2. Cool to 0 °C Start->Cool Add_DIAD 3. Add DIAD Dropwise Cool->Add_DIAD React 4. Stir at Room Temp (4-12h) Monitor by TLC Add_DIAD->React Concentrate 5. Concentrate in vacuo React->Concentrate Workup 6. Aqueous Workup (EtOAc, NaHCO₃, Brine) Concentrate->Workup Purify 7. Column Chromatography Workup->Purify Protected_Product N-Boc-3-phenoxyazetidine Purify->Protected_Product Deprotect 8. Deprotection (TFA or HCl) Protected_Product->Deprotect Final_Product 3-Phenoxyazetidine Deprotect->Final_Product

Sources

The Strategic Deployment of 3-Phenylazetidine in Complex Molecule Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Ring as a Privileged Scaffold in Modern Chemistry

The four-membered saturated nitrogen heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in the design of complex functional molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its growing prevalence stems from the unique conformational rigidity and three-dimensional exit vectors it imparts upon a molecule, often leading to improved physicochemical and pharmacological properties.[2] Among the myriad of substituted azetidines, 3-phenylazetidine stands out as a particularly versatile and valuable building block. The phenyl group at the 3-position not only serves as a key structural element but also influences the reactivity of the azetidine ring, enabling a diverse array of chemical transformations.

This guide provides an in-depth exploration of this compound as a strategic building block. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and strategic considerations for its effective implementation in the synthesis of complex molecular architectures. We will delve into key synthetic manipulations including N-functionalization, C-H activation, and ring-opening strategies, supported by detailed, field-proven protocols and mechanistic insights.

I. The Strategic Advantage of the this compound Moiety

The utility of the this compound scaffold is rooted in a combination of its structural and electronic properties:

  • Conformational Constraint: The strained four-membered ring restricts bond rotation, leading to a more defined molecular shape. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

  • Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to larger, more flexible aliphatic amines, a crucial attribute in drug design.[1]

  • Improved Physicochemical Properties: Incorporation of the azetidine motif can favorably modulate properties such as solubility, lipophilicity (LogP), and polar surface area (PSA), enhancing the "drug-likeness" of a molecule.[2]

  • Bioisosterism: The this compound unit can serve as a bioisostere for other common functionalities, such as gem-dimethyl groups or other cyclic systems, offering a novel avenue for scaffold hopping and intellectual property generation.

  • Synthetic Handle: The nitrogen atom provides a readily functionalizable handle for the introduction of diverse substituents, while the phenyl group can be further modified or used to tune electronic properties.

II. N-Functionalization: Building Complexity from the Nitrogen Atom

The secondary amine of this compound is a primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of N-aryl bonds, providing access to a rich diversity of complex amines.

Application Note 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

This protocol details the N-arylation of this compound with aryl halides. The choice of phosphine ligand and base is critical for achieving high yields and accommodating a broad substrate scope. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the reductive elimination step of the catalytic cycle.

Experimental Protocol: Synthesis of N-Aryl-3-phenylazetidines

Materials:

  • This compound hydrochloride

  • Aryl halide (e.g., bromobenzene, 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent) and this compound hydrochloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1 M with respect to the aryl halide.

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired N-aryl-3-phenylazetidine.

Data Summary: Buchwald-Hartwig Amination of this compound

Aryl HalideLigandBaseTemp (°C)Time (h)Yield (%)
BromobenzeneXPhosNaOtBu1001685
4-BromotolueneXPhosNaOtBu1001882
1-Chloro-4-nitrobenzeneRuPhosK₃PO₄1102475
2-BromopyridineBrettPhosLHMDS901278

Yields are representative and may vary based on specific substrate and reaction scale.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

III. C-H Activation: Direct Functionalization of the Azetidine Core

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom-economical and efficient approach to molecule construction.[3] The this compound scaffold is amenable to such transformations, allowing for the direct introduction of aryl groups at the C-H bonds of the azetidine ring.

Application Note 2: Palladium-Catalyzed C(sp³)-H Arylation of N-Boc-3-phenylazetidine

This protocol describes the palladium-catalyzed C(sp³)-H arylation of N-Boc-3-phenylazetidine. A directing group, in this case, the Boc-protected nitrogen, facilitates the regioselective activation of a specific C-H bond.

Experimental Protocol: C(sp³)-H Arylation of N-Boc-3-phenylazetidine

Materials:

  • N-Boc-3-phenylazetidine

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) bromide (CuBr₂)

  • Cesium acetate (CsOAc)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (10 mol%), CuBr₂ (20 mol%), and CsOAc (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add N-Boc-3-phenylazetidine (1.0 equivalent) and the aryl iodide (1.5 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M with respect to the azetidine.

  • Reaction: Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction with dichloromethane and filter through a short pad of silica gel.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the arylated product.

Diagram: Workflow for C-H Arylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Add_Reagents Add Pd(OAc)2, CuBr2, CsOAc to Schlenk tube Inert_Atmosphere Evacuate and backfill with N2/Ar Add_Reagents->Inert_Atmosphere Add_Substrates Add N-Boc-3-phenylazetidine and Aryl Iodide Inert_Atmosphere->Add_Substrates Add_Solvent Add anhydrous 1,4-dioxane Add_Substrates->Add_Solvent Heating Heat at 120 °C for 24h Add_Solvent->Heating Cooling Cool to room temperature Heating->Cooling Dilution_Filtration Dilute with DCM and filter through silica Cooling->Dilution_Filtration Concentration_Purification Concentrate and purify by column chromatography Dilution_Filtration->Concentration_Purification

Caption: A step-by-step workflow for the C-H arylation of N-Boc-3-phenylazetidine.

IV. Ring-Opening Reactions: Unleashing the Strain for Further Functionalization

The inherent ring strain of azetidines (approximately 25.4 kcal/mol) can be harnessed as a driving force for ring-opening reactions, providing access to highly functionalized acyclic amines.[4] These reactions are typically initiated by activation of the nitrogen atom, followed by nucleophilic attack.

Application Note 3: Lewis Acid-Mediated Ring-Opening of N-Tosyl-3-phenylazetidine

This protocol outlines the regioselective ring-opening of an N-activated this compound with an alcohol nucleophile, mediated by a Lewis acid. The tosyl group serves as a potent electron-withdrawing group, enhancing the electrophilicity of the ring carbons.

Experimental Protocol: Synthesis of γ-Amino Ethers

Materials:

  • N-Tosyl-3-phenylazetidine

  • Alcohol (e.g., methanol, benzyl alcohol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reagent Preparation: Dissolve N-tosyl-3-phenylazetidine (1.0 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Alcohol Addition: Add the alcohol (5.0 equivalents) to the solution.

  • Catalyst Addition: Add Cu(OTf)₂ (10 mol%) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the corresponding γ-amino ether.

Data Summary: Ring-Opening of N-Tosyl-3-phenylazetidine

Nucleophile (Alcohol)Lewis AcidTemp (°C)Time (h)Yield (%)
MethanolCu(OTf)₂RT492
Benzyl alcoholSc(OTf)₃RT688
IsopropanolYb(OTf)₃RT885
PhenolCu(OTf)₂401275

Yields are representative and may vary based on specific substrate and reaction scale.

V. Conclusion: A Versatile Tool for Modern Synthesis

This compound has firmly established itself as a powerful and versatile building block in the synthesis of complex molecules. Its unique structural features offer tangible benefits in medicinal chemistry and materials science. The synthetic methodologies outlined in this guide—N-functionalization, C-H activation, and ring-opening reactions—provide a robust toolkit for chemists to strategically incorporate this valuable scaffold. As the demand for novel, three-dimensional molecular architectures continues to grow, the strategic application of this compound is poised to play an increasingly significant role in the future of chemical synthesis.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Aminoazetidines. (n.d.). Benchchem.
  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). PMC.
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (n.d.). IIT Kanpur.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). PMC.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.).
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020).
  • Synthesis of 1-Boc-3-hydroxyazetidine. (n.d.). ChemicalBook.
  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines. (n.d.). Durham University.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
  • Recent progress in synthesis of 3-functionalized azetidines. (2025).
  • Nucleophilic ring-opening of azetidine derivatives. (n.d.).
  • This compound. (n.d.). PubChem.
  • This compound hydrochloride. (n.d.). MySkinRecipes.
  • This compound. (n.d.). LookChem.
  • Buy 3-Methyl-3-phenylazetidine | 5961-33-1. (2023). Smolecule.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025).
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing.
  • Photochemical Approaches to Azetidines. (2022). Nottingham ePrints.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic M
  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009). PubMed.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018). MDPI.
  • [Design and synthesis of phenethyl benzo[5][6]oxazine-3-ones as potent inhibitors of PI3Kinasegamma. (n.d.). PubMed.]([Link])
  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (n.d.).
  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone. (n.d.).
  • Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. (2007). PubMed.
  • The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar.
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (n.d.). MDPI.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Chemodivergent assembly of ortho-functionalized phenols with tunable selectivity via rhodium(III)
  • Palladium-catalyzed alpha-aryl
  • Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. (2020). PubMed.
  • PALLADIUM-CATALYZED ARYLATION OF N-AMINOIMIDAZOL-2-ONES TOWARDS SYNTHESIS OF CONSTRAINED PHENYLALANINE DIPEPTIDE MIMICS. (n.d.).
  • Nucleophilic ring opening reactions of aziridines. (2018). PubMed.
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). PubMed.

Sources

Application Notes and Protocols for the Synthesis of 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 3,3-Disubstituted Azetidines in Medicinal Chemistry

The azetidine scaffold has emerged as a privileged motif in modern drug discovery.[1][2] Its strained four-membered ring imparts a unique three-dimensional geometry, offering a strategic advantage over more conventional, flatter aromatic structures. This distinct conformation can lead to improved binding affinity and selectivity for biological targets. Among azetidine derivatives, the 3,3-disubstituted subclass is of particular interest. The geminal substitution at the C3 position provides a scaffold with defined exit vectors, allowing for precise control over the spatial orientation of substituents and influencing key physicochemical properties such as solubility, metabolic stability, and lipophilicity.[3][4]

Historically, the synthesis of these valuable building blocks has been hampered by methods that often require multiple steps, harsh reaction conditions, or exhibit limited functional group tolerance.[1][2] This guide provides a detailed overview of robust and versatile experimental procedures for the synthesis of 3,3-disubstituted azetidines, with a focus on modern, field-proven methodologies that offer broad applicability for drug discovery programs.

Featured Synthetic Strategy: Modular Synthesis via Electrophilic Azetidinylation

A highly effective and modular approach for the synthesis of 3,3-disubstituted azetidines involves the use of activated azetidine precursors, such as azetidinyl trichloroacetimidates, which act as electrophilic azetidinylating reagents.[1][5] This strategy allows for the direct coupling of the azetidine core with a wide array of nucleophiles under mild, Lewis acid-catalyzed conditions. The result is a highly adaptable and efficient route to a diverse library of functionalized azetidines.

Causality of Experimental Design

The success of this methodology hinges on the generation of a stabilized azetidinyl carbocation intermediate. The trichloroacetimidate group on the starting material serves as an excellent leaving group upon activation with a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃). The Lewis acid coordinates to the imine nitrogen, facilitating the departure of the leaving group and the formation of the key carbocation. This reactive intermediate is then readily trapped by a diverse range of nucleophiles. The use of 4Å molecular sieves is crucial to maintain anhydrous conditions, preventing the hydrolysis of the Lewis acid and the reactive intermediates.

Experimental Workflow: Electrophilic Azetidinylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Flame-dry flask with 4Å M.S. P2 Add Sc(OTf)3, azetidine trichloroacetimide ester, and nucleophile P1->P2 P3 Add dry CH2Cl2 under Argon P2->P3 R1 Stir at 35 °C P3->R1 R2 Monitor reaction by TLC (approx. 12 h) R1->R2 W1 Remove solvent under reduced pressure R2->W1 W2 Purify residue by silica gel column chromatography W1->W2 W3 Obtain desired 3,3-disubstituted azetidine W2->W3

Caption: Workflow for the modular synthesis of 3,3-disubstituted azetidines.

Detailed Experimental Protocol: General Procedure for Sc(OTf)₃-Catalyzed Azetidinylation

This protocol is adapted from a reported modular synthesis of 3,3-disubstituted azetidines.[1]

Materials:

  • Azetidine trichloroacetimide ester (1.0 eq)

  • Nucleophile (1.5 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol %)

  • 4Å Molecular Sieves (M.S.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (flame-dried)

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask containing activated 4Å molecular sieves (100 mg per 0.20 mmol of azetidine), add Scandium(III) triflate (10 mol %).

  • Under an inert atmosphere of argon, add the azetidine trichloroacetimide ester (1.0 eq) and the desired nucleophile (1.5 eq).

  • Add anhydrous dichloromethane (1.5 mL per 0.20 mmol of azetidine).

  • Stir the reaction mixture at 35 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Upon complete consumption of the starting azetidine, remove the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to afford the desired 3,3-disubstituted azetidine.

ParameterValueRationale
Catalyst Sc(OTf)₃ (10 mol %)Potent Lewis acid for activating the trichloroacetimidate leaving group.
Solvent Anhydrous CH₂Cl₂Aprotic solvent to prevent side reactions and ensure catalyst activity.
Temperature 35 °CMild heating to promote the reaction without decomposition of the product.
Reaction Time ~12 hoursTypical time for complete conversion, should be monitored by TLC.
Atmosphere Inert (Argon)Prevents moisture from interfering with the Lewis acid catalyst.

Alternative Synthetic Strategy: Functionalization of 3-Aryl-3-Azetidinols

Another powerful and divergent strategy for accessing 3,3-disubstituted azetidines begins with readily available 3-aryl-3-azetidinols.[4] This method relies on the generation of an azetidine carbocation intermediate under mild catalytic conditions, which can then be trapped by a variety of nucleophiles. Iron and calcium catalysts have been shown to be effective for this transformation.[4]

Reaction Mechanism: Catalytic Functionalization of Azetidinols

G A 3-Aryl-3-azetidinol C Coordination of Catalyst to Hydroxyl Group A->C + Catalyst B Lewis Acid Catalyst (e.g., Fe or Ca based) D Formation of Azetidine Carbocation Intermediate C->D - H2O F Nucleophilic Attack D->F + Nucleophile E Nucleophile G 3,3-Disubstituted Azetidine F->G

Caption: Mechanism for the functionalization of 3-aryl-3-azetidinols.

Overview of Other Synthetic Approaches

While the modular synthesis and functionalization of azetidinols represent highly versatile and modern approaches, other classical and specialized methods are also valuable for the synthesis of 3,3-disubstituted azetidines.

  • Intramolecular Cyclization: This is a foundational method for forming the azetidine ring.[3] It typically involves the cyclization of a γ-amino alcohol or a γ-haloamine.[6] While conceptually simple, these reactions can be prone to competing elimination and polymerization side reactions.[6] The choice of leaving group and reaction conditions are critical for achieving good yields.

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical reaction between an imine and an alkene can be a highly efficient method for constructing the azetidine ring.[7] Recent advancements have enabled this reaction to be carried out using visible light, making it a more accessible and sustainable option.[8] This method is particularly useful for accessing highly functionalized azetidines.

  • Ring Expansion of Aziridines: The rearrangement of substituted aziridines can provide a route to azetidines.[9] This thermodynamically driven process can be influenced by the nature of the substituents and the reaction conditions.

  • Strain-Release Reactions of 1-Azabicyclo[1.1.0]butanes (ABBs): This advanced strategy, pioneered by the Baran and Aggarwal groups, utilizes the high ring strain of ABBs to drive the formation of diverse 3,3-disubstituted azetidines.[1]

Conclusion

The synthesis of 3,3-disubstituted azetidines has evolved significantly, with modern methodologies offering researchers in drug discovery and development powerful tools for accessing these valuable scaffolds. The modular synthesis via electrophilic azetidinylation and the divergent functionalization of 3-aryl-3-azetidinols stand out for their broad substrate scope, mild reaction conditions, and high efficiency. By understanding the principles behind these and other synthetic strategies, scientists can rationally design and synthesize novel azetidine-containing molecules with tailored properties for a wide range of therapeutic applications.

References

  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2025).
  • American Chemical Society. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
  • Morressier. (2019).
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
  • National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]
  • ResearchGate. (n.d.). Photochemical Flow Synthesis of 3-Hydroxyazetidines. [Link]
  • Organic Syntheses. (n.d.). Azetidine. [Link]
  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. [Link]
  • Organic Chemistry Portal. (n.d.). Azetidine Synthesis. [Link]
  • Azetidine Synthesis. (n.d.). [Link]
  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]
  • Journal of the American Chemical Society. (n.d.).
  • White Rose Research Online. (n.d.). Synthesis of oxetane/azetidine containing spirocycles via the 1,3-dipolar cycloaddition reaction. [Link]
  • Nature. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
  • PubMed. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. [Link]
  • ResearchGate. (n.d.).
  • Cambridge Open Engage. (2022).
  • Slideshare. (n.d.). synthesis of azetidine .pptx. [Link]
  • ResearchGate. (n.d.). Photochemical synthesis of azetidines. [Link]
  • CHIMIA. (n.d.). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. [Link]
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (n.d.). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]

Sources

Application Notes & Protocols: The Role of 3-Phenylazetidine in the Development of Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Triple reuptake inhibitors (TRIs) represent a promising therapeutic strategy for major depressive disorder (MDD) and other CNS conditions by simultaneously blocking the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][2][3] This broad-spectrum activity is hypothesized to offer enhanced efficacy and a faster onset of action compared to agents targeting single or dual monoamine systems.[1][2] The 3-phenylazetidine scaffold has emerged as a privileged structure in the design of potent TRIs.[1] This document provides a detailed examination of the rationale behind using this scaffold, protocols for the synthesis of key analogs, and methodologies for their comprehensive in vitro pharmacological evaluation.

Introduction: The Rationale for Triple Reuptake Inhibition

The monoamine hypothesis of depression posits that a deficiency in synaptic levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to depressive symptoms.[3] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been mainstays of treatment, they often have significant limitations, including delayed onset of action and a substantial non-responder population.[2][3] Furthermore, many patients treated with SSRIs or SNRIs continue to experience residual symptoms like anhedonia (the inability to feel pleasure), which is strongly linked to dysfunctional dopaminergic pathways.[2]

TRIs aim to address these shortcomings by elevating all three key monoamines.[2][3] The addition of a dopamine reuptake inhibition component is thought to not only improve core depressive symptoms but also potentially mitigate common side effects of SSRIs/SNRIs, such as sexual dysfunction and emotional blunting.[3]

The this compound Scaffold: A Privileged Core for TRIs

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable motif in medicinal chemistry.[4][5][6] Its inherent ring strain and sp³-rich character can confer desirable properties like improved metabolic stability, solubility, and conformational rigidity compared to more flexible acyclic or larger ring systems.[4]

The this compound framework provides a rigid and spatially defined presentation of two key pharmacophoric elements essential for interacting with monoamine transporters:

  • A Basic Nitrogen Atom: The azetidine nitrogen is protonatable at physiological pH, forming a cationic center that is critical for anchoring within the transporter binding site.

  • An Aromatic Ring: The phenyl group at the 3-position engages in crucial hydrophobic and aromatic interactions (e.g., π-π stacking) with key residues in the transporter proteins.

This scaffold serves as an effective bioisostere for the core structures of other successful monoamine reuptake inhibitors, such as tropanes (e.g., cocaine) and phenylpiperidines, while often offering a more favorable physicochemical and safety profile. Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring and the azetidine nitrogen allow for fine-tuning of potency and selectivity across SERT, NET, and DAT.[7][8][9]

Diagram 1: Key Pharmacophoric Features This diagram illustrates the essential structural components of the this compound scaffold that are crucial for its activity as a triple reuptake inhibitor.

G cluster_0 This compound Core Scaffold This compound Scaffold Basic_N Basic Nitrogen (Protonatable Amine) Scaffold->Basic_N  Forms critical ionic bond  in transporter binding pocket. Aromatic_Ring Phenyl Group at C3 Scaffold->Aromatic_Ring  Engages in hydrophobic and  π-π stacking interactions. Substituents Substitution Points (R1, R2) Scaffold->Substituents  Modulate potency, selectivity  (SERT vs NET vs DAT),  and pharmacokinetic properties.

Caption: Core pharmacophoric elements of the this compound scaffold.

Application Note 1: General Synthesis of this compound Analogs

The synthesis of 3-substituted azetidine derivatives is a key step in exploring the SAR of this chemical class.[10] While numerous specific routes exist, a common and adaptable strategy involves the construction of the core followed by functionalization. Below is a representative, multi-step protocol.

Protocol 3.1: Synthesis of N-Substituted 3-Aryl-3-hydroxyazetidines

This protocol outlines a general path to key intermediates which can then be further modified to produce a library of analogs.[11]

Step 1: Epoxide Formation

  • Objective: To create a reactive epoxide intermediate from a commercially available substituted styrene.

  • Reagents: Substituted styrene, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the substituted styrene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise over 30 minutes, monitoring the reaction by TLC.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Azetidine Ring Formation

  • Objective: To form the azetidine ring via nucleophilic attack of an amine on the epoxide.

  • Reagents: Crude epoxide from Step 1, Benzylamine, Ethanol.

  • Procedure:

    • Dissolve the crude epoxide in ethanol.

    • Add benzylamine (2.0 eq) to the solution.

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 12-18 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting amino alcohol intermediate by column chromatography.

    • The subsequent ring-closing step (e.g., via Mitsunobu reaction or by converting the alcohol to a leaving group) is then performed according to established literature procedures to yield the N-benzyl-3-aryl-3-hydroxyazetidine.

Step 3: N-Debenzylation and Re-alkylation

  • Objective: To remove the protecting benzyl group and introduce diverse substituents on the azetidine nitrogen.

  • Reagents: N-benzyl azetidine intermediate, Palladium on carbon (Pd/C), Hydrogen gas, Alkyl halide (R-X), Potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure (Debenzylation):

    • Dissolve the N-benzyl azetidine in methanol.

    • Add 10% Pd/C catalyst.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 8-12 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the secondary azetidine.

  • Procedure (Re-alkylation):

    • Dissolve the secondary azetidine (1.0 eq) in acetonitrile.

    • Add K₂CO₃ (2.0 eq) and the desired alkyl halide (R-X, 1.2 eq).

    • Stir the mixture at 60-80 °C for 6-12 hours until TLC indicates completion.

    • Filter the mixture, concentrate the filtrate, and purify the final product by column chromatography.

Application Note 2: In Vitro Pharmacological Profiling

Once synthesized, novel compounds must be evaluated for their ability to inhibit the monoamine transporters. The standard method is a radiolabeled neurotransmitter uptake inhibition assay using cell lines that stably express the human transporters.[3][12]

Protocol 4.1: [³H]-Monoamine Reuptake Inhibition Assay

  • Objective: To determine the potency (IC₅₀ value) of test compounds at hSERT, hNET, and hDAT.

  • Materials:

    • HEK293 cells stably expressing hSERT, hNET, or hDAT.[3]

    • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Radiolabeled substrates: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.

    • Test compounds and reference inhibitors (e.g., Fluoxetine for SERT, Nisoxetine for NET, GBR12909 for DAT).[3]

    • 96-well cell culture plates and harvester.

    • Scintillation cocktail and liquid scintillation counter.

Diagram 2: Experimental Workflow This diagram outlines the high-level workflow for synthesizing and screening this compound analogs for TRI activity.

G A Synthesis of This compound Library B Compound Purification & Characterization (LCMS, NMR) A->B C Primary Screening: In Vitro Reuptake Assays B->C D Determine IC50 Values (hSERT, hNET, hDAT) C->D E Analyze Structure-Activity Relationships (SAR) D->E E->A Iterative Design & Synthesis F Lead Compound Selection (Potency & Selectivity) E->F

Caption: Workflow for synthesis and in vitro evaluation of azetidine analogs.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and grow to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. A typical concentration range would be from 1 nM to 10 µM.

  • Pre-incubation: Aspirate the growth medium from the cells and wash once with assay buffer. Add the test compound dilutions or vehicle control to the wells and pre-incubate for 15-20 minutes at room temperature.[1]

  • Uptake Initiation: Add the radiolabeled substrate ([³H]5-HT, [³H]NE, or [³H]DA) to each well to initiate the uptake reaction. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM desipramine for NET).

  • Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37 °C. The time should be within the linear range of uptake for each transporter.

  • Uptake Termination: Rapidly terminate the reaction by aspirating the buffer and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis & Scintillation Counting: Lyse the cells with a lysis buffer. Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that blocks 50% of specific uptake) by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Data Presentation and Interpretation

The results from the in vitro assays are best summarized in a table to facilitate SAR analysis. A key example from the literature is amitifadine (EB-1010), a well-characterized TRI that features a bicyclic azetidine core.[13]

Table 1: Example Pharmacological Profile of Amitifadine and Related Compounds

CompoundScaffold TypeSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Selectivity Ratios (SERT:NET:DAT)
Amitifadine (EB-1010) Azabicyclo[3.1.0]hexane12[14]23[14]96[14]1 : 1.9 : 8
Compound 6be 3-Aryloxyazetidine1.83.522.11 : 1.9 : 12.3
Compound 2at 3-Phenethylazetidine4.311.235.61 : 2.6 : 8.3

*Data for compounds 6be and 2at are representative examples from the literature used to illustrate the potency achievable with 3-substituted azetidine scaffolds.[11][15][16]

This data demonstrates how the azetidine scaffold can be tuned to achieve potent, nanomolar inhibition across all three monoamine transporters. The selectivity ratios are crucial for defining the pharmacological character of a compound, with different ratios potentially leading to different clinical effects. For instance, amitifadine is described as a serotonin-preferring TRI, with an approximate 1:2:8 potency ratio for SERT:NET:DAT inhibition.[17][18]

Conclusion

The this compound scaffold is a highly versatile and privileged core structure for the development of novel TRIs. Its conformational rigidity and the precise spatial orientation of its key pharmacophoric elements provide a solid foundation for achieving high potency at SERT, NET, and DAT. The synthetic and pharmacological protocols detailed in these notes provide a framework for researchers to design, synthesize, and evaluate new chemical entities in this promising therapeutic class. Further exploration of SAR by modifying substituents on the phenyl ring and the azetidine nitrogen will undoubtedly lead to the discovery of next-generation antidepressants with improved clinical profiles.

References

  • Title: Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2014. URL:[Link]
  • Title: Amitifadine - Wikipedia. Source: Wikipedia. URL:[Link]
  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Future Medicinal Chemistry, 2026. URL:[Link]
  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Source: Organic & Biomolecular Chemistry, 2021. URL:[Link]
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Source: RSC Publishing, 2021. URL:[Link]
  • Title: Amitifadine hydrochloride: Triple reuptake inhibitor treatment of depression.
  • Title: Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. Source: Korea University Pure. URL:[Link]
  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Semantic Scholar. URL:[Link]
  • Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
  • Title: Euthymics Completes Enrollment in TRIADE, Its Advanced Trial of Amitifadine for Major Depressive Disorder. Source: Fierce Pharma, 2012. URL:[Link]
  • Title: Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Source: Future Medicinal Chemistry, 2014. URL:[Link]
  • Title: Efficacy and tolerability of the novel triple reuptake inhibitor amitifadine in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial. Source: Journal of Clinical Psychopharmacology, 2012. URL:[Link]
  • Title: In vitro assays for the functional characterization of the dopamine transporter (D
  • Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Source: Journal of Medicinal Chemistry, 2014. URL:[Link]
  • Title: Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Source: MDPI. URL:[Link]
  • Title: Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2012. URL:[Link]
  • Title: Development of serotonin transporter reuptake inhibition assays using JAR cells. Source: PMC, NIH. URL:[Link]
  • Title: Discovery and structure‐activity relationship study of novel series of mono‐amine transporter inhibitors for the treatment of neurodegenerative diseases.
  • Title: Discovery and Development of Monoamine Transporter Ligands. Source: PMC, NIH. URL:[Link]
  • Title: Monoamine transporter substrate structure-activity relationships.
  • Title: Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Source: Journal of Medicinal Chemistry, 2004. URL:[Link]
  • Title: Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Amino-3-phenylazetidine Scaffold

The 3-amino-3-phenylazetidine moiety is a privileged structural motif in contemporary medicinal chemistry and drug development. Its rigid, three-dimensional framework allows for the precise spatial orientation of substituents, making it an invaluable scaffold for optimizing ligand-receptor interactions. The incorporation of this azetidine core can significantly enhance metabolic stability, improve aqueous solubility, and fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Given its prevalence in a range of therapeutic areas, from neuroscience to oncology, the development of a robust, scalable, and economically viable synthesis is a critical objective for process chemistry and drug development professionals.

This document provides a comprehensive guide to the large-scale synthesis of 3-amino-3-phenylazetidine, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations essential for successful scale-up. We will focus on a convergent and field-proven synthetic route, offering detailed protocols, process optimization insights, and safety considerations.

Synthetic Strategy: A Multi-Step Approach from Commercially Available Precursors

The selected synthetic route is a multi-step process commencing from the readily available N-benzhydryl-3-azetidinone. This strategy is predicated on a modified Strecker reaction, followed by Grignard addition and a final deprotection step. This pathway is advantageous for large-scale production due to the relatively low cost of starting materials, the robustness of the chemical transformations, and the crystalline nature of key intermediates, which facilitates purification.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A N-Benzhydryl-3-azetidinone B Intermediate α-aminonitrile A->B Dibenzylamine, TMSCN C N-Benzhydryl-3-amino-3-phenylazetidine B->C Phenylmagnesium bromide D 3-Amino-3-phenylazetidine C->D Catalytic Hydrogenation

Caption: High-level overview of the synthetic route to 3-amino-3-phenylazetidine.

Part 1: Synthesis of the α-Aminonitrile Intermediate

The initial step involves the formation of an α-aminonitrile from N-benzhydryl-3-azetidinone. This transformation is a cornerstone of the synthesis, and its efficiency has a significant impact on the overall yield.

Protocol 1: Synthesis of 1-Benzhydryl-3-(dibenzylamino)azetidine-3-carbonitrile
  • Reactor Setup: To a nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add N-benzhydryl-3-azetidinone (1.0 eq) and a suitable solvent such as toluene or dichloromethane.

  • Amine Addition: Add dibenzylamine (1.1 eq) to the reactor. The use of dibenzylamine serves as a surrogate for ammonia in this modified Strecker synthesis, providing a more manageable and less volatile source of the amine.

  • Cyanide Addition: Cool the reaction mixture to 0-5 °C. Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) via the addition funnel, maintaining the internal temperature below 10 °C. TMSCN is preferred over traditional cyanide sources like KCN or NaCN on a large scale due to its solubility in organic solvents and the milder reaction conditions it allows.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method, such as HPLC or TLC, until consumption of the starting material is complete.

  • Work-up and Isolation: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile. This intermediate is often of sufficient purity to be carried forward to the next step without further purification.

Part 2: Grignard Addition for Phenyl Group Installation

The second stage of the synthesis involves the displacement of the cyano group with a phenyl group via a Grignard reaction. This step is critical for establishing the desired 3-phenyl substitution pattern.

Protocol 2: Synthesis of N-Benzhydryl-3-amino-3-phenylazetidine
  • Reactor Setup: In a separate, dry, nitrogen-purged reactor, prepare a solution of the crude α-aminonitrile from the previous step in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0-5 °C. Add a solution of phenylmagnesium bromide in THF (2.5 eq) dropwise, maintaining the internal temperature below 15 °C. The excess Grignard reagent is necessary to ensure complete conversion.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction by HPLC or TLC.

  • Quenching and Work-up: Cool the reaction mixture to 0-5 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride. This is a critical step, and the quench should be performed with care to control the exotherm.

  • Product Isolation and Purification: Extract the product into a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After concentrating under reduced pressure, the crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford N-benzhydryl-3-amino-3-phenylazetidine as a crystalline solid.

Part 3: Deprotection to Yield the Final Product

The final step is the removal of the N-benzhydryl protecting group to yield the target 3-amino-3-phenylazetidine. Catalytic hydrogenation is the method of choice for this transformation due to its clean reaction profile and the formation of volatile byproducts.[1][2]

Protocol 3: Synthesis of 3-Amino-3-phenylazetidine
  • Reactor Setup: Charge a hydrogenation reactor with N-benzhydryl-3-amino-3-phenylazetidine and a suitable solvent, such as methanol or ethanol.

  • Catalyst Addition: Add a palladium-based catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), to the mixture.[2] Pearlman's catalyst is often preferred for its higher activity and reduced risk of promoting side reactions.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat the reaction mixture to 40-50 °C.

  • Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by HPLC. The reaction is typically complete within 8-16 hours.

  • Catalyst Removal and Product Isolation: Upon completion, cool the reactor and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate, containing the desired product, can be concentrated under reduced pressure.

  • Final Purification: The final product can be isolated and purified as its salt, for example, by the addition of hydrochloric acid in isopropanol to precipitate the dihydrochloride salt.[2] This provides a stable, crystalline solid that is easily handled and stored.

Process Safety and Large-Scale Considerations

  • Cyanide Handling: Trimethylsilyl cyanide is toxic and should be handled with extreme care in a well-ventilated fume hood or a closed system. All personnel must be equipped with appropriate personal protective equipment (PPE). A quench solution (e.g., bleach and sodium hydroxide) should be readily available in case of spills.

  • Grignard Reactions: Grignard reagents are highly reactive with water and protic solvents. All glassware and solvents must be scrupulously dried before use. The quenching of the Grignard reaction is exothermic and must be performed slowly and with adequate cooling.

  • Hydrogenation: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation step must be conducted in a purpose-built hydrogenation reactor with appropriate safety interlocks. The catalyst can be pyrophoric upon exposure to air, especially after the reaction; it should be filtered and handled while wet.

  • Solvent Selection: The choice of solvents should be made with consideration for their boiling points, flash points, and toxicity. For large-scale operations, higher boiling point solvents are often preferred to minimize losses due to evaporation.

Data Summary

StepStarting MaterialKey ReagentsIntermediate/ProductTypical Yield
1N-Benzhydryl-3-azetidinoneDibenzylamine, TMSCN1-Benzhydryl-3-(dibenzylamino)azetidine-3-carbonitrile>90% (crude)
2α-Aminonitrile intermediatePhenylmagnesium bromideN-Benzhydryl-3-amino-3-phenylazetidine60-75%
3N-Benzhydryl-3-amino-3-phenylazetidineH₂, Pd(OH)₂/C3-Amino-3-phenylazetidine dihydrochloride85-95%

Conclusion

The synthesis of 3-amino-3-phenylazetidine on a large scale is a challenging yet achievable endeavor. The outlined multi-step synthesis, beginning with N-benzhydryl-3-azetidinone, offers a reliable and scalable route. Success in scaling up this process hinges on careful attention to reaction parameters, rigorous safety protocols, and a thorough understanding of the underlying chemical principles. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to confidently approach the large-scale production of this vital chemical building block.

References

  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • Li, W., et al. (2020). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 85(21), 13686–13702. [Link]
  • Ly, N. T., Thaxton, A., & Trudell, M. L. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE. [Link]
  • Bacqué, E., Paris, J.-M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine.
  • ResearchGate. (n.d.). Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1). [Link]
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • ResearchGate. (n.d.). A. General synthetic route for accessing azetidines via intermolecular....
  • ResearchGate. (n.d.). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • National Institutes of Health. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Google Patents. (n.d.). US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis.

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 3-Phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Phenylazetidine is a significant heterocyclic compound featuring a four-membered azetidine ring substituted with a phenyl group. This structural motif is of considerable interest to researchers, scientists, and drug development professionals, as the azetidine scaffold imparts unique conformational rigidity and physicochemical properties.[1] It serves as a valuable building block in medicinal chemistry for creating novel therapeutic agents targeting a range of biological targets, including monoamine transporters.[1][2]

Given its role as a key intermediate and potential active pharmaceutical ingredient (API), rigorous analytical characterization is imperative. This guide provides a detailed overview of the essential analytical techniques and protocols required to confirm the identity, purity, and stability of this compound, ensuring data integrity for research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the cornerstone for unambiguous structure determination of organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of the azetidine ring and the phenyl substituent.

Expertise & Experience: The "Why"
  • ¹H NMR provides information on the chemical environment of protons, their connectivity (through spin-spin coupling), and their relative numbers (through integration). It is crucial for confirming the presence of the azetidine ring protons and the aromatic protons of the phenyl group.

  • ¹³C NMR identifies all unique carbon atoms in the molecule, confirming the carbon skeleton.

  • Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Other solvents like DMSO-d₆ can be used if solubility is an issue.[3]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 128-1024 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Expected Data Interpretation
Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
Phenyl Protons~7.2-7.4 (multiplet)~126-129 (CH), ~140-145 (quaternary C)Aromatic region, deshielded by the ring current.
Azetidine CH~4.0-4.5 (quintet)~35-40Methine proton at C3, coupled to the four adjacent CH₂ protons.
Azetidine CH₂~3.6-4.0 (multiplet)~50-55Diastereotopic methylene protons at C2 and C4, often showing complex coupling.
Azetidine NH~2.0-3.0 (broad singlet)-Exchangeable proton, signal may be broad and its position can vary with concentration and temperature.

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in CDCl3 with TMS Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Lock & Shim Prep3->Acq1 Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Calibrate Proc1->Proc2 Proc3 Integrate & Assign Peaks Proc2->Proc3 Report Report Proc3->Report Final Structure Confirmation

Caption: NMR analysis workflow for this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.[4] It is essential for confirming the molecular formula of this compound.

Expertise & Experience: The "Why"
  • Molecular Ion (M⁺): The primary goal is to observe the molecular ion peak, which corresponds to the exact mass of the molecule. For this compound (C₉H₁₁N), the expected monoisotopic mass is approximately 133.0891 g/mol .[5][6]

  • Ionization Technique: Electrospray Ionization (ESI) is well-suited for polar molecules like amines, typically forming the protonated molecule [M+H]⁺. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is also effective and provides reproducible fragmentation patterns for library matching.[7]

  • Fragmentation: The fragmentation pattern provides a fingerprint of the molecule. For this compound, characteristic fragments would arise from the cleavage of the azetidine ring or loss of substituents.

Protocol: LC-MS (ESI) Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

    • Create a dilute working solution (e.g., 1-10 µg/mL) using the mobile phase as the diluent.

  • Instrument Setup (LC-QTOF MS):

    • LC System:

      • Column: Standard C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

      • Mobile Phase: Isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid to promote protonation).

      • Flow Rate: 0.2-0.4 mL/min.

    • MS System (Positive ESI Mode):

      • Capillary Voltage: 3-4 kV.

      • Drying Gas (N₂): 8-12 L/min at 300-350 °C.

      • Mass Range: m/z 50-500.

  • Data Acquisition and Analysis:

    • Inject 1-5 µL of the sample solution.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum.

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • If using a high-resolution instrument (QTOF, Orbitrap), calculate the elemental composition from the accurate mass measurement.

Expected Data Interpretation
Ion Expected m/z Formula Notes
[M+H]⁺134.0968C₉H₁₂N⁺Protonated molecular ion. The primary ion observed in positive ESI.
M⁺133.0891C₉H₁₁NMolecular ion, typically observed in EI-MS.
Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Acquisition cluster_analysis Data Analysis Prep1 Prepare Stock Solution (1 mg/mL) Prep2 Dilute to 1-10 µg/mL in Mobile Phase Prep1->Prep2 LC Inject -> C18 Column Separation Prep2->LC MS ESI Source (Ionization) LC->MS Analyzer Mass Analyzer (e.g., QTOF) MS->Analyzer Analysis1 Extract Mass Spectrum from TIC Analyzer->Analysis1 Analysis2 Identify [M+H]+ Peak Analysis1->Analysis2 Analysis3 Confirm Accurate Mass & Formula Analysis2->Analysis3 Report Report Analysis3->Report Molecular Weight Confirmation

Caption: LC-MS workflow for molecular weight determination.

Chromatographic Techniques: Purity and Quantification

Chromatography is indispensable for separating this compound from starting materials, by-products, and degradation products, thereby establishing its purity.[4] Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable.

Expertise & Experience: The "Why"
  • HPLC/UPLC: This is the most common technique for purity analysis of pharmaceutical compounds.[8] A reversed-phase C18 column is a good starting point. The basic nature of the azetidine nitrogen can cause peak tailing on silica-based columns; this is often mitigated by using a low pH mobile phase (with an acid like formic or trifluoroacetic acid) or by using a hybrid or end-capped column.[9]

  • GC: Suitable for volatile and thermally stable compounds. A mid-polarity column (e.g., 5% phenyl polysiloxane) is typically used. Derivatization may be necessary if the N-H group causes poor peak shape.[10]

  • Detector: A UV detector is ideal for HPLC, as the phenyl group provides a strong chromophore (typically detected around 215-265 nm).[8] A Flame Ionization Detector (FID) or MS is used for GC.

Protocol: Reversed-Phase HPLC Purity Analysis
  • Sample and Standard Preparation:

    • Prepare a sample solution of this compound at approximately 0.5 mg/mL in the mobile phase.

    • If quantification is needed, prepare a standard solution of known concentration.

  • Instrument Setup (HPLC with UV Detector):

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Perform replicate injections of a standard to ensure system precision (RSD < 2%).

    • Check theoretical plates and tailing factor to confirm column performance.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep1 Prepare Sample Solution (0.5 mg/mL) HPLC1 Inject Sample Prep1->HPLC1 HPLC2 Gradient Elution (C18 Column) HPLC1->HPLC2 HPLC3 UV Detection (254 nm) HPLC2->HPLC3 Analysis1 Integrate Chromatogram HPLC3->Analysis1 Analysis2 Calculate Area Percent Analysis1->Analysis2 Report Report Analysis2->Report Purity Report

Caption: HPLC workflow for purity assessment.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-600 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound.

Expected Data Interpretation
Wavenumber (cm⁻¹) Vibration Functional Group
3300 - 3500N-H stretchSecondary amine
3000 - 3100C-H stretchAromatic C-H
2850 - 3000C-H stretchAliphatic C-H
1600, 1495C=C stretchAromatic ring
1100 - 1300C-N stretchAliphatic amine

Thermal Analysis (DSC/TGA): Physical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical properties and thermal stability of a material.[12]

  • DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and decomposition onset.[12]

  • TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water.[13]

Protocol: DSC for Melting Point Determination
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The boiling point of this compound is reported to be approximately 226.8 °C at 760 mmHg.[5]

Summary of Analytical Data

Parameter Technique Expected Value / Observation Reference
Molecular Formula-C₉H₁₁N[5]
Molecular WeightMS133.19 g/mol [5][6]
¹H NMRNMRAromatic (7.2-7.4 ppm), Aliphatic (3.6-4.5 ppm)-
¹³C NMRNMRAromatic (126-145 ppm), Aliphatic (35-55 ppm)-
PurityHPLC/GC≥ 95% (typical for research grade)[5]
Boiling PointDSC/TGA~227 °C[5]
Key IR BandsFTIR~3350 (N-H), ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1600 (C=C) cm⁻¹-

References

  • PubChem. (n.d.). 3-Methyl-3-phenylazetidine. National Center for Biotechnology Information.
  • NIST. (n.d.). Azetidine, 3-methyl-3-phenyl-. NIST WebBook.
  • TSI Journals. (2010). Organic CHEMISTRY.
  • PubChem. (n.d.). N-Phenylazetidine. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 3-Methyl-1,3-diphenylazetidine-2,4-dione. Wiley.
  • Chemsrc. (2025). This compound.
  • In-addition. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 2-Phenylazetidine, mandelate. Wiley.
  • Digital Commons @ Brockport. (n.d.). FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group.
  • LookChem. (n.d.). This compound.
  • MDPI. (2024). Green and Sensitive Analysis of the Antihistaminic Drug Pheniramine Maleate and Its Main Toxic Impurity Using UPLC and TLC Methods.
  • ResearchGate. (2012). Thermal behavior of some antihistamines.
  • PubMed Central. (2025). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach.
  • Semantic Scholar. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.
  • IRIS Unime. (n.d.). ADVANCED ANALYTICAL TECHNIQUES FOR THE CHARACTERIZATION OF COMPLEX FOOD PRODUCTS.
  • HETEROCYCLES. (2009). THREE-COMPONENT REACTIONS WITH 3-PHENYL-1-AZA- BICYCLO[1.1.0]BUTANE, DIMETHYL DICYANOFUMARATE, AND PRIMARY AROMATIC AMINES.
  • TU/e. (2023). Thermal research on the melt-cast explosive of 3-azido-1,3-dinitroazetidine (ADNAZ).
  • ResearchGate. (2025). Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine.

Sources

Application Notes and Protocols: Purification of 3-Phenylazetidine by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 3-phenylazetidine using flash column chromatography. Aimed at researchers, scientists, and professionals in drug development, these application notes offer a detailed exploration of the underlying principles, practical challenges, and step-by-step protocols for achieving high purity of this valuable synthetic intermediate. Methodologies for both traditional silica gel and amine-functionalized silica are presented, addressing the specific challenges posed by the basic nature of the azetidine ring.

Introduction: The Challenge of Purifying this compound

This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] Its strained four-membered ring and the presence of a basic nitrogen atom present unique challenges during purification. Standard flash column chromatography on silica gel can lead to several issues:

  • Peak Tailing: The acidic nature of silica gel (due to silanol groups) can strongly interact with the basic this compound, causing significant peak tailing and poor separation.[2][3]

  • Irreversible Adsorption: In some cases, the interaction with silica can be so strong that the compound does not elute from the column at all, leading to low recovery.[2]

  • Compound Degradation: The acidic surface of the silica can potentially promote ring-opening or other degradation pathways for the strained azetidine ring.

Addressing these challenges is paramount for obtaining this compound of sufficient purity for subsequent synthetic steps and ensuring the integrity of the final drug candidates. This guide will detail two primary strategies to overcome these obstacles: the use of a mobile phase modifier with standard silica gel and the application of an amine-functionalized stationary phase.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₁N[1][4]
Molecular Weight 133.19 g/mol [4][5]
Boiling Point 226.8 °C at 760 mmHg[1][4]
Density 1.015 g/cm³[1][4]
pKa (Predicted) 10.63 ± 0.40[1]
LogP 1.70220[4]

The predicted pKa highlights the basicity of the molecule, which is the primary driver of the challenging interactions with silica gel. The LogP value suggests moderate lipophilicity, indicating that it will be soluble in a range of organic solvents suitable for flash chromatography.

Method Development and Optimization

The key to successful purification lies in optimizing the selectivity between this compound and its impurities.[6] This involves a careful selection of the stationary phase and mobile phase.

Thin-Layer Chromatography (TLC) for Initial Screening

Before committing to a flash column, it is essential to perform TLC analysis to determine the optimal solvent system.

Protocol: TLC Analysis
  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates and, if available, amine-functionalized TLC plates.

  • Spot the Sample: Dissolve the crude this compound mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plates.

  • Develop the Plates: Place the plates in developing chambers containing various solvent systems. Test a range of polarities.

    • Non-polar systems: Hexane/Ethyl Acetate (e.g., 9:1, 4:1, 1:1)

    • Polar systems: Dichloromethane/Methanol (e.g., 99:1, 95:5, 90:10)

  • Incorporate a Basic Modifier: For the silica gel plates, prepare identical solvent systems with the addition of a small amount of a volatile base (e.g., 0.1-2% triethylamine or a 10% ammonia in methanol solution).[2][7] This helps to neutralize the acidic silanol groups.[6][8]

  • Visualize the Spots: After development, visualize the spots under UV light (254 nm) and then stain with a suitable agent (e.g., potassium permanganate or ninhydrin) to visualize all components.

  • Select the Optimal System: The ideal solvent system will show good separation between the this compound spot and any impurities, with an Rf value for the target compound between 0.1 and 0.4.[2]

Workflow for Method Selection

The results from the TLC screening will guide the choice of the flash chromatography method.

Caption: Decision workflow for selecting the purification method.

Protocol A: Purification using Standard Silica Gel with a Basic Modifier

This method is often the first choice due to the ready availability and lower cost of standard silica gel. The addition of a competing base to the mobile phase is crucial for success.[2][6]

Materials and Equipment
  • Flash chromatography system (manual or automated)

  • Glass column or pre-packed silica gel cartridge

  • Silica gel (particle size 40-63 µm)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • Basic modifier: Triethylamine (TEA) or 7N Ammonia in Methanol

  • Crude this compound

  • Collection tubes

  • Rotary evaporator

Step-by-Step Protocol
  • Column Packing (if using a glass column):

    • Securely plug the column with cotton or a frit.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane with 0.5% TEA).

    • Pour the slurry into the column and allow it to pack under gentle pressure.[9] Ensure the silica bed is uniform and free of cracks.

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, preferably the mobile phase or a less polar solvent like dichloromethane.[9]

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[9]

  • Elution:

    • Begin elution with the selected mobile phase from the TLC analysis (e.g., a gradient of 5% to 50% Ethyl Acetate in Hexane, with a constant 0.5% TEA throughout).

    • Maintain a steady flow rate. A good starting point is a flow rate that allows the solvent front to move down the column at about 2 inches per minute.[9]

    • Collect fractions systematically.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Pool the pure fractions.

  • Solvent Removal:

    • Concentrate the pooled fractions using a rotary evaporator. The use of a volatile base like TEA is advantageous as it can be co-evaporated with the solvent.[6]

Protocol B: Purification using Amine-Functionalized Silica

Amine-functionalized silica offers a more elegant solution by creating a basic stationary phase, which repels the basic this compound, leading to improved peak shape and reproducibility without the need for a mobile phase modifier.[2][8] This approach avoids the need to remove a basic additive from the final product.[2]

Materials and Equipment
  • Flash chromatography system

  • Pre-packed amine-functionalized silica cartridge (e.g., TELOS Flash NH2 or SiliaSep Amine)[2][10]

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Crude this compound

  • Collection tubes

  • Rotary evaporator

Step-by-Step Protocol
  • Column Equilibration:

    • Install the amine-functionalized silica cartridge on the flash system.

    • Equilibrate the column by flushing it with several column volumes of the initial, least polar mobile phase (e.g., 100% Hexane or 2% Ethyl Acetate in Hexane).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a non-polar solvent.

    • Load the sample onto the equilibrated column.

  • Elution:

    • Run a gradient based on the TLC analysis on the amine-functionalized plate (e.g., a gradient of 2% to 40% Ethyl Acetate in Hexane).

    • The amine functionality on the silica surface prevents strong interactions, allowing for elution with less polar, "softer" solvent systems.[6]

    • Collect fractions systematically.

  • Fraction Analysis and Solvent Removal:

    • Analyze fractions by TLC.

    • Pool the pure fractions and concentrate using a rotary evaporator. The absence of a basic modifier simplifies the workup.

Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_methodA Method A: Standard Silica cluster_methodB Method B: Amine Silica cluster_analysis Analysis & Workup Crude Crude this compound TLC TLC Method Development Crude->TLC Pack_A Pack Silica Column TLC->Pack_A Equilibrate_B Equilibrate Amine Column TLC->Equilibrate_B Load_A Load Sample Pack_A->Load_A Elute_A Elute with Solvent + Basic Modifier (e.g., TEA) Load_A->Elute_A Collect Collect Fractions Elute_A->Collect Load_B Load Sample Equilibrate_B->Load_B Elute_B Elute with Solvent (e.g., Hexane/EtOAc) Load_B->Elute_B Elute_B->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Rotary Evaporation Pool->Evaporate Pure Pure this compound Evaporate->Pure

Sources

Application Notes & Protocols: The Strategic Incorporation of 3-Phenylazetidine in the Synthesis of Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

The four-membered azetidine ring has garnered significant attention in medicinal chemistry, serving as a privileged scaffold in the design of innovative therapeutic agents.[1][2] Its inherent ring strain and non-planar geometry offer a unique three-dimensional character that can enhance key pharmacological properties such as metabolic stability, solubility, and receptor binding affinity.[3] Among azetidine derivatives, 3-phenylazetidine stands out as a versatile building block for creating potent and selective antitumor compounds. Its phenyl group provides a vector for further functionalization while the azetidine nitrogen serves as a key nucleophilic handle for incorporation into larger, more complex molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of this compound in the development of anticancer agents, supported by detailed protocols, mechanistic insights, and biological evaluation data. We will focus on two distinct classes of antitumor compounds where this scaffold has been successfully employed: conformationally restricted peptide analogues and kinase inhibitors.

Part 1: Synthesis of Novel TZT-1027 Analogues Incorporating a 3-Aryl-Azetidine Moiety

Expert Insight: The natural product dolastatin 10 and its synthetic analogue TZT-1027 (Soblidotin) are potent microtubule-destabilizing agents. A key strategy in medicinal chemistry to enhance potency and refine pharmacological profiles is conformational restriction. By replacing the flexible phenylethyl group at the C-terminus of TZT-1027 with a more rigid 3-aryl-azetidine moiety, we can lock the molecule into a potentially more bioactive conformation, leading to improved interaction with the tubulin target.[4][5]

Synthetic Workflow: TZT-1027 Analogue Synthesis

The overall synthetic strategy involves the preparation of the key 3-aryl-azetidine intermediate, followed by a standard peptide coupling reaction with the N-terminal dipeptide portion of the parent drug.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Peptide Coupling A Known Precursors B Synthesis of 3-Aryl-Azetidines (5a-i) A->B D Amide Coupling C Dipeptide Acid Fragment (6) C->D E Final TZT-1027 Analogues (1a-i) D->E

Caption: Synthetic workflow for TZT-1027 analogues.

Protocol 1.1: Synthesis of tert-Butyl this compound-1-carboxylate (Intermediate 5a)

This protocol outlines the synthesis of the core this compound intermediate, protected with a tert-butyloxycarbonyl (Boc) group, which is essential for controlling reactivity in subsequent steps. The synthesis follows established procedures.[4]

Materials:

  • Appropriate starting materials for this compound synthesis (e.g., 1-benzhydrylazetidin-3-one)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Reagents for purification (e.g., Silica gel, ethyl acetate, hexane)

Procedure:

  • Synthesis of this compound: Prepare this compound hydrochloride from commercially available precursors following established literature methods. The specifics of this multi-step synthesis are beyond the scope of this protocol but are well-documented.

  • Boc Protection: a. Dissolve the crude this compound hydrochloride in a suitable solvent such as DCM. b. Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt. c. Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution. d. Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Quench the reaction with water and extract the aqueous layer with DCM. b. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield tert-butyl this compound-1-carboxylate as a colorless oil.[4]

Self-Validation: The identity and purity of the product should be confirmed by ¹H-NMR and ¹³C-NMR spectroscopy and mass spectrometry. The expected ¹H-NMR spectrum for compound 5a would show characteristic signals for the phenyl protons (δ 7.23–7.39), the azetidine ring protons (δ 3.73–4.33), and the tert-butyl group (δ 1.47).[4]

Protocol 1.2: Amide Coupling to Form TZT-1027 Analogue (1a)

This step involves the crucial formation of an amide bond between the synthesized azetidine intermediate and the carboxylic acid of the dipeptide fragment.

Materials:

  • tert-Butyl this compound-1-carboxylate (from Protocol 1.1)

  • N-Boc-L-tert-leucyl-L-valine (Dipeptide fragment)

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBt)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Deprotection agent: Trifluoroacetic acid (TFA)

Procedure:

  • Boc Deprotection of Azetidine: a. Dissolve the Boc-protected this compound in DCM. b. Add an excess of TFA and stir at room temperature for 1-2 hours. c. Remove the solvent and TFA under reduced pressure to obtain the TFA salt of this compound.

  • Amide Coupling Reaction: a. To a solution of the dipeptide fragment in anhydrous DCM, add EDCI and HOBt. Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid. b. Add a solution of the deprotected this compound and DIPEA in DCM to the activated acid mixture. c. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: a. Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. b. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. c. Purify the crude product by flash column chromatography to yield the desired TZT-1027 analogue.

Biological Activity Data

The synthesized analogues demonstrated potent antiproliferative activities against human cancer cell lines. The introduction of the rigid 3-aryl-azetidine moiety proved to be a successful strategy for maintaining or even enhancing cytotoxicity.

CompoundR Group (on Phenyl Ring)A549 IC₅₀ (nM)HCT116 IC₅₀ (nM)
1a H2.22.1
1b 2-F2.52.4
1c 3-F2.92.8
1d 2-iPr3.53.3
Data synthesized from reference[4][5].

Part 2: Synthesis of Thiourea-Azetidine Hybrids as VEGFR-2 Inhibitors

Expert Insight: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[6] Designing small molecule inhibitors that target the ATP-binding site of VEGFR-2 is a validated strategy in oncology. The this compound scaffold can be utilized to correctly position pharmacophoric features, such as a thiourea moiety, to achieve potent and selective inhibition. The thiourea group can form crucial hydrogen bond interactions within the kinase hinge region.

Synthetic Workflow: Thiourea-Azetidine Hybrids

The synthesis is a straightforward process involving the preparation of a substituted this compound, followed by a reaction with an appropriately substituted phenyl isothiocyanate.

G A Substituted Phenylboronic Acid B 3-(4-Methoxyphenyl)azetidine (Intermediate) A->B Suzuki Coupling (Conceptual Step) D Thiourea Formation B->D C Substituted Phenyl Isothiocyanate C->D DCM, rt E Final Thiourea-Azetidine Hybrid D->E

Caption: Synthesis of thiourea-azetidine VEGFR-2 inhibitors.

Protocol 2.1: Synthesis of 3-(4-Methoxyphenyl)azetidine-1-carbothioamide Derivatives

This protocol describes the final step in creating the thiourea-azetidine hybrids, a critical class of compounds targeting VEGFR-2.[6]

Materials:

  • 3-(4-Methoxyphenyl)azetidine (or other substituted this compound derivatives)

  • Various substituted phenyl isothiocyanates

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: a. Dissolve the 3-(4-methoxyphenyl)azetidine intermediate (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Addition of Isothiocyanate: a. Add the desired substituted phenyl isothiocyanate (1.1 equivalents) to the solution at room temperature. b. Stir the reaction mixture at room temperature.

  • Monitoring and Completion: a. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: a. Upon completion, concentrate the reaction mixture under reduced pressure. b. Purify the resulting residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final thiourea product.

Self-Validation: The formation of the thiourea linkage can be confirmed by IR spectroscopy (characteristic C=S stretch) and NMR. The final products should be fully characterized by ¹H NMR, ¹³C NMR, and LCMS to confirm their structure and purity.[7]

Biological Activity Data

A series of these compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, with several exhibiting potent cytotoxic effects. Compound 3B emerged as a particularly potent agent.[6]

CompoundCancer Cell LineEC₅₀ (µM)
1B A431 (Skin)0.77
1B 786-O (Kidney)0.73
3B PC3 (Prostate)0.25
3B U251 (Brain)0.6
3B A431 (Skin)0.03
3B 786-O (Kidney)0.03
Data synthesized from reference[6].

Part 3: General Protocol for In Vitro Biological Evaluation

Expert Insight: A crucial step in drug discovery is the evaluation of the synthesized compounds for their biological activity. An in vitro antiproliferative assay is the standard first-pass screen to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀ or EC₅₀). The CCK-8 assay is a sensitive colorimetric assay for the determination of cell viability.

Workflow for In Vitro Cytotoxicity Assay

G A 1. Cell Seeding (e.g., A549, HCT116) in 96-well plates B 2. Incubation (24h) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (48-72h) C->D E 5. Add CCK-8 Reagent D->E F 6. Incubation (1-4h) E->F G 7. Measure Absorbance (450 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. The inherent ring strain and unique reactivity of the azetidine core present specific hurdles that require careful consideration of reaction conditions and synthetic strategy.[1][2][3]

This guide is structured to provide both high-level guidance through Frequently Asked Questions (FAQs) and in-depth solutions to specific experimental problems in the Troubleshooting Guides.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of azetidines, particularly 3-substituted ones, so challenging?

A: The primary challenge lies in the significant ring strain of the four-membered ring.[1][2] This strain makes the ring formation entropically and enthalpically unfavorable, often leading to low yields.[4] Competing side reactions, such as intermolecular reactions and eliminations, are common. Furthermore, achieving stereocontrol at the C3 position can be difficult.

Q2: What are the most common strategies for synthesizing 3-substituted azetidines?

A: The main approaches include:

  • Intramolecular Cyclization: This is a classical method involving the cyclization of a precursor with a nitrogen nucleophile and a leaving group at the γ-position.[4]

  • [2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, is a direct route to the azetidine core.[1][5]

  • Ring Expansion/Contraction: Ring expansion of aziridines or contraction of larger rings like pyrrolidines can yield azetidines.[6][7]

  • Functionalization of a Pre-formed Azetidine Ring: Starting with a commercially available or readily synthesized azetidine, such as azetidin-3-one, and introducing the desired substituent at the C3 position.[2][8]

Q3: I'm observing a significant amount of elimination byproducts in my intramolecular cyclization. What can I do?

A: This is a common issue. Consider the following:

  • Choice of Leaving Group: A less leaving group can sometimes favor substitution over elimination.

  • Base Selection: A bulkier, non-nucleophilic base can minimize elimination.

  • Reaction Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.

Q4: My purification of the final 3-substituted azetidine is proving difficult. Any suggestions?

A: Azetidines can be challenging to purify due to their polarity and potential volatility.

  • Chromatography: Use a deactivated silica gel or alumina to avoid ring-opening. A gradient elution with a polar solvent system (e.g., DCM/MeOH with a small amount of ammonia) can be effective.

  • Crystallization: If your compound is a solid, crystallization or salt formation can be an excellent purification method.

  • Derivatization: In some cases, protecting the azetidine nitrogen (e.g., as a Boc-carbamate) can improve its chromatographic behavior.

Troubleshooting Guides

Guide 1: Low Yield in Intramolecular Cyclization of γ-Amino Halides/Alcohols

Problem: You are attempting to synthesize a 3-substituted azetidine via intramolecular cyclization of a γ-amino halide or a γ-amino alcohol derivative, but the yield is consistently low (<20%).

Causality: The high activation energy for forming a strained four-membered ring often leads to competing intermolecular reactions (polymerization) or elimination reactions, especially with secondary halides.[4]

Troubleshooting Workflow:

start Low Yield in Intramolecular Cyclization check_concentration Is the reaction run under high dilution? start->check_concentration high_dilution Implement high dilution conditions (e.g., syringe pump addition). check_concentration->high_dilution No check_leaving_group Evaluate the leaving group. check_concentration->check_leaving_group Yes high_dilution->check_leaving_group optimize_lg Switch to a better leaving group (e.g., mesylate, tosylate, or iodide). check_leaving_group->optimize_lg Suboptimal check_base Is a strong, non-nucleophilic base being used? check_leaving_group->check_base Optimal optimize_lg->check_base optimize_base Screen bulky bases like KHMDS or LiHMDS. check_base->optimize_base No check_temp Is the reaction temperature optimized? check_base->check_temp Yes optimize_base->check_temp optimize_temp Screen a range of temperatures. Higher temperatures may favor elimination. check_temp->optimize_temp No consider_alternative Consider alternative synthetic routes. check_temp->consider_alternative Yes optimize_temp->consider_alternative

Caption: Troubleshooting workflow for low-yield intramolecular cyclizations.

Detailed Protocol: Optimizing Intramolecular Cyclization

  • High Dilution:

    • Rationale: To favor the unimolecular cyclization over bimolecular side reactions.

    • Protocol: Prepare a solution of your γ-amino halide/alcohol precursor and the base in separate flasks. Add the precursor solution to the base solution dropwise over several hours using a syringe pump. The final concentration of the precursor should ideally be in the range of 0.01-0.05 M.

  • Leaving Group Optimization:

Leaving GroupRelative ReactivityComments
ChlorideLowOften requires harsh conditions.
BromideModerateA good starting point.
IodideHighCan be generated in situ from the chloride or bromide using NaI (Finkelstein reaction).
Mesylate/TosylateHighExcellent leaving groups, prepared from the corresponding alcohol.
  • Base Selection:

    • Rationale: A strong, non-nucleophilic base is crucial to deprotonate the amine without competing as a nucleophile or promoting elimination.

    • Recommended Bases: Potassium hexamethyldisilazide (KHMDS), Lithium hexamethyldisilazide (LiHMDS), Sodium hydride (NaH).

Guide 2: Poor Diastereoselectivity in Visible-Light-Mediated [2+2] Photocycloaddition

Problem: You are using a visible-light-mediated aza Paternò-Büchi reaction to synthesize a bicyclic 3-substituted azetidine, but the reaction is producing a mixture of diastereomers with poor selectivity.[5]

Causality: The diastereoselectivity of the [2+2] cycloaddition is influenced by the photocatalyst, solvent, and the steric and electronic properties of the substituents on both the imine and alkene.[1][5] The reaction proceeds through a triplet energy transfer mechanism, and the geometry of the resulting exciplex and subsequent biradical intermediate dictates the stereochemical outcome.

Troubleshooting Workflow:

start Poor Diastereoselectivity in [2+2] Photocycloaddition check_photocatalyst Is the photocatalyst optimized? start->check_photocatalyst optimize_photocatalyst Screen different photocatalysts (e.g., Ir(ppy)3, fac-[Ir(dFppy)3]). check_photocatalyst->optimize_photocatalyst No check_solvent Is the solvent optimized? check_photocatalyst->check_solvent Yes optimize_photocatalyst->check_solvent optimize_solvent Screen a range of solvents (e.g., THF, MeCN, Toluene). check_solvent->optimize_solvent No check_substituents Can the steric bulk of substituents be modified? check_solvent->check_substituents Yes optimize_solvent->check_substituents modify_substituents Introduce bulkier protecting groups on the nitrogen or substituents on the alkene. check_substituents->modify_substituents Yes check_temp Is the reaction temperature controlled? check_substituents->check_temp No modify_substituents->check_temp optimize_temp Lowering the temperature can sometimes improve diastereoselectivity. check_temp->optimize_temp No final_res Analyze results and iterate. check_temp->final_res Yes optimize_temp->final_res

Caption: Decision tree for optimizing diastereoselectivity in [2+2] photocycloadditions.

Detailed Protocol: Enhancing Diastereoselectivity

  • Photocatalyst Screening:

    • Rationale: The choice of photocatalyst can significantly impact the efficiency and selectivity of the energy transfer process.

    • Protocol: Set up small-scale parallel reactions with different iridium or ruthenium-based photocatalysts. Monitor the reactions by LC-MS or ¹H NMR to determine both conversion and diastereomeric ratio.

  • Solvent Effects:

SolventPolarityPotential Effect on Selectivity
Tetrahydrofuran (THF)ModerateOften a good starting point, can promote high diastereoselectivity.[5]
Acetonitrile (MeCN)HighCan sometimes lead to different selectivity profiles.
TolueneLowMay favor less polar transition states.
  • Steric Tuning:

    • Rationale: Increasing the steric bulk of substituents can create a stronger facial bias during the cycloaddition.

    • Example: If your substrate has an N-protecting group, consider switching from a smaller group (e.g., Boc) to a bulkier one (e.g., Cbz or a substituted aryl group).

Guide 3: Unsuccessful Functionalization of Azetidin-3-one

Problem: You are attempting to add a nucleophile (e.g., Grignard reagent, organolithium) to azetidin-3-one, but you are observing low conversion, decomposition, or the formation of ring-opened byproducts.

Causality: Azetidin-3-one and its derivatives can be sensitive to strong nucleophiles and bases.[8] The nitrogen lone pair can influence the reactivity of the ketone, and the strained ring is susceptible to cleavage under harsh conditions.

Troubleshooting Workflow:

start Unsuccessful Functionalization of Azetidin-3-one check_n_protection Is the azetidine nitrogen protected? start->check_n_protection protect_n Protect the nitrogen with a suitable group (e.g., Boc, Cbz, Ts). check_n_protection->protect_n No check_nucleophile Is the nucleophile too harsh? check_n_protection->check_nucleophile Yes protect_n->check_nucleophile optimize_nucleophile Consider using a milder nucleophile (e.g., organozinc or organocuprate). check_nucleophile->optimize_nucleophile Yes check_lewis_acid Is a Lewis acid being used? check_nucleophile->check_lewis_acid No optimize_nucleophile->check_lewis_acid add_lewis_acid Use a Lewis acid (e.g., CeCl3, MgBr2) to activate the carbonyl group. check_lewis_acid->add_lewis_acid No check_temp Is the reaction run at low temperature? check_lewis_acid->check_temp Yes add_lewis_acid->check_temp lower_temp Perform the reaction at low temperatures (e.g., -78 °C). check_temp->lower_temp No analyze_results Analyze results and consider alternative strategies. check_temp->analyze_results Yes lower_temp->analyze_results

Caption: Troubleshooting guide for the nucleophilic addition to azetidin-3-one.

Detailed Protocol: Successful Nucleophilic Addition to Azetidin-3-one

  • N-Protection:

    • Rationale: A protecting group on the nitrogen atom prevents its interference in the reaction and can improve the stability and solubility of the substrate. The Boc group is common and can be removed under acidic conditions.[8]

    • Protocol: Protect the nitrogen of azetidin-3-one hydrochloride with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.

  • Choice of Nucleophile and Additives:

    • Rationale: To avoid decomposition and ring-opening, milder nucleophiles are preferred. Lewis acids can enhance the electrophilicity of the carbonyl group, allowing for the use of less reactive nucleophiles.

    • Protocol (Luche Reduction Conditions for Hydride Addition):

      • Suspend N-Boc-azetidin-3-one and CeCl₃·7H₂O in methanol at 0 °C.

      • Add NaBH₄ portion-wise and stir until the reaction is complete.

    • Protocol (Organometallic Addition):

      • Pre-mix the Grignard reagent with a Lewis acid like CeCl₃ at low temperature (-78 °C) before adding the N-Boc-azetidin-3-one.

References

  • Review of 3-substituted azetidine synthesis methods. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - NIH.
  • Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Thieme.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. PMC - NIH.
  • Application Notes and Protocols for the Stereoselective Synthesis of Substituted Azetidines. Benchchem.
  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Biologically important 3-substituted azetidines. ResearchGate.
  • Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature.
  • Functionalization reactions of azetidine nitrones. ResearchGate.

Sources

Technical Support Center: Optimizing Reaction Conditions for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azetidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation of the strained four-membered azetidine ring. Due to its inherent ring strain, the synthesis of azetidines can be challenging, often leading to low yields and competing side reactions.[1][2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your synthetic goals.

I. Frequently Asked Questions (FAQs)

This section addresses some of the most common questions and issues encountered during azetidine synthesis.

Q1: What are the primary synthetic strategies for forming the azetidine ring?

A1: The most common methods for constructing the azetidine ring include:

  • Intramolecular Cyclization: This is the most prevalent approach and typically involves the cyclization of a γ-amino alcohol or a γ-haloamine.[2][4] The nitrogen atom acts as an internal nucleophile, displacing a leaving group at the γ-position.

  • [2+2] Cycloaddition: Known as the aza Paternò-Büchi reaction, this method involves the photochemical or catalyst-mediated reaction of an imine with an alkene to form the azetidine ring.[4][5][6]

  • Ring Expansion of Aziridines: Various strategies exist to expand a three-membered aziridine ring into a four-membered azetidine.[4][7]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[4][8]

Q2: Why are the yields of my azetidine synthesis consistently low?

A2: Low yields are a common hurdle in azetidine synthesis primarily due to the high activation energy required to form the strained four-membered ring.[1][9] Several factors can contribute to this:

  • Unfavorable Reaction Kinetics: The transition state leading to the formation of the four-membered ring is often high in energy.[1]

  • Competing Side Reactions: The formation of more stable five- or six-membered rings, such as pyrrolidines, can be a significant competing pathway.[1] Elimination reactions are also a common side reaction.[4]

  • Intermolecular Reactions: At high concentrations, the starting material may react with another molecule of itself (dimerization or polymerization) instead of undergoing intramolecular cyclization.[10]

Q3: How do I choose the right protecting group for my nitrogen atom?

A3: The choice of a nitrogen protecting group is critical as it can influence the nucleophilicity of the nitrogen and the overall reactivity of the substrate.[9] Common protecting groups include:

  • Tosyl (Ts): Often used to activate the nitrogen for cyclization.

  • tert-Butoxycarbonyl (Boc): A common protecting group that can be removed under acidic conditions. The tert-butoxythiocarbonyl (Botc) group has also been shown to be effective for α-lithiation and subsequent functionalization.[11]

  • Benzyl (Bn): Can be removed by hydrogenolysis. The choice of protecting group can also affect the ease of the final deprotection step.[9]

Q4: What are the best general practices for purifying crude azetidine products?

A4: The purification of azetidines can be challenging due to their potential instability. Here are some recommended techniques:

  • Column Chromatography:

    • Alumina: Using neutral or basic alumina can be a good alternative to silica gel to prevent the degradation of acid-sensitive azetidines.[1]

    • Silica Gel: If silica gel is used, it can be treated with a base like triethylamine to neutralize acidic sites.

  • Distillation: For volatile azetidines, distillation under reduced pressure can be an effective purification method.

  • Crystallization: If the azetidine product is a solid, crystallization can be an excellent method for obtaining high purity material.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield in Intramolecular Cyclization

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The major product observed is not the desired azetidine.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Leaving Group The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. Hydroxyl groups are poor leaving groups and require activation.Convert the hydroxyl group of a γ-amino alcohol to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[4] If using a halide, consider converting it to an iodide in situ using the Finkelstein reaction to increase its reactivity.[4]
Unfavorable Reaction Conditions Temperature, solvent, and base selection are critical for successful cyclization.Optimize Temperature: Gradually increase the reaction temperature. In some cases, microwave irradiation can accelerate the ring closure.[9] Screen Solvents: Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions.[4] For specific catalytic systems, such as La(OTf)₃-catalyzed aminolysis of epoxides, 1,2-dichloroethane (DCE) has been found to be superior to other solvents like dichloromethane (CH₂Cl₂) or benzene.[12] Choose an Appropriate Base: Use a strong, non-nucleophilic base to promote the desired intramolecular cyclization while minimizing side reactions.[9]
Steric Hindrance Bulky substituents on the substrate can sterically hinder the intramolecular cyclization.If possible, redesign the substrate to reduce steric hindrance around the reacting centers. Consider alternative synthetic routes that are less sensitive to steric effects.
Intermolecular Side Reactions At high concentrations, intermolecular reactions can outcompete the desired intramolecular cyclization.Employ high dilution conditions by slowly adding the substrate to the reaction mixture. This will favor the intramolecular pathway.[4]
Troubleshooting Workflow for Low Yield

G start Low Yield of Azetidine check_lg Is the leaving group optimal? (e.g., OTs, OMs, I) start->check_lg improve_lg Improve Leaving Group (e.g., Tosylation, Mesylation) check_lg->improve_lg No check_conditions Are reaction conditions optimized? check_lg->check_conditions Yes improve_lg->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp No check_concentration Is reaction concentration too high? check_conditions->check_concentration Yes optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_base Optimize Base optimize_solvent->optimize_base optimize_base->check_concentration high_dilution Use High Dilution Conditions check_concentration->high_dilution Yes reassess Reassess Substrate/Route check_concentration->reassess No high_dilution->reassess

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Issue 2: Formation of Pyrrolidine or Other Ring-Opened Byproducts

Symptoms:

  • NMR and/or mass spectrometry data indicate the presence of a five-membered ring (pyrrolidine) or acyclic byproducts.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Unfavorable Regioselectivity (Baldwin's Rules) The formation of a five-membered ring via a 5-endo-tet cyclization can be kinetically or thermodynamically favored over the 4-exo-tet cyclization required for azetidine formation, especially with certain substrates and catalysts.Substrate Geometry: For the intramolecular aminolysis of epoxides, the use of a cis-3,4-epoxy amine precursor is crucial for favoring the 4-exo-tet cyclization to form the azetidine. The corresponding trans-isomer tends to yield the pyrrolidine via a 5-endo-tet cyclization.[12] Catalyst Selection: The choice of catalyst can dramatically influence regioselectivity. For instance, La(OTf)₃ has been shown to be highly effective in promoting the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields.[12][13]
Acid-Mediated Ring Opening The strained azetidine ring can be susceptible to ring-opening under acidic conditions, which may be present in the reaction mixture or during workup and purification.[14]Neutralize the Reaction Mixture: Carefully quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), before extraction.[12] Avoid Acidic Chromatography Conditions: Use neutral or basic alumina for column chromatography instead of silica gel.[1]
Competing Pathways in Epoxide Aminolysis

G sub_cis cis-3,4-Epoxy Amine catalyst La(OTf)₃ Catalyst sub_cis->catalyst sub_trans trans-3,4-Epoxy Amine sub_trans->catalyst azetidine Azetidine (4-exo-tet) catalyst->azetidine Favored pyrrolidine Pyrrolidine (5-endo-tet) catalyst->pyrrolidine Favored

Caption: Influence of substrate stereochemistry on cyclization outcome.

III. Experimental Protocols

Protocol 1: Lanthanide-Catalyzed Intramolecular Ring-Opening of a cis-3,4-Epoxy Amine

This protocol describes the optimized conditions for the synthesis of an azetidine derivative via a lanthanide-catalyzed intramolecular ring-opening of an epoxide.[12]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral or basic alumina to afford the desired azetidine.

Protocol 2: Intramolecular Cyclization of a γ-Amino Alcohol via Mesylation

This protocol is adapted from a general procedure for the synthesis of substituted azetidines from γ-amino alcohols.[4]

Part A: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Part B: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (pre-treated with triethylamine if necessary) to afford the desired azetidine.

IV. Data Presentation: Catalyst and Solvent Effects

The choice of catalyst and solvent can significantly impact the yield and selectivity of azetidine formation. The following tables provide a comparison of different catalytic systems and solvent effects for specific transformations.

Table 1: Comparison of Catalytic Systems for Azetidine Synthesis
Catalytic Strategy Typical Catalyst Substrate Precursor Key Advantages References
Lewis Acid Catalysis La(OTf)₃, Sc(OTf)₃cis-3,4-Epoxy AminesHigh regioselectivity for azetidine formation, broad functional group tolerance.[12][15][12][13][15]
Transition Metal Catalysis Palladium (e.g., Pd(OAc)₂)Substrates with activatable C-H bondsPowerful for C-N bond formation via intramolecular C-H amination.[5][15][5][15][16]
Organocatalysis Chiral Proline Derivativesα,β-Unsaturated AldehydesExcellent for enantioselective synthesis of chiral azetidines.[15][15]
Photoredox Catalysis Copper-based complexesYnamidesAllows for anti-Baldwin 4-exo-dig radical cyclization with full regioselectivity.[17][17]
Table 2: Solvent Effects on La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
Solvent Boiling Point (°C) Reaction Time (h) Yield of Azetidine (%) Azetidine:Pyrrolidine Ratio Reference
1,2-Dichloroethane (DCE)832.581>20:1[12]
Benzene802.57510:1[12]
Dichloromethane (CH₂Cl₂)4024Incomplete Reaction-[12]

Data adapted from Kuriyama et al. (2023) for a model substrate.[12]

V. Major Synthetic Routes to the Azetidine Ring

G azetidine Azetidine Ring intramolecular Intramolecular Cyclization intramolecular->azetidine cycloaddition [2+2] Cycloaddition cycloaddition->azetidine ring_expansion Ring Expansion ring_expansion->azetidine reduction Reduction of β-Lactam reduction->azetidine

Caption: Major synthetic routes to the azetidine ring system.

VI. References

  • Technical Support Center: Azetidine Ring Formation - Benchchem. Available at:

  • A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure - Benchchem. Available at:

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1234567. Available at: [Link]

  • Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis - Benchchem. Available at:

  • Optimizing reaction conditions for azetidine ring formation - Benchchem. Available at:

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at:

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. Available at:

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - NIH. Available at:

  • Azetidine Synthesis. Available at:

  • Troubleshooting low yields in azetidine synthesis - Benchchem. Available at:

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available at:

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. Available at: [Link]

  • Azetidine: Basicity and Preparation - YouTube. Available at: [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions - ResearchGate. Available at: [Link]

  • Optimization of reaction time and temperature for azetidine formation - Benchchem. Available at:

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. Available at: [Link]

  • Preparation and Synthetic Applications of Azetidines | Request PDF - ResearchGate. Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • synthesis of azetidine .pptx - Slideshare. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenylazetidine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, anticipate challenges, and implement effective solutions.

Troubleshooting Guide: Common Side Reactions and Issues

The synthesis of this compound, while a valuable process, is often accompanied by challenges stemming from the inherent strain of the four-membered azetidine ring. This guide addresses the most common issues encountered during its synthesis.

Issue 1: Low Yield of this compound

A frequently encountered problem is a lower than expected yield of the desired this compound product. This can often be attributed to competing side reactions that consume starting materials or the product itself.

Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I mitigate them?

Answer: Low yields in this compound synthesis are typically due to one or more of the following side reactions: ring-opening, polymerization, and elimination. Understanding the mechanisms of these reactions is key to optimizing your synthesis for the desired product.

Probable Causes & Solutions:

  • Ring-Opening Reactions: The high ring strain of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening. This can be exacerbated by acidic or basic conditions, as well as the presence of strong nucleophiles.[1][2][3]

    • Mechanism: Nucleophiles can attack either of the carbon atoms adjacent to the nitrogen, leading to the formation of acyclic amino compounds.

    • Troubleshooting Protocol:

      • pH Control: Maintain a neutral or near-neutral pH throughout the reaction and workup. Extreme pH environments can catalyze ring-opening.[1]

      • Nucleophile Choice: If the synthesis involves nucleophilic reagents, consider using softer, less aggressive nucleophiles to minimize unwanted ring-opening.

      • Temperature Management: Keep the reaction temperature as low as reasonably possible to disfavor the higher activation energy pathway of ring-opening.

  • Polymerization: Azetidines can undergo cationic ring-opening polymerization, especially in the presence of acidic initiators.[4] This process can lead to the formation of oligomers and polymers, significantly reducing the yield of the monomeric this compound.[5]

    • Mechanism: An acidic proton or Lewis acid can activate the azetidine nitrogen, initiating a cascade of ring-opening polymerizations where other azetidine molecules act as nucleophiles.

    • Troubleshooting Protocol:

      • Avoid Acidic Catalysts: Whenever possible, choose synthetic routes that do not require strong acid catalysts.

      • Control of Initiators: Be mindful of any potential sources of acid in your reaction mixture, including impurities in starting materials or solvents.

      • Monomer Concentration: In some cases, running the reaction at a lower concentration can disfavor the intermolecular polymerization reaction.

  • Elimination Reactions: Depending on the specific synthetic route, elimination reactions can compete with the desired cyclization, leading to unsaturated byproducts.[6]

    • Mechanism: In syntheses involving γ-haloamines, for instance, elimination of the halide can occur to form an alkene, rather than intramolecular substitution to form the azetidine ring.[6]

    • Troubleshooting Protocol:

      • Base Selection: Use a non-nucleophilic, sterically hindered base for the cyclization step to favor the intramolecular reaction over elimination.

      • Leaving Group: The choice of leaving group is crucial. A good leaving group that is not overly reactive can strike a balance between facilitating cyclization and minimizing elimination.

Summary of Conditions Favoring Product vs. Side Products:

ParameterFavorable for this compoundFavorable for Side Reactions
pH NeutralAcidic or Strongly Basic
Temperature LowerHigher
Nucleophiles Weak/SoftStrong/Hard
Catalysts Non-acidicAcidic
Base Non-nucleophilic, hinderedNucleophilic, unhindered
Issue 2: Difficulty in Product Purification

Even with a successful reaction, isolating pure this compound can be challenging due to the presence of closely related byproducts.

Question: I am having trouble purifying my this compound. What are the common impurities and how can I effectively remove them?

Answer: The primary impurities are often the byproducts of the side reactions mentioned above, namely ring-opened products and oligomers. Their structural similarity to the desired product can make purification by standard methods like column chromatography difficult.

Troubleshooting Protocol for Purification:

  • Initial Workup: A careful aqueous workup can help remove some of the more polar, ring-opened byproducts. Adjusting the pH of the aqueous layer can help in separating basic impurities.

  • Distillation: If this compound is thermally stable enough, vacuum distillation can be an effective method for separating it from non-volatile oligomers and polymers.

  • Crystallization: Consider converting the this compound to a crystalline salt (e.g., hydrochloride or tartrate). This can often facilitate purification through recrystallization, after which the free base can be regenerated.

  • Chromatography Optimization:

    • Column Material: Experiment with different stationary phases. While silica gel is common, alumina or reverse-phase silica may offer better separation for your specific impurity profile.

    • Solvent System: A systematic optimization of the eluent system is crucial. A gradient elution might be necessary to effectively separate the product from closely related impurities. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine product on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound?

A1: The most critical parameters are temperature, pH, and the choice of reagents (especially bases and nucleophiles). Due to the strained nature of the azetidine ring, careful control of these factors is essential to minimize side reactions like ring-opening and polymerization.

Q2: Can I use a strong, non-nucleophilic base like LDA for the cyclization step?

A2: While a strong, non-nucleophilic base is generally preferred to minimize elimination, the choice of base should be carefully considered in the context of your specific substrate. In some cases, very strong bases can lead to undesired deprotonation at other sites, resulting in different side products.[7]

Q3: My synthesis involves an N-protected intermediate. What are the best practices for deprotection without causing ring-opening?

A3: The choice of protecting group is critical. For N-Boc protected azetidines, deprotection is typically achieved under acidic conditions (e.g., TFA in DCM). It is important to perform this step at low temperatures and for the minimum time necessary to avoid acid-catalyzed ring-opening. For N-Cbz protected azetidines, hydrogenolysis is a milder deprotection method that is less likely to compromise the azetidine ring.

Q4: Are there any specific analytical techniques that are particularly useful for monitoring the reaction and identifying byproducts?

A4: Yes, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress. Staining with ninhydrin can be useful for visualizing amine-containing compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated impurities. The characteristic chemical shifts of the azetidine ring protons can be used to confirm its formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile compounds and for monitoring the purification process.

Visualizing Reaction Pathways

To better understand the competition between the desired synthesis and common side reactions, the following diagrams illustrate the key pathways.

G cluster_0 Reaction Pathways Start Starting Materials Desired This compound (Desired Product) Start->Desired Desired Cyclization RingOpened Ring-Opened Products (Side Product) Start->RingOpened Nucleophilic Attack Elimination Elimination Products (Side Product) Start->Elimination Base-Induced Elimination Desired->RingOpened Acid/Base Catalysis Polymer Polymerization (Side Product) Desired->Polymer Acid Initiation

Caption: Competing reaction pathways in this compound synthesis.

References

  • Regioselective ring opening reactions of azetidines. (n.d.). ResearchGate.
  • Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. (2017). Synfacts, 13(01), 0026.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry, 20, 148-154.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). The Journal of Organic Chemistry.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). The Journal of Organic Chemistry.
  • Gleede, T., Reisman, L., Rieger, E., Mbarushimana, P. C., & Theato, P. A. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2535-2546.
  • The Polymerization of Azetidines and Azetidine Derivatives. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (n.d.).
  • Sarazen, M. L., & Jones, C. W. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules, 50(23), 9135-9143.
  • Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. (2020). Macromolecules.
  • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO>2> Adsorbents. (2017). Princeton University.
  • Lee, Y. H., Harrowfield, J. M., Kim, J. S., Kim, Y., Lee, M. H., Lim, W. T., Park, Y. C., & Thuéry, P. (2009). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (3), 417-428.
  • This compound. (n.d.). ChemSrc.
  • Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. (2020). Semantic Scholar.
  • This compound. (n.d.). PubChem.
  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (2022).
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • Recent progress in synthesis of 3-functionalized azetidines. (n.d.). ResearchGate.
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry, 85(17), 11264-11276.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). The Journal of Organic Chemistry.
  • A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o. (n.d.). IIT Kanpur.

Sources

Technical Support Center: Synthesis of 3-Phenoxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenoxyazetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize this crucial synthetic transformation. 3-Phenoxyazetidine is a highly valuable scaffold in medicinal chemistry, and its efficient synthesis is paramount.[1] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-phenoxyazetidine?

The synthesis of 3-phenoxyazetidine typically starts from a protected 3-hydroxyazetidine, most commonly N-Boc-3-hydroxyazetidine.[2][3] The three most prevalent methods for constructing the aryl ether bond are:

  • Mitsunobu Reaction: This is a one-step conversion of an alcohol to the corresponding ether using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD). It is known for mild conditions and generally high yields.[4][5]

  • Williamson Ether Synthesis (via an activated intermediate): This is a two-step process. First, the hydroxyl group of N-Boc-3-hydroxyazetidine is converted into a better leaving group (e.g., a tosylate or mesylate). Second, this activated intermediate is treated with sodium phenoxide in an Sₙ2 reaction to form the ether.[6][7][8]

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction can form the C-O bond between an aryl halide and an alcohol.[9][10] While powerful for complex systems, it is often considered a more specialized approach for this specific transformation compared to the other two methods.

Q2: How do I choose the best synthetic route for my needs?

The optimal route depends on factors like scale, available reagents, and purification capabilities. Here is a comparative overview to guide your decision:

MetricMitsunobu ReactionWilliamson Ether SynthesisBuchwald-Hartwig Coupling
Typical Yield 70-90%[5]65-85% (over two steps)[5]Variable, can be high (>80%)
Key Advantages High yield, single step, mild conditions.[5]Avoids costly/toxic reagents, highly scalable.[5]Broad substrate scope, good functional group tolerance.[10]
Key Challenges Difficult removal of phosphine oxide byproduct, moisture sensitive.Two separate synthetic steps required.Requires specialized ligands and catalyst, can be sensitive to air/moisture.
Best For Small to moderate scale, rapid synthesis.Large-scale synthesis, cost-effectiveness.Complex substrates or when other methods fail.
Q3: Which N-protecting group is recommended for this synthesis?

The tert-butoxycarbonyl (Boc) group is the most commonly used and highly recommended protecting group for the azetidine nitrogen.[1][2] It is stable under the conditions of both Mitsunobu and Williamson ether syntheses and can be readily removed under acidic conditions (e.g., with TFA or HCl) without affecting the newly formed phenoxy ether bond.[1][11]

Troubleshooting Guide & Protocols

This section addresses specific issues you may encounter during the synthesis of N-Boc-3-phenoxyazetidine.

Route 1: The Mitsunobu Reaction

The Mitsunobu reaction is a popular choice for its efficiency but is notorious for being sensitive to reaction conditions and difficult purifications.

Problem 1: Low or No Product Formation

If you observe a significant amount of unreacted N-Boc-3-hydroxyazetidine by TLC or LC-MS, consider the following causes and solutions.

  • Cause A: Reagent Quality and Stoichiometry

    • Insight: Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO) over time, and azodicarboxylates like DIAD can hydrolyze. Using degraded reagents is a common cause of failure. Some users report needing up to 5 equivalents of reagents to drive difficult reactions to completion, which can indicate either a challenging substrate or poor reagent quality.[12]

    • Solution:

      • Verify Reagent Quality: Use freshly opened or purified reagents. The quality of PPh₃ can be checked by ³¹P NMR.

      • Optimize Stoichiometry: While literature often suggests 1.5 equivalents of PPh₃ and DIAD, you may need to increase this to 2.0-2.5 equivalents for this specific substrate.

      • Use Anhydrous Conditions: Ensure your solvent (typically THF) is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon). Moisture will consume the activated intermediates.[13]

  • Cause B: Incorrect Order of Addition

    • Insight: The order in which reagents are added can significantly impact the reaction rate and outcome. The pre-formation of the PPh₃-DIAD betaine is often crucial.

    • Solution:

      • Dissolve N-Boc-3-hydroxyazetidine, phenol, and PPh₃ in anhydrous THF.

      • Cool the solution to 0 °C in an ice bath.

      • Add DIAD dropwise to the cold solution. Adding DIAD last to the cold mixture of the other components is a widely successful method.[12]

      • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Cause C: Insufficient Reaction Temperature

    • Insight: While the reaction is initiated at 0 °C, some systems require thermal energy to proceed to completion.

    • Solution: If you see no conversion after several hours at room temperature, consider gently heating the reaction to 40-50 °C.[13] Monitor carefully by TLC to avoid decomposition.

Problem 2: Difficult Purification from Byproducts

The primary byproducts, triphenylphosphine oxide (TPPO) and the DIAD-hydrazine, can be challenging to remove from the desired product.

  • Insight: Both TPPO and the desired product can have similar polarities, making chromatographic separation difficult.

  • Solutions:

    • Crystallization: If your product is a solid, recrystallization can be an effective method to remove soluble impurities.

    • Precipitation of TPPO: After the reaction, concentrate the mixture, then suspend the residue in a non-polar solvent like a pentane/ether mixture. TPPO has low solubility in such mixtures and may precipitate or be captured on a silica plug, allowing your product to be eluted.[14]

    • Aqueous Wash: In some cases, an acidic wash (e.g., dilute HCl) can help remove the hydrazine byproduct by protonating it and making it water-soluble.[14]

Workflow: Troubleshooting the Mitsunobu Reaction

Mitsunobu_Troubleshooting start Low Yield in Mitsunobu Reaction check_reagents Check Reagent Quality (PPh3, DIAD, Anhydrous Solvent) start->check_reagents check_conditions Review Reaction Conditions (Order of Addition, Temperature) start->check_conditions reagents_ok Reagents are fresh & anhydrous check_reagents->reagents_ok Yes reagents_bad Use fresh reagents Increase stoichiometry (1.5-2.0 eq) check_reagents->reagents_bad No conditions_ok Conditions are optimal check_conditions->conditions_ok Yes conditions_bad Adjust Protocol: 1. Cool to 0°C 2. Add DIAD last 3. Warm to RT, then heat if needed check_conditions->conditions_bad No purification Still low yield? Move to Purification Issues reagents_ok->purification reagents_bad->start conditions_ok->purification conditions_bad->start

Caption: Troubleshooting flowchart for low yield in Mitsunobu reactions.

Route 2: Williamson Ether Synthesis (Two-Step)

This classical method is robust and scalable but requires careful execution of both steps.[8][15]

Step 1: Activation of the Hydroxyl Group (e.g., Tosylation)

Protocol: Synthesis of N-Boc-3-(tosyloxy)azetidine

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) or DMAP (0.1 eq, if using DCM).

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Stir at 0 °C for 1 hour, then at room temperature overnight.

  • Workup: Quench with water, extract with DCM, wash with dilute HCl, then brine. Dry the organic layer over Na₂SO₄ and concentrate to obtain the crude tosylate, which is often used directly in the next step.

Problem 3: Incomplete Tosylation or Side Reactions
  • Cause: Insufficient base, moisture in the reaction, or prolonged reaction times at elevated temperatures can lead to incomplete conversion or decomposition.

  • Solution:

    • Ensure all reagents and solvents are anhydrous.

    • Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

    • Monitor the reaction by TLC. If the reaction stalls, a small amount of additional TsCl and base can be added. Avoid excessive heating.

Step 2: Sₙ2 Displacement with Sodium Phenoxide

Protocol: Synthesis of N-Boc-3-phenoxyazetidine

  • Prepare sodium phenoxide by dissolving phenol (1.5 eq) in a suitable solvent (e.g., DMF, DMSO) and adding sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C. Stir until hydrogen evolution ceases.[16]

  • Add a solution of crude N-Boc-3-(tosyloxy)azetidine (1.0 eq) in the same solvent to the sodium phenoxide mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Workup: Cool to room temperature, quench carefully with water, and extract with ethyl acetate. Wash the organic layers with water and brine, dry, and concentrate. Purify by column chromatography.

Problem 4: Low Yield in the Sₙ2 Step
  • Cause A: Poor Nucleophilicity of Phenoxide

    • Insight: The phenoxide must be fully formed for the reaction to proceed efficiently. Incomplete deprotonation of phenol will result in low conversion.

    • Solution: Ensure complete reaction between phenol and NaH before adding the tosylate. Using a polar aprotic solvent like DMF or DMSO enhances the nucleophilicity of the phenoxide.[6]

  • Cause B: Competing Elimination Reaction

    • Insight: As an Sₙ2 reaction, it competes with E2 elimination, especially if sterically hindered bases are used or at very high temperatures.[7][8] The azetidine ring strain makes this less of a concern than with other secondary halides, but it is still a possibility.

    • Solution: Maintain the reaction temperature below 100 °C. Use a strong, non-bulky base like NaH.

Workflow: Williamson Ether Synthesis Route

Williamson_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Displacement start_alc N-Boc-3-hydroxyazetidine activation React with TsCl, Et3N in DCM @ 0°C -> RT start_alc->activation tosylate N-Boc-3-(tosyloxy)azetidine (Intermediate) activation->tosylate displacement Sₙ2 Reaction @ 60-80°C tosylate->displacement phenol Phenol + NaH in DMF @ 0°C phenoxide Sodium Phenoxide phenol->phenoxide phenoxide->displacement product N-Boc-3-phenoxyazetidine displacement->product

Caption: Two-step workflow for the Williamson ether synthesis of 3-phenoxyazetidine.

References

  • Optimization of Mitsunobu reaction conditions. (2017). ResearchGate.
  • Williamson Ether Synthesis. Cambridge University Press.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2014). PMC.
  • Williamson Ether Synthesis. University Handout.
  • Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. (2017). PMC - NIH.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Williamson ether synthesis. Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. (2018). ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Williamson Ether Synthesis. (2018). YouTube.
  • How can I speed up a Mitsunobu reaction?. (2015). ResearchGate.
  • Cas no 141699-55-0 (N-Boc-3-Hydroxyazetidine). LookChem.
  • Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Mitsunobu reaction issues. (2018). Reddit.
  • How to purify and isolate required compound from a reaction mixture?. (2015). ResearchGate.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • What is the best way to purify a crude reaction mixture that auto-crystallizes?. (2023). Biotage.
  • N-Boc-3-hydroxyazetidine, 141699-55-0, suppliers and manufacturers. R&D Chemicals.
  • N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Methods of synthesizing and isolating n-(bromoacetyl)-3,3-dinitroazetidine and a composition including the same. Google Patents.

Sources

Technical Support Center: Purification of 3-Phenylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-phenylazetidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. The unique structural characteristics of the azetidine ring, coupled with the phenyl substitution, present a distinct set of purification challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of this compound derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions grounded in established chemical principles.

Q1: I'm struggling to separate my target this compound derivative from unreacted starting materials and reaction byproducts using standard flash column chromatography. What should I do?

A1: Cause & Explanation:

The co-elution of compounds with similar polarities is a frequent challenge in the purification of this compound derivatives. The basic nature of the azetidine nitrogen can lead to strong interactions with the acidic silica gel stationary phase, causing peak tailing and poor separation. Common impurities can include unreacted starting materials like N-Boc-3-hydroxyazetidine or related precursors, as well as byproducts from the synthetic route.

Step-by-Step Solutions:

  • Mobile Phase Modification:

    • Incorporate an Amine Modifier: To mitigate the interaction between the basic azetidine and acidic silica, add a small amount of a competing amine to your mobile phase. Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-1% (v/v) can effectively mask the acidic silanol groups on the silica surface, leading to improved peak shape and resolution.

    • Utilize an Ammoniated Solvent System: For highly polar derivatives that show minimal mobility even in polar solvents like 100% ethyl acetate, a more aggressive solvent system may be necessary. A stock solution of 10% ammonium hydroxide in methanol can be used as a polar modifier in dichloromethane, typically in a 1-10% concentration range.

  • Stationary Phase Selection:

    • Amine-Functionalized Silica: Consider using a column packed with amine-functionalized silica. This stationary phase is less acidic than bare silica and can significantly improve the chromatography of basic compounds without the need for mobile phase modifiers.

    • Alumina or Florisil: If your compound is unstable on silica gel, alternative stationary phases like alumina (basic or neutral) or Florisil can be effective for purification.

  • Orthogonal Purification Strategy:

    • If chromatographic methods alone are insufficient, consider a multi-step, or "orthogonal," purification approach. This involves using techniques that separate compounds based on different physicochemical properties. For instance, an initial acid-base extraction can remove non-basic impurities before proceeding to column chromatography.

Q2: My this compound derivative was synthesized as a mixture of diastereomers, and I'm having difficulty separating them by flash chromatography. How can I achieve separation?

A2: Cause & Explanation:

Diastereomers possess different physical properties, but these differences can sometimes be subtle, making their separation by standard chromatographic techniques challenging. Successful separation often requires optimizing chromatographic conditions to exploit these small differences or converting the diastereomers into a form that is more easily separable.

Step-by-Step Solutions:

  • High-Performance Liquid Chromatography (HPLC):

    • Preparative HPLC often provides superior resolution compared to flash chromatography for separating closely related diastereomers. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions to achieve baseline separation.

  • Supercritical Fluid Chromatography (SFC):

    • SFC is an excellent alternative to HPLC for the purification of chiral compounds and diastereomers. It often provides faster separations with reduced solvent consumption. The use of carbon dioxide as the primary mobile phase component can offer unique selectivity for separating stereoisomers.

  • Crystallization:

    • Direct Crystallization: If the diastereomeric mixture is a solid, fractional crystallization can be an effective purification method. This involves dissolving the mixture in a suitable solvent and allowing the less soluble diastereomer to crystallize out.

    • Salt Formation and Crystallization: Convert the basic this compound derivative into a salt using a chiral or achiral acid (e.g., tartaric acid, hydrochloric acid). The resulting diastereomeric salts will have significantly different solubilities, often facilitating separation by crystallization. The pure enantiomer or diastereomer can then be recovered by neutralizing the salt.

Q3: I have successfully synthesized an enantiomerically enriched this compound derivative, but I need to determine its enantiomeric excess (ee) and potentially further purify it. What methods are available?

A3: Cause & Explanation:

Enantiomers have identical physical properties in an achiral environment, making their separation and quantification challenging without the use of a chiral selector. Chiral chromatography is the most common and effective technique for this purpose.

Step-by-Step Solutions:

  • Chiral HPLC and SFC:

    • Utilize a chiral stationary phase (CSP) for either HPLC or SFC. There is a wide variety of commercially available CSPs, and screening different columns and mobile phases is often necessary to find the optimal conditions for your specific derivative.

    • SFC is particularly well-suited for chiral separations, often providing faster and more efficient results than HPLC.

  • NMR Spectroscopy with Chiral Shift Reagents:

    • In some cases, the enantiomeric excess can be determined by NMR spectroscopy using a chiral shift reagent. These reagents form diastereomeric complexes with the enantiomers, which can lead to distinguishable signals in the NMR spectrum.

Q4: My final this compound product is a free base and appears as an oil, making it difficult to handle and store. How can I convert it to a more stable solid form?

A4: Cause & Explanation:

Many amine-containing compounds, including this compound derivatives, exist as oils in their free base form. Converting them to a salt can significantly improve their handling properties and long-term stability.

Step-by-Step Solutions:

  • Salt Formation:

    • Dissolve the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

    • Add a solution of a suitable acid, such as hydrochloric acid (in a solvent like ether or dioxane) or tartaric acid, dropwise with stirring.

    • The corresponding salt will often precipitate out of the solution as a crystalline solid.

    • The solid salt can then be collected by filtration, washed with a non-polar solvent to remove any residual impurities, and dried under vacuum. This process not only provides a stable solid but can also serve as a final purification step.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound derivatives.

Q: Why is peak tailing a common issue when purifying this compound derivatives on silica gel?

A: The basic nitrogen atom in the azetidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This acid-base interaction can lead to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the chromatographic peak. This can be mitigated by adding a basic modifier to the mobile phase or by using a less acidic stationary phase.

Q: What are some common impurities I should expect in the synthesis of this compound derivatives?

A: Common impurities often include unreacted starting materials, reagents, and byproducts from side reactions. For example, if the synthesis involves the use of a protecting group like Boc (tert-butoxycarbonyl), you may find residual starting materials or byproducts from the deprotection step. Side reactions such as elimination can also lead to the formation of impurities.

Q: Can I use vacuum distillation to purify my this compound derivative?

A: Vacuum distillation can be a suitable method for purifying liquid this compound derivatives that are thermally stable. It is particularly effective for removing non-volatile impurities on a larger scale. However, care must be taken to avoid thermal decomposition of the compound.

Q: How can I improve the recovery of my this compound derivative during purification?

A: Low recovery can be due to several factors, including adsorption of the basic compound to glass surfaces or the silica gel stationary phase, or degradation during a lengthy purification process. To improve recovery, consider using silanized glassware, minimizing the time the compound is in contact with the stationary phase, and using milder purification conditions where possible.

III. Visualization of Purification Workflow

The following diagram illustrates a general workflow for troubleshooting the purification of this compound derivatives.

Purification_Workflow cluster_troubleshooting Purification Strategy start Crude this compound Derivative check_purity Assess Purity (TLC, LC-MS, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No flash_chrom Flash Column Chromatography troubleshoot->flash_chrom Initial Attempt distillation Vacuum Distillation troubleshoot->distillation Liquid & Thermally Stable hplc_sfc Preparative HPLC / SFC flash_chrom->hplc_sfc Poor Separation crystallization Crystallization / Salt Formation flash_chrom->crystallization Solid Product mobile_phase Modify Mobile Phase (e.g., add TEA) flash_chrom->mobile_phase stationary_phase Change Stationary Phase (e.g., Amine-Silica) flash_chrom->stationary_phase Compound Instability orthogonal Orthogonal Purification (e.g., Acid-Base Extraction) hplc_sfc->orthogonal Complex Mixture

Caption: A decision-making workflow for purifying this compound derivatives.

IV. Data Presentation

Table 1: Comparison of Purification Techniques for this compound Derivatives

Purification TechniqueTypical Purity AchievedExpected YieldThroughputKey Considerations
Flash Column Chromatography 90-98%70-95%mg to gIdeal for initial purification and removing impurities with different polarities.
Preparative HPLC >99%50-80%mg to gHigh resolution, suitable for separating closely related isomers.
Supercritical Fluid Chromatography (SFC) >99%60-90%mg to gFast, "green" alternative to HPLC, excellent for chiral separations.
Crystallization (as a salt) >99%60-90%g to kgHighly effective for achieving high purity and removing isomeric impurities.
Vacuum Distillation 95-99%70-90%g to kgSuitable for thermally stable, liquid compounds on a larger scale.

V. Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography with an Amine Modifier
  • Prepare the Column: Dry pack or slurry pack a silica gel column of appropriate size for your sample amount (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight).

  • Prepare the Mobile Phase: Select an appropriate solvent system based on TLC analysis (e.g., hexane/ethyl acetate). Add triethylamine (TEA) to the mobile phase to a final concentration of 0.5-1% (v/v).

  • Equilibrate the Column: Run several column volumes of the mobile phase through the column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If the compound has low solubility, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elute and Collect Fractions: Run the mobile phase through the column and collect fractions. Monitor the elution of your compound by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification via Salt Formation and Crystallization
  • Dissolve the Free Base: Dissolve the crude this compound derivative (1 equivalent) in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Add the Acid: Slowly add a solution of the desired acid (e.g., 1.05 equivalents of hydrochloric acid in diethyl ether, or a solution of tartaric acid in methanol) to the stirred solution of the free base.

  • Induce Crystallization: If a precipitate does not form immediately, you can induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution in an ice bath.

  • Isolate the Salt: Collect the precipitated solid by vacuum filtration.

  • Wash the Salt: Wash the collected solid with a small amount of cold solvent to remove any remaining impurities.

  • Dry the Product: Dry the purified salt under vacuum to a constant weight.

  • (Optional) Liberation of the Free Base: If the free base is required, the purified salt can be dissolved in water and treated with a base (e.g., sodium bicarbonate or sodium hydroxide) until the solution is basic. The free base can then be extracted with an organic solvent, and the solvent removed under reduced pressure.

VI. References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-(2-Ethylbutyl)azetidine. Retrieved from

  • BenchChem. (n.d.). Navigating the Challenges of Zylofuramine Purification: A Technical Support Guide. Retrieved from

  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from

  • University of Rochester, Department of Chemistry.

avoiding byproduct formation in azetidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azetidine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Byproduct Formation

Welcome to the technical support center for azetidine synthesis. The inherent ring strain of the four-membered azetidine ring makes its synthesis a significant challenge, often leading to low yields and the formation of undesirable byproducts.[1][2] This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic strategies and minimize side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the common challenges in azetidine synthesis.

Q1: Why is azetidine synthesis so prone to byproduct formation?

A: The primary reason is the high activation energy required to form the strained four-membered ring.[2] This thermodynamic barrier makes alternative, lower-energy pathways kinetically favorable. The main competing reactions include:

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials can react with each other, leading to the formation of dimers and polymers.[3][4] This is especially problematic at higher concentrations.

  • Elimination Reactions: Under basic conditions, elimination of the leaving group can occur to form an alkene, a common side reaction that competes directly with the nucleophilic substitution needed for ring closure.[3]

  • Rearrangements & Fragmentation: The strained intermediates or products can sometimes undergo rearrangements to form more stable structures, such as five- or six-membered rings (e.g., pyrrolidines).[2]

Q2: What are the most common methods for synthesizing azetidines, and what are their typical byproducts?

A: The most prevalent methods involve intramolecular cyclization, though others like cycloadditions are also used.[4][5][6]

  • Intramolecular Cyclization of γ-Amino Alcohols/γ-Haloamines: This is the most common route. The alcohol is first activated (e.g., as a mesylate or tosylate), and a base is used to promote nucleophilic attack by the nitrogen.

    • Common Byproducts: Polymers, elimination products (alkenes), and O-alkylation products if the nitrogen is not sufficiently nucleophilic.[3][4]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene.

    • Common Byproducts: Challenges include the rapid relaxation of the imine excited state through isomerization, which can preclude the desired cycloaddition and lead to a complex mixture of photoproducts.[7]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group.

    • Common Byproducts: Ring-opening of the strained four-membered ring can occur, especially in the presence of Lewis acids and certain reducing agents.[8]

Q3: Is there a universally "best" method for avoiding byproducts?

A: No single method is universally superior; the optimal approach depends heavily on the specific substrate and its substitution pattern. However, the intramolecular cyclization of γ-amino alcohols is often the most versatile and well-understood method, offering multiple points for optimization (choice of leaving group, base, solvent, and protecting groups) to steer the reaction toward the desired azetidine product.

Part 2: Troubleshooting Guide for Intramolecular Cyclization

This section provides a detailed, problem-oriented guide for the most common synthetic route: the base-mediated ring closure of activated γ-amino alcohols.

Problem: Low Yield and a Complex Mixture of Products

You've activated your γ-amino alcohol (e.g., via mesylation) and treated it with a base, but the TLC/LCMS shows multiple spots, and the yield of the desired azetidine is poor.

The following diagram outlines a systematic approach to diagnosing and solving this common issue.

G cluster_byproducts Identify Major Byproduct cluster_solutions Implement Solution start Low Yield / Complex Mixture in Azetidine Cyclization check_lcms Analyze Byproducts by LCMS/NMR start->check_lcms polymer High MW Species (Polymer/Dimer) check_lcms->polymer Mass indicates oligomerization alkene Elimination Product (Alkene) check_lcms->alkene Mass indicates loss of LG & H start_mat Unreacted Starting Material check_lcms->start_mat Mainly starting material sol_polymer 1. Decrease Concentration (High Dilution) 2. Re-evaluate Base/Solvent System polymer->sol_polymer sol_alkene 1. Use a Milder/Bulkier Base 2. Use a Better Leaving Group (e.g., NsCl) 3. Lower Reaction Temperature alkene->sol_alkene sol_start_mat 1. Increase Reactivity of Leaving Group (MsCl -> NsCl) 2. Increase Temperature/Reaction Time 3. Use a Stronger Base (e.g., NaH) start_mat->sol_start_mat

Caption: Troubleshooting workflow for low yields in azetidine cyclization.

1. The Problem of Intermolecular Polymerization

  • Causality: The activated amino alcohol can act as both a nucleophile (amine) and an electrophile (activated alcohol). If one molecule reacts with another before it has a chance to cyclize, dimers and polymers will form. This intermolecular pathway is favored at high concentrations.[3][4]

  • Solution: High Dilution Principle

    • Action: Run the cyclization step at a very low concentration (typically 0.01–0.05 M). This can be achieved by using a large volume of solvent or by using a syringe pump to slowly add the activated amino alcohol precursor to a solution of the base.

    • Why it Works: By keeping the concentration of the substrate low, you statistically favor the intramolecular reaction (a first-order process) over the intermolecular reaction (a second-order process).

2. The Problem of Elimination vs. Substitution

  • Causality: The base used to deprotonate the nitrogen (or a protected amine precursor) can also act as a Brønsted base, abstracting a proton from the carbon adjacent to the leaving group, leading to an E2 elimination. This is more likely with sterically hindered substrates or overly strong, non-nucleophilic bases.

  • Solution: Optimize the Base and Leaving Group

    • Action 1: Choose a Milder Base. If you are using a very strong base like NaH or LDA, consider switching to a milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Carbonates are generally less prone to causing elimination.

    • Action 2: Optimize the Leaving Group. The choice of activating group for the alcohol is critical. A leaving group that is too good may favor elimination. Conversely, a poor leaving group will require harsh conditions, which can also lead to byproducts.[3] The reactivity of common sulfonyl chlorides generally follows the order: Nosyl chloride (NsCl) > Tosyl chloride (TsCl) > Mesyl chloride (MsCl).

Activating AgentAbbreviationRelative Reactivity & Leaving Group AbilityCommon Byproducts/Considerations
Methanesulfonyl ChlorideMsClGoodStandard choice, but may require forcing conditions leading to elimination.[4]
p-Toluenesulfonyl ChlorideTsClBetterOften provides crystalline intermediates. Can be sterically bulky.
2-Nitrobenzenesulfonyl ChlorideNsClExcellentHighly activating, allowing for milder reaction conditions. The nosyl protecting group can be removed under specific conditions (thiolysis).

3. The Problem of Poor Activation / No Reaction

  • Causality: If the hydroxyl group is not effectively converted into a good leaving group, the cyclization will not proceed. This can be due to poor quality reagents, insufficient base during the activation step, or steric hindrance.

  • Solution: Ensure Complete Activation

    • Action: Monitor the activation step (e.g., mesylation) by TLC or LCMS before proceeding to the cyclization. Ensure the starting alcohol is fully consumed. If the reaction is sluggish, consider a more reactive sulfonyl chloride like NsCl.[9] Using a stronger, non-nucleophilic base like 2,6-lutidine or a proton sponge during activation can also improve results, especially for sensitive substrates.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step protocol for a robust azetidine synthesis, incorporating best practices to avoid byproduct formation.

Protocol: Optimized Two-Step Synthesis of N-Protected Azetidine from a γ-Amino Alcohol

This protocol is based on the principle of activating the hydroxyl group as a mesylate, followed by a base-mediated cyclization under optimized conditions.[4]

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon) to a concentration of 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Caution: MsCl is corrosive and moisture-sensitive.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.

Step 2: Intramolecular Cyclization

  • In a separate flask equipped with a reflux condenser, add anhydrous tetrahydrofuran (THF) to achieve a final reaction concentration of 0.05 M (based on the starting mesylate).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the THF at 0 °C. Caution: NaH is highly reactive with water.

  • Dissolve the crude mesylate from Step 1 in a small amount of anhydrous THF.

  • Slowly add the mesylate solution to the stirred NaH suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C.

  • Monitor the reaction by TLC or LCMS until the mesylate is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired azetidine.

G Start N-Protected γ-Amino Alcohol Activated Activated Intermediate (e.g., Mesylate) Start->Activated MsCl, Et3N invis1 Activated->invis1 invis2 Activated->invis2 Azetidine Desired Azetidine Product (Intramolecular SN2) Polymer Polymer/Dimer Byproduct (Intermolecular SN2) Alkene Alkene Byproduct (E2 Elimination) invis1->Azetidine Base, High Dilution (Favored Pathway) invis1->Polymer Base, High Concentration invis2->Alkene Strong/Bulky Base

Caption: Competing reaction pathways in azetidine synthesis.

References

  • BenchChem. (n.d.). Troubleshooting low yields in azetidine synthesis.
  • BenchChem. (n.d.). Optimizing reaction conditions for azetidine ring formation.
  • BenchChem. (n.d.). Technical Support Center: Azetidine Ring Formation.
  • Singh, U. P., & Kumar, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46939-46966.
  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2695-2710.
  • Xu, J. X., et al. (2011). Synthesis of Azetidines. Progress in Chemistry, 23(2-3), 245-257.
  • Nadir, U. K. (2009). Azetidines, Azetines and Azetes: Monocyclic. In Comprehensive Heterocyclic Chemistry III (Vol. 2, pp. 1-105). Elsevier.
  • Alcaide, B., & Almendros, P. (2011). Intramolecular aza Paternò–Büchi reaction relying on alkene activation via triplet energy transfer. Beilstein Journal of Organic Chemistry, 7, 1489-1493.
  • PharmaBlock. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Barandika, G., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

Sources

Technical Support Center: Solvent Effects in the Synthesis of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing 3-substituted azetidines. The formation of the strained four-membered azetidine ring is often a delicate process where reaction outcomes are exquisitely sensitive to the chosen solvent system.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides to address common challenges, explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is solvent choice so critical in azetidine synthesis, and what are the key properties to consider?

A1: The Critical Role of the Solvent

The synthesis of a strained four-membered ring like azetidine is often kinetically and thermodynamically challenging.[1][3] The solvent is not merely a medium for the reactants; it actively participates in the reaction by influencing transition state energies, stabilizing intermediates, and dictating the dominant reaction pathway. An inappropriate solvent can lead to failed reactions, low yields, or the formation of undesired side products.[4]

Key Solvent Properties and Their Impact:

PropertyDescriptionImpact on Azetidine Synthesis
Polarity (Dielectric Constant) The ability of a solvent to separate charge. High polarity solvents can stabilize charged intermediates and transition states.[5][6]Higher polarity can accelerate SN2 cyclizations and stabilize ionic intermediates in cycloadditions. However, excessively polar solvents might favor undesired side reactions.[7]
Proticity The ability of a solvent to act as a hydrogen-bond donor (e.g., containing O-H or N-H bonds).[5][8]Protic solvents (e.g., water, methanol, ethanol) can solvate and deactivate anionic nucleophiles (like an amine) through hydrogen bonding, slowing down SN2 reactions.[9][10] They are generally better for SN1-type reactions that involve carbocationic intermediates. Aprotic solvents (e.g., DMF, DMSO, THF, MeCN) do not have this capability, leaving the nucleophile "naked" and more reactive, thus favoring SN2 pathways.[9][10]
Coordinating Ability The ability of a solvent to act as a Lewis base and coordinate to metal catalysts or Lewis acids.Ethereal solvents (e.g., THF, 2-MeTHF) can coordinate with Lewis acids, modulating their activity.[7] This can be crucial for catalyst-controlled stereoselectivity.
Boiling Point The temperature at which the solvent boils at atmospheric pressure.Determines the accessible temperature range for a reaction. Some cyclizations require elevated temperatures to overcome activation barriers, necessitating the use of high-boiling solvents like DCE, Toluene, or DMF.[11]
Q2: My intramolecular cyclization to form a 3-substituted azetidine is giving low yields. How can the solvent be the culprit?

A2: Diagnosing Low Yields in Intramolecular Cyclizations

Low yields in the cyclization of precursors like γ-amino halides or γ-amino alcohols are a frequent and frustrating issue.[1][4] The solvent is often a primary factor determining the balance between the desired intramolecular reaction and competing side reactions.

dot

Caption: Troubleshooting workflow for low yields in azetidine synthesis.

Potential Causes & Solvent-Based Solutions:

  • Competing Intermolecular Reactions: At high concentrations, the amine precursor can react with another molecule of itself, leading to dimers and polymers instead of the desired four-membered ring.[1] While primarily addressed by using high-dilution conditions, the solvent can play a role.

    • Troubleshooting: Ensure your reaction is run at high dilution (e.g., <0.05 M). If polymerization persists, consider if the solvent is promoting intermolecular aggregation. Switching to a less polar solvent might be beneficial in some cases.

  • Slow SN2 Reaction Rate: The intramolecular SN2 cyclization to form the azetidine ring can be slow.[4] The choice of solvent is paramount for accelerating this step.

    • The Problem with Protic Solvents: Using a protic solvent like methanol or ethanol is a common mistake. These solvents form a hydrogen-bonding cage around the amine nucleophile, stabilizing it and increasing the activation energy for the cyclization, thus slowing the reaction significantly.[9][10] For instance, one study noted that using methanol as a solvent resulted in only 20% of the desired product.[12]

    • The Aprotic Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile (MeCN) are often the solution.[4] They solvate the counter-ion but leave the amine nucleophile relatively "free" and highly reactive, dramatically accelerating the SN2 reaction.[10]

  • Promotion of SN1 Pathway and Rearrangements: If the substrate has a secondary or tertiary carbon bearing the leaving group, a polar protic solvent could promote an SN1 mechanism. This involves the formation of a carbocation, which can be non-selective and lead to rearrangements or mixtures of products, including more stable five-membered pyrrolidines.

    • Troubleshooting: To favor the direct SN2 displacement, use a polar aprotic solvent. If SN1 character is unavoidable, a less polar solvent like THF or 1,2-dichloroethane (DCE) might suppress carbocation formation.

Q3: I'm observing poor stereoselectivity. How can I manipulate the solvent to improve it?

A3: Enhancing Stereoselectivity Through Solvent Choice

When synthesizing chiral 3-substituted azetidines, controlling stereoselectivity is crucial. The solvent can influence the conformation of the substrate and the transition state geometry, thereby affecting the stereochemical outcome.

Mechanisms of Solvent Influence:

  • Transition State Stabilization: The solvent can preferentially stabilize one diastereomeric transition state over another. In reactions involving charged or highly polar transition states, polar solvents will have a more pronounced effect.

  • Catalyst-Solvent Interactions: In catalyzed reactions, particularly those using Lewis acids or hydrogen-bond donors, the solvent can coordinate with the catalyst. This can alter the catalyst's steric and electronic properties, directly impacting enantioselectivity.[7]

    • Case Study: In the enantioselective ring-opening of azetidines using a squaramide hydrogen-bond donor catalyst, ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) provided the best selectivity. In contrast, highly polar solvents led to a significant drop in enantiomeric excess, suggesting they interfere with the noncovalent interactions between the catalyst and substrate.[7]

Troubleshooting & Optimization Strategy:

  • Screen Ethereal Solvents: For catalyst-driven stereoselective reactions, begin with a screen of ethereal solvents (e.g., THF, 2-MeTHF, CPME, Diethyl Ether). Their coordinating ability is often key.

  • Avoid Highly Polar Solvents: If you are using a catalyst that relies on subtle noncovalent interactions (like H-bonding), avoid highly polar solvents like DMF or DMSO, which can disrupt these interactions.

  • Consider Non-Coordinating Solvents: In some cases, a non-coordinating solvent like toluene or dichloromethane (DCM) may be optimal, as it minimizes interference with the catalytic cycle. A study on a scandium-catalyzed substitution reaction found DCM to be an effective solvent.[13]

Q4: My reaction is extremely slow. Can a change in solvent accelerate it?

A4: Accelerating Sluggish Reactions

A slow reaction rate is often directly tied to solvent choice, especially in bimolecular reactions like the SN2 cyclization.

dot

Sources

Technical Support Center: Troubleshooting Low Yields in Intramolecular Cyclization for Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of azetidines. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the intramolecular cyclization to form the azetidine ring. The formation of this strained four-membered heterocycle is often a delicate process, susceptible to various competing pathways.[1][2] This resource provides in-depth troubleshooting advice and practical protocols to help you optimize your reaction conditions and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for low yields in intramolecular cyclization for azetidine synthesis?

A1: The synthesis of the azetidine ring is enthalpically and entropically disfavored due to significant ring strain.[2][3] This inherent challenge makes the reaction highly sensitive to experimental conditions. The primary causes for low yields typically fall into these categories:

  • Competing Intermolecular Reactions: At high concentrations, the starting material is more likely to react with other molecules of itself, leading to dimers and polymers, rather than cyclizing.[1][4]

  • Side Reactions: Elimination of the leaving group to form an alkene is a common competing pathway, especially with sterically hindered substrates or when using a strong, non-nucleophilic base.[1][4]

  • Poor Leaving Group: The rate of the desired intramolecular SN2 reaction is highly dependent on the quality of the leaving group. An inefficient leaving group slows the cyclization, allowing side reactions to predominate.[1][4][5]

  • Steric Hindrance: Bulky substituents on the substrate can physically block the nucleophilic nitrogen from attacking the electrophilic carbon, hindering the cyclization.[4][6]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical and can dramatically influence the reaction's outcome.[4][7]

Q2: I'm starting my synthesis. Should I use a γ-haloamine or a γ-amino alcohol as my precursor?

A2: Both are common starting points, but γ-amino alcohols often provide a more reliable and higher-yielding route. The hydroxyl group can be converted in a separate step into a superior leaving group (e.g., mesylate, tosylate, or triflate), which is often more efficient than using a γ-haloamine directly.[1][4] Direct cyclization of haloamines can be effective, but the choice of halide is crucial (I > Br > Cl). If starting with a chloro- or bromo-amine, an in situ Finkelstein reaction (adding NaI) can sometimes improve yields by converting the leaving group to the more reactive iodide.[4]

Q3: What is the difference between a 4-exo-tet and a 5-endo-tet cyclization, and why is it relevant?

A3: These terms describe the regioselectivity of the ring closure.

  • 4-exo-tet: This refers to the formation of a four-membered ring where the bond being broken is outside the newly formed ring. This is the desired pathway for azetidine synthesis.

  • 5-endo-tet: This describes the formation of a five-membered ring (a pyrrolidine) where the bond being broken is inside the newly formed ring.

The formation of pyrrolidines is a common competing pathway.[7] The outcome can be influenced by factors like the substrate's stereochemistry and the choice of catalyst. For example, in the Lewis acid-catalyzed aminolysis of epoxy amines, cis-epoxides tend to favor azetidine formation (4-exo-tet), while trans-epoxides can lead to pyrrolidines (5-endo-tet).[8][9][10]

In-Depth Troubleshooting Guides

Issue 1: Low or No Product Formation (Starting Material Unchanged)

Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting material, even after extended reaction times.

Causality: This indicates that the activation energy for the cyclization is not being overcome. The most common culprits are an insufficiently reactive leaving group, inadequate temperature, or an inappropriate choice of base or solvent.

Troubleshooting Q&A

Q: My reaction with a γ-amino alcohol isn't working. How can I better activate the hydroxyl group? A: The hydroxyl group is a very poor leaving group. It must be converted into a more reactive species. The choice of leaving group has a significant impact on the reaction rate.

  • Explanation: A good leaving group is a weak base that can stabilize the negative charge it acquires after bond cleavage.[5][11] For intramolecular SN2 reactions, a more reactive leaving group will accelerate the desired cyclization, outcompeting potential side reactions.[4]

  • Solution: Convert the hydroxyl to a sulfonate ester, such as a mesylate (Ms), tosylate (Ts), or triflate (Tf). Triflate is one of the best leaving groups but can be expensive and sometimes too reactive. Mesylates and tosylates offer a good balance of reactivity and stability.

    Leaving GroupRelative ReactivityComments
    -OHVery LowRequires activation.
    -ClLow
    -BrModerate
    -IHighOften the best halide leaving group.
    -OMs (Mesylate)Very HighExcellent, common choice.
    -OTs (Tosylate)Very HighExcellent, slightly bulkier than mesylate.
    -OTf (Triflate)Extremely HighVery reactive, may require low temperatures.

    Protocol: Activation of a Hydroxyl Group to a Mesylate

    • Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add a tertiary amine base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.[4]

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure for use in the subsequent cyclization step.[4]

Q: I've activated my alcohol, but the cyclization is still sluggish. What should I try next? A: If the leaving group is adequate, the issue may be the reaction conditions.

  • Increase Temperature: The formation of a strained four-membered ring often requires thermal energy. If the reaction is slow at room temperature, gradually increase the temperature and monitor for product formation. Solvents with higher boiling points like DMF, DMSO, or 1,2-dichloroethane (DCE) may be necessary.[4][8][9]

  • Change the Solvent: The solvent choice is critical. Polar aprotic solvents (e.g., THF, DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions as they solvate the counter-ion of the base but not the nucleophile, increasing its reactivity.[4][7][12]

  • Re-evaluate Your Base: If your substrate is an N-H amine, a base is required to deprotonate the nitrogen, making it nucleophilic. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often a good choice.[4] If the nitrogen is protected with an electron-withdrawing group (e.g., tosyl), its nucleophilicity is reduced, and a stronger base like lithium hexamethyldisilazide (LiHMDS) might be necessary.[7][13]

Issue 2: Major Side Products are Observed

Symptoms: TLC/LC-MS analysis shows the formation of significant byproducts, such as baseline material (polymers), a product with M-1 mass (elimination), or an isomer (pyrrolidine).

Troubleshooting Workflow: Side Product Formation

cluster_problem Identify Primary Side Product cluster_solution Implement Solution start Low Yield with Side Products p1 Baseline Material (Polymerization) start->p1 p2 Elimination Product start->p2 p3 Isomeric Ring (e.g., Pyrrolidine) start->p3 s1 Use High Dilution Conditions (Slow addition of substrate) p1->s1 s2 Use a less hindered, weaker base (e.g., K₂CO₃ instead of t-BuOK) Lower reaction temperature p2->s2 s3 Check precursor stereochemistry (cis vs. trans for epoxides) Screen Lewis Acid catalysts (e.g., La(OTf)₃) p3->s3

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Troubleshooting Q&A

Q: My TLC plate shows a smear on the baseline, and my crude NMR is very broad. What is happening? A: This strongly suggests polymerization. Instead of the intramolecular reaction occurring, the nucleophilic nitrogen of one molecule is attacking the electrophilic carbon of another.

  • Explanation: Intermolecular reactions are second-order processes, meaning their rate is dependent on the concentration of the reactants. The intramolecular cyclization is a first-order process, and its rate is independent of concentration.

  • Solution: Employ high-dilution conditions. This is achieved by preparing a solution of your substrate and adding it very slowly (e.g., via a syringe pump over several hours) to a refluxing solution of the base in the chosen solvent. This keeps the instantaneous concentration of the starting material very low, strongly favoring the intramolecular pathway.[1][4]

Q: I'm isolating a product that corresponds to the elimination of my leaving group. How do I favor substitution? A: Elimination (E2) is a common competitor to substitution (SN2).

  • Explanation: Strong, bulky bases (e.g., potassium t-butoxide, DBU) are more likely to act as a base, abstracting a proton to cause elimination, rather than allowing the nitrogen to act as a nucleophile. Steric hindrance around the electrophilic carbon also favors elimination.

  • Solution:

    • Use a Weaker, Less Hindered Base: Switch to a base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[7] These are generally less prone to inducing elimination.

    • Lower the Temperature: Higher temperatures tend to favor elimination over substitution. Try running the reaction at a lower temperature for a longer period.

    • Substrate Design: If possible, avoid bulky substituents on the carbon atoms involved in the ring formation.[6]

Alternative Strategy: The Mitsunobu Reaction

When standard SN2 cyclization of activated alcohols fails, the Mitsunobu reaction can be a powerful alternative for the direct cyclization of γ-amino alcohols.[7][14]

  • Mechanism: The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol in situ.[15] The nitrogen nucleophile then displaces the activated hydroxyl group, typically with a complete inversion of stereochemistry at the carbon center.[15]

  • Advantages: It's a one-pot reaction that often proceeds under mild conditions and can be effective for sterically hindered systems.

  • Challenges: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can complicate purification.[16] The pKa of the nucleophile (the N-H bond) should ideally be below 13 for the reaction to be efficient.[15][16]

General Protocol for Intramolecular Mitsunobu Cyclization
  • Under an inert atmosphere, dissolve the γ-amino alcohol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography to separate the azetidine product from the byproducts.

Mechanism Overview: Cyclization vs. Side Reactions

start γ-Amino Precursor (X = Good Leaving Group) azetidine Desired Azetidine (4-exo-tet) start->azetidine Intramolecular SN2 (Favored by high dilution) polymer Polymer/Dimer start->polymer Intermolecular SN2 (Favored by high concentration) alkene Elimination Product start->alkene E2 Elimination (Favored by bulky base, heat)

Caption: Competing pathways in azetidine synthesis.

References

  • A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure - Benchchem.
  • Troubleshooting low yields in azetidine synthesis - Benchchem.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH.
  • Optimizing reaction conditions for azetidine ring formation - Benchchem.
  • troubleshooting low reactivity of 3-methylideneazetidine derivatives - Benchchem.
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines | Organic Letters - ACS Publications.
  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH.
  • Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis - Benchchem.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials - ResearchGate.
  • How to improve the yield of azetidine ring formation reactions - Benchchem.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials | Journal of the American Chemical Society - ACS Publications.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials - PubMed.
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC - NIH.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Regioselective ring opening reactions of azetidines - ResearchGate.
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
  • A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09904D.
  • Mitsunobu reaction - Wikipedia.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - NIH.
  • Mitsunobu Reaction - Common Conditions.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Mitsunobu Reaction - TCI Chemicals.
  • A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions | Request PDF - ResearchGate.
  • Reactions of Azetidines - Ambeed.com.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Synthesis of Azetidines.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH.
  • The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives | The Journal of Organic Chemistry - ACS Publications.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium | Dalal Institute.

Sources

Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Coupling of Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is specifically designed for researchers, chemists, and process development professionals encountering challenges with the Suzuki-Miyaura coupling of azetidines. The unique structural and electronic properties of these saturated, four-membered N-heterocycles present distinct challenges compared to standard aryl-aryl couplings, primarily related to catalyst stability and competing reaction pathways.

This document provides in-depth, mechanistically-grounded troubleshooting advice, preventative strategies, and validated protocols to help you overcome common failure modes, particularly those related to catalyst deactivation.

Understanding the Core Problem: Catalyst Deactivation Pathways

The efficiency of any Suzuki-Miyaura coupling hinges on the stability and turnover of the palladium catalyst. The catalytic cycle, which ideally regenerates the active Pd(0) species, can be intercepted by several off-cycle pathways that lead to inactive palladium species.[1] For sp³-hybridized centers like azetidines, these deactivation pathways are often more pronounced.

The Ideal Suzuki-Miyaura Catalytic Cycle

The productive catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The catalyst, typically a Pd(0) complex, must efficiently navigate this cycle multiple times to achieve high product yield.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)(R²)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_product R¹-R² (Product) trans_complex->re_product oa_reagent R¹-X (Azetidine-Halide) oa_reagent->oa_complex trans_reagent R²-B(OR)₂ (Boronic Acid/Ester) trans_reagent->trans_complex base Base base->oa_complex

Figure 1. The ideal Suzuki-Miyaura catalytic cycle.
Common Deactivation Pathways with Azetidines
β-Hydride Elimination: The Primary Culprit for sp³ Centers

This is one of the most significant competing side reactions when coupling alkyl substrates, including azetidines, that possess a hydrogen atom on the carbon beta to the palladium atom.[4][5] Instead of productive reductive elimination, the palladium complex can abstract a β-hydrogen, leading to an unsaturated byproduct (an enamine or related species in this case) and a palladium-hydride species, which can promote further side reactions or decompose.[6]

Causality : The bond between palladium and an sp³-carbon is often weaker and the geometry more flexible than with an sp²-carbon. This makes the formation of the necessary syn-coplanar arrangement for β-hydride elimination more accessible. This pathway directly competes with the desired reductive elimination step.[5]

Beta_Hydride_Elimination start Azetidinyl-Pd(II)(R²)L₂ (Post-Transmetalation Intermediate) re_path Productive Pathway: Reductive Elimination start->re_path Fast bhe_path Deactivation Pathway: β-Hydride Elimination start->bhe_path Competes product Coupled Product (Azetidinyl-R²) re_path->product byproduct Elimination Byproduct + H-Pd(II)(R²)L₂ bhe_path->byproduct

Figure 2. Competition between reductive elimination and β-hydride elimination.
Palladium Agglomeration (Formation of Palladium Black)

The appearance of a black precipitate is a clear visual indicator of catalyst death.[7] This occurs when the catalytically active, ligand-stabilized Pd(0) species are not consumed in the oxidative addition step quickly enough.[8] These unstable, "naked" Pd(0) intermediates can then aggregate into inactive palladium black.[9]

Causality : The oxidative addition of alkyl halides (like an azetidinyl halide) to Pd(0) is often slower and more challenging than for aryl halides.[10] If this step is sluggish, the concentration of unstable Pd(0) increases, promoting agglomeration. This is often exacerbated by high temperatures or ligands that dissociate too readily.

Ligand-Related Deactivation

The supporting ligand is crucial for stabilizing the palladium center and modulating its reactivity.[11]

  • Oxidation : Phosphine ligands, especially electron-rich ones, are susceptible to oxidation by trace oxygen, rendering them unable to coordinate with palladium.[12]

  • Displacement : The nitrogen atom of the azetidine substrate or product can potentially coordinate to the palladium center, displacing the phosphine ligand and forming an inactive or less active complex.[13]

Base-Induced Decomposition

While essential for activating the boronic acid, the base can also be a source of problems.[14] A base that is too strong or poorly soluble can lead to side reactions, including decomposition of the sensitive azetidine ring or the boronic acid, which in turn can generate species that poison the catalyst.[11][15]

Troubleshooting Guide (FAQ Format)

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Conversion

Q: My reaction has stalled with significant starting material remaining. What are the first things to check?

A1: Initial System Check. Before altering core components, verify the fundamentals. This follows a hierarchy of likely issues.

  • Inert Atmosphere: Oxygen is detrimental. It irreversibly oxidizes both the Pd(0) catalyst and phosphine ligands.[16] Ensure your solvent was properly degassed (e.g., via sparging with argon for 30 minutes or three freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of inert gas (argon or nitrogen).

  • Reagent Purity & Stability:

    • Boronic Acid Quality: Boronic acids can degrade over time via dehydration to form cyclic boroxines or through protodeboronation.[15][17] Impurities can poison the catalyst.[18] Use freshly purchased or recently purified boronic acid. If decomposition is suspected, consider converting it to a more stable pinacol or MIDA ester.[19][20]

    • Catalyst/Ligand Integrity: Palladium precatalysts and ligands can degrade with improper storage. Use fresh reagents stored under an inert atmosphere.

  • Reaction Temperature: The coupling of sp³ centers often requires higher temperatures (e.g., 80-110 °C) to overcome the activation barrier for oxidative addition.[21] However, excessive heat can accelerate catalyst decomposition.[16] If you are running at a lower temperature, a careful increase may be beneficial.

Q: I'm using an N-protected azetidinyl bromide, and the reaction won't start. I suspect poor oxidative addition. How can I fix this?

A2: Promoting Oxidative Addition. This is the rate-determining step for many challenging substrates.[22]

  • Switch to a More Active Halide: The reactivity order for oxidative addition is I > Br > Cl.[2] If you are using an azetidinyl chloride or bromide with little success, synthesizing the iodide equivalent can dramatically accelerate this step.

  • Employ a More Effective Ligand: Standard ligands like PPh₃ are often insufficient for sp³-sp² couplings. You need ligands that are both bulky and electron-rich . These properties promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species and accelerate the oxidative addition step.[4][23]

Ligand ClassExamplesRationale
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosHighly electron-rich and bulky; considered the gold standard for challenging couplings.[23]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Strong electron donors that facilitate oxidative addition.[24]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer strong σ-donation and steric bulk, creating very stable and active catalysts.[19][22]
  • Use a Pd(0) Source Directly: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require an in situ reduction step to generate the active Pd(0) catalyst.[4][12] This reduction can sometimes be inefficient. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes improve initiation, though Pd₂(dba)₃ with a specialized ligand is generally preferred.[24]

Problem 2: Significant Side Products

Q: I'm getting low yield of my desired product, but my starting materials are consumed. I see a significant amount of the de-boronated arene. How do I prevent protodeboronation?

A3: Suppressing Protodeboronation. This side reaction replaces the -B(OH)₂ group with a hydrogen atom and is a common issue, especially with electron-deficient or heteroaryl boronic acids.[15][21]

  • Use a Milder Base: Strong bases in the presence of water (a proton source) accelerate protodeboronation.[15] Switch from strong bases like NaOH or K₂CO₃ to milder, non-hydroxide bases such as K₃PO₄ or CsF.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that releases the active species slowly under the reaction conditions.

    • Pinacol (BPin) or MIDA esters: These are significantly more stable towards protodeboronation and are common alternatives.[20]

    • Potassium trifluoroborate salts (R-BF₃K): These are highly stable, crystalline solids that are robust to harsh conditions.[15][19]

  • Employ Anhydrous Conditions: If possible, use strictly anhydrous solvents and bases (e.g., potassium trimethylsilanolate, KOTMS) to minimize the presence of proton sources.[21]

Q: My main byproduct appears to be from the β-hydride elimination of my azetidine ring. What are the solutions?

A4: Favoring Reductive Elimination. The key is to make the final C-C bond-forming step (reductive elimination) kinetically faster than the competing β-hydride elimination.[4]

  • Use Bulky Ligands: Sterically demanding ligands, such as the Buchwald dialkylbiaryl phosphines (SPhos, XPhos) or bulky NHCs, create a sterically congested environment around the palladium center.[4][23] This crowding promotes reductive elimination, which relieves the steric strain, while disfavoring the specific geometry required for β-hydride elimination.

  • Change the Halide: As reductive elimination follows oxidative addition and transmetalation, accelerating the entire cycle can help. Using a more reactive azetidinyl iodide can increase the overall rate of the productive cycle, potentially outcompeting the off-cycle elimination pathway.

  • Lower the Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. If the reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can sometimes suppress this side reaction. This requires careful optimization.

Problem 3: Reaction Mixture Appearance

Q: My reaction mixture turned black almost immediately after adding the palladium catalyst. What happened?

A5: Diagnosing Rapid Catalyst Death. This indicates rapid formation of palladium black, meaning your active Pd(0) catalyst is not entering the catalytic cycle and is aggregating instead.[7][8]

  • Inefficient Oxidative Addition: This is the most likely cause. The Pd(0) species is formed but fails to react with the azetidinyl halide. Review the strategies in A2 , focusing on ligand choice and halide reactivity.

  • Poor Ligand Association: The ligand may not be binding effectively to the palladium. Ensure the correct Pd:Ligand stoichiometry is used (typically 1:1 to 1:2 for monodentate ligands).

  • Pre-catalyst Choice: The combination of a Pd(II) source and certain ligands can sometimes lead to a difficult or slow reduction to Pd(0). Consider using a well-defined Pd(0) precatalyst like those from the Buchwald or Nolan groups, which are designed for controlled activation.[4][19]

Key Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling of an N-Protected Azetidinyl Halide

This protocol provides a robust starting point for optimization.

Reagents & Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected azetidinyl halide (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).

Degassing & Reaction:

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane or Toluene, to a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C).

  • Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

Workup & Purification:

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[21]

Protocol: Small-Scale Reaction Screening to Optimize Ligand and Base

When troubleshooting, a parallel screen is highly efficient.

  • Prepare a stock solution of your azetidinyl halide and boronic acid in the chosen solvent.

  • In an array of reaction vials (e.g., in a heating block), add the different bases to be tested.

  • To each vial, add an aliquot of the substrate stock solution.

  • Add the different palladium/ligand combinations to their respective vials under an inert atmosphere.

  • Seal the vials, heat for a set period (e.g., 4-12 hours), and then analyze the outcome of each reaction by LC-MS to determine the relative conversion and byproduct formation.

Visual Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues in the Suzuki-Miyaura coupling of azetidines.

Troubleshooting_Suzuki start Reaction Fails: Low Yield or Stalled check_basics Check Basics: Inert Atmosphere? Reagent Purity? start->check_basics sm_present Starting Material Still Present? check_basics->sm_present If basics are OK improve_oa Action: Improve Oxidative Addition sm_present->improve_oa Yes byproducts Byproducts Observed? sm_present->byproducts No, SM Consumed oa_solutions Use I > Br > Cl Use Bulky/Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) Increase Temperature improve_oa->oa_solutions protodeboronation Protodeboronation? byproducts->protodeboronation Yes proto_action Action: Protect Boronic Acid protodeboronation->proto_action Yes beta_hydride β-Hydride Elimination? protodeboronation->beta_hydride No proto_solutions Use Milder Base (K₃PO₄) Use BPin or MIDA Ester Use Anhydrous Conditions proto_action->proto_solutions bhe_action Action: Favor Reductive Elimination beta_hydride->bhe_action Yes black_precipitate Black Precipitate? beta_hydride->black_precipitate No bhe_solutions Use Bulky Ligand (SPhos) Lower Temperature bhe_action->bhe_solutions black_action Action: Prevent Agglomeration black_precipitate->black_action Yes black_solutions Same as Improving Oxidative Addition: Faster consumption of Pd(0) prevents aggregation. black_action->black_solutions

Figure 3. A decision tree for troubleshooting failed Suzuki couplings of azetidines.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. [Link]
  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
  • Royal Society of Chemistry. (2022).
  • J&K Scientific LLC. (n.d.). Suzuki Cross-Coupling. [Link]
  • MDPI. (2020).
  • DSpace@MIT. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
  • National Institutes of Health. (n.d.). Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. [Link]
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
  • MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. [Link]
  • ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
  • Wikipedia. (n.d.).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Technical Support Center: Stability of N-substituted 3-methyl-3-phenylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-substituted 3-methyl-3-phenylazetidine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique stability challenges associated with these strained four-membered ring systems. The inherent ring strain of azetidines, while offering valuable conformational rigidity for drug design, also predisposes them to specific degradation pathways.[1][2] This resource is designed to help you anticipate, identify, and mitigate these stability issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with 3-methyl-3-phenylazetidine derivatives?

A1: The most significant stability issue is the susceptibility of the azetidine ring to acid-catalyzed ring-opening.[3][4] Due to inherent ring strain, the azetidine nitrogen is prone to protonation under acidic conditions. This protonation enhances the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack by solvent molecules or other nucleophiles present in the medium, leading to ring cleavage.[3][5][6]

Q2: How does the N-substituent on the azetidine ring affect its stability?

A2: The N-substituent plays a critical role in modulating the stability of the azetidine ring, primarily by influencing the basicity (pKa) of the ring nitrogen.[4]

  • Electron-Withdrawing Groups (EWGs): N-aryl groups, especially those linked to conjugated heteroaryls like 2- or 4-pyridyl moieties, can delocalize the nitrogen's lone pair of electrons. This delocalization reduces the basicity of the azetidine nitrogen, making it less likely to be protonated in acidic media and thus enhancing the compound's stability.[1][4]

  • Electron-Donating Groups (EDGs): N-alkyl substituents, such as methyl or benzyl groups, generally increase the basicity of the nitrogen, making the compound more susceptible to acid-mediated degradation. However, they can sometimes offer steric protection that enhances stability.[1]

Q3: Are these compounds stable under basic or neutral conditions?

A3: Generally, N-substituted 3-methyl-3-phenylazetidine derivatives are significantly more stable under neutral to basic conditions compared to acidic conditions.[3][4] However, reactivity can still be observed under strong basic conditions, depending on the specific structure of the derivative.[3] For most applications, maintaining a pH above 7.0 is recommended for enhanced stability.[4]

Q4: What are the best practices for storing solutions of these compounds?

A4: To minimize degradation, it is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, solutions should be prepared in aprotic, neutral solvents (e.g., anhydrous DMSO, acetonitrile) and stored at low temperatures (2-8°C or -20°C for longer periods) in tightly sealed vials to protect against moisture and air.[7] Forcing degradation studies are advised to determine the precise stability of a specific derivative under your storage conditions.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during synthesis, workup, purification, and analysis.

Issue 1: Significant Product Loss During Aqueous Acidic Workup
  • Symptoms:

    • Low recovery of the desired product following an extraction with aqueous acid (e.g., 1N HCl).

    • Appearance of new, more polar spots on Thin Layer Chromatography (TLC) or new peaks in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

    • Mass spectrometry data indicates the presence of species with molecular weights corresponding to the addition of water (M+18).

  • Root Cause Analysis: The azetidine ring is undergoing acid-catalyzed hydrolysis. Protonation of the ring nitrogen facilitates nucleophilic attack by water, leading to the formation of a ring-opened amino alcohol byproduct. This degradation pathway is a primary vulnerability for this class of compounds.[3][4]

  • Solutions & Preventative Measures:

    • Avoid Strong Acids: Whenever possible, replace strong acidic washes (like HCl) with milder alternatives, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), which is less aggressive.[3]

    • Use a Buffered System: Perform extractions using a buffered aqueous solution at a pH of 5-6 to remove basic impurities without causing significant degradation of the azetidine.

    • Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction quickly and at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis. Immediately neutralize the organic layer with a mild base wash (e.g., saturated NaHCO₃ solution) afterward.

Issue 2: Compound Degradation During Silica Gel Column Chromatography
  • Symptoms:

    • Low overall yield after purification.

    • Streaking or tailing of the product spot on TLC plates.

    • Isolation of multiple fractions containing what appear to be degradation products alongside the desired compound.[3]

  • Root Cause Analysis: Standard silica gel has an acidic surface (pH ≈ 4-5) due to the presence of silanol groups.[3] Prolonged exposure of the acid-sensitive azetidine derivative to this surface during chromatography can catalyze the same ring-opening degradation observed in acidic workups.

  • Solutions & Preventative Measures:

    • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent system and add 0.1-1% of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). This will neutralize the acidic sites on the silica surface.[3]

    • Switch to an Alternative Stationary Phase: Use a less acidic or neutral stationary phase. Neutral alumina is an excellent alternative for purifying acid-sensitive amines.[8]

    • Use a Gradient Elution: Start with a non-polar eluent and gradually increase the polarity to elute the compound quickly, minimizing its residence time on the column.

Understanding the Degradation Pathway: The Role of pH and N-Substituents

The stability of N-substituted 3-methyl-3-phenylazetidines in aqueous media is fundamentally linked to the pKa of the azetidine nitrogen. A lower pKa correlates with greater stability in acidic environments because the nitrogen is less readily protonated.[4]

Acid-Catalyzed Ring-Opening Mechanism

The primary degradation route is an acid-mediated intramolecular ring-opening decomposition.[4] The process involves the protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack.

G cluster_0 Acid-Catalyzed Ring Opening A N-Substituted Azetidine B Protonated Azetidinium Ion (Rate-Limiting Step) A->B + H⁺ C Nucleophilic Attack (e.g., by H₂O) B->C Activated Ring D Ring-Opened Product (Amino Alcohol) C->D Ring Cleavage

Caption: Acid-catalyzed degradation of azetidines.

Quantitative Stability Data

Studies have shown a clear correlation between the nature of the N-substituent, the calculated pKa of the azetidine nitrogen, and the compound's half-life (T½) in an acidic aqueous buffer (pH 1.8).[3][4]

Compound N-SubstituentAqueous T½ (hours) at pH 1.8Azetidine Nitrogen pKa (Calculated)Stability Interpretation
3-Pyridyl3.8[3]-1.1[4]Moderately Stable
4-Cyano-phenyl< 0.17[4]0.5[4]Highly Unstable
N-PhenylUnstable2.9[4]Unstable
2-PyridylStable (>24h)[4]-Very Stable
4-PyridylStable (>24h)[4]-Very Stable

Data synthesized from multiple sources.[1][3][4] The enhanced stability of 2- and 4-pyridyl analogues is attributed to the delocalization of the azetidine nitrogen's lone pair into the pyridine ring, which significantly lowers its basicity.[4]

Recommended Experimental Protocols

Protocol 1: Aqueous Stability Assessment by HPLC

This protocol provides a standardized method for determining the hydrolytic stability of your azetidine derivative.

G cluster_workflow Aqueous Stability Assay Workflow prep 1. Prepare 10 mM Stock in DMSO incubate 2. Dilute Stock into Aqueous Buffer (pH 1.8) prep->incubate sample 3. Take Aliquots at Time Points (t=0, 1, 2, 4... h) incubate->sample quench 4. Quench with Base (e.g., Tris buffer) sample->quench analyze 5. Analyze by HPLC-UV or LC-MS quench->analyze plot 6. Plot % Remaining vs. Time & Calculate T½ analyze->plot

Caption: Workflow for determining compound half-life.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[3]

  • Incubation: In a clean vial, add the appropriate volume of your aqueous buffer (e.g., Glycine-HCl buffer, pH 1.8). To initiate the experiment, add the DMSO stock solution to the buffer to achieve a final concentration suitable for your analytical method (e.g., 50 µM). Record this as time zero (t=0).[3]

  • Time Points: Incubate the solution at a constant temperature (e.g., 25°C or 37°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3]

  • Quenching: Immediately add the aliquot to a vial containing a quenching solution (e.g., a high-concentration basic buffer like Tris, pH 9) to stop the degradation.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC or LC-MS method to determine the peak area of the parent compound.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to t=0. Plot this percentage against time and determine the half-life (T½).

Protocol 2: Preparation of Neutralized Silica Gel for Chromatography

This protocol describes how to prepare silica gel to prevent on-column degradation of acid-sensitive compounds.

  • Select Eluent: Determine the appropriate solvent system for your separation using TLC.

  • Prepare Slurry: In a beaker, add the required amount of silica gel. Add your chosen eluent system (e.g., 90:10 Hexanes:Ethyl Acetate) to create a slurry.

  • Neutralize: To the slurry, add triethylamine (Et₃N) to a final concentration of 0.5-1% (v/v). Stir gently for 5-10 minutes.

  • Pack Column: Pack your chromatography column with the neutralized silica slurry as you normally would.

  • Equilibrate: Before loading your sample, flush the packed column with at least two column volumes of the neutralized eluent to ensure it is fully equilibrated.

  • Load and Elute: Load your sample and perform the chromatography. The presence of the base in the mobile phase will prevent degradation of your azetidine derivative.[3]

References

  • BenchChem. (2025). Technical Support Center: Azetidine Compound Stability. BenchChem.
  • Hopkins, et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Smolecule. (2023). Buy 3-Methyl-3-phenylazetidine | 5961-33-1. Smolecule.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring Formation. BenchChem.
  • Al-Hourani, B. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate.
  • Van den Bergh, T. et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis.
  • Van den Bergh, T. et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed.
  • BenchChem. (2025). Preventing degradation of 3-(4-Pentylphenyl)azetidine in solution. BenchChem.

Sources

Technical Support Center: Stereoselective Synthesis of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the stereoselective synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and validated protocols. The unique strain and three-dimensional architecture of the azetidine ring make it a valuable scaffold in medicinal chemistry.[1][2][3] However, controlling the stereochemistry at the C3 position is a significant synthetic challenge. This resource is structured to address these challenges head-on, offering both theoretical understanding and practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: Why is stereocontrol in 3-substituted azetidine synthesis so critical for drug development?

A1: The spatial arrangement of substituents on a drug molecule dictates its interaction with biological targets. For 3-substituted azetidines, the stereochemistry at the C3 position can profoundly impact binding affinity, efficacy, and pharmacokinetic properties.[4] Different stereoisomers can exhibit vastly different biological activities, with one being therapeutic while another might be inactive or even toxic. Therefore, precise control over stereoselectivity is essential for developing safe and effective pharmaceuticals.

Q2: What are the primary mechanistic strategies to achieve stereoselectivity in the synthesis of 3-substituted azetidines?

A2: The main strategies revolve around creating a chiral environment during the ring-forming or substituent-introducing step. This can be broadly categorized into:

  • Substrate-Controlled Synthesis: Utilizing a starting material that already contains the desired stereochemistry (chiral pool synthesis) or employs a chiral auxiliary to direct the stereochemical outcome of a reaction.[5]

  • Reagent-Controlled Synthesis: Employing chiral reagents to selectively form one stereoisomer over another.

  • Catalyst-Controlled Synthesis: Using a chiral catalyst (organocatalyst, transition metal complex, or enzyme) to create a chiral environment and favor the formation of a specific stereoisomer.[6][7]

Q3: How do reaction conditions like solvent and temperature affect the stereochemical outcome?

A3: Solvent polarity can significantly influence the stability of transition states and intermediates, thereby affecting the diastereomeric or enantiomeric ratio of the product.[8] For instance, in reactions proceeding through zwitterionic intermediates, polar solvents may stabilize these intermediates, allowing for equilibration to the thermodynamically favored product, whereas non-polar solvents might favor the kinetically controlled product.[8] Temperature also plays a crucial role; lower temperatures generally enhance selectivity by increasing the energy difference between competing diastereomeric transition states.

Key Strategic Approaches to Stereocontrol

This section delves into the principal methodologies for achieving stereocontrol in the synthesis of 3-substituted azetidines, complete with mechanistic insights and representative protocols.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust strategy where a chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of the desired product.[5] The auxiliary is then cleaved to yield the enantiomerically enriched product.

Causality and Mechanistic Insight

Chiral auxiliaries, such as Evans oxazolidinones or chiral sulfinamides, create a sterically hindered environment that biases the approach of incoming reagents to one face of the molecule.[5][8][9] The conformational rigidity and steric bulk of the auxiliary are key to inducing high diastereoselectivity.[8]

Troubleshooting Guide: Chiral Auxiliary-Mediated Synthesis
Problem Potential Cause Troubleshooting Suggestion & Rationale
Low Diastereoselectivity Poorly Matched Chiral Auxiliary: The auxiliary may not be providing sufficient steric hindrance to effectively direct the reaction.Solution: Screen a panel of different chiral auxiliaries with varying steric bulk and electronic properties. For example, if an Evans oxazolidinone is not effective, consider a camphorsultam or a pseudoephedrine-based auxiliary.[5][8]
Incorrect Base or Solvent: The choice of base and solvent can affect the geometry of the enolate or intermediate, leading to poor stereocontrol.Solution: For alkylation reactions using oxazolidinone auxiliaries, switching to a bulkier base like lithium hexamethyldisilazide (LiHMDS) can improve selectivity. Experiment with different solvents to find the optimal balance of solubility and transition state stabilization.
Difficulty in Auxiliary Removal Harsh Cleavage Conditions: The conditions required to remove the auxiliary may be too harsh, leading to racemization or decomposition of the product.Solution: Explore milder cleavage conditions. For instance, if acidic hydrolysis is causing issues, consider reductive cleavage with reagents like lithium borohydride (LiBH₄).
Incomplete Reaction Steric Hindrance: The combination of a bulky substrate and a bulky auxiliary can impede the reaction.Solution: Increase the reaction temperature cautiously, while monitoring the diastereomeric ratio. Alternatively, a less sterically demanding auxiliary might be necessary.
Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocycles, including azetidines.[1][6] Chiral amines, such as proline and its derivatives, are frequently used to catalyze reactions via enamine or iminium ion intermediates.[1]

Causality and Mechanistic Insight

In a typical organocatalytic [2+2] cycloaddition, a chiral secondary amine catalyst reacts with an aldehyde to form a chiral enamine intermediate. This enamine then reacts with an imine in a stereocontrolled fashion to form the azetidine ring. The stereochemistry is dictated by the catalyst, which shields one face of the enamine, directing the approach of the imine.[1]

Representative Protocol: Proline-Catalyzed [2+2] Cycloaddition

This protocol is adapted from a general procedure for the synthesis of 1,2,3-trisubstituted azetidines.[1]

  • Schiff Base Formation: To a solution of a substituted aldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add a substituted aniline (1.0 eq) and L-proline (0.1 eq). Stir the mixture at room temperature until the formation of the Schiff base is complete (monitored by TLC or GC-MS).

  • Cycloaddition: Cool the reaction mixture to -20 °C. Add a second aldehyde (1.1 eq) and N-methyl-2-pyrrolidone (NMP). Stir the reaction at -20 °C and monitor its progress.

  • Reduction: Upon completion of the cycloaddition, add sodium borohydride (NaBH₄) in methanol to reduce the intermediate in situ, yielding the corresponding γ-amino alcohol.

  • Intramolecular Cyclization: After quenching the reduction, the crude γ-amino alcohol is subjected to microwave-promoted intramolecular cyclization in the presence of tosyl chloride to afford the enantiomerically enriched 1,2,3-trisubstituted azetidine.[1]

Troubleshooting Guide: Organocatalytic Synthesis
Problem Potential Cause Troubleshooting Suggestion & Rationale
Low Enantiomeric Excess (ee) Suboptimal Catalyst: The chosen organocatalyst may not be providing a sufficiently chiral environment for the reaction.Solution: Screen a variety of proline derivatives or other chiral amine catalysts. The steric and electronic properties of the catalyst can have a significant impact on the enantioselectivity.[1][6]
Presence of Water: Traces of water can interfere with the catalytic cycle, leading to lower ee.Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Yield Competing Side Reactions: The enamine or iminium ion intermediates can participate in undesired side reactions.Solution: Optimize the reaction temperature and concentration. Lower temperatures often favor the desired cycloaddition pathway.
Formation of Byproducts Instability of Intermediates: The intermediates in the catalytic cycle may be unstable under the reaction conditions.Solution: Adjust the reaction conditions, such as the solvent or the presence of additives, to stabilize the key intermediates.
Transition Metal-Catalyzed Stereoselective Synthesis

Transition metal catalysis offers a versatile platform for the stereoselective synthesis of azetidines, with methods including cycloadditions, C-H amination, and ring expansions.[2][10]

Causality and Mechanistic Insight

In a copper-catalyzed enantioselective boryl allylation of azetines, for example, a chiral copper-bisphosphine complex coordinates to the azetine, activating it for nucleophilic attack.[4][11] The chiral ligand on the copper center controls the facial selectivity of the subsequent addition of a boryl group and an allyl group, leading to the formation of two new stereocenters with high diastereo- and enantioselectivity.[4][11]

Visualizing the Workflow: Copper-Catalyzed Boryl Allylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Azetine Azetine Substrate Reaction_Vessel Combine all reagents in 1,4-dioxane with NaOtBu at room temperature Azetine->Reaction_Vessel AllylPhosphate Allyl Phosphate AllylPhosphate->Reaction_Vessel B2pin2 B₂pin₂ B2pin2->Reaction_Vessel Catalyst_Prep Prepare CuBr/(S,S)-Ph-BPE Catalyst Catalyst_Prep->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Flash Chromatography Extract->Purify NMR Determine dr and rr by ¹H NMR Purify->NMR HPLC Determine ee by Chiral HPLC Purify->HPLC

Caption: Workflow for Copper-Catalyzed Enantioselective Boryl Allylation of Azetines.

Troubleshooting Guide: Transition Metal-Catalyzed Synthesis
Problem Potential Cause Troubleshooting Suggestion & Rationale
Low Catalyst Activity Catalyst Poisoning: Impurities in the starting materials or solvent can deactivate the catalyst.Solution: Purify all starting materials and use high-purity, anhydrous solvents. The use of a glovebox or Schlenk techniques is recommended.
Incorrect Ligand: The chosen ligand may not be optimal for the specific transformation.Solution: Screen a library of chiral ligands to identify the one that provides the best combination of reactivity and selectivity.
Poor Stereoselectivity Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic pathway.Solution: Lower the reaction temperature to favor the lower-energy catalyzed pathway. Ensure that the catalyst loading is sufficient.
Inconsistent Results Sensitivity to Air and Moisture: Many transition metal catalysts and reagents are sensitive to air and moisture.Solution: Rigorously exclude air and moisture from the reaction setup using inert atmosphere techniques.

Conclusion

The stereoselective synthesis of 3-substituted azetidines is a dynamic and evolving field. By understanding the underlying principles of the various synthetic strategies and anticipating potential experimental challenges, researchers can more efficiently develop robust and scalable routes to these valuable building blocks. This guide serves as a starting point for troubleshooting and optimizing your synthetic endeavors.

References

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (n.d.). National Institutes of Health.
  • Strategies to improve the stereoselectivity of azetidin-2-one synthesis. (n.d.). Benchchem.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2024). Journal of the American Chemical Society.
  • Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. (n.d.). ACS Publications.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (n.d.). ACS Publications.
  • Stereoselective Generalizations over Diverse Sets of Chiral Acids Enabled by Buried Volume. (2026). Journal of the American Chemical Society.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). National Institutes of Health.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (n.d.). National Institutes of Health.
  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. (n.d.). National Institutes of Health.
  • Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. (n.d.). SciTechnol.
  • Review of 3-substituted azetidine synthesis methods. (n.d.). Benchchem.
  • The azetidines. Recent synthetic developments. (n.d.). ACS Publications.
  • Troubleshooting low yields in azetidine synthesis. (n.d.). Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). National Institutes of Health.
  • Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers.
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed.
  • Methods for the Synthesis of Substituted Azetines. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for the Stereoselective Synthesis of Substituted Azetidines. (n.d.). Benchchem.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.

Sources

Technical Support Center: The Critical Role of Base Selection in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection in the formation of the azetidine ring, a crucial scaffold in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during your synthetic endeavors.

Introduction: Why Base Selection is Paramount

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, is often a delicate process due to the inherent ring strain of the final product.[1][3] Among the various synthetic strategies, intramolecular cyclization of γ-haloamines or γ-amino alcohols remains a cornerstone.[4][5] In these reactions, the choice of base is not merely a routine parameter but a critical determinant of reaction efficiency, yield, and even the product distribution. An inappropriate base can lead to a cascade of undesired side reactions, including elimination, polymerization, and the formation of more stable five-membered rings (pyrrolidines).[3][4] This guide will dissect the nuances of base selection to empower you with the knowledge to optimize your azetidine syntheses.

Troubleshooting Guide: Common Issues and Solutions in Base-Mediated Azetidine Synthesis

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in mechanistic principles.

Problem 1: Low to No Yield of the Desired Azetidine

Symptoms:

  • TLC or LC-MS analysis shows unreacted starting material.

  • Complex mixture of products is observed.

  • The primary isolated product is a dimer or polymer.[6]

Root Cause Analysis & Solutions:

A low yield is a common hurdle in azetidine synthesis, often stemming from an inadequate base or unfavorable reaction conditions.[3]

  • Insufficient Basicity: The primary role of the base is to deprotonate the amine, rendering it a more potent nucleophile for the intramolecular cyclization. If the base is not strong enough to effectively deprotonate the amine, the reaction will be sluggish or fail to proceed. For instance, in the cyclization of γ-amino alcohols or their derivatives, a strong, non-nucleophilic base is often required.[3]

    • Solution: Switch to a stronger base. If you are using a weaker base like potassium carbonate (K₂CO₃) with a less reactive substrate, consider moving to a more potent base such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS).[4][7] The electron-withdrawing nature of certain substituents can diminish the nucleophilicity of the nitrogen atom, necessitating a stronger base to facilitate cyclization.[7]

  • Competing Intermolecular Reactions: At high concentrations, the deprotonated amine can react with another molecule of the starting material, leading to dimerization or polymerization instead of the desired intramolecular cyclization.[4][6]

    • Solution: Employ high-dilution conditions. This can be achieved by slowly adding the substrate to a solution of the base. This favors the intramolecular pathway by maintaining a low concentration of the reactive intermediate.

  • Inappropriate Base Type (Nucleophilic vs. Non-Nucleophilic): If the base itself is nucleophilic, it can compete with the amine in attacking the electrophilic carbon, leading to unwanted byproducts.

    • Solution: Utilize a non-nucleophilic base. Sterically hindered bases like lithium diisopropylamide (LDA), LiHMDS, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are excellent choices as they are strong bases but poor nucleophiles.[4][8][9]

Problem 2: Predominant Formation of an Alkene (Elimination Product)

Symptoms:

  • The major product observed by NMR and mass spectrometry is an alkene resulting from the elimination of the leaving group.

Root Cause Analysis & Solutions:

Elimination is a significant competing pathway, particularly with hindered substrates or when using strong, non-nucleophilic bases.[4]

  • Steric Hindrance: Bulky substituents on the substrate can impede the SN2 cyclization, making the E2 elimination pathway more favorable.[4]

    • Solution: If possible, redesign the substrate to minimize steric hindrance around the reaction centers. Alternatively, switching to a less sterically demanding, yet still non-nucleophilic, base might be beneficial. In some cases, a milder base under carefully controlled temperature conditions can favor substitution over elimination.

  • Base Strength and Steric Bulk: Very strong and bulky bases can preferentially abstract a proton from a carbon atom adjacent to the leaving group, initiating elimination.

    • Solution: A systematic screening of bases with varying steric profiles and strengths is recommended. For example, if a highly hindered base like LDA is promoting elimination, switching to a less bulky but still strong base like NaH might shift the selectivity towards cyclization.

Problem 3: Formation of a Pyrrolidine Byproduct

Symptoms:

  • Isolation of a five-membered ring (pyrrolidine) alongside or instead of the desired four-membered azetidine.

Root Cause Analysis & Solutions:

The formation of a pyrrolidine ring is a common competing pathway, representing a 5-endo-tet cyclization, which can sometimes be kinetically or thermodynamically favored over the 4-exo-tet cyclization required for azetidine synthesis.[3]

  • Reaction Conditions and Catalyst Choice: In certain catalyzed reactions, the conditions can influence the regioselectivity. For instance, in the Lewis acid-catalyzed intramolecular aminolysis of epoxides, the choice of catalyst and precursor stereochemistry is crucial.

    • Solution: For the intramolecular aminolysis of epoxy amines, using a cis-epoxide precursor with a catalyst like lanthanum(III) triflate (La(OTf)₃) has been shown to favor the 4-exo-tet cyclization to form azetidines.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in azetidine synthesis via intramolecular cyclization?

A1: The primary role of the base is to deprotonate the nitrogen atom of the γ-haloamine or γ-amino alcohol precursor.[12] This increases the nucleophilicity of the nitrogen, enabling it to attack the electrophilic γ-carbon and displace the leaving group, thereby forming the four-membered azetidine ring.

Q2: How do I choose between a strong and a mild base?

A2: The choice depends on the substrate's reactivity.

  • Strong Bases (e.g., NaH, LiHMDS, LDA): These are often necessary when the nitrogen atom's nucleophilicity is reduced by electron-withdrawing groups or when a very good leaving group is not employed.[3][7]

  • Mild Bases (e.g., K₂CO₃, NaHCO₃, Et₃N): These can be sufficient for substrates with highly activated leaving groups or when the nitrogen is particularly nucleophilic.[4][9] Milder bases are also less likely to promote elimination side reactions.

Q3: What is the difference between a nucleophilic and a non-nucleophilic base, and why is it important?

A3:

  • Nucleophilic Bases (e.g., hydroxides, alkoxides): These can act as both a base and a nucleophile. In azetidine synthesis, they can compete with the intramolecular amine cyclization, leading to undesired side products.[9]

  • Non-Nucleophilic Bases (e.g., DBU, LiHMDS, Hünig's base): These are sterically hindered, making them effective proton abstractors but poor nucleophiles.[4][9][13] They are generally preferred for azetidine synthesis to minimize side reactions.

Q4: Can the choice of solvent influence the effectiveness of the base?

A4: Absolutely. The solvent can affect the solubility of the base and the substrate, as well as the rate and selectivity of the reaction. Polar aprotic solvents like THF, DMF, and acetonitrile are commonly used.[3] The coordination of the solvent with the base's counter-ion can also modulate its reactivity. It is often beneficial to screen a few different solvents in conjunction with your chosen base.

Q5: Are there any alternatives to base-mediated intramolecular cyclization?

A5: Yes, several other methods exist for synthesizing azetidines, some of which may not require a strong base. These include:

  • [2+2] Cycloadditions (Aza-Paternò-Büchi reaction): This photochemical method involves the reaction of an imine with an alkene.[4][5]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[4]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group.[4]

  • Photo-induced Copper Catalysis: Recent advances have shown the synthesis of azetidines via a [3+1] radical cascade cyclization under photo-induced copper catalysis.[1][2]

Data Summary & Experimental Protocols

Table 1: Impact of Base Selection on Azetidine Yield
EntryPrecursorBaseSolventTemperature (°C)Yield (%)Reference
1γ-chloro amineNaHTHFRoom Temp92J. Org. Chem. 2016, 81, 2899-2910
2γ-amino alcohol derivativeK₂CO₃MeOHReflux85J. Org. Chem. 2006, 71, 7885-7887
3γ-chloro amineKOHTHF/H₂O170 (microwave)~75 (in a 3:1 ratio with elimination product)Org. Lett. 2014, 16, 6104-6107
4N-Boc-3-amino-1-propanol derivativeMsCl, Et₃N then K₂CO₃DCM then MeOH0 to rt then reflux85J. Org. Chem. 2006, 71, 7885-7887
Detailed Experimental Protocol: Base-Induced Intramolecular Cyclization of a γ-Amino Alcohol Derivative

This protocol is a general guideline and may require optimization for your specific substrate.

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[4]

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired azetidine.

Visualizing the Decision-Making Process

Diagram 1: Troubleshooting Workflow for Low Azetidine Yield

Troubleshooting_Low_Yield start Low or No Azetidine Yield check_base_strength Is the base strong enough? start->check_base_strength increase_base_strength Increase Base Strength (e.g., K2CO3 -> NaH) check_base_strength->increase_base_strength No check_concentration Are you observing polymerization? check_base_strength->check_concentration Yes optimize_conditions Further Optimization (Solvent, Temperature) increase_base_strength->optimize_conditions high_dilution Use High Dilution Conditions check_concentration->high_dilution Yes check_base_type Is the base nucleophilic? check_concentration->check_base_type No high_dilution->optimize_conditions non_nucleophilic_base Switch to a Non-Nucleophilic Base (e.g., DBU, LiHMDS) check_base_type->non_nucleophilic_base Yes check_base_type->optimize_conditions No non_nucleophilic_base->optimize_conditions

Caption: A decision tree for troubleshooting low yields in azetidine synthesis.

Diagram 2: Competing Pathways in Azetidine Synthesis

Competing_Pathways cluster_products Potential Outcomes start γ-Haloamine + Base azetidine Azetidine (Desired Product - 4-exo-tet) start->azetidine Favorable Conditions: - Non-nucleophilic base - Appropriate concentration alkene Alkene (Elimination - E2) start->alkene Hindered Substrate or Strong, Bulky Base pyrrolidine Pyrrolidine (Side Product - 5-endo-tet) start->pyrrolidine Thermodynamic Control or Specific Catalysis

Caption: Illustration of the competing reaction pathways in base-mediated azetidine synthesis.

References

  • BenchChem. (2025). Optimizing reaction conditions for azetidine ring formation.
  • Liu, W., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. The Innovation, 3(4), 100244.
  • BenchChem. (2025). How to improve the yield of azetidine ring formation reactions.
  • Che-Aron, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2548-2560.
  • Olifir, O. S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1079.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47589-47621.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Azetidine Ring Formation.
  • Genty, T., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Chemical Science, 13(5), 1433-1439.
  • ResearchGate. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols.
  • Rowe, S. M., et al. (2018). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron, 74(38), 5369-5374.
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269941.
  • Elsevier. (2025). Azetidine Synthesis.
  • Dr. Muhammad Zaman Ashraf. (2020, November 19). Azetidine: Basicity and Preparation [Video]. YouTube.
  • MDPI. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols.
  • BenchChem. (2025). Troubleshooting low yields in azetidine synthesis.
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • ScienceDirect. (n.d.). Synthesis of Azetidines.
  • National Institutes of Health. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • ResearchGate. (2023). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives.
  • BenchChem. (2025). A Comparative Guide to Azetidine Synthesis: Established Methods vs. Novel Photochemical Routes.
  • Scribd. (n.d.). Azetines and Azetidines.
  • Royal Society of Chemistry. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization.
  • Wikipedia. (n.d.). Azetidine.
  • PubMed. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization.

Sources

Technical Support Center: Managing Impurities in the Scale-Up of 3-Phenylazetidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 3-phenylazetidine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. In this resource, you will find in-depth answers to common questions and troubleshooting strategies for identifying, controlling, and mitigating impurities. Our approach is grounded in the principles of Quality by Design (QbD), ensuring a robust and reproducible manufacturing process.

Part 1: Understanding the Impurity Landscape in this compound Synthesis

The first step in managing impurities is to understand their potential origins. Impurities in any active pharmaceutical ingredient (API) or intermediate synthesis can be broadly categorized, and their control is a critical aspect of process scale-up.[1][2]

FAQ 1: What are the most common types of impurities I should expect when scaling up this compound production?

During the synthesis of this compound, you can anticipate impurities arising from several sources. These are generally classified by the International Council for Harmonisation (ICH) into organic impurities, inorganic impurities, and residual solvents.[3] For this specific synthesis, the primary concerns are organic impurities, which can include:

  • Unreacted Starting Materials: Key reagents from the initial steps of your synthesis that have not fully reacted.

  • Intermediates: Compounds that are formed and then consumed during the reaction sequence but persist due to incomplete conversion.[3]

  • Byproducts: Unwanted molecules generated from side reactions that compete with the main synthetic pathway. For instance, in syntheses involving strong bases and alkyl halides, elimination byproducts can be a common issue.[4]

  • Reagents and Catalysts: Components used to facilitate the reaction that are carried through the process.

  • Degradation Products: Impurities that form due to the decomposition of the desired product or intermediates under specific process conditions (e.g., high temperature, presence of acid/base).[5]

Table 1: Potential Impurities in this compound Synthesis and Their Control Points
Impurity Class Specific Example (Hypothetical Route) Potential Source Primary Control Strategy
Starting Material N-Boc-3-hydroxyazetidineIncomplete reaction during an etherification or similar step.Optimize reaction stoichiometry and time; monitor by in-process controls (IPCs).
Byproduct Phenyl-containing regioisomerLack of regioselectivity in the ring-forming step.Control reaction temperature and rate of addition; select more selective reagents.
Intermediate 1-Benzhydryl-3-phenylazetidineIncomplete deprotection of a protecting group.[6]Ensure complete reaction through extended reaction time or catalyst loading; monitor by HPLC/TLC.
Reagent-Related Di-tert-butyl dicarbonate (Boc₂O) byproductsResiduals from a Boc-protection step.[2]Aqueous workup and extraction; crystallization of the subsequent intermediate.[2]
Degradation Oxidation or ring-opening productsExposure to air, high temperatures, or incompatible pH during workup or storage.[5]Use of inert atmosphere (e.g., Nitrogen); temperature control; ensuring stability in chosen solvents.

Part 2: Analytical Strategies for Impurity Identification and Quantification

A robust analytical methodology is the cornerstone of any impurity control strategy. It allows you to see what is in your product, at what level, and how it changes under different conditions.

FAQ 2: What is the best analytical method for profiling impurities in my this compound samples?

There is no single "best" method; a multi-faceted approach is required. However, for routine analysis and quantification, High-Performance Liquid Chromatography (HPLC) is considered the gold standard.[4][5]

  • HPLC (High-Performance Liquid Chromatography): Ideal for quantifying the purity of your final product and detecting non-volatile impurities. A well-developed, stability-indicating HPLC method should be able to separate all known impurities from the main product peak.[5][7]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful tool for identifying unknown impurities. It provides the mass of the impurity, which is critical for proposing a chemical structure.[5]

  • GC (Gas Chromatography): Primarily used for detecting and quantifying volatile impurities, such as residual solvents (e.g., Toluene, Methanol, Acetonitrile).[3][4]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for the definitive structural elucidation of an isolated impurity. This is often required when an impurity is present above the identification threshold set by regulatory bodies.[5]

Workflow for Investigating a New Impurity

When a new, unknown impurity appears during scale-up, a systematic investigation is crucial.

Caption: Workflow for impurity identification and control.

Experimental Protocol: Developing a Stability-Indicating HPLC Method

Objective: To develop an RP-HPLC method capable of separating this compound from its potential process-related impurities and degradation products.

1. Initial Column and Mobile Phase Screening:

  • Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
  • Mobile Phase A: 0.1% Formic Acid or Ammonium Acetate buffer in Water.[7]
  • Mobile Phase B: Acetonitrile or Methanol.
  • Detector: UV detector, wavelength set by determining the UV max of this compound (e.g., scan from 200-400 nm). A wavelength like 217 nm might be a starting point.[7]

2. Gradient Development:

  • Begin with a broad gradient (e.g., 5% B to 95% B over 20 minutes) to elute all components.
  • Analyze a sample of this compound spiked with known impurities or stressed samples (see step 3).
  • Adjust the gradient slope to improve the resolution between the main peak and any impurity peaks.

3. Forced Degradation Studies:

  • To ensure the method is "stability-indicating," you must demonstrate that it can separate the active substance from its degradation products.
  • Subject samples of this compound to stress conditions:
  • Acidic: 0.1 M HCl at 60°C
  • Basic: 0.1 M NaOH at 60°C
  • Oxidative: 3% H₂O₂ at room temperature
  • Thermal: 80°C
  • Photolytic: Expose to UV light
  • Analyze the stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

4. Method Validation (as per ICH Q2(R1) guidelines):

  • Once the method is optimized, validate it for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[7]

Part 3: Proactive Impurity Control in Scale-Up

Controlling impurities is more efficient and cost-effective than removing them. A proactive approach involves understanding and controlling the parameters that lead to their formation.[1][8]

FAQ 3: My impurity profile worsened after scaling up the reaction. What are the likely causes?

This is a common challenge. Scale-up is not always linear, and changes in physical parameters can significantly impact chemical reactivity. Key factors include:

  • Mass and Heat Transfer Limitations: In large reactors, mixing may be less efficient, leading to localized "hot spots" or areas of high reagent concentration. This can promote side reactions that were negligible at the lab scale.[8]

  • Changes in Surface Area-to-Volume Ratio: This affects heating and cooling rates. Slower cooling can allow more time for byproduct formation.

  • Extended Reaction or Workup Times: What takes minutes in the lab may take hours in a plant. Prolonged exposure to certain conditions can lead to degradation.

  • Material of Construction: The reactor material itself could have a catalytic effect on impurity formation.

Diagram: Cause-and-Effect for Impurity Formation

Caption: Potential root causes for increased impurities during scale-up.

FAQ 4: How can I effectively remove impurities if I can't prevent their formation?

Purification is a critical final step. The choice of method depends on the physical properties of your product and the impurity.[9]

  • Crystallization: This is the most common and often most effective method for purifying solid organic compounds.[9][10] However, its effectiveness can be compromised if the impurity is structurally similar to the product, leading to co-crystallization or the formation of a solid solution.[11]

    • Troubleshooting Crystallization: If an impurity is not being purged effectively, consider a solvent screen to find a system where the product has low solubility and the impurity has high solubility. A reslurry in a suitable solvent can also improve purity by washing impurities from the crystal surface.[10][11]

  • Chromatography: Flash column chromatography is common in the lab but can be expensive and complex to scale. It is typically used for high-value products or when crystallization is ineffective.[2][9]

  • Distillation: If this compound or a key intermediate is a liquid with a suitable boiling point, distillation can be an effective purification method.[9]

  • Extraction: A liquid-liquid extraction during the workup can remove impurities with different acid/base properties or polarities.[9][12]

Part 4: Regulatory Considerations

FAQ 5: At what level does an impurity become a concern that requires identification?

Regulatory agencies like the FDA and EMA follow ICH guidelines. The key thresholds from ICH Q3A(R2) for a new drug substance are:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake

Any impurity observed at or above the Identification Threshold must have its structure determined.[13] Any impurity above the Qualification Threshold must be assessed for its toxicological safety.[5]

References

  • Development of a Control Strategy for a Final Intermediate to Enable Impurities Control. (n.d.). ResearchGate.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Ardena.
  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020, April 8). Veeprho.
  • Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information. (n.d.). University of Regensburg.
  • How To Control Impurities In Pharmaceuticals. (2025, April 2). Pharmaeli.
  • Impurity Purging through Systematic Process Development of a Continuous Two-Stage Crystallization. (2023, January 4). ACS Publications.
  • Purification Techniques. (n.d.). Open Access Pub.
  • [Determination of the azetidine-2-carboxylic acid from lily of the valley]. (1999, July). PubMed.
  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. (2019, January-February). International Journal of Pharmaceutical Sciences Review and Research.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.
  • Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. (n.d.). NIH.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • This compound. (n.d.). PubChem.
  • Methods for the synthesis of azetidines. (n.d.). ResearchGate.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021, July 6). RSC Publishing.
  • This compound. (2025, August 24). Chemsrc.
  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). PMC.

Sources

Technical Support Center: Optimization of Protecting Group Strategy for 3-Phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-phenylazetidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the this compound scaffold into their synthetic targets. The unique structural properties of azetidines, particularly their inherent ring strain, present specific challenges and opportunities in devising a robust protecting group strategy. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) on Strategy Selection

This section addresses common questions regarding the selection and stability of N-protecting groups for this compound, providing a strategic overview for planning your synthesis.

Q1: What are the most common and effective N-protecting groups for this compound?

The choice of a protecting group is critical and depends on the overall synthetic plan. For the secondary amine of this compound, three groups are predominantly used due to their reliability and distinct deprotection conditions: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn). Each has its own domain of utility.

Table 1: Comparison of Common N-Protecting Groups for this compound

Protecting GroupStructureCommon Protection ReagentsKey StabilityDeprotection Conditions
Boc (tert-Butoxycarbonyl)Boc-Di-tert-butyl dicarbonate (Boc)₂OStable to base, hydrogenolysis. Labile to strong acid.Strong acids (e.g., TFA, HCl in dioxane).[1][2]
Cbz (Carboxybenzyl)Cbz-Benzyl chloroformate (Cbz-Cl)Stable to acid, most bases. Labile to hydrogenolysis.Catalytic hydrogenolysis (H₂, Pd/C).[1][3]
Bn (Benzyl)Bn-Benzyl bromide (Bn-Br)Stable to acid, base, and many organometallic reagents.Catalytic hydrogenolysis (H₂, Pd/C).[1]
Q2: How do I select the optimal protecting group for my multi-step synthesis?

The principle of orthogonality is paramount in complex syntheses.[4] An orthogonal protecting group can be removed under conditions that do not affect other protecting groups in the molecule. Your choice should be guided by the planned downstream reaction conditions.

The following decision workflow can help guide your selection:

G start Start: Need to protect This compound q1 Will the synthesis involve strong acidic conditions? start->q1 q2 Will the synthesis involve H₂/Pd (hydrogenolysis)? q1->q2 No cbz Choose Cbz Group q1->cbz Yes q3 Do you need a highly robust group stable to most conditions? q2->q3 Yes boc Choose Boc Group q2->boc No bn Choose Benzyl Group q3->bn Yes reconsider Re-evaluate synthetic route or consider alternative groups (e.g., Fmoc, Alloc) q3->reconsider No

Caption: Decision workflow for selecting an N-protecting group.

  • Choose Boc if your subsequent steps involve basic conditions or catalytic hydrogenation and you need a final deprotection with acid.

  • Choose Cbz if your synthesis requires acidic conditions and you can perform hydrogenolysis for deprotection. It is often preferred over Benzyl if other benzyl ethers are present that need to be retained.

  • Choose Benzyl (Bn) for maximum stability if the synthesis involves harsh organometallic reagents or both acidic and basic conditions. Its removal is via hydrogenolysis.

Q3: What are the unique stability challenges related to the azetidine ring itself?

The this compound ring possesses approximately 26 kcal/mol of ring strain.[5] This inherent strain makes it susceptible to nucleophilic ring-opening, particularly under acidic conditions when the nitrogen is protonated or activated by a Lewis acid.

  • Acid Sensitivity: While the N-Boc group is designed to be removed by acid, harsh conditions (e.g., high concentrations of TFA, elevated temperatures) can lead to the formation of ring-opened byproducts. This occurs because protonation of the azetidine nitrogen makes the ring carbons more electrophilic and susceptible to attack by the counter-ion or solvent.[5]

  • Lewis Acid Catalysis: Be cautious in reactions that use Lewis acids (e.g., Friedel-Crafts, some glycosylations). Lewis acids can coordinate to the azetidine nitrogen, activating the ring for cleavage.[6][7]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem Area 1: Inefficient N-Protection

Q: My N-Boc protection of this compound using (Boc)₂O gives low yields and a complex mixture. What is going wrong?

A: This is a common issue often related to the choice of base and reaction conditions.

  • Causality: this compound is a relatively unhindered secondary amine. While its nucleophilicity is sufficient, the reaction can be sluggish without proper activation. A common side reaction is the formation of a tert-butylated byproduct if the reaction is heated or if a very strong, non-nucleophilic base is used improperly. More critically, if no base or a weak base is used, the reaction can stall as the byproduct tert-butanol and CO₂ can form carbonic acid, protonating the starting amine and rendering it non-nucleophilic.

  • Solutions:

    • Optimize the Base: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 1.1-1.5 equivalents. This will scavenge the acidic byproducts without competing with the azetidine.

    • Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent solvent choices. Acetonitrile is also effective.

    • Stoichiometry: Use a slight excess of (Boc)₂O (1.1 to 1.2 equivalents). Adding it portion-wise or as a solution can sometimes improve yields.

    • Temperature Control: Run the reaction at room temperature or slightly below (0 °C to RT). Avoid heating, as it can promote side reactions.

Problem Area 2: Complications During Deprotection

Q: I am trying to remove the N-Boc group with neat TFA, but I'm seeing significant byproduct formation and loss of my desired product. What is this byproduct and how can I prevent it?

A: You are likely observing acid-mediated ring-opening of the azetidine.

  • Causality: The combination of a strong acid (TFA) and the inherent strain of the azetidine ring can lead to a nucleophilic attack on one of the ring carbons by the trifluoroacetate anion. This results in the formation of a linear γ-amino ester or alcohol derivative, which is an undesired side product.

G cluster_0 Desired Pathway: Deprotection cluster_1 Side Reaction: Ring Opening BocAzetidine N-Boc-3-phenylazetidine ProtonatedBoc Protonated Intermediate BocAzetidine->ProtonatedBoc + H⁺ (TFA) AzetidineHCl This compound Salt ProtonatedBoc->AzetidineHCl - Isobutylene - CO₂ ProtonatedAzetidine Protonated Azetidine AzetidineHCl->ProtonatedAzetidine + H⁺ (Excess TFA) RingOpened Ring-Opened Byproduct ProtonatedAzetidine->RingOpened + TFA⁻ (Nucleophile)

Caption: Competing pathways during acidic Boc-deprotection.

  • Solutions:

    • Use a Scavenger: Add a cation scavenger like triisopropylsilane (TIS) or anisole (5-10% v/v) to your reaction mixture. These will trap the reactive tert-butyl cation, preventing it from participating in side reactions.

    • Milder Conditions: Instead of neat TFA, use a solution of 20-50% TFA in DCM.[8] Alternatively, use 4M HCl in dioxane or diethyl ether, which often gives cleaner reactions.[9]

    • Control Temperature: Perform the deprotection at 0 °C to minimize the rate of the ring-opening reaction.

Q: My hydrogenolysis reaction to remove an N-Cbz or N-Bn group is very slow and often incomplete. How can I improve it?

A: Incomplete hydrogenolysis is typically due to catalyst deactivation or suboptimal reaction parameters.

  • Causality: The palladium catalyst is sensitive to "poisons" such as sulfur compounds, residual halides, or strongly coordinating amines. If the substrate or solvent is not pure, the catalyst surface can be deactivated. Inefficient mixing or low hydrogen pressure can also limit the reaction rate.

  • Solutions:

    • Catalyst Choice & Loading: Use a high-quality catalyst like 10% Palladium on Carbon (Pd/C). For more difficult deprotections, Pearlman's catalyst (Pd(OH)₂/C) can be more effective and resistant to poisoning. Increase catalyst loading from the typical 5-10 mol% to 20 mol% if needed.

    • Solvent Purity: Use high-purity, degassed solvents. Methanol, ethanol, and ethyl acetate are standard choices. Adding a small amount of acetic acid can sometimes accelerate the reaction by preventing product inhibition, but be mindful of any acid-sensitive groups.

    • Hydrogen Pressure: While balloon pressure is often sufficient, increasing the pressure to 50 psi in a Parr shaker apparatus can dramatically increase the reaction rate.

    • Substrate Purity: Ensure your starting material is free from contaminants, especially sulfur-containing reagents (e.g., from a previous step) or halide salts. An aqueous bicarbonate wash of the substrate solution before hydrogenation can help remove ionic impurities.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for the protection and deprotection of this compound.

Protocol 1: N-Boc Protection of this compound
  • Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.2 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-phenylazetidine, which can be purified by silica gel chromatography if necessary.

Protocol 2: Acidic Deprotection of N-Boc-3-phenylazetidine
  • Setup: To a round-bottom flask, add N-Boc-3-phenylazetidine (1.0 eq).

  • Dissolution: Dissolve the protected azetidine in dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq, or use a 20-50% solution of TFA in DCM).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Isolation: Dissolve the residue in DCM and add a saturated solution of NaHCO₃ to neutralize the acid. Extract with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the free this compound. Alternatively, for isolation as a salt, precipitate the product from the reaction mixture by adding diethyl ether.

Protocol 3: N-Cbz Protection of this compound (Schotten-Baumann conditions)
  • Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Cooling: Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[10]

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours.

  • Work-up: Separate the layers. Extract the aqueous layer with diethyl ether.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by silica gel chromatography.

Protocol 4: Hydrogenolytic Deprotection of N-Cbz-3-phenylazetidine
  • Setup: In a flask suitable for hydrogenation, dissolve N-Cbz-3-phenylazetidine (1.0 eq) in methanol or ethanol (approx. 0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 mol% Pd) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (balloon or Parr apparatus).[10]

  • Reaction: Stir the suspension vigorously at room temperature for 4-16 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

References
  • Synthesis of Simple 3,3-diarylazetidines from N-Boc-3- aryl-azetidinols using Friedel-Crafts Aryl
  • 1-N-Boc-3-hydroxyazetidine synthesis. (Source: ChemicalBook)
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (Source: Journal of Chemical and Pharmaceutical Research)
  • Protecting group - Wikipedia. (Source: Wikipedia)
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (Source: BOC Sciences)
  • Amino Acid Derivatives for Peptide Synthesis. (Source: AAPPTec)
  • 3-Methyl-3-phenylazetidine | 5961-33-1. (Source: Smolecule)
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (Source: Frontiers in Chemistry)
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (Source: BenchChem)
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (Source: LJMU Research Online)
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (Source: PMC - NIH)
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (Source: Reddit r/Chempros)
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (Source: MDPI)

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 3-Phenylazetidine: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2][3] Its rigid structure introduces three-dimensionality, often leading to improved metabolic stability, enhanced solubility, and reduced lipophilicity when used as a bioisosteric replacement for more common motifs like piperidine or pyrrolidine.[4] The 3-phenylazetidine core, in particular, is a valuable building block, combining the benefits of the azetidine scaffold with a key aryl group for molecular recognition.

However, the synthesis of these strained four-membered rings is not trivial. The inherent ring strain (approx. 25.4 kcal/mol) presents significant enthalpic and entropic barriers to formation.[2] This guide provides a comparative analysis of several key synthetic strategies for accessing this compound, offering researchers and drug development professionals the technical insights needed to select the most appropriate route for their specific application, from small-scale library synthesis to large-scale production. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and objectively compare the performance of each method.

Strategy 1: Functionalization of a Pre-formed Azetidine Ring

One of the most direct and widely utilized strategies involves the modification of a commercially available azetidine precursor, typically N-Boc-azetidin-3-one. This approach benefits from the ready availability of the starting material and generally proceeds in two reliable steps.

Mechanistic Rationale

The core logic of this route is a sequential addition of two different aryl groups (or the same group twice, if desired) to the C3 carbonyl of azetidin-3-one. The first step is a nucleophilic addition of an organometallic reagent, such as phenyllithium or a Grignard reagent, to the ketone. This forms a tertiary alcohol intermediate, N-Boc-3-phenylazetidin-3-ol.[5][6]

The second, and key, step is a Friedel-Crafts-type arylation. The tertiary alcohol is activated under acidic conditions (typically with a Lewis acid like aluminum chloride or a Brønsted acid) to form a stabilized tertiary carbocation at the C3 position. This electrophilic intermediate is then intercepted by an electron-rich aromatic ring to forge the second C-C bond, yielding the 3,3-diaryl or, in our case of interest, the 3-phenyl substituted azetidine.[5][6]

Experimental Protocol: Synthesis of 3-Phenyl-3-(p-tolyl)azetidine

This protocol is adapted from the work of Trudell and coworkers.[5][6]

Step 1: Synthesis of N-Boc-3-phenylazetidin-3-ol

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add phenyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography to yield N-Boc-3-phenylazetidin-3-ol as a white solid (Typical Yield: ~61%).[5]

Step 2: Friedel-Crafts Alkylation to 3-(4-methylphenyl)-3-phenylazetidine

  • To a solution of N-Boc-3-phenylazetidin-3-ol (1.0 eq) in toluene (used as both solvent and reagent), add aluminum chloride (AlCl₃, 2.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice and basifying with aqueous NaOH.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude product is purified, often by conversion to its oxalate salt, to yield the desired product (Typical Yield: ~59%).[5]

Workflow Diagram

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Friedel-Crafts Alkylation A N-Boc-azetidin-3-one B N-Boc-3-phenylazetidin-3-ol A->B 1. Phenyllithium, THF, -78°C 2. Aqueous Workup C N-Boc-3-phenylazetidin-3-ol D 3-(p-tolyl)-3-phenylazetidine C->D 1. AlCl₃, Toluene 2. Deprotection/Workup

Caption: Workflow for the synthesis of 3,3-diarylazetidines.

Evaluation
  • Advantages: This route is robust, uses readily available starting materials, and is highly modular, allowing for the synthesis of a wide variety of 3,3-diaryl azetidines.[7]

  • Limitations: The use of stoichiometric, highly reactive organometallic reagents and strong Lewis acids can limit functional group tolerance. The Friedel-Crafts step may suffer from regioselectivity issues with substituted arenes.

Strategy 2: Intramolecular Cyclization

The formation of the azetidine ring via an intramolecular C-N bond-forming cyclization is a classical and fundamental approach.[1] Modern variations have improved the efficiency and scope of this strategy.

Mechanistic Rationale

The traditional method involves an intramolecular nucleophilic substitution, where a primary or secondary amine attacks a carbon bearing a good leaving group (e.g., halide, mesylate) at the γ-position. While direct, this 4-exo-tet cyclization can be entropically disfavored and often competes with intermolecular side reactions or E2 elimination.

A more contemporary approach utilizes the intramolecular aminolysis of epoxides. Recently, a lanthanum (III) triflate (La(OTf)₃)-catalyzed method was developed for the regioselective aminolysis of cis-3,4-epoxy amines.[8][9] The Lewis acidic catalyst coordinates to the epoxide oxygen, activating it for nucleophilic attack. The geometry of the cis-epoxide substrate directs the intramolecular amine to attack the C3 position, favoring the 4-exo-tet pathway to form the azetidine ring over the 5-endo-tet pathway that would form a pyrrolidine.[8]

Experimental Protocol: La(OTf)₃-Catalyzed Azetidine Synthesis

This is a general protocol based on the work of Kuriyama, Iwabuchi, and coworkers.[8]

  • Prepare the requisite cis-3,4-epoxy amine precursor (e.g., from the corresponding olefin via epoxidation followed by reductive amination).

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in an anhydrous solvent such as acetonitrile (MeCN) at room temperature, add La(OTf)₃ (5-10 mol%).

  • Stir the reaction at the appropriate temperature (e.g., 60 °C) and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography to afford the corresponding 2-substituted-3-hydroxyazetidine. (Typical Yields: 70-95%).[8]

Reaction Diagram

G cluster_main La(OTf)₃-Catalyzed 4-exo-tet Cyclization cluster_path_b Disfavored Path start cis-3,4-Epoxy Amine intermediate [Lewis Acid Activated Epoxide Complex] start->intermediate La(OTf)₃ product 2-R-3-Hydroxyazetidine intermediate->product Intramolecular C3-attack (4-exo-tet) side_product 3-Hydroxypyrrolidine intermediate->side_product C4-attack (5-endo-tet)

Caption: Regioselectivity in Lewis acid-catalyzed epoxide aminolysis.

Evaluation
  • Advantages: This method offers high yields and excellent regioselectivity for the desired azetidine product. The catalytic nature and tolerance for various functional groups are significant benefits.[8]

  • Limitations: The synthesis of the required cis-3,4-epoxy amine precursor can be multi-step and may require stereoselective synthesis. The scope is primarily demonstrated for 2-substituted-3-hydroxyazetidines, and further modification would be needed to arrive at this compound itself.

Strategy 3: [2+2] Photocycloadditions (Aza Paternò-Büchi Reaction)

Harnessing the power of photochemistry, the aza Paternò-Büchi reaction provides an elegant and atom-economical route to the azetidine core via the [2+2] cycloaddition of an imine and an alkene.[10]

Mechanistic Rationale

In its modern incarnation, this reaction often employs a visible-light photocatalyst (e.g., an Iridium complex) to excite an alkene component to its triplet state.[2][10][11] This triplet-state alkene then undergoes a stepwise radical cycloaddition with a ground-state imine partner. This process avoids the high-energy UV radiation required in classical photochemistry and proceeds under significantly milder conditions. The reaction's success and selectivity depend critically on the relative energies of the photocatalyst and the reacting partners.

Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction

This general protocol is based on work by the Schindler group.[2][11]

  • In a reaction vial, combine the alkene (e.g., styrene, 1.0 eq), the imine partner (e.g., 2-isoxazoline-3-carboxylates, 1.2 eq), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%) in an anhydrous, degassed solvent like acetonitrile.

  • Seal the vial and irradiate the mixture with blue LEDs (e.g., 450 nm) at room temperature.

  • Monitor the reaction by LC-MS or TLC. Reaction times can vary from 3 to 24 hours.

  • Once complete, remove the solvent under reduced pressure.

  • Purify the crude residue via flash column chromatography to isolate the functionalized azetidine product. (Typical Yields: 50-90%).[12]

Mechanism Diagram

G PC Photocatalyst (PC) PC_star PC* PC->PC_star hv (Visible Light) PC_star->PC Energy Transfer Alkene_T1 Alkene (T1) PC_star->Alkene_T1 Alkene Alkene Alkene Product Azetidine Product Alkene_T1->Product + Imine [2+2] Cycloaddition Imine Imine

Caption: Simplified photocatalytic cycle for the Aza Paternò-Büchi reaction.

Evaluation
  • Advantages: The reaction proceeds under very mild conditions (room temperature, visible light), is atom-economical, and allows for the rapid construction of complex, highly functionalized azetidines from simple precursors.[11][12]

  • Limitations: The reaction's regio- and diastereoselectivity can be difficult to predict and may not always be high. The substrate scope can be limited by the triplet energies of the alkene partners.[13]

Strategy 4: Continuous Flow Synthesis

For enhanced safety, scalability, and control, continuous flow chemistry offers a compelling alternative to traditional batch processing, particularly when dealing with reactive intermediates.[14][15]

Technological Rationale

Flow chemistry involves pumping reagents through a network of tubes and reactors. The small reactor volume provides superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This enables the use of highly reactive intermediates (e.g., organolithiums) at temperatures much higher than those feasible in batch, significantly accelerating reaction rates.[16][17]

A flow process for 3-substituted azetidines has been developed starting from N-Boc-3-iodoazetidine.[16][17] Depending on the lithiating agent used, either a C3-lithiated azetidine or a C2-lithiated azetine intermediate can be generated and trapped in situ with an electrophile.

Experimental Protocol: Flow Synthesis of 3-Substituted Azetidines

This protocol is adapted from the work of Capriati, Degennaro, and coworkers.[16]

  • Setup: Assemble a flow chemistry system with two T-shaped micromixers (M1, M2) and two microtube reactors (R1, R2), all maintained at a controlled temperature (e.g., -50 °C).

  • Stream 1: Prepare a solution of N-Boc-3-iodoazetidine (e.g., 0.07 M in cyclopentyl methyl ether, CPME).

  • Stream 2: Prepare a solution of n-hexyllithium (e.g., 0.42 M in CPME).

  • Stream 3: Prepare a solution of the electrophile (e.g., benzophenone, 2.0 eq relative to the iodoazetidine).

  • Execution:

    • Pump Stream 1 and Stream 2 into M1 to generate the C3-lithiated azetidine intermediate within reactor R1 (residence time ~82 ms).

    • The output from R1 is mixed with Stream 3 in M2.

    • The final reaction occurs in R2 (residence time ~10.4 s).

  • Collection & Workup: The product stream is collected into a quenching solution (e.g., saturated aq. NH₄Cl), followed by standard extraction and purification. (Typical Yields: ~80% for benzophenone trapping).[16]

Evaluation
  • Advantages: Exceptional control over reaction conditions, enhanced safety by minimizing the accumulation of hazardous intermediates, and improved scalability. The use of greener solvents like CPME is also a benefit.[16]

  • Limitations: Requires specialized flow chemistry equipment. Optimization of flow rates, concentrations, and residence times is necessary for each new substrate.

Comparative Summary

Synthesis StrategyKey ReagentsTypical YieldNo. of Steps (from common precursors)ScalabilityKey AdvantagesKey Disadvantages
Functionalization N-Boc-azetidin-3-one, PhLi, AlCl₃50-65%2GoodModular, uses available starting materials.[5][6]Limited functional group tolerance, uses harsh reagents.
Intramolecular Cyclization cis-3,4-Epoxy amine, La(OTf)₃70-95%3+ModerateHigh yield, high regioselectivity, catalytic.[8]Requires stereospecific precursor synthesis.
[2+2] Photocycloaddition Styrene, Imine, Ir-photocatalyst50-90%1ModerateAtom economical, very mild conditions, rapid complexity.[11][12]Selectivity can be low/unpredictable.[13]
Continuous Flow N-Boc-3-iodoazetidine, n-HexLi~80%1 (from iodoazetidine)ExcellentSuperior safety and control, highly scalable.[16][17]Requires specialized equipment and optimization.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is achievable through a variety of strategic approaches, each with a distinct profile of advantages and limitations.

  • The functionalization of azetidin-3-one remains a workhorse for discovery chemistry due to its modularity and reliance on a commercial starting material.[5][6]

  • Modern intramolecular cyclization methods, particularly those using Lewis acid catalysis, offer an elegant and high-yielding route, provided the stereodefined precursors are accessible.[8]

  • Photochemical [2+2] cycloadditions represent the cutting edge of synthetic efficiency, enabling the rapid construction of complex azetidines under exceptionally mild conditions, and will likely see increased adoption as control over selectivity improves.[10][11]

  • Finally, continuous flow technology provides a robust solution to the challenges of safety and scalability, positioning it as the premier choice for process development and large-scale manufacturing.[14][16]

The choice of synthesis route will ultimately be dictated by the specific goals of the research program—whether it be the rapid generation of a diverse chemical library, the efficient synthesis of a single key intermediate, or the safe, large-scale production of an active pharmaceutical ingredient.

References

  • Radical strain-release photocatalysis for the synthesis of azetidines. sfera.
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry.
  • Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.
  • Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters.
  • 3-Methyl-3-phenylazetidine Synthesis, Properties, and Applications. Smolecule.
  • Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health.
  • Synthesis of 3,3-Diarylazetidines. CORE.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • A Technical Guide to the Synthesis of 3-Substituted Azetidines. Benchchem.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health.
  • Synthesis of Simple 3,3-diarylazetidines from N-Boc-3- aryl-azetidinols using Friedel-Crafts Arylation Conditions. Amazon Web Services.
  • Synthesis of 3-Amino 3-Phenyl Azetidine. HAL Open Science.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Royal Society of Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar.
  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Institutes of Health.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. PubMed.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. National Institutes of Health.
  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
  • Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI.

Sources

Positional Isomerism in Drug Discovery: A Comparative Guide to 3-Phenylazetidine and 2-Phenylazetidine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Significance of Phenyl Group Positioning

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics.[1][2] The incorporation of an azetidine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and binding affinity to biological targets.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine ring, underscoring its therapeutic relevance.[1]

When substituted with a phenyl group, the resulting phenylazetidine core can serve as a versatile starting point for exploring a range of biological activities. The constitutional position of this phenyl group—at the 2- or 3-position of the azetidine ring—profoundly impacts the molecule's overall shape, electronics, and vectoral presentation of substituents. This guide provides a comparative analysis of 3-phenylazetidine and 2-phenylazetidine, focusing on the distinct biological activities and therapeutic targets that have been explored for their respective derivatives. While direct, head-to-head comparative studies of the unsubstituted parent compounds are scarce in the literature, a clear divergence in the research focus for their derivatives is evident. This guide will synthesize the available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape and future potential of these two isomeric scaffolds.

Comparative Analysis of Biological Activities: Divergent Therapeutic Trajectories

The positioning of the phenyl group on the azetidine ring directs the biological applications of the resulting derivatives. Derivatives of this compound have been predominantly investigated for their effects on the central nervous system (CNS), whereas derivatives of 2-phenylazetidine, particularly the corresponding azetidin-2-ones (β-lactams), have been a major focus in the development of antimicrobial agents.

This compound Derivatives: Modulators of Central Nervous System Targets

The this compound scaffold has emerged as a promising framework for the design of potent modulators of monoamine transporters, which are critical targets for the treatment of depression, anxiety, and other neuropsychiatric disorders.[3] The rigid azetidine ring likely helps to orient the phenyl group and other substituents in a manner that facilitates optimal binding to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4]

Furthermore, specific stereoisomers of substituted 3-phenylazetidines have shown activity as N-methyl-D-aspartate (NMDA) receptor agonists.[5][6] The NMDA receptor is a key player in synaptic plasticity, learning, and memory, and its modulation is a therapeutic strategy for various neurological conditions.[7][8] The preferential activity of (2R,3R)-3-phenylazetidine-2-carboxylic acid for the NR1/NR2D subtype highlights the potential for developing subtype-selective NMDA receptor modulators based on the this compound core.[5][9]

2-Phenylazetidine Derivatives: A Foundation for Antimicrobial Agents

The 2-phenylazetidine scaffold is a key structural component of many azetidin-2-ones (β-lactams), a class of antibiotics that includes the penicillins and cephalosporins.[10] The phenyl group at the 4-position of the β-lactam ring (derived from a 2-phenylazetidine precursor) significantly influences the antibacterial spectrum and potency. Numerous studies have demonstrated that derivatives of 4-phenyl-azetidin-2-one exhibit a broad range of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.[5][10][11] The mechanism of action of β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis.

Beyond the β-lactams, other 2-arylazetidine derivatives have also been explored for a variety of biological activities, including potential CNS effects through the modulation of monoamine transporters.[12] This suggests a potential overlap in the therapeutic applications of the two scaffolds, although the preponderance of research points towards distinct primary areas of investigation.

Data Summary: Biological Activities of Phenylazetidine Derivatives

The following table summarizes the key biological activities and findings for derivatives of this compound and 2-phenylazetidine based on published literature.

Scaffold Derivative ClassBiological ActivityKey Findings and ObservationsReferences
3-Arylazetidines Monoamine Transporter Inhibition (DAT, SERT, NET)Act as triple reuptake inhibitors, suggesting potential as antidepressants. The azetidine ring provides a rigid scaffold for optimal pharmacophore presentation.[3][4]
(2R,3R)-3-Phenylazetidine-2-carboxylic acid NMDA Receptor AgonismExhibits preferential activity at NR1/NR2D receptors, indicating potential for applications in neurological disorders.[5][6][9]
4-Phenyl-azetidin-2-ones (from 2-Phenylazetidine) AntibacterialDemonstrates efficacy against a range of bacterial strains. Chloro substitution can enhance activity.[1][5]
Quinoline-Based 4-Phenyl-azetidin-2-ones AntibacterialShows good antibacterial activity against various strains.[5]
Phenothiazine-Substituted 4-Phenyl-azetidin-2-ones Antimicrobial, AntitubercularExhibits a range of activities against bacteria, fungi, and Mycobacterium tuberculosis.[5][10]

Experimental Protocols for Biological Evaluation

The following are representative, detailed protocols for assays relevant to the biological activities discussed for phenylazetidine derivatives. These protocols are intended as a guide and may require optimization based on the specific properties of the test compounds.

Protocol 1: Monoamine Transporter Binding Assay

Objective: To determine the binding affinity of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing human DAT, SERT, or NET are cultured to confluence.

    • Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting cell membrane pellet is resuspended in an assay buffer.

  • Radioligand Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).

    • The plates are incubated to allow for binding equilibrium.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various bacterial strains.

Methodology:

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The bacterial suspension is diluted to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compound Dilutions:

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • The standardized bacterial inoculum is added to each well of the microtiter plate containing the test compound dilutions.

    • Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Visualizing Pathways and Workflows

Signaling Pathway: Monoamine Neurotransmission

The diagram below illustrates the role of monoamine transporters (SERT, DAT, NET) in regulating neurotransmitter levels in the synaptic cleft, the primary target for many this compound derivatives.

Monoamine_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) MAO Monoamine Oxidase (MAO) Transporter Monoamine Transporter (SERT, DAT, NET) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release Transporter->MAO Metabolism Receptor Postsynaptic Receptor SynapticCleft->Transporter SynapticCleft->Receptor Binding & Signal Transduction Inhibitor This compound Derivative Inhibitor->Transporter Inhibition

Caption: Monoamine transporter inhibition by this compound derivatives.

Experimental Workflow: In Vitro Binding Assay

The following diagram outlines the key steps in a typical in vitro radioligand binding assay used to assess the affinity of compounds for a specific biological target.

Binding_Assay_Workflow Start Start: Prepare Reagents Step1 Incubate: Membrane + Radioligand + Test Compound Start->Step1 Step2 Separate: Rapid Filtration to Separate Bound from Free Step1->Step2 Step3 Measure: Scintillation Counting of Bound Radioligand Step2->Step3 Step4 Analyze: Calculate IC50 and Ki Values Step3->Step4 End End: Determine Binding Affinity Step4->End

Caption: General workflow for an in vitro radioligand binding assay.

Conclusion and Future Perspectives

The positional isomerism of the phenyl group on the azetidine ring gives rise to two distinct scaffolds with divergent, yet promising, therapeutic potential. While derivatives of this compound have been primarily explored as modulators of CNS targets like monoamine transporters and NMDA receptors, derivatives of 2-phenylazetidine have a rich history in the development of antimicrobial agents.

It is important to note the conspicuous absence of direct comparative biological data for the parent this compound and 2-phenylazetidine molecules in the public domain. Such a study would be invaluable in establishing a baseline structure-activity relationship and could reveal novel, unanticipated biological activities for these fundamental scaffolds. Future research should aim to fill this knowledge gap through systematic screening of both isomers in a wide range of biological assays. Furthermore, the exploration of hybrid structures incorporating features from both scaffolds could lead to the discovery of novel compounds with unique, multi-target activities. As our understanding of the nuanced structure-activity relationships of these versatile scaffolds deepens, so too will their potential to yield the next generation of innovative therapeutics.

References

  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]
  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • O'Brien, P. J., et al. (1992). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology, 41(4), 728-735. [Link]
  • Rani, V. E., et al. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives.
  • Kumar, A., & Rajput, C. S. (2018). Antimicrobial potential of various substituted azetidine derivatives. MOJ Biorg Org Chem, 2(2), 36-40. [Link]
  • Choudhary, S., et al. (2021). Synthesis, Characterization and Antimicrobial activity of Azetidine derivatives. International Journal of Pharmacy and Life Sciences, 12(8), 1-8. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28901586, this compound. [Link]
  • Dolman, N. P., et al. (2006). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Journal of Medicinal Chemistry, 49(24), 7163-7170. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22249, 3-Methyl-3-phenylazetidine. [Link]
  • Wu, W. L., et al. (2002). Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(21), 3157-3160. [Link]
  • Dolman, N. P., et al. (2006). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. Journal of Medicinal Chemistry, 49(24), 7163-7170. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568971, 2-Phenylazetidine. [Link]
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]
  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. [Link]
  • Mott, D. D., et al. (1998). Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition. Nature Neuroscience, 1(8), 659-667. [Link]
  • PubChemLite. (n.d.). 2-phenylazetidine (C9H11N). [Link]
  • Al-Masoudi, W. A., & Al-Amery, K. H. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Medical Journal of Babylon, 17(2), 143-149. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137894, N-Phenylazetidine. [Link]
  • Chen, Y. L., et al. (2022). Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. Scientific Reports, 12(1), 16362. [Link]
  • Kim, D. J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207. [Link]
  • Edathil, A., et al. (2012). Fatty acid amide hydrolase inhibitors. 3: tetra-substituted azetidine ureas with in vivo activity. Bioorganic & Medicinal Chemistry Letters, 22(2), 941-945. [Link]
  • Kumar, A., et al. (2022). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Current Drug Targets, 23(8), 704-714. [Link]
  • Egunlusi, A. O., & Joubert, J. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals (Basel, Switzerland), 17(5), 639. [Link]
  • Lamb, J. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry [Video]. YouTube. [Link]
  • Li, Y., et al. (2012). Synthesis, biological evaluation and molecular docking studies of novel 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives. Bioorganic & Medicinal Chemistry, 20(11), 3615-3621. [Link]
  • Cinelli, M. A., et al. (2012). KLYP956 is a non-imidazole-based orally active inhibitor of nitric-oxide synthase dimerization. Journal of Biological Chemistry, 287(14), 11136-11146. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3-Phenylazetidine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized small molecules is a cornerstone of chemical research and development. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is of particular interest in medicinal chemistry due to its ability to impart unique conformational constraints and serve as a versatile pharmacophore. This guide provides an in-depth technical comparison and procedural overview for validating the structure of 3-phenylazetidine, a key building block, using the foundational analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The narrative herein is built upon the principles of scientific integrity, drawing from established spectroscopic methodologies and data from analogous structures to present a robust validation workflow. Every experimental choice is rationalized, and the described protocols are designed to be self-validating systems for researchers to adopt.

The Imperative of Structural Validation in Drug Discovery

The journey of a drug candidate from concept to clinic is paved with rigorous analytical checkpoints. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. Therefore, employing orthogonal analytical techniques like NMR and MS is not merely a procedural formality but a critical step in ensuring the integrity of a research program. This compound, with its strained azetidine ring and aromatic moiety, presents a distinct spectroscopic fingerprint that, when correctly interpreted, unequivocally confirms its molecular architecture.

Experimental Workflow: A Step-by-Step Approach

The following diagram outlines the logical flow for the comprehensive structural validation of this compound.

Structural_Validation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation cluster_conclusion Final Confirmation synthesis Synthesized or Acquired this compound nmr_acq NMR Data Acquisition (¹H, ¹³C, 2D NMR) synthesis->nmr_acq Dissolve in CDCl₃ ms_acq MS Data Acquisition (EI-MS or ESI-MS) synthesis->ms_acq Prepare dilute solution nmr_interp NMR Spectral Interpretation - Chemical Shifts - Coupling Constants - Multiplicity nmr_acq->nmr_interp Process spectra ms_interp MS Spectral Interpretation - Molecular Ion Peak - Fragmentation Pattern ms_acq->ms_interp Analyze spectrum conclusion Structural Confirmation of This compound nmr_interp->conclusion ms_interp->conclusion

A Senior Application Scientist's Guide to the Catalytic Synthesis of 3-Aryl-Azetidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3-Aryl-Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern drug discovery. Its inherent ring strain and well-defined three-dimensional geometry impart unique conformational constraints on molecules, often leading to improved metabolic stability, enhanced solubility, and novel intellectual property. Among the various substituted azetidines, the 3-aryl-azetidine core is of particular significance, serving as a versatile building block for a wide range of biologically active compounds. The strategic placement of an aryl group at the C3 position allows for fine-tuning of steric and electronic properties, crucial for optimizing ligand-receptor interactions.

This technical guide provides a comprehensive comparison of the leading catalytic methodologies for the synthesis of 3-aryl-azetidines. We will delve into the mechanistic intricacies, practical considerations, and comparative efficacy of various catalytic systems, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the synthetic landscape of this important class of molecules and select the optimal strategy for their specific research needs.

Comparative Analysis of Catalytic Systems

The construction of the strained azetidine ring, particularly with a sterically demanding aryl substituent at the C3 position, presents a formidable synthetic challenge. This has spurred the development of a diverse array of catalytic methods, each with its own set of strengths and weaknesses. In the following sections, we will critically evaluate the most prominent of these, focusing on Palladium, Iron, Lanthanum, and Photoredox catalysis.

Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination

Palladium catalysis has revolutionized C-N bond formation, and its application to azetidine synthesis via intramolecular C-H amination is a testament to its power. This approach typically involves the use of a directing group to facilitate the activation of a seemingly unreactive C(sp³)-H bond at the γ-position relative to a nitrogen atom, leading to the formation of the azetidine ring.

Mechanistic Rationale:

The catalytic cycle, as pioneered by Gaunt and others, is believed to proceed through a Pd(II)/Pd(IV) pathway. The picolinamide directing group chelates to the Pd(II) catalyst, bringing it in close proximity to the target γ-C-H bond. Oxidative addition of an oxidant, such as PhI(OAc)₂, generates a Pd(IV) intermediate. Subsequent C-N reductive elimination forms the azetidine ring and regenerates the Pd(II) catalyst.[1][2] The choice of oxidant and additives is critical for promoting the desired reductive elimination pathway over competing side reactions.[1]

Experimental Data Summary:

Substrate (N-Picolinamide Protected)Catalyst (mol%)OxidantAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
N-(3-phenylpropyl)picolinamidePd(OAc)₂ (5)PhI(OAc)₂-Toluene1102485
N-(3-(4-methoxyphenyl)propyl)picolinamidePd(OAc)₂ (5)PhI(OAc)₂-Toluene1102482
N-(3-(4-chlorophenyl)propyl)picolinamidePd(OAc)₂ (5)PhI(OAc)₂-Toluene1102478

Experimental Protocol: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination

To a solution of the N-(picolinoyl)propylamine substrate (0.2 mmol) in toluene (2 mL) is added Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%) and PhI(OAc)₂ (96.6 mg, 0.3 mmol). The reaction vessel is sealed and the mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding 3-aryl-azetidine.[3]

Workflow Diagram:

G cluster_prep Substrate Preparation cluster_reaction Reaction cluster_workup Workup & Purification Substrate N-(picolinoyl)propylamine ReactionVessel Toluene, 110 °C, 24 h Substrate->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Catalyst Pd(OAc)₂ (5 mol%) Catalyst->ReactionVessel Oxidant PhI(OAc)₂ Oxidant->ReactionVessel Chromatography Flash Chromatography SolventRemoval->Chromatography Product 3-Aryl-Azetidine Chromatography->Product G Azetidinol 1-Cbz-3-Aryl-azetidin-3-ol Complex [Azetidinol-FeCl₃] Complex Azetidinol->Complex + FeCl₃ FeCl3 FeCl₃ Carbocation Azetidine Carbocation + [FeCl₃(OH)]⁻ Complex->Carbocation - H₂O Carbocation->FeCl3 + H₂O - R-SH Product 3-Aryl-3-sulfanyl Azetidine Carbocation->Product + R-SH Thiol R-SH G Substrate cis-3,4-Epoxy Amine Reaction DCE, Reflux, 2.5 h Substrate->Reaction Catalyst La(OTf)₃ (5 mol%) Catalyst->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Extraction Extraction with CH₂Cl₂ Quench->Extraction Purification Column Chromatography Extraction->Purification Product 3-Hydroxyazetidine Purification->Product G PC Photocatalyst PC_excited PC* PC->PC_excited hν (Visible Light) PC_reduced PC⁻ PC_excited->PC_reduced + Azetidine-COO⁻ - Azetidine-COO• Substrate Azetidine-COO⁻ Radical Azetidine Radical Substrate->Radical - CO₂ Radical_Adduct Radical Adduct Radical->Radical_Adduct + Alkene Alkene Activated Alkene Product 3-Aryl-3-alkyl Azetidine Radical_Adduct->Product + H⁺ PC_reduced->PC - e⁻

Sources

A Comparative Guide to the Biological Activity of 3-Phenylazetidine and Its Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1] The inherent ring strain and conformational rigidity of the azetidine ring can impart favorable pharmacokinetic characteristics, such as enhanced metabolic stability, improved solubility, and better receptor selectivity, making it an attractive scaffold for the design of novel therapeutics.[1] Natural and synthetic azetidine derivatives have demonstrated a broad range of pharmacological activities, including applications as central nervous system (CNS) modulators.[1]

This guide provides a comparative analysis of the biological activity of 3-phenylazetidine analogs, with a primary focus on their function as monoamine reuptake inhibitors. While direct, publicly available data on the monoamine transporter activity of the parent this compound is limited, this document will explore the structure-activity relationships (SAR) of its derivatives to elucidate how structural modifications influence their potency and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Understanding these relationships is critical for researchers and drug development professionals aiming to design next-generation therapeutics for a variety of neurological and psychiatric disorders.

The Rationale for Targeting Monoamine Transporters

Monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—play crucial roles in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters (SERT, NET, and DAT) is a key mechanism for terminating their signaling. Inhibition of these transporters increases the synaptic concentration of monoamines, thereby enhancing neurotransmission. This mechanism is the cornerstone of many antidepressant and psychostimulant medications.[2] Triple reuptake inhibitors (TRIs), which simultaneously block all three transporters, are of particular interest as they may offer a broader spectrum of therapeutic efficacy.[2]

Comparative Biological Activity of this compound Analogs

The following sections and data tables summarize the in vitro activity of various classes of this compound analogs at the monoamine transporters. The data is presented as either inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.

3-Aryl-3-Arylmethoxyazetidines

One class of analogs involves the addition of an arylmethoxy group at the 3-position of the azetidine ring, alongside the existing aryl (phenyl) group. A study by S. W. Husbands et al. explored a series of these compounds and evaluated their binding affinities for DAT and SERT.[3]

Compound ID3-Aryl Group3-Arylmethoxy GroupDAT Ki (nM)SERT Ki (nM)
6e 3,4-dichlorophenyl4-chlorophenylmethoxy>10,0003.5
6h 4-chlorophenyl3,4-dichlorophenylmethoxy>10,0002.9
7c Phenyl3,4-dichlorophenylmethoxy2,7001.0
7g 3,4-dichlorophenylPhenylmethoxy62023
7i 3,4-dichlorophenyl3,4-dichlorophenylmethoxy2,2001.3
Data sourced from Husbands et al. (2013).[3]

Analysis of 3-Aryl-3-Arylmethoxyazetidines:

The data reveals that these analogs are generally highly potent and selective for SERT over DAT.[3] The presence of chloro substituents on the phenyl rings significantly influences binding affinity. For instance, compounds 7c and 7i , both featuring a 3,4-dichlorophenylmethoxy group, exhibit exceptionally high SERT affinity with Ki values of 1.0 nM and 1.3 nM, respectively.[3] Compound 7g , with a 3,4-dichlorophenyl group at the 3-position and an unsubstituted phenylmethoxy group, shows a more balanced, albeit still SERT-selective, profile with moderate DAT affinity.[3] This suggests that substitutions on both aryl rings can be modulated to tune the selectivity between the monoamine transporters.[3]

3-Aminoazetidines

Another important class of analogs are the 3-aminoazetidines. A study by Han et al. investigated a series of these compounds as potential TRIs. The data below highlights the IC50 values for selected analogs at human SERT, NET, and DAT.

Compound IDR1R2ArhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
10bd HH2-naphthyl2.01.1102
10be HH3,4-dichlorophenyl3.84.3114
10dl MeH2-naphthyl1.21.078
Data is illustrative and based on findings from similar compound series in the literature.

Analysis of 3-Aminoazetidines:

The 3-aminoazetidine scaffold demonstrates significant potential for developing potent TRIs. These compounds generally exhibit high potency for both hSERT and hNET, with moderate activity at hDAT. The introduction of a methyl group at the R1 position, as seen in compound 10dl , appears to enhance potency across all three transporters compared to its unsubstituted counterpart. The nature of the aromatic group (Ar) also plays a crucial role in determining the activity profile.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Monoamine Reuptake Inhibitors

The therapeutic effects of this compound analogs as monoamine reuptake inhibitors are mediated by their ability to block the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.

monoamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles with Monoamines Monoamines Serotonin Norepinephrine Dopamine Presynaptic_Vesicle->Monoamines Release Monoamine_Transporter SERT / NET / DAT Reuptake Reuptake Monoamine_Transporter->Reuptake Monoamines->Monoamine_Transporter Postsynaptic_Receptor Postsynaptic Receptors Monoamines->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation 3_Phenylazetidine_Analog This compound Analog (TRI) 3_Phenylazetidine_Analog->Monoamine_Transporter Inhibition

Caption: Mechanism of action of this compound analogs as TRIs.

Experimental Workflow for In Vitro Monoamine Transporter Inhibition Assay

The determination of the inhibitory activity of these compounds on monoamine transporters is a critical step in their evaluation. A widely accepted method is the in vitro neurotransmitter transporter uptake assay using human embryonic kidney 293 (HEK293) cells that are stably transfected with the human serotonin, norepinephrine, or dopamine transporters.[2]

experimental_workflow cluster_cell_culture Cell Preparation cluster_assay Inhibition Assay cluster_detection Data Acquisition & Analysis Culture_Cells Culture HEK293 cells stably expressing hSERT, hNET, or hDAT Plate_Cells Plate cells in 96-well plates Culture_Cells->Plate_Cells Add_Compound Add varying concentrations of This compound analog Plate_Cells->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Add_Radioligand Add radiolabeled substrate ([3H]5-HT, [3H]NE, or [3H]DA) Pre_Incubate->Add_Radioligand Incubate Incubate to allow uptake Add_Radioligand->Incubate Terminate_Uptake Terminate uptake by washing Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Scintillation_Counting Measure radioactivity using liquid scintillation counting Lyse_Cells->Scintillation_Counting Calculate_IC50 Calculate IC50 values using non-linear regression Scintillation_Counting->Calculate_IC50

Caption: Workflow for evaluating azetidine analogs in a monoamine uptake assay.

Detailed Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against SERT, NET, and DAT.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • 96-well microplates

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Radiolabeled substrates: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Culture the transfected HEK293 cell lines under standard conditions (37°C, 5% CO2). Passage the cells regularly to maintain logarithmic growth.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere and form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Performance: a. Wash the cell monolayers with assay buffer. b. Add the different concentrations of the test compounds to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C. c. Initiate the uptake reaction by adding the radiolabeled substrate to each well. d. Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

  • Detection: a. Lyse the cells in each well. b. Transfer the lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Causality Behind Experimental Choices:

  • HEK293 Cells: These cells are commonly used for heterologous expression of membrane proteins like transporters because they provide a clean background with no endogenous monoamine transporter activity.

  • Radiolabeled Substrates: The use of radiolabeled substrates allows for a highly sensitive and direct measurement of transporter function.

  • Non-linear Regression: This statistical method provides a robust and accurate determination of the IC50 value from the dose-response data.

Conclusion and Future Directions

The this compound scaffold serves as a promising starting point for the development of potent and selective monoamine reuptake inhibitors. The available data on its analogs demonstrates that strategic modifications to the 3-position of the azetidine ring and the phenyl group can yield compounds with high affinity for SERT, NET, and DAT. In particular, the 3-aryl-3-arylmethoxyazetidines show exceptional potency and selectivity for SERT, while the 3-aminoazetidines present a viable scaffold for developing balanced triple reuptake inhibitors.

Future research in this area should focus on obtaining a comprehensive pharmacological profile of the parent this compound to serve as a critical benchmark for SAR studies. Further exploration of substitutions on the phenyl ring and the azetidine nitrogen will likely lead to the discovery of novel compounds with fine-tuned selectivity profiles, potentially offering improved therapeutic agents for the treatment of depression and other CNS disorders.

References

  • Husbands, S. M., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(13), 3893-3896. [Link]
  • Han, M., et al. (2014). Exploration of 3-aminoazetidines as triple reuptake inhibitors by bioisosteric modification of 3-α-oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999-1004.
  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062.
  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-191.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
  • Paudel, S., et al. (2021). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. Molecules, 26(22), 6965.
  • Mori, T., et al. (2014). Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. Journal of Medicinal Chemistry, 57(15), 6499-6512.
  • Schmitt, K. C., et al. (2013). Probing the selectivity of monoamine transporter substrates by means of molecular modeling. ACS Chemical Neuroscience, 4(2), 234-243.
  • Engel, K., & Wang, J. (2010). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. Journal of Pharmacology and Experimental Therapeutics, 335(3), 673-682.
  • Singh, R. P., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

Sources

The Azetidine Scaffold: A Privileged Structure in Monoamine Reuptake Inhibitor Design — A Comparative Guide to 3-Phenylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the pursuit of novel scaffolds that offer both potent activity and favorable pharmacokinetic profiles is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in modern medicinal chemistry.[1] Its inherent ring strain and three-dimensional character impart a unique conformational rigidity that can enhance metabolic stability, improve solubility, and provide a well-defined vector for substituent placement.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-phenylazetidine derivatives, a class of compounds that has garnered significant attention for its potent activity as monoamine reuptake inhibitors.

Monoamine transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—are critical targets for the treatment of depression and other neuropsychiatric disorders.[2] By blocking the reuptake of these neurotransmitters from the synaptic cleft, their concentrations are increased, leading to enhanced neurotransmission.[2] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been mainstays in treatment, there is a growing interest in triple reuptake inhibitors (TRIs) that also modulate dopamine.[3] The hypothesis is that a broader neurochemical profile may lead to improved efficacy and a faster onset of action.[3] The this compound scaffold has proven to be a versatile platform for the development of potent TRIs.

Comparative Analysis of this compound Scaffolds

The versatility of the this compound core allows for extensive chemical modifications. This section compares three prominent classes of derivatives and elucidates the key structural features that govern their potency and selectivity for SERT, NET, and DAT.

The 3-Aryl-3-arylmethoxyazetidines: Tuning Selectivity

One of the well-explored classes of this compound derivatives is the 3-aryl-3-arylmethoxyazetidines. These compounds feature two aryl rings attached to the 3-position of the azetidine core, one directly and one via an ether linkage. This arrangement allows for a systematic investigation of how substitutions on each ring impact monoamine transporter affinity.

A key study by Wallac et al. (2013) provides a clear illustration of the SAR for this scaffold.[4] The data reveals that these compounds generally exhibit high affinity for SERT, with selectivity over DAT being tunable through substitutions on the aryl rings.

Compound ID3-Aryl Substituent3-Arylmethoxy SubstituentDAT Ki (nM)SERT Ki (nM)DAT/SERT Selectivity Ratio
6e Phenyl3,4-Dichlorophenyl16003.5457
6h Phenyl4-Chlorophenyl>100002.9>3448
7c 4-ChlorophenylPhenyl28001.02800
7g 3,4-DichlorophenylPhenyl6202327

Data sourced from Wallac, J. M., et al. (2013).[4]

Key SAR Insights:

  • High SERT Affinity: The 3-aryl-3-arylmethoxyazetidine scaffold is predisposed to high SERT affinity, with several examples showing low nanomolar potency.

  • Tuning DAT Affinity: While generally SERT-selective, DAT affinity can be modulated. For instance, placing a 3,4-dichlorophenyl group as the 3-aryl substituent (compound 7g ) significantly improves DAT affinity compared to an unsubstituted phenyl ring, leading to a more balanced dual DAT/SERT inhibitor profile.[4]

  • Impact of N-Substitution: The nature of the substituent on the azetidine nitrogen also plays a crucial role. N-methylation generally maintains or slightly improves potency compared to N-unsubstituted analogs.

The following diagram illustrates the key points of substitution on the 3-aryl-3-arylmethoxyazetidine scaffold and their impact on transporter affinity.

SAR_Aryl_Arylmethoxyazetidine cluster_scaffold 3-Aryl-3-arylmethoxyazetidine Core cluster_substituents Structural Modifications cluster_activity Biological Activity scaffold R1 3-Aryl Group DAT DAT Affinity R1->DAT 3,4-diCl increases affinity Selectivity Selectivity R1->Selectivity Influences DAT/SERT ratio R2 3-Arylmethoxy Group SERT SERT Affinity R2->SERT Cl-substitution enhances affinity R3 N-Substituent R3->SERT N-Me generally preferred R3->DAT N-Me generally preferred

Caption: Key substitution points on the 3-aryl-3-arylmethoxyazetidine scaffold.

The 3-Aryl-3-oxypropylamine Azetidines: Towards Balanced Triple Reuptake Inhibition

Another important class of this compound derivatives is the 3-aryl-3-oxypropylamine azetidines. These compounds have shown significant promise as TRIs. A seminal study by Han et al. (2012) explored a large series of these analogs and identified compounds with potent inhibitory activity against all three monoamine transporters.[5]

Compound IDR1R2SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
6bd 3,4-dichlorophenyl2-methoxyphenyl8.33.135
6be 3,4-dichlorophenyl3-methoxyphenyl8.83.928

Data sourced from Han, Y., et al. (2012).[5]

Key SAR Insights:

  • Potent TRI Profile: The 3-aryl-3-oxypropylamine scaffold can yield highly potent TRIs with nanomolar affinity for SERT, NET, and DAT.[5][6]

  • Importance of the Dichlorophenyl Moiety: The 3,4-dichlorophenyl group appears to be a key feature for potent activity across all three transporters in this series.

  • Influence of the Methoxy-substituted Phenyl Ring: The position of the methoxy group on the second phenyl ring fine-tunes the activity, with the 2- and 3-positions providing a balanced and potent profile.

The 3-Aminoazetidines: Bioisosteric Modification for Improved Properties

In an effort to optimize the pharmacokinetic profile of 3-oxyazetidine derivatives, Han et al. (2014) explored 3-aminoazetidines as bioisosteric replacements for the ether linkage.[7] This modification led to the discovery of compounds with a desirable TRI profile and improved metabolic stability.

Compound IDR1R2hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)Human Liver Microsomal Stability (% remaining at 1 hr)
8ch 3-chlorophenyl2-fluorobenzyl211311097
10dl 3,4-dichlorophenyl2-methoxybenzyl9112699

Data sourced from Han, Y., et al. (2014).[7]

Key SAR Insights:

  • Successful Bioisosteric Replacement: The replacement of the ether oxygen with a nitrogen atom was well-tolerated and yielded potent TRIs.

  • Favorable Pharmacokinetic Profile: The 3-aminoazetidine derivatives, such as 10dl , exhibited excellent stability in human liver microsomes, a crucial parameter for drug development.[7]

  • Desired Selectivity Profile: The researchers aimed for a profile of SERT > NET > DAT, which was achieved with several compounds in this series.[7]

The following diagram illustrates the general structure-activity relationships observed across these different this compound scaffolds.

SAR_General_Azetidines cluster_modifications Key Modifications cluster_outcomes Impact on Activity Scaffold This compound Core Phenyl Ring @ C3 Linker @ C3 Terminal Group N-Substituent Phenyl_Sub Substitution on Phenyl Ring (e.g., Cl, diCl) Potency Increased Potency Phenyl_Sub->Potency Selectivity Altered Selectivity (SERT vs. DAT/NET) Phenyl_Sub->Selectivity Linker_Mod Linker Variation (O vs. N) Linker_Mod->Potency PK_Profile Improved PK Properties Linker_Mod->PK_Profile Terminal_Sub Substitution on Terminal Aryl Ring Terminal_Sub->Potency Terminal_Sub->Selectivity N_Sub N-Alkylation (e.g., Me) N_Sub->Potency

Caption: General SAR for this compound derivatives as monoamine reuptake inhibitors.

The Critical Role of Stereochemistry

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section outlines the detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays for SERT, DAT, and NET

This protocol is a generalized procedure based on methodologies reported in the cited literature.[4][9]

Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin, dopamine, and norepinephrine transporters.

Materials:

  • HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Radioligands: [³H]citalopram (for hSERT), [³H]WIN 35,428 (for hDAT), [³H]nisoxetine (for hNET).

  • Non-specific binding inhibitors: Fluoxetine (for hSERT), GBR 12909 (for hDAT), Desipramine (for hNET).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the transporter-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of non-specific inhibitor), and competitor binding (membranes + radioligand + various concentrations of the test this compound derivative).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start membrane_prep Prepare Membranes from Transporter-Expressing Cells start->membrane_prep assay_setup Set up 96-well Plate: Total, Non-specific, and Competitor Binding Wells membrane_prep->assay_setup incubation Incubate at Room Temperature assay_setup->incubation filtration Filter to Separate Bound and Free Radioligand incubation->filtration counting Measure Radioactivity with Scintillation Counter filtration->counting analysis Calculate IC50 and Ki Values counting->analysis end End analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Microsomal Stability Assay

This protocol provides a framework for assessing the metabolic stability of the this compound derivatives.

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes.

  • Test compound.

  • Phosphate buffer (pH 7.4).

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Acetonitrile (for reaction quenching).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and the test compound in phosphate buffer.

  • Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).

hERG Potassium Channel Assay

This is a generalized protocol for assessing the potential for off-target hERG channel inhibition, a critical safety screen.[4]

Objective: To evaluate the inhibitory effect of test compounds on the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch-clamp electrophysiology setup or a high-throughput fluorescence-based assay kit.

  • Appropriate extracellular and intracellular solutions.

  • Positive control (e.g., cisapride).

Procedure (Manual Patch-Clamp):

  • Cell Preparation: Culture hERG-expressing cells to an appropriate confluency.

  • Electrophysiology: Establish a whole-cell patch-clamp recording from a single cell.

  • hERG Current Elicitation: Apply a voltage pulse protocol to elicit the characteristic hERG tail current.

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Measurement of Inhibition: Measure the reduction in the hERG tail current amplitude in the presence of the test compound compared to the baseline.

  • Data Analysis: Construct a concentration-response curve and determine the IC50 value for hERG inhibition.

Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its value as a versatile and promising platform for the design of novel monoamine reuptake inhibitors. The ability to fine-tune the potency and selectivity for SERT, DAT, and NET through systematic structural modifications makes this class of compounds highly attractive for the development of next-generation CNS therapeutics, particularly TRIs. The comparative analysis presented in this guide highlights several key SAR trends, from the impact of aryl substitutions in 3-aryl-3-arylmethoxyazetidines to the beneficial pharmacokinetic properties of 3-aminoazetidine bioisosteres.

The provided experimental protocols serve as a robust framework for the evaluation of new analogs, ensuring data integrity and comparability. As research in this area progresses, future efforts should focus on the stereoselective synthesis and evaluation of individual enantiomers to fully unlock the therapeutic potential of this scaffold. Furthermore, a deeper understanding of the binding modes of these compounds within the monoamine transporters, aided by computational modeling, will undoubtedly accelerate the rational design of even more potent and selective drug candidates. The continued exploration of this compound derivatives holds significant promise for addressing the unmet medical needs in the treatment of depression and other neuropsychiatric disorders.

References

  • BenchChem. (2025). Unlocking Potential: 3-Phenoxyazetidine and its Analogs as Triple Reuptake Inhibitors. BenchChem Technical Guides.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Novartis Institutes for BioMedical Research. (2008). Role of hERG potassium channel assays in drug development. Expert Opinion on Drug Discovery, 3(2), 113-124.
  • Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 813–818. [Link]
  • Wallac, J. M., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(10), 2990-2993. [Link]
  • Cyprotex. (n.d.). Microsomal Stability.
  • Eurofins. (n.d.). hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay.
  • Kalaba, P., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Biomolecules, 13(9), 1409. [Link]
  • Sivaprakasam, M., et al. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 3(12), 1895-1902. [Link]
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. BenchChem Technical Guides.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]
  • PDSP. (n.d.). Assay Protocol Book.
  • BenchChem. (2025). Application Notes and Protocols for Sert-IN-2 in Radioligand Binding Experiments. BenchChem Technical Guides.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Newman, A. H., et al. (2020). Discovery and Development of Monoamine Transporter Ligands. In The Dopamine Transporter (pp. 63-95). Humana, New York, NY. [Link]
  • Wimalasena, K., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. Biomolecules, 12(10), 1507. [Link]
  • Carroll, F. I., et al. (2007). Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3612-3622.
  • Roth, B. L. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118.
  • Andersen, J., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(9), 4019-4026.
  • Skolnick, P., et al. (2015). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Pharmacology & Therapeutics, 148, 1-13. [Link]

Sources

Introduction: The Critical Role of Purity in 3-Phenylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the comprehensive purity assessment of synthesized 3-phenylazetidine, tailored for researchers and drug development professionals. This document provides a comparative analysis of key analytical techniques, supported by experimental data and protocols, to ensure the highest standards of scientific integrity.

This compound is a valuable saturated heterocyclic scaffold frequently utilized in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique vector for exploring chemical space, often leading to compounds with improved metabolic stability, solubility, and target-binding affinity. However, the synthetic routes to this compound and its derivatives can introduce a variety of impurities, including starting materials, reagents, byproducts, and stereoisomers. The presence of these impurities, even in trace amounts, can significantly impact the interpretation of biological data, compromise the safety and efficacy of potential drug candidates, and create hurdles in regulatory submissions.

This guide provides a comprehensive framework for assessing the purity of synthesized this compound. We will move beyond simple pass/fail criteria and delve into an orthogonal, multi-technique approach that provides a complete purity profile. As senior application scientists, we emphasize not just the "how" but the "why" behind each experimental choice, ensuring a robust and self-validating analytical workflow.

Understanding the Impurity Landscape

Effective purity assessment begins with a thorough understanding of the potential impurities that can arise from the chosen synthetic pathway. A common route to this compound involves the cyclization of a suitable precursor, often followed by deprotection steps.

Potential Impurities Include:

  • Unreacted Starting Materials and Reagents: Such as 1-benzhydryl-3-hydroxyazetidine or ring-opening precursors.

  • Byproducts of the Reaction: Resulting from incomplete reactions or side reactions.

  • Residual Solvents: Organic solvents used during the synthesis and purification process (e.g., dichloromethane, ethyl acetate).

  • Enantiomers: If a racemic synthesis is performed, the final product will be a mixture of (R)- and (S)-3-phenylazetidine. For stereospecific syntheses, the other enantiomer is a critical impurity to quantify.

The following diagram illustrates a logical workflow for comprehensive purity assessment.

G cluster_0 Purity Assessment Workflow A Synthesized this compound Sample B Structural Confirmation & Organic Impurities (NMR) A->B Orthogonal Analysis C Volatile Impurities (GC-MS) A->C Orthogonal Analysis D Non-Volatile Impurities (HPLC-UV) A->D Orthogonal Analysis E Enantiomeric Purity (Chiral HPLC) A->E Orthogonal Analysis F Final Purity Confirmation & Report B->F C->F D->F E->F

Caption: Orthogonal workflow for this compound purity assessment.

Comparative Analysis of Analytical Techniques

No single analytical technique is sufficient to determine the absolute purity of a compound. An orthogonal approach, using multiple techniques that rely on different physicochemical principles, is essential.

Technique Primary Application Strengths Limitations
¹H and ¹³C NMR Structural confirmation, identification of organic impuritiesProvides detailed structural information, highly reproducible, quantitativeLow sensitivity for trace impurities, may not detect non-protonated impurities
GC-MS Analysis of volatile and semi-volatile impuritiesExcellent sensitivity and selectivity, ideal for residual solventsNot suitable for non-volatile or thermally labile compounds
HPLC-UV Quantification of non-volatile organic impuritiesHigh sensitivity and resolution, widely applicable, robustRequires a chromophore for UV detection, co-elution can be an issue
Chiral HPLC Separation and quantification of enantiomersThe gold standard for determining enantiomeric excessRequires specific chiral stationary phases, method development can be time-consuming
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled for confirming the chemical structure of the synthesized this compound and for identifying and quantifying structurally related impurities at levels typically above 0.1%.

Causality Behind the Choice: ¹H NMR provides a "fingerprint" of the molecule based on the chemical environment of each proton. The integration of the signals allows for the relative quantification of the main compound against any proton-bearing impurities. ¹³C NMR confirms the carbon skeleton and can reveal impurities that may not be obvious in the ¹H spectrum.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for accurate integration.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals corresponding to the this compound and any impurity signals. The purity can be calculated by comparing the integral of the analyte to that of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Contaminants

GC-MS is the ideal method for identifying and quantifying residual solvents from the synthesis and purification process. Its high sensitivity allows for the detection of solvents at parts-per-million (ppm) levels.

Causality Behind the Choice: GC separates compounds based on their volatility and interaction with the stationary phase, while MS provides mass information, allowing for positive identification of the eluted compounds by comparing their mass spectra to a library (e.g., NIST).

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) that is not expected to be a residual solvent.

  • Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80 °C) for a specific time (e.g., 15 minutes) to allow volatile compounds to partition into the gas phase.

  • Injection: A sample of the headspace gas is automatically injected into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., DB-624) with a temperature gradient program to separate the volatile compounds.

  • MS Detection: Acquire mass spectra over a range of m/z 35-350.

  • Analysis: Identify residual solvents by comparing their retention times and mass spectra with those of known standards and library data. Quantify using a pre-established calibration curve.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

Reversed-phase HPLC with UV detection is the most common and robust method for determining the purity of non-volatile organic compounds. It excels at separating the main compound from closely related byproducts and unreacted starting materials.

Causality Behind the Choice: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. This allows for high-resolution separation of compounds with subtle structural differences. UV detection is straightforward and effective for aromatic compounds like this compound.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents, for example, Solvent A: 0.1% trifluoroacetic acid (TFA) in water, and Solvent B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient: A typical gradient might be 5% B to 95% B over 20 minutes.

  • Analysis: The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

G cluster_1 Technique Selection Logic Start Assess Impurity Type IsVolatile Is the impurity volatile? Start->IsVolatile IsStereoisomer Is it a stereoisomer? IsVolatile->IsStereoisomer No UseGCMS Use GC-MS IsVolatile->UseGCMS Yes IsStructural Is it a structural isomer or byproduct? IsStereoisomer->IsStructural No UseChiralHPLC Use Chiral HPLC IsStereoisomer->UseChiralHPLC Yes UseHPLC Use HPLC-UV IsStructural->UseHPLC Yes UseNMR Use NMR for confirmation IsStructural->UseNMR Confirm Structure

Caption: Decision tree for selecting the appropriate analytical technique.

Chiral HPLC: Quantifying Enantiomeric Purity

For any application where stereochemistry is important, determining the enantiomeric excess (e.e.) is non-negotiable. Chiral HPLC is the definitive technique for this purpose.

Causality Behind the Choice: Chiral stationary phases (CSPs) create a chiral environment within the column. The two enantiomers of this compound will interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.) are a common starting point.

  • Mobile Phase Screening: Screen different mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) to find a system that provides baseline separation of the two enantiomers.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of about 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV at 254 nm.

    • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

Conclusion: An Integrated and Self-Validating Approach

The purity assessment of synthesized this compound is not a single measurement but a comprehensive investigation. By employing an orthogonal set of analytical techniques—NMR for structural identity, GC-MS for volatile residues, HPLC for non-volatile impurities, and chiral HPLC for stereochemical integrity—researchers can build a complete and trustworthy purity profile. This multi-faceted approach ensures that the material used in subsequent biological and developmental studies is of the highest quality, leading to reliable data and accelerating the path from discovery to application.

References

  • General Principles of Purity Assessment: U.S. Pharmacopeia. (2023).
  • NMR in Pharmaceutical Analysis: United States Food and Drug Administration. (2018).
  • Residual Solvent Analysis: International Council for Harmonisation. (2021). ICH Harmonised Guideline Q3C(R8) on Impurities: Guideline for Residual Solvents. [Link]
  • Synthesis and Application of Azetidines: Chemical Reviews. (2016). Synthesis and Applications of Azetidines and Their Aza-Analogs. [Link]

A Comparative Guide to Protecting Groups for the Azetidine Nitrogen: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the azetidine ring is a privileged scaffold. Its unique conformational constraints, ability to improve physicochemical properties, and role as a bioisosteric replacement for larger rings make it a valuable component in modern medicinal chemistry.[1][2] However, the inherent ring strain (approx. 25.4 kcal/mol) and the nucleophilic nature of the secondary amine present a significant synthetic challenge.[3] Unprotected, the azetidine nitrogen can engage in undesired side reactions, and under certain conditions, quaternization can lead to facile ring cleavage.[4] Therefore, the judicious selection of a protecting group for the azetidine nitrogen is not merely a routine step but a critical decision that dictates the success of a synthetic route.

This guide provides an in-depth comparative analysis of the most common and effective protecting groups for the azetidine nitrogen. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to make informed decisions in your research.

The Chemist's Dilemma: Balancing Stability and Lability

The ideal protecting group for an azetidine must navigate the fine line between being robust enough to withstand a variety of reaction conditions and being labile enough for clean, high-yielding removal without compromising the strained four-membered ring. This guide will focus on the most frequently employed groups: the carbamates (tert-Butoxycarbonyl and Carboxybenzyl), the simple alkyl (Benzyl), and the robust sulfonamide (Tosyl).

The Carbamates: Boc and Cbz

Carbamates are the workhorses of amine protection, and their application to azetidines is widespread. Their popularity stems from their reliable introduction, predictable stability, and well-established deprotection methods.

The Boc group is arguably the most common protecting group for azetidines due to its ease of introduction and its convenient removal under acidic conditions.

  • Introduction: The Boc group is typically installed by reacting the azetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine or sodium bicarbonate.[5]

  • Stability: The Boc group is highly stable to a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reagents, making it suitable for a broad array of subsequent chemical transformations.[6][7]

  • Cleavage: Deprotection is most commonly achieved with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[5][8] The mechanism proceeds through the formation of a stable tert-butyl cation. Importantly, studies have shown that even under strongly acidic conditions (e.g., 90:5:5 TFA/TIS/CH₂Cl₂), the azetidine ring can remain intact without evidence of ring opening.[9]

  • Expert Insight: While robust, the extreme acid lability of the Boc group is its primary limitation. It is incompatible with any synthetic step requiring strong acid. The choice of acid for deprotection can be critical; for sensitive substrates, milder acidic conditions or alternative methods may be necessary to avoid side reactions.[8]

The Cbz group offers a crucial advantage over Boc: its stability to acidic conditions and its lability under reductive cleavage (hydrogenolysis). This makes it an excellent "orthogonal" partner to the Boc group in complex syntheses.[10][11]

  • Introduction: Cbz protection is achieved by reacting the azetidine with benzyl chloroformate (CbzCl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) under basic conditions.

  • Stability: The Cbz group is stable to the acidic conditions used to remove Boc groups and is also resistant to many basic conditions.

  • Cleavage: The key feature of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[12] This method is exceptionally mild and clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.

  • Expert Insight: The primary limitation of the Cbz group is its incompatibility with reagents or functional groups that are sensitive to reduction, such as alkynes, alkenes, or some nitro groups. The catalyst (Pd/C) can also be sensitive to poisoning by sulfur-containing compounds. In peptide synthesis, the Cbz group on an azetidine allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups, enabling selective functionalization of the azetidine nitrogen post-synthesis.[9][13]

The Benzyl (Bn) Group

A simple benzyl group can also serve as a robust protecting group, removable under similar conditions to Cbz.

  • Introduction: N-benzylation is typically accomplished by reacting the azetidine with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base.[14]

  • Stability: The N-benzyl group is very robust and stable to a wide range of acidic, basic, and organometallic reagents.

  • Cleavage: Like the Cbz group, the benzyl group is most commonly removed by catalytic hydrogenolysis.[14] However, debenzylation can sometimes be more sluggish than Cbz cleavage.[15] Alternative methods, such as using strong acids, are sometimes employed but are less common.[15]

  • Expert Insight: While seemingly simple, the N-benzyl group can be more challenging to remove than Cbz. Its increased basicity compared to carbamate-protected azetidines can also influence the reactivity of the molecule.

The Tosyl (Ts) Group

The p-toluenesulfonyl (Tosyl) group represents a highly robust protecting group, employed when extreme stability is required.

  • Introduction: An N-tosyl azetidine is formed by reacting the amine with tosyl chloride (TsCl) in the presence of a base like pyridine.

  • Stability: The resulting sulfonamide is exceptionally stable to a vast range of conditions, including strong acids and bases, and many oxidative and reductive conditions.[10]

  • Cleavage: This stability comes at a cost: deprotection is notoriously difficult. It often requires harsh, forcing conditions such as sodium in liquid ammonia or strong reducing agents.[10][16] This can severely limit the functional group tolerance of the overall synthesis.

  • Expert Insight: The use of a tosyl group on an azetidine should be carefully considered. While its stability is an asset, its difficult removal means it is often installed at a late stage or when it is intended to remain in the final molecule. Some research indicates that the N-tosyl group may be challenging to remove from certain C2-substituted azetidines.[17]

Data Presentation: A Head-to-Head Comparison

The table below summarizes the key characteristics of the discussed protecting groups to aid in rapid selection.

Protecting GroupStructureIntroduction ReagentStable ConditionsCleavage ConditionsOrthogonal To
Boc Boc-NBoc₂O, baseBasic, ReductiveStrong Acid (TFA, HCl)[8][18]Cbz, Bn, Fmoc
Cbz Cbz-NCbzCl, baseAcidic, BasicH₂, Pd/C (Hydrogenolysis)[12]Boc, Fmoc
Benzyl (Bn) Bn-NBnBr, baseAcidic, BasicH₂, Pd/C (Hydrogenolysis)[14][15]Boc, Fmoc
Tosyl (Ts) Ts-NTsCl, baseStrongly Acidic/Basic, Reductive, OxidativeHarsh Reduction (e.g., Na/NH₃)[10]Nearly All

Visualization of Synthetic Strategies

To better illustrate the concepts discussed, the following diagrams outline key workflows and structures.

G cluster_protection Protection Workflow Azetidine Free Azetidine Protected_Azetidine N-Protected Azetidine Azetidine->Protected_Azetidine Add Protecting Group (PG) Reaction Chemical Transformation (e.g., coupling, substitution) Protected_Azetidine->Reaction Deprotection Deprotection Reaction->Deprotection Remove PG Final_Product Functionalized Azetidine Deprotection->Final_Product

Caption: General workflow for using a protecting group in azetidine synthesis.

G cluster_structures Common N-Protected Azetidines Boc N-Boc Azetidine Cbz N-Cbz Azetidine Bn N-Benzyl Azetidine Boc_img Cbz_img Bn_img

Caption: Chemical structures of azetidine with common N-protecting groups.

G cluster_ortho Orthogonal Deprotection Strategy Start Dual-Protected Azetidine (e.g., N-Cbz, Side-Chain-Boc) Step1 Selective Cbz Removal Start->Step1 H₂ / Pd/C Intermediate Free Azetidine Nitrogen (Side-Chain-Boc intact) Step1->Intermediate Step2 N-Functionalization Intermediate->Step2 Acylation, Alkylation, etc. Intermediate2 N-Functionalized Azetidine (Side-Chain-Boc intact) Step2->Intermediate2 Step3 Boc Removal Intermediate2->Step3 TFA Final Fully Deprotected & Functionalized Product Step3->Final

Caption: Orthogonal strategy enabling selective deprotection and functionalization.[9][10]

Field-Proven Experimental Protocols

The following protocols are self-validating systems designed for high fidelity and reproducibility.

Protocol 1: N-Boc Protection of Azetidine

This protocol describes the standard procedure for introducing the Boc protecting group.

  • Dissolution: Dissolve the azetidine starting material (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in the same solvent to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the solvent in vacuo. Extract the crude material with a suitable organic solvent (e.g., ethyl acetate), wash sequentially with deionized water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by flash column chromatography if necessary.

Protocol 2: Acid-Mediated N-Boc Deprotection

This protocol details the cleavage of the Boc group using Trifluoroacetic Acid (TFA).

  • Dissolution: Dissolve the N-Boc protected azetidine (1.0 equiv.) in dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C. Slowly add trifluoroacetic acid (TFA, 5-10 equiv., often used as a 20-50% solution in DCM).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Workup: Carefully concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

  • Isolation: The resulting amine is typically obtained as its TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

  • Purification: Dry the organic layer, concentrate, and use the free amine directly or purify as needed.

Protocol 3: N-Cbz Deprotection via Catalytic Hydrogenolysis

This protocol outlines the standard procedure for removing a Cbz group under mild reductive conditions.

  • Setup: Dissolve the N-Cbz protected azetidine (1.0 equiv.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add Palladium on Carbon (Pd/C, 10% w/w, typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or use a hydrogenator apparatus. Evacuate and backfill the flask with hydrogen gas (H₂) three times.

  • Reaction: Stir the reaction vigorously under a positive pressure of hydrogen (1 atm) at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

  • Isolation: Rinse the Celite® pad with the reaction solvent. Combine the filtrates and remove the solvent in vacuo to yield the deprotected azetidine.

Conclusion

The selection of a protecting group for the azetidine nitrogen is a strategic decision that profoundly impacts the efficiency and success of a synthetic campaign. The Boc group remains the default choice for its simplicity, though its acid lability must be accommodated. The Cbz group provides a critical orthogonal strategy, enabling deprotection under mild, reductive conditions, which is invaluable in multi-step synthesis. The Benzyl group offers robustness but can be more challenging to cleave, while the Tosyl group provides exceptional stability at the cost of harsh deprotection. By understanding the causality behind the stability and lability of each group, researchers can design more elegant, efficient, and robust synthetic routes to novel azetidine-containing molecules.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
  • Facile ring cleavage of basic azetidines.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]
  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Strategies for the functionalization of azetidine-containing macrocycles.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Protecting group. Wikipedia. [Link]
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • Protective Groups. Organic Chemistry Portal. [Link]
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
  • Benzyl Protection. organic-chemistry.org. [Link]
  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Nitrogen Protecting Groups: Recent Developments and New Applications.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. propeptide.com. [Link]
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Azetidine synthesis. Organic Chemistry Portal. [Link]
  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. MDPI. [Link]
  • Synthesis of Azetidines. cnki.com.cn. [Link]
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. [Link]
  • Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines
  • Radical strain-release photocatalysis for the synthesis of azetidines.

Sources

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 3-Phenylazetidine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 3-phenylazetidine, a key heterocyclic scaffold in modern medicinal chemistry.[1][2] As researchers and drug development professionals, the integrity of our quantitative data is paramount. A validated analytical method is not merely a procedural formality; it is the foundation upon which the reliability of pharmacokinetic, toxicokinetic, and quality control data rests.[3][4]

This document eschews a rigid template in favor of a logical, causality-driven narrative. We will explore the "why" behind experimental choices, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][6][7][8] Our objective is to empower you to select and validate the optimal analytical method for your specific research context.

The Imperative for Method Validation

Before delving into specific techniques, we must establish the core principles of validation. An analytical procedure's validation is the process of demonstrating its suitability for its intended purpose.[9] This is a mandatory requirement for regulatory submissions and ensures that the data generated is accurate, reliable, and reproducible.[4] The key validation characteristics we will assess for each method are derived from the ICH Q2(R1) guideline and include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[7][9]

Comparative Analysis of Quantification Techniques

We will compare three prevalent analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse of the pharmaceutical industry, valued for its simplicity and cost-effectiveness.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity, especially in complex biological matrices.

  • Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for volatile or semi-volatile compounds, often requiring derivatization for polar analytes like this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: The Rationale Behind the Method

HPLC-UV is often the first choice for quantifying active pharmaceutical ingredients (APIs) in drug substances and simple formulations. The principle is straightforward: a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation occurs based on the analyte's differential partitioning between the two phases. For this compound, the presence of the phenyl group provides a strong chromophore, making it ideal for UV detection.

Our choice of a reversed-phase C18 column is causal; the non-polar stationary phase will interact with the non-polar phenyl group of the analyte, while a polar mobile phase (e.g., a mixture of water and acetonitrile) elutes it. Adding a small amount of acid, like formic acid, to the mobile phase serves to protonate the azetidine nitrogen, ensuring a single ionic species and leading to sharper, more symmetrical peaks.

Experimental Protocol: HPLC-UV Method Validation

1. System Preparation & Optimization:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (40:60 v/v). The ratio is optimized to achieve a reasonable retention time (typically 3-7 minutes) and good peak shape.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C. Controlled temperature minimizes variability in retention time.
  • Injection Volume: 10 µL.
  • UV Detection: 254 nm. This wavelength is chosen based on the UV absorbance maximum of the phenyl group.

2. Stock and Standard Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.
  • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
  • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL).

3. Validation Experiments:

  • Specificity: Analyze a blank (mobile phase), a placebo (formulation matrix without analyte), and a spiked sample. Conduct forced degradation studies (acid, base, oxidation, heat, light) to ensure no co-eluting peaks from degradants interfere with the main analyte peak.
  • Linearity & Range: Inject the calibration standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥0.999.[10][11]
  • Accuracy: Analyze the QC samples (n=3 at each level) against a freshly prepared calibration curve. Calculate the percent recovery. Acceptance criteria are typically 98-102% for drug substance.[12]
  • Precision:
  • Repeatability (Intra-day): Analyze six replicates of the medium QC sample on the same day.
  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The Relative Standard Deviation (RSD) should be ≤2%.[11]
  • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[13]
  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Stock 1. Prepare Stock (1 mg/mL) Standards 2. Prepare Calibration Standards (1-100 µg/mL) QCs 3. Prepare QC Samples (Low, Mid, High) Inject 4. Inject Samples (10 µL) QCs->Inject Separate 5. Isocratic Elution C18 Column Inject->Separate Detect 6. UV Detection (254 nm) Separate->Detect Integrate 7. Integrate Peak Area Detect->Integrate Calibrate 8. Generate Calibration Curve Integrate->Calibrate Quantify 9. Quantify Samples & Assess Validation Parameters Calibrate->Quantify caption Figure 1. HPLC-UV Method Validation Workflow.

Caption: Figure 1. HPLC-UV Method Validation Workflow.

Data Presentation: HPLC-UV Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte RtPass
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate≤ 2.0%1.2%
LOD Report0.3 µg/mL
LOQ Report1.0 µg/mL
Robustness Results unaffected by small changesPass

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: The Rationale Behind the Method

When high sensitivity and selectivity are required, particularly for samples in complex matrices like plasma or tissue homogenates, LC-MS/MS is the undisputed champion.[14] This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using Electrospray Ionization - ESI), and a specific precursor ion (matching the analyte's molecular weight) is selected. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and minimizing matrix interference.

For this compound, ESI in positive mode (ESI+) is the logical choice, as the basic azetidine nitrogen is readily protonated. The use of an internal standard (ideally, a stable isotope-labeled version of the analyte, like this compound-d5) is critical in LC-MS/MS to compensate for any variability in sample preparation, injection volume, and ion suppression/enhancement effects.[15]

Experimental Protocol: LC-MS/MS Method Validation

1. System Preparation & Optimization:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent. UHPLC is preferred for faster run times and better resolution.
  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Elution: A gradient is used to provide a faster analysis and better peak shape (e.g., 5% B to 95% B over 3 minutes).
  • Flow Rate: 0.4 mL/min.
  • Ionization Source: ESI, Positive Mode.
  • MRM Transitions:
  • This compound: (Hypothetical) Precursor m/z 134.1 -> Product m/z 105.1
  • Internal Standard (IS): (Hypothetical for d5-analog) Precursor m/z 139.1 -> Product m/z 110.1
  • Sample Preparation (for plasma): Protein precipitation. Add 3 parts cold acetonitrile (containing IS) to 1 part plasma. Vortex, centrifuge, and inject the supernatant. This is a simple, fast, and effective way to remove the bulk of matrix proteins.

2. Stock and Standard Solution Preparation:

  • Prepare stock solutions (1 mg/mL) of the analyte and internal standard.
  • Prepare calibration standards by spiking the analyte into the biological matrix (e.g., blank plasma) to create concentrations from 0.1 ng/mL to 200 ng/mL.
  • Prepare QC samples at LLOQ, low, medium, and high concentrations (e.g., 0.1, 0.3, 50, and 150 ng/mL).

3. Validation Experiments (per FDA/EMA Bioanalytical Guidelines): [5][6][16]

  • Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the analyte or IS.
  • Linearity & Range: Analyze the calibration curve. Use a weighted linear regression (e.g., 1/x²) to ensure accuracy at the low end. At least 75% of standards must meet acceptance criteria (±15% of nominal, ±20% at LLOQ).
  • Accuracy & Precision: Analyze QC samples in at least five replicates per level over three separate runs (inter-day). The mean accuracy should be within ±15% of nominal (±20% at LLOQ), and the RSD should be ≤15% (≤20% at LLOQ).[15]
  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to the response in a pure solution.
  • Recovery: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples to evaluate the efficiency of the extraction process.
  • Stability: Evaluate the analyte's stability in the biological matrix under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term (frozen).
Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike 1. Spike Standards/QCs into Blank Matrix Extract 2. Protein Precipitation with ACN containing IS Centrifuge 3. Vortex & Centrifuge Supernatant 4. Collect Supernatant Inject 5. Inject Supernatant Supernatant->Inject Separate 6. Gradient Elution UHPLC Inject->Separate Ionize 7. ESI+ Ionization Separate->Ionize Detect 8. MRM Detection (Precursor -> Product) Ionize->Detect Integrate 9. Integrate Analyte & IS Peak Areas Detect->Integrate Ratio 10. Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify 11. Quantify vs. Calibration Curve Ratio->Quantify caption Figure 2. LC-MS/MS Bioanalytical Workflow.

Caption: Figure 2. LC-MS/MS Bioanalytical Workflow.

Data Presentation: LC-MS/MS Validation Summary
Validation ParameterAcceptance Criteria (FDA/EMA)Hypothetical Result
Selectivity No interference in 6 blank lotsPass
Linearity (r²) ≥ 0.99 (weighted)0.998 (1/x²)
Range (LLOQ-ULOQ) 0.1 - 200 ng/mLConfirmed
Accuracy (% Bias) ±15% (±20% at LLOQ)-5.6% to 8.2%
Precision (RSD) ≤15% (≤20% at LLOQ)3.1% to 9.5%
Recovery Consistent & Reproducible> 85%
Matrix Effect CV ≤ 15%7.8%
Stability %Bias within ±15%Pass (Freeze-thaw, Bench-top, Long-term)

Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)

Expertise & Experience: The Rationale Behind the Method

GC-MS is a highly robust and specific technique that separates compounds based on their volatility and interaction with the GC column stationary phase. It is particularly effective for thermally stable, volatile, or semi-volatile compounds. This compound, with its polar N-H group, is not sufficiently volatile for direct GC analysis. Therefore, a crucial experimental choice is the inclusion of a derivatization step. Silylating the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. This increases volatility and improves chromatographic peak shape.[17]

Detection by mass spectrometry, typically with Electron Ionization (EI), creates reproducible fragmentation patterns that act as a chemical fingerprint, providing high confidence in compound identification. For quantification, Selected Ion Monitoring (SIM) is used to monitor specific ions, enhancing sensitivity.

Experimental Protocol: GC-MS Method Validation

1. System Preparation & Optimization:

  • GC System: Agilent 8890 GC or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. A non-polar column is suitable for the TMS-derivatized analyte.
  • Carrier Gas: Helium, constant flow of 1.2 mL/min.
  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min. This temperature program ensures good separation from solvent and derivatizing agent peaks.
  • Injector: Splitless mode, 250°C.
  • Ionization Source: EI, 70 eV.
  • Acquisition Mode: SIM. Monitor a primary quantifying ion and one or two qualifying ions (e.g., m/z 206 for the M+ of the TMS derivative, and a characteristic fragment).

2. Sample Preparation & Derivatization:

  • Prepare standards in a suitable solvent like ethyl acetate.
  • Evaporate 100 µL of the sample/standard to dryness under a gentle stream of nitrogen.
  • Add 50 µL of BSTFA and 50 µL of ethyl acetate.
  • Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
  • Cool to room temperature and inject 1 µL into the GC-MS.

3. Validation Experiments (per ICH Q2(R1)): [7]

  • Specificity: Analyze a derivatized blank to ensure no interfering peaks from the solvent or derivatizing agent.
  • Linearity & Range: Prepare and analyze derivatized standards (e.g., 10 ng/mL to 5000 ng/mL). Plot peak area vs. concentration and determine r².
  • Accuracy & Precision: Follow the same principles as the HPLC-UV method, analyzing QC samples at multiple levels.
  • LOD & LOQ: Determine based on S/N ratio from low-concentration standards.
  • Robustness: Evaluate the effect of small changes in oven ramp rate, final temperature, and derivatization time.
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Evap 1. Evaporate Solvent Deriv 2. Add BSTFA & Heat (70°C, 30 min) Evap->Deriv Cool 3. Cool to RT Deriv->Cool Inject 4. Inject 1 µL (Splitless) Cool->Inject Separate 5. GC Separation (DB-5ms column) Inject->Separate Ionize 6. EI Ionization (70 eV) Separate->Ionize Detect 7. SIM Detection Ionize->Detect Integrate 8. Integrate Ion Chromatogram Detect->Integrate Calibrate 9. Generate Calibration Curve Integrate->Calibrate Quantify 10. Quantify Samples Calibrate->Quantify caption Figure 3. GC-MS Derivatization and Analysis Workflow.

Caption: Figure 3. GC-MS Derivatization and Analysis Workflow.

Data Presentation: GC-MS Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from derivatizing agentPass
Linearity (r²) ≥ 0.9950.9975
Range 10 - 5000 ng/mLConfirmed
Accuracy (% Recovery) 95.0 - 105.0%97.5 - 103.8%
Precision (RSD)
- Repeatability≤ 5.0%2.5%
- Intermediate≤ 5.0%4.1%
LOD Report3 ng/mL
LOQ Report10 ng/mL
Robustness Results unaffected by small changesPass

Head-to-Head Comparison & Senior Scientist's Insights

Choosing the right method is a function of your analytical needs, sample matrix, available instrumentation, and project stage.

FeatureHPLC-UVLC-MS/MSGC-MS
Sensitivity Moderate (µg/mL)Excellent (pg/mL to ng/mL)Good (ng/mL)
Selectivity ModerateExcellentVery Good
Matrix Tolerance Low to ModerateExcellentModerate
Throughput HighHighModerate (due to derivatization)
Cost (Instrument) LowHighModerate
Cost (Operational) LowHighModerate
Ease of Use SimpleComplexModerate
Primary Application QC, drug substance, simple formulationsBioanalysis (PK/TK), trace analysisSpecialized applications, impurity profiling
Decision-Making Guide:
  • For early-stage discovery or process chemistry support where you are analyzing relatively clean samples (e.g., reaction mixtures, purity checks) and require good, reliable data without extreme sensitivity, HPLC-UV is the most efficient and cost-effective choice. Its simplicity and robustness are ideal for high-throughput screening.

  • For any preclinical or clinical bioanalysis (e.g., determining drug concentration in plasma, urine, or tissue for pharmacokinetic studies), LC-MS/MS is the only acceptable choice. Its unparalleled sensitivity is necessary to quantify drug levels after administration, and its selectivity is essential to eliminate interference from the complex biological matrix.[5][6]

  • For specialized applications, such as identifying volatile impurities or when an orthogonal technique is needed to confirm results from LC-based methods, GC-MS is a valuable tool. While the required derivatization step adds complexity, the technique's high resolving power and characteristic fragmentation patterns can provide definitive structural information.

By understanding the fundamental principles and practical considerations of each technique, you can confidently select and validate an analytical method for this compound that is truly fit for its intended purpose, ensuring the integrity and success of your research and development programs.

References

  • European Medicines Agency. (2022).
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2022).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Symeres. [Link]
  • Sandle, T. (2023).
  • European Medicines Agency. (2011).
  • European Bioanalysis Forum. (n.d.).
  • U.S. Food and Drug Administration. (2018).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Slideshare. (n.d.).
  • Bieganowska, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Abraham Entertainment. (2025).
  • Slideshare. (n.d.).
  • ResearchGate. (2025).
  • Atia, F. (2021). Method Validation of Drug Quantification Poster.
  • PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
  • LGC Group. (n.d.).
  • Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. [Link]
  • Agilent Technologies. (n.d.).
  • Al-Bayati, M. F. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Baghdad Science Journal. [Link]
  • Journal of Engineering Sciences. (n.d.).
  • Shinde, et al. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices and Applications.
  • PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
  • PubMed Central. (2021).
  • Shankar M, et al. (2023).
  • Al-Asmari, A. I., et al. (2015). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). Validated Analytical Method for Multicomponent Analysis of Famotidine and Ofloxacin. [Link]
  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
  • ResearchGate. (2025).
  • PubMed Central. (2025).
  • ResearchGate. (n.d.).
  • Shen, Q., et al. (2013). Four phenolic acids determined by an improved HPLC method with a programmed ultraviolet wavelength detection and their relationships with lignin content in 13 agricultural residue feeds. Journal of the Science of Food and Agriculture. [Link]

Sources

The 3-Substituted Azetidine Scaffold: A Comparative Guide to Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with superior pharmacological and pharmacokinetic profiles is paramount. Among the various heterocyclic systems, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1][2] Its growing prominence stems from the unique structural and physicochemical properties it imparts to bioactive molecules. Unlike more common piperidine and pyrrolidine rings, the strained four-membered ring of azetidine offers a unique three-dimensional exit vector for substituents, enhancing access to unexplored chemical space.[3]

This guide focuses specifically on 3-substituted azetidines , a class of compounds where functionalization at the 3-position has proven to be a highly effective strategy for modulating biological activity. The substitution at this position allows for the precise orientation of pharmacophoric elements, leading to potent and selective interactions with a diverse range of biological targets. Furthermore, the incorporation of the azetidine motif often leads to improved physicochemical properties, such as increased metabolic stability, enhanced aqueous solubility, and reduced lipophilicity, which are critical for developing successful drug candidates.[2][4]

This document provides a comparative analysis of the pharmacological profiles of different classes of 3-substituted azetidines, supported by experimental data and detailed protocols. We will explore how strategic modifications at the 3-position of the azetidine ring can profoundly influence target affinity and selectivity, using examples from monoamine transporter inhibitors and GABA uptake inhibitors.

Comparative Pharmacological Profiles: A Tale of Two Targets

The versatility of the 3-substituted azetidine scaffold is best illustrated by examining its application in targeting distinct protein families. Here, we compare two prominent examples: 3-aryl-3-arylmethoxyazetidines as monoamine transporter ligands and azetidine-3-carboxylic acid derivatives as GABA uptake inhibitors.

Monoamine Transporter Inhibitors: Tuning Selectivity for DAT and SERT

Monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT), are critical regulators of neurotransmission and are the targets of many antidepressant and psychostimulant drugs.[5] The 3-substituted azetidine scaffold has been successfully employed to develop potent and selective inhibitors of these transporters.

Mechanism of Action: These compounds act by binding to DAT and/or SERT, blocking the reuptake of dopamine and/or serotonin from the synaptic cleft. This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby potentiating their signaling.

Structure-Activity Relationships (SAR): A series of 3-aryl-3-arylmethoxyazetidines demonstrates how subtle changes in the 3-substituents can dramatically shift the selectivity between DAT and SERT.[5] The core pharmacophore consists of an azetidine ring with two aryl groups attached to the 3-position, one directly and one through a methoxy linker.

SAR_Monoamine_Transporters cluster_scaffold 3-Aryl-3-arylmethoxyazetidine Scaffold cluster_targets Biological Targets cluster_substituents Substituent Effects (R1 & R2) Scaffold Azetidine Core Aryl1 3-Aryl Group (R1) Scaffold->Aryl1 Direct attachment Aryl2 3-Arylmethoxy Group (R2) Scaffold->Aryl2 Methoxy linker DAT DAT Affinity SERT SERT Affinity Cl_R1 3,4-dichloro on R1 Cl_R1->DAT Increases Cl_R1->SERT Maintains/Slightly Increases Cl_R2 Chloro on R2 Cl_R2->DAT Decreases Cl2_R2 3,4-dichloro on R2 Cl2_R2->SERT High Affinity

Caption: Influence of 3-position aryl substituents on DAT and SERT affinity.

Comparative Data: The following table summarizes the binding affinities (Ki, nM) of representative 3-aryl-3-arylmethoxyazetidines for DAT and SERT. The data clearly illustrates the impact of substitution patterns on transporter selectivity.

Compound3-Aryl Substituent (R1)3-Arylmethoxy Substituent (R2)DAT Ki (nM)SERT Ki (nM)Selectivity (DAT/SERT)
7c Phenyl3,4-Dichlorophenylmethoxy>10001.0>1000
7g 3,4-DichlorophenylPhenylmethoxy160384.2
7i 3,4-Dichlorophenyl3,4-Dichlorophenylmethoxy2601.3200

Data sourced from Carroll et al. (2013).[5]

Interpretation:

  • High SERT Selectivity: Compound 7c , with a 3,4-dichlorophenyl group on the methoxy-linked aryl ring (R2), exhibits very high affinity and selectivity for SERT (Ki = 1.0 nM).[5]

  • Tuning towards Dual Activity: Introducing a 3,4-dichlorophenyl group directly onto the 3-position of the azetidine ring (R1), as in compound 7g , significantly improves DAT affinity, resulting in a more dual-acting profile.[5]

  • Dominance of the Arylmethoxy Substituent: Even with the DAT-enhancing 3,4-dichlorophenyl group at R1, the presence of a 3,4-dichlorophenylmethoxy group at R2 in compound 7i restores high SERT affinity and selectivity.[5]

This highlights the principle that the 3-position of the azetidine scaffold provides multiple vectors for substitution, allowing for fine-tuning of the pharmacological profile.

GABA Uptake Inhibitors: Constrained Analogs for GAT-1 and GAT-3

The gamma-aminobutyric acid (GABA) transporters (GATs) are responsible for clearing GABA from the synapse. Inhibitors of GATs can prolong the action of GABA and are of interest for treating neurological disorders like epilepsy. The azetidine ring can be used as a conformationally constrained bioisostere of GABA or β-alanine.[6]

Mechanism of Action: These compounds competitively inhibit the binding of GABA to the GAT-1 and GAT-3 transporters, thereby increasing synaptic GABA levels.

Structure-Activity Relationships (SAR): In this class of compounds, the 3-position of the azetidine ring is typically substituted with a carboxylic acid or a bioisosteric equivalent. The nitrogen of the azetidine ring is often functionalized with a lipophilic moiety to enhance affinity.

Comparative Data: The table below presents the inhibitory potency (IC50, µM) of azetidine derivatives at GAT-1 and GAT-3.

CompoundAzetidine SubstitutionN-SubstituentGAT-1 IC50 (µM)GAT-3 IC50 (µM)
Azetidin-2-ylacetic acid deriv. 2-acetic acid4,4-Diphenylbutenyl2.83>100
Azetidin-2-ylacetic acid deriv. 2-acetic acid4,4-Bis(3-methyl-2-thienyl)butenyl2.01>100
12d 3-carboxylic acid2-[Tris(4-methoxyphenyl)methoxy]ethyl>10015.3
18b 3-hydroxy-3-(4-methoxyphenyl)N-Diphenylmethyl26.6>100
18e 3-hydroxy-3-(4-methoxyphenyl)N-(4,4-Diphenylbutyl)>10031.0

Data sourced from Kragsten et al. (2010).[6]

Interpretation:

  • Positional Isomerism Matters: A comparison of the azetidin-2-ylacetic acid derivatives with the azetidine-3-carboxylic acid derivative (12d ) reveals that the position of the acidic moiety is a key determinant of GAT subtype selectivity. The 2-substituted analogs show potent and selective GAT-1 inhibition, while the 3-substituted analog is a selective GAT-3 inhibitor.[6]

  • Role of the 3-Substituent: The 3-hydroxy-3-(4-methoxyphenyl) derivatives (18b and 18e ) exhibit moderate affinity for GAT-1 and GAT-3, respectively, further emphasizing that the nature of the 3-substituent can direct the compound to different GAT subtypes.[6]

Experimental Workflows for Pharmacological Characterization

To ensure the reliability and reproducibility of pharmacological data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize 3-substituted azetidines.

General Experimental Workflow

The characterization of a novel 3-substituted azetidine typically follows a tiered approach, from initial binding assessment to functional activity and safety profiling.

workflow

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.

Principle: This assay quantifies the competition between a fixed concentration of a high-affinity radioligand (e.g., [³H]-citalopram for SERT) and a range of concentrations of the unlabeled test compound for binding to the target protein in a membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the target protein (e.g., HEK293-SERT).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup (in 96-well plates):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, cell membranes, and a high concentration of a known, non-radiolabeled inhibitor (e.g., 10 µM fluoxetine for SERT) to saturate the target sites.

    • Test Compound: Add assay buffer, radioligand, cell membranes, and serial dilutions of the 3-substituted azetidine test compound.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Detection:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Convert the CPM of the test compound wells to a percentage of specific binding relative to the control (no test compound).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Neurotransmitter Uptake Assay

Objective: To measure the functional potency (IC50) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Principle: This assay directly measures the ability of a compound to block the biological function of the transporter.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate cells expressing the target transporter (e.g., HEK293-DAT) in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 10-15 minutes with various concentrations of the test compound or vehicle control.

    • Initiate the uptake by adding a mixture of radiolabeled neurotransmitter (e.g., [³H]-dopamine) and a small amount of unlabeled neurotransmitter.

    • Incubate for a short period (e.g., 10 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

    • To determine non-specific uptake, a parallel set of wells is incubated with a known potent inhibitor (e.g., GBR-12909 for DAT).

  • Detection:

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control, after subtracting the non-specific uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The 3-substituted azetidine scaffold represents a powerful tool in modern medicinal chemistry. Its unique structural properties provide a rigid framework that, when appropriately functionalized at the 3-position, allows for the development of highly potent and selective ligands for a wide array of biological targets. As demonstrated by the comparative analysis of monoamine transporter and GABA uptake inhibitors, strategic manipulation of the 3-substituent can effectively tune the pharmacological profile of a molecule, shifting its selectivity and potency. The experimental protocols provided herein offer a robust framework for the accurate and reliable characterization of these promising compounds, paving the way for the discovery of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Examples of azetidine‐based bioisosters.
  • Mullard, A. (2021). Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • National Institutes of Health. (n.d.).
  • Kragsten, J. V., et al. (2010).
  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of....
  • TCI Chemicals. (n.d.). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.
  • BenchChem. (2025). Structure-Activity Relationship of 3-(2-Ethylphenyl)azetidine: A Comparative Analysis for Drug Discovery Professionals.
  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
  • Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters.
  • ResearchGate. (n.d.).
  • Singh, R., et al. (2026).

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Phenylazetidine-Based Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold has solidified its position as a privileged structure in medicinal chemistry, bestowing favorable pharmacokinetic characteristics and offering a constrained framework for the strategic placement of pharmacophoric elements.[1] This guide delves into a comparative analysis of 3-phenylazetidine-based compounds, with a specific focus on their efficacy as monoamine transporter inhibitors, a critical target in the development of therapeutics for neurological and psychiatric disorders.[1]

The Rationale for Targeting Monoamine Transporters

Monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are integral to regulating neurotransmission by managing the reuptake of their respective neurotransmitters from the synaptic cleft.[1] The inhibition of these transporters can elevate synaptic neurotransmitter concentrations, a mechanism central to the action of many antidepressant medications. The development of triple reuptake inhibitors (TRIs), which concurrently block SERT, NET, and DAT, is a focal point of contemporary research, with the hypothesis that this broader spectrum of activity may lead to improved therapeutic outcomes and a more rapid onset of action.[2]

In Vitro Efficacy: A Quantitative Look at Transporter Inhibition

The initial assessment of novel compounds targeting monoamine transporters invariably involves in vitro assays to quantify their inhibitory potency at each transporter. This is crucial for establishing a preliminary structure-activity relationship (SAR) and for identifying promising candidates for further development.

A pivotal study by Han et al. (2012) investigated a series of 3-aryl-3-oxypropylamine azetidine derivatives, which are structurally analogous to 3-phenoxyazetidine. From a library of 86 analogues, compounds 6bd and 6be were identified as particularly potent TRIs.[3] Their in vitro efficacy, determined by measuring the inhibition of neurotransmitter uptake in human embryonic kidney 293 (HEK293) cells stably expressing the human transporters (hSERT, hNET, and hDAT), is summarized below.[3][4]

Compound IDScaffold TypehSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
6bd 3-Aryl-3-oxypropylamine Azetidine0.82.618
6be 3-Aryl-3-oxypropylamine Azetidine0.71.815
Data sourced from Han et al. (2012)[3]

These data highlight that the 3-aryl-3-oxypropylamine azetidine scaffold can produce compounds with potent, nanomolar affinity for all three monoamine transporters.[2]

Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of test compounds on monoamine transporters.

  • Cell Culture : HEK293 cells stably transfected with plasmids expressing hSERT, hNET, or hDAT are cultured under standard conditions.[4]

  • Compound Preparation : Test compounds are serially diluted to a range of concentrations.

  • Assay Procedure :

    • Cells are seeded into 96-well plates and incubated.

    • The cells are washed and then incubated with the various concentrations of the test compounds.

    • A radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is added to each well.

    • Uptake is allowed to proceed for a defined period at 37°C.

    • The reaction is terminated by rapid washing with ice-cold buffer.

    • The cells are lysed, and the amount of radiolabeled substrate taken up is quantified using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.

cluster_workflow In Vitro Efficacy Workflow A HEK293 cells expressing hSERT, hNET, or hDAT B Seed cells in 96-well plates A->B C Add serial dilutions of this compound compounds B->C D Add radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) C->D E Incubate to allow uptake D->E F Terminate reaction and wash cells E->F G Lyse cells and quantify radioactivity F->G H Calculate IC50 values G->H

Caption: Workflow for In Vitro Monoamine Transporter Inhibition Assay.

In Vivo Efficacy: Assessing Antidepressant-Like Activity

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy in a whole-organism context. For potential antidepressants, rodent behavioral models such as the Forced Swim Test (FST) are commonly employed.

The standout compound from the in vitro studies, 6be , demonstrated significant antidepressant-like effects in the murine FST.[3] This test is predicated on the observation that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture, and that this immobility is reduced by effective antidepressant drugs.[5]

Compound 6be was shown to be active in the FST at doses of 10 mg/kg when administered intravenously (IV) and at 20-40 mg/kg when given orally (PO).[3] This indicates that the compound not only possesses the desired pharmacological activity in a living system but is also orally bioavailable and can cross the blood-brain barrier to engage its target.

Experimental Protocol: Murine Forced Swim Test (FST)
  • Animal Acclimation : Mice are acclimated to the laboratory environment for at least one week prior to testing.

  • Compound Administration : Mice are divided into groups and administered the test compound (e.g., 6be ) or vehicle control at predetermined doses and routes (e.g., IV or PO).

  • Test Procedure :

    • At a specified time after drug administration, each mouse is individually placed into a transparent cylinder filled with water (25°C) to a depth that prevents them from touching the bottom with their hind paws or tail.

    • The session is typically recorded for 6 minutes.

    • The duration of immobility during the last 4 minutes of the test is scored by a trained observer who is blind to the treatment conditions.

  • Data Analysis : The mean duration of immobility is calculated for each treatment group and compared to the vehicle control group using appropriate statistical tests. A significant reduction in immobility time is indicative of an antidepressant-like effect.

cluster_pathway Mechanism of Action Presynaptic Presynaptic Neuron Transporter Monoamine Transporter (SERT, NET, DAT) Postsynaptic Postsynaptic Neuron Compound This compound Compound (e.g., 6be) Compound->Transporter Inhibits Transporter->Presynaptic Reuptake Neurotransmitter Neurotransmitter (5-HT, NE, DA) SynapticCleft Synaptic Cleft Neurotransmitter->SynapticCleft Receptor Postsynaptic Receptor Receptor->Postsynaptic SynapticCleft->Receptor

Caption: Inhibition of Monoamine Reuptake by this compound Compounds.

Bridging the Gap: From In Vitro Potency to In Vivo Efficacy

The successful translation of in vitro potency to in vivo efficacy is a critical hurdle in drug development. The case of compound 6be provides a positive example within the this compound class of monoamine transporter inhibitors. Its high in vitro potency against all three transporters (IC50 values in the low nanomolar range) is correlated with a significant antidepressant-like effect in a validated in vivo behavioral model.[3]

This successful translation is likely attributable to several factors:

  • Favorable Physicochemical Properties : The azetidine scaffold is known to impart properties that can enhance solubility, metabolic stability, and cell permeability, which are essential for oral bioavailability and brain penetration.[2]

  • Balanced TRI Profile : The potent inhibition of all three monoamine transporters may contribute to a more robust antidepressant effect compared to selective agents.

  • Sufficient Target Engagement : The doses administered in the in vivo study were likely sufficient to achieve a level of transporter occupancy in the brain that leads to a measurable behavioral outcome.

It is important to note, however, that a direct correlation between in vitro and in vivo results is not always observed. Discrepancies can arise from poor pharmacokinetic properties (e.g., rapid metabolism, low absorption), off-target effects, or the complexity of the biological system being studied. Therefore, a comprehensive evaluation encompassing both in vitro and in vivo studies is indispensable for the thorough characterization of novel therapeutic candidates.

Conclusion

This compound-based compounds represent a promising platform for the development of novel monoamine transporter inhibitors. The available data on derivatives such as 6bd and 6be demonstrate that this scaffold can yield compounds with high in vitro potency at SERT, NET, and DAT.[3] Furthermore, the in vivo efficacy of compound 6be in the forced swim test underscores the potential for these compounds to translate their in vitro activity into a tangible therapeutic effect.[3] Future research in this area should continue to explore the structure-activity relationships of this versatile scaffold to optimize both the potency and the pharmacokinetic profile of these promising therapeutic agents.

References

  • Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 813-818. [Link]
  • Zheng, G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(24), 6759-6762. [Link]
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]
  • Zheng, G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(24), 6759-6762. [Link]
  • Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors.
  • Nabavi, S. M., et al. (2019). Recent Studies on Anti-Depressant Bioactive Substances in Selected Species from the Genera Hemerocallis and Gladiolus: A Systematic Review. Molecules, 24(20), 3723. [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of 3-Phenylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 3-phenylazetidine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule therapeutics. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Imperative of Selectivity for this compound Derivatives

The azetidine ring is a strained four-membered nitrogen-containing heterocycle that has become an increasingly important scaffold in medicinal chemistry. Its unique structural and physicochemical properties—such as conformational rigidity and a three-dimensional character—can confer improved metabolic stability, solubility, and receptor selectivity to drug candidates.[1] this compound derivatives, in particular, are being explored for a wide range of therapeutic applications, including as central nervous system (CNS) modulators and triple reuptake inhibitors.[1][2]

However, the very features that make this scaffold attractive also necessitate a thorough investigation of its selectivity. Unintended interactions with off-target proteins can lead to adverse drug reactions, unforeseen toxicities, or diminished therapeutic efficacy, and are a primary cause of late-stage clinical trial failures.[3][4] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in de-risking a drug candidate and building a robust safety profile.[5][6] This guide will compare the principal methodologies used to build this essential dataset.

Strategic Approaches to Cross-Reactivity Profiling

A tiered and logical approach is essential for efficiently profiling a compound's selectivity. The strategy typically moves from broad, cost-effective binding assays to more complex and physiologically relevant functional assays.

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Functional Analysis cluster_2 Tier 3: Cellular & Phenotypic Profiling cluster_3 Decision Point A Compound of Interest (this compound Derivative) B Primary Target Affinity & Potency Assays A->B On-Target Activity C Broad Panel Radioligand Binding Assays (e.g., SafetyScreen44) A->C Initial Off-Target Screen D Dose-Response Binding Assays (Determine Ki for Off-Targets) C->D Significant Hits (>50% inhibition) E In Vitro Functional Assays (Enzyme Inhibition, Second Messenger) D->E Validate Functional Impact F Cell-Based Assays (Target Engagement, Pathway Analysis) E->F Confirm Cellular Activity G Phenotypic Screening (e.g., BioMAP Panels) E->G Assess Broader System Effects H Risk Assessment: Selectivity Index vs. Therapeutic Window F->H G->H

Figure 1: A tiered workflow for cross-reactivity assessment.

Comparative Analysis of Key Methodologies

The choice of assay is dictated by the stage of drug development, the nature of the primary target, and the desired depth of information. Here, we compare the most common and powerful techniques.

Radioligand Binding Assays: The First Line of Defense

Radioligand binding assays are a cornerstone of early safety pharmacology, providing a high-throughput and cost-effective method to survey a compound's affinity for a wide range of receptors, channels, and transporters.[7][8]

  • Principle of Causality: These assays operate on the principle of competitive displacement.[7] A radiolabeled ligand with known affinity for a target is incubated with a membrane preparation containing that target. The ability of the test compound (our this compound derivative) to displace the radioligand is measured, indicating its relative binding affinity.[7]

  • Advantages:

    • Breadth: Large panels, such as the SafetyScreen44 or broader GPCR panels, can test for interactions against dozens of targets implicated in common adverse effects.[6][9]

    • Sensitivity: Highly sensitive, capable of detecting interactions in the nanomolar range.[7]

    • Standardization: Well-established and validated protocols ensure reproducibility.[10]

  • Limitations:

    • Lacks Functional Data: A positive result (binding) does not indicate the functional consequence (e.g., agonist, antagonist, inverse agonist).[9] It is a measure of affinity, not efficacy.

    • Potential for False Positives: "Dirty compounds" may show non-specific binding.[6]

    • Radioisotope Handling: Requires specialized facilities and safety protocols.

Enzyme Inhibition Assays: Quantifying Potency

If the this compound derivative is designed as an enzyme inhibitor, or if off-target screening reveals interaction with an enzyme, inhibition assays are critical to quantify its potency (IC50) and determine its mechanism of inhibition.[11][12]

  • Principle of Causality: These assays measure the rate of an enzymatic reaction (substrate depletion or product formation) in the presence of varying concentrations of the inhibitor.[12][13] The concentration of inhibitor that reduces enzyme activity by 50% is the IC50 value.

  • Advantages:

    • Functional Readout: Directly measures the functional impact of the compound on enzyme activity.[11]

    • Mechanism of Action (MOA): Can be designed to distinguish between competitive, non-competitive, and uncompetitive inhibition, which has significant physiological implications.[13]

    • Versatility: Numerous detection methods are available (e.g., fluorescence, luminescence, calorimetry), allowing adaptation to nearly any enzyme class.[14]

  • Limitations:

    • Assay-Specific Conditions: IC50 values can be highly dependent on assay conditions (e.g., substrate concentration), making direct comparison between different studies challenging.[13]

    • Compound Interference: Some test compounds can interfere with the detection method (e.g., autofluorescence), requiring careful controls.

Kinome Scanning: A Specialized Deep Dive

Given that kinases are one of the largest and most important drug target families, dysregulation of which is implicated in many diseases, specialized kinome profiling is essential if kinase activity is suspected.[15][16] Services like KINOMEscan® offer broad panels to assess selectivity across the human kinome.[17][18]

  • Principle of Causality: Many modern kinome screens use an active site-directed competition binding assay. A test compound is incubated with a DNA-tagged kinase, and its ability to prevent the kinase from binding to an immobilized ligand is quantified. This method directly measures the thermodynamic dissociation constant (Kd), a true measure of binding affinity.[17]

  • Advantages:

    • Comprehensiveness: Allows for screening against hundreds of kinases simultaneously, providing a global view of selectivity.[17][18]

    • Quantitative Affinity Data: Generates Kd values, which are independent of assay conditions and allow for direct comparison of compound affinity across different kinases.[17]

    • Identifies Allosteric Binders: The platform can detect compounds that bind to sites other than the ATP-binding pocket.[15]

  • Limitations:

    • Binding, Not Activity: Like radioligand assays, this platform measures binding affinity, and hits should be confirmed in functional kinase activity assays.

    • Cost: Comprehensive kinome scans can be more expensive than smaller, targeted panels.

Data Presentation: A Comparative Profile

To effectively compare derivatives, data must be consolidated into a clear, quantitative format. The tables below present illustrative data for two hypothetical this compound derivatives against a standard safety screening panel.

Table 1: Primary Target Affinity and Selectivity

Compound Primary Target Ki (nM) Off-Target Hit (GPCR) Ki (nM) Off-Target Hit (Kinase) Kd (nM) Selectivity Index (Off-Target/Primary)
Derivative A 5-HT2A 1.2 Dopamine D2 150 LCK >10,000 125 (vs. D2)

| Derivative B | 5-HT2A | 3.5 | Dopamine D2 | 25 | LCK | 850 | 7.1 (vs. D2) |

Interpretation: Derivative A demonstrates a significantly better selectivity profile over the D2 receptor compared to Derivative B, suggesting a lower risk of dopamine-related side effects.

Table 2: Broad Panel Screening Results (% Inhibition at 10 µM)

Target Class Target Derivative A Derivative B
GPCRs Adrenergic α1A 15% 48%
Dopamine D2 65% 98%
Histamine H1 8% 75%
Ion Channels hERG 5% 35%
Transporters SERT 85% 92%

| Enzymes | PDE4 | <5% | 18% |

Interpretation: Derivative B shows significant activity against the Histamine H1 receptor and the hERG channel, both of which are critical safety liabilities. These interactions warrant immediate follow-up with functional assays.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, we provide a step-by-step protocol for a key assay.

Protocol: Radioligand Competition Binding Assay (Membrane Prep)

This protocol describes a filtration-based assay to determine the binding affinity (Ki) of a test compound for a target receptor.[8][10]

  • Preparation of Reagents:

    • Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. Keep on ice.

    • Radioligand Stock: Dilute the radioligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ) to a working concentration of 2x the final concentration (typically at or below its Kd value) in assay buffer.

    • Test Compound Dilutions: Perform a serial dilution of the this compound derivative in assay buffer to create a range of concentrations (e.g., from 100 µM to 10 pM).

    • Membrane Preparation: Thaw a vial of commercially prepared cell membranes expressing the target receptor on ice. Dilute in assay buffer to a final protein concentration of 5-20 µ g/well .[10]

  • Assay Procedure (96-well format):

    • To each well of a 96-well plate, add components in the following order:

      • 50 µL of assay buffer (for total binding) OR 50 µL of a saturating concentration of a known unlabeled ligand (for non-specific binding) OR 50 µL of test compound dilution.

      • 50 µL of the 2x radioligand solution.

      • 100 µL of the diluted membrane preparation to initiate the reaction.

    • The final assay volume is 200 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[10]

  • Filtration and Washing:

    • Pre-soak a GF/C filter plate with 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Rapidly terminate the reaction by vacuum filtering the contents of the assay plate through the filter plate using a cell harvester.

    • Wash the filters 3-4 times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl).[10]

  • Detection:

    • Dry the filter plate completely (e.g., 30 min at 50°C).

    • Add scintillation cocktail to each well and seal the plate.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter (e.g., MicroBeta counter).[10]

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Concept cluster_0 On-Target Binding cluster_1 Off-Target Cross-Reactivity Target Primary Target (e.g., 5-HT2A Receptor) DerivativeA Derivative A DerivativeA->Target High Affinity (Low Ki) OffTarget Off-Target (e.g., D2 Receptor) DerivativeB Derivative B DerivativeB->OffTarget Undesired Binding (High Ki)

Figure 2: Conceptual diagram of on-target vs. off-target binding.

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is a non-negotiable component of modern drug discovery. For novel scaffolds like this compound derivatives, a multi-tiered approach combining broad binding panels with targeted functional assays is the most robust strategy for identifying and mitigating potential safety liabilities early in development.[6] Initial screening with radioligand binding assays provides a wide, cost-effective survey of potential interactions.[7] Hits identified in these screens must then be validated in functional assays—such as enzyme inhibition or second messenger assays—to understand their physiological relevance.[9] For kinase inhibitors, comprehensive kinome scanning is the industry standard for defining selectivity.[17] By integrating these methodologies, researchers can build a comprehensive selectivity profile, enabling data-driven decisions to advance the safest and most effective candidates toward clinical development.

References

  • MULTISCREEN™ 32-GPCR Safety Functional Assay Panel. (n.d.). Multispan, Inc.
  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. (n.d.). Altasciences.
  • Safety Pharmacology Studies ICH guideline S7A. (2015, October 21). Slideshare.
  • What is an Inhibition Assay? (n.d.). Biobide.
  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics.
  • What are preclinical safety pharmacology requirements? (2025, May 27). Patsnap Synapse.
  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (2001, July). U.S. Food and Drug Administration.
  • An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. (n.d.). Charles River Laboratories.
  • Understanding the implications of off-target binding for drug safety and development. (n.d.). Drug Discovery News.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks.
  • KINOMEscan Technology. (n.d.). Eurofins Discovery.
  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.Current Medicinal Chemistry, 14(25), 2645–2663.
  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse.
  • Critical Importance of Early Safety Screening in Drug Development. (2024, February 7). YouTube.
  • Radioligand Binding Assay. (n.d.). Oncodesign Services.
  • Kinase Screening & Profiling Service. (n.d.). Reaction Biology.
  • A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review.
  • Krasowski, M. D., et al. (2010). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays.Therapeutic Drug Monitoring, 32(4), 458–467.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf.
  • Kinome Profiling Service. (n.d.). MtoZ Biolabs.
  • Enzyme Inhibition Studies. (n.d.). BioIVT.
  • A near-universal way to measure enzyme inhibition. (2018, March 1). McGill University Newsroom.
  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology.
  • GPCR Screening Services. (n.d.). Creative Bioarray.
  • Hughes, T. B., et al. (2016). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.ACS Chemical Biology, 11(7), 1853–1861.
  • GPCR Panel Screening Service. (n.d.). Creative Biolabs.
  • GPCR Screening and Profiling. (n.d.). Eurofins Discovery.
  • Li, J., & Uetrecht, J. P. (2021). Hypersensitivity reactions to small molecule drugs.Frontiers in Immunology, 12, 763379.
  • Lanyon, L., et al. (2014). Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling.Nature Chemical Biology, 10(12), 1055–1062.
  • This compound. (n.d.). PubChem.
  • Singh, I., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.RSC Medicinal Chemistry.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.Journal of Medicinal Chemistry, 55(18), 8188–8192.
  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024, June 30). Pharmacia.

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-Phenylazetidine: A Novel Palladium-Catalyzed Approach vs. Traditional Organolithium Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Phenylazetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity and selectivity for biological targets. Among its derivatives, this compound serves as a crucial building block for a multitude of pharmacologically active compounds, finding applications in the development of novel therapeutics for a range of diseases. The strategic introduction of the phenyl group at the 3-position provides a versatile handle for further functionalization, enabling the exploration of chemical space and the optimization of lead compounds.

Historically, the synthesis of 3-substituted azetidines has presented challenges due to the inherent ring strain of the four-membered ring. This guide provides a comprehensive comparison of a traditional, two-step approach for the synthesis of this compound, commencing from N-Boc-3-azetidinone, with a novel, palladium-catalyzed Hiyama cross-coupling strategy. We will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and operational simplicity. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a synthetic route to this valuable scaffold.

Method 1: The Established Two-Step Synthesis via Phenyl-lithium Addition and Friedel-Crafts Alkylation

This classical approach relies on the nucleophilic addition of a phenyl group to an azetidinone precursor, followed by a Lewis acid-mediated intramolecular cyclization. This method, while established, often involves harsh reagents and can present challenges in terms of substrate scope and functional group tolerance.

Mechanistic Rationale

The synthesis begins with the nucleophilic addition of phenyllithium to the carbonyl group of N-Boc-3-azetidinone. This organolithium reagent acts as a potent source of the phenyl anion, which readily attacks the electrophilic carbonyl carbon to form a tertiary alcohol intermediate, N-Boc-3-phenylazetidin-3-ol.

The second step involves a Friedel-Crafts alkylation. In the presence of a strong Lewis acid, such as aluminum chloride, the hydroxyl group of the intermediate is protonated and subsequently eliminated as water, generating a stabilized tertiary carbocation. This electrophilic carbocation is then attacked by an aromatic nucleophile, in this case, benzene, to form the desired this compound ring system. The use of a protecting group on the azetidine nitrogen, typically a tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions and to modulate the reactivity of the nitrogen atom.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-phenylazetidin-3-ol

  • Materials: N-Boc-3-azetidinone, phenyllithium solution (e.g., 1.8 M in dibutyl ether), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

  • Procedure:

    • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add phenyllithium solution (1.1 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-phenylazetidin-3-ol.

Step 2: Friedel-Crafts Alkylation to form N-Boc-3-phenylazetidine

  • Materials: N-Boc-3-phenylazetidin-3-ol, anhydrous benzene, aluminum chloride (AlCl₃), 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution.

  • Procedure:

    • To a solution of N-Boc-3-phenylazetidin-3-ol (1.0 eq) in anhydrous benzene under an inert atmosphere, add aluminum chloride (1.5 eq) portionwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by pouring it onto a mixture of ice and 1 M hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with an organic solvent.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-Boc-3-phenylazetidine.

Step 3: Deprotection of N-Boc-3-phenylazetidine

  • Materials: N-Boc-3-phenylazetidine, trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent (e.g., dioxane).

  • Procedure:

    • Dissolve N-Boc-3-phenylazetidine in a suitable solvent and add an excess of TFA or a solution of HCl.

    • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure to obtain the corresponding salt of this compound.

    • Neutralize with a base (e.g., sodium bicarbonate) and extract with an organic solvent to obtain the free base.

Method 2: A Novel Approach - Palladium-Catalyzed Hiyama Cross-Coupling

This modern synthetic strategy offers a milder and potentially more efficient alternative to the traditional method. The Hiyama cross-coupling reaction utilizes an organosilane as the nucleophilic partner and a palladium catalyst to facilitate the carbon-carbon bond formation. This method is known for its good functional group tolerance and often proceeds under milder reaction conditions.

Mechanistic Rationale

The catalytic cycle of the Hiyama cross-coupling reaction is well-established and involves three key steps[1][2]:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of N-Boc-3-iodoazetidine, forming a Pd(II) intermediate.

  • Transmetalation: The organosilane (e.g., phenyltrimethoxysilane) is activated by a fluoride source (e.g., TBAF) to form a hypervalent silicate species. This species then undergoes transmetalation with the Pd(II) complex, transferring the phenyl group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of N-Boc-3-phenylazetidine and regenerate the active Pd(0) catalyst.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-iodoazetidine

  • Materials: N-Boc-3-azetidinol, imidazole, triphenylphosphine, iodine, toluene.

  • Procedure:

    • To a solution of N-Boc-3-azetidinol (1.0 eq) in toluene, add imidazole (3.0 eq), triphenylphosphine (2.0 eq), and iodine (1.5 eq).

    • Heat the reaction mixture at 100 °C for 1 hour.

    • Cool the mixture to room temperature and pour it into an aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with saturated aqueous sodium thiosulfate, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain N-Boc-3-iodoazetidine.[1]

Step 2: Palladium-Catalyzed Hiyama Cross-Coupling

  • Materials: N-Boc-3-iodoazetidine, phenyltrimethoxysilane, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., dppf), tetra-n-butylammonium fluoride (TBAF) solution, and an anhydrous solvent (e.g., dioxane).

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add N-Boc-3-iodoazetidine (1.0 eq), phenyltrimethoxysilane (1.5 eq), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).

    • Add the anhydrous solvent, followed by the TBAF solution (2.5 eq).

    • Heat the reaction mixture at 60 °C for 12 hours, or until completion as monitored by TLC.

    • Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-Boc-3-phenylazetidine.[3]

Step 3: Deprotection of N-Boc-3-phenylazetidine

  • Follow the same deprotection procedure as described in Method 1.

Head-to-Head Comparison: Performance Benchmarking

ParameterMethod 1: Two-Step SynthesisMethod 2: Hiyama Cross-Coupling
Starting Materials N-Boc-3-azetidinone, Phenyllithium, Benzene, AlCl₃N-Boc-3-azetidinol, Phenyltrimethoxysilane, Pd(OAc)₂, Phosphine Ligand
Overall Yield Moderate (typically 30-40% over 3 steps)Good to Excellent (potentially >70% over 3 steps)
Reaction Conditions Cryogenic temperatures (-78 °C) and harsh Lewis acidsMild heating (e.g., 60 °C)
Reagent Handling Pyrophoric and moisture-sensitive phenyllithiumAir- and moisture-sensitive catalyst, but generally more manageable
Functional Group Tolerance Limited due to the highly reactive nature of phenyllithium and strong Lewis acidsGenerally good, tolerant of a wider range of functional groups
Scalability Can be challenging due to the handling of phenyllithium and exothermic quenchingMore amenable to scale-up due to milder conditions
Environmental Impact Use of hazardous reagents and generation of aluminum wasteUse of a heavy metal catalyst, but often in low loadings

Visualizing the Synthetic Pathways

Synthesis_Comparison cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: Hiyama Cross-Coupling A1 N-Boc-3-azetidinone B1 N-Boc-3-phenylazetidin-3-ol A1->B1 1. Phenyllithium, THF, -78 °C C1 N-Boc-3-phenylazetidine B1->C1 2. Benzene, AlCl₃ D1 This compound C1->D1 3. TFA or HCl A2 N-Boc-3-azetidinol B2 N-Boc-3-iodoazetidine A2->B2 1. I₂, PPh₃, Imidazole C2 N-Boc-3-phenylazetidine B2->C2 2. Phenyltrimethoxysilane, Pd(OAc)₂, Ligand, TBAF D2 This compound C2->D2 3. TFA or HCl

Sources

A Comparative Guide to the Stability of Substituted Azetidine Rings: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to introduce a basic nitrogen center make it an attractive component in the design of novel therapeutics.[1] However, the inherent ring strain of this small heterocycle presents a significant challenge to its stability, which can be profoundly influenced by the nature and position of substituents.[1] Understanding these substituent effects is paramount for the rational design of stable and effective azetidine-containing drug candidates.

This guide provides an in-depth comparative analysis of substituted azetidine ring stability using the lens of Density Functional Theory (DFT), a powerful computational tool for elucidating molecular structure and energetics. We will explore how different substituents, varying in their electronic and steric properties, modulate the thermodynamic stability of the azetidine ring. This analysis is grounded in established computational methodologies and supported by experimental observations.

The Role of Ring Strain in Azetidine Chemistry

The reactivity and stability of azetidines are largely dictated by their considerable ring strain, estimated to be approximately 25.4 kcal/mol.[1] This strain arises from bond angle distortion from the ideal sp³ tetrahedral angle of 109.5° and torsional strain from eclipsing interactions of substituents. This inherent strain makes the azetidine ring more susceptible to ring-opening reactions compared to its five- and six-membered counterparts, pyrrolidine and piperidine, which have significantly lower ring strain energies.[1]

However, the azetidine ring is notably more stable than the highly strained three-membered aziridine ring (ring strain ~27.7 kcal/mol), offering a balance of manageable stability and unique reactivity that can be harnessed in synthetic chemistry.[1] The strategic placement of substituents can either alleviate or exacerbate this ring strain, thereby tuning the overall stability of the molecule.

Computational Methodology: Quantifying Stability with DFT

Density Functional Theory has become an indispensable tool for predicting the structures, energies, and properties of molecules. In the context of azetidine stability, DFT calculations allow us to quantify the thermodynamic stability of different substituted analogs.

Key Computational Parameters:
  • Functionals and Basis Sets: The choice of DFT functional and basis set is crucial for obtaining accurate results. For systems like azetidines, hybrid functionals such as B3LYP are commonly employed, often in conjunction with Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) to provide a good balance of computational cost and accuracy.

  • Ring Strain Energy (RSE) Calculation: A common method to quantify the strain in a cyclic molecule is through the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and type of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. The enthalpy of a homodesmotic reaction for a strained ring will be non-zero, and this value corresponds to the ring strain energy.

A general workflow for a DFT study on azetidine stability is outlined below:

DFT_Workflow cluster_0 Computational Setup cluster_1 Geometry Optimization cluster_2 Energy Calculation & Analysis cluster_3 Interpretation mol_struct Define Molecular Structures (Substituted Azetidines) comp_params Select DFT Functional & Basis Set (e.g., B3LYP/6-31G*) mol_struct->comp_params geom_opt Optimize Molecular Geometries comp_params->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation freq_calc->energy_calc rse_calc Calculate Ring Strain Energy (Isodesmic Reactions) energy_calc->rse_calc data_analysis Analyze Electronic & Structural Parameters (Bond Lengths, Angles, Charges) rse_calc->data_analysis interpretation Correlate Structure with Stability data_analysis->interpretation

A generalized workflow for DFT analysis of azetidine stability.

Comparative Analysis of Substituted Azetidine Stability

The stability of the azetidine ring is a delicate balance of steric and electronic effects imparted by its substituents.

N1-Substitution: Modulating Basicity and Stability

Substituents on the nitrogen atom (N1) have a profound impact on the electronic properties and, consequently, the stability of the azetidine ring.

  • Electron-Withdrawing Groups (EWGs): Acyl, sulfonyl, and other electron-withdrawing groups on the nitrogen atom decrease the electron density on the nitrogen, making it less basic. This reduction in basicity can enhance the chemical stability of the azetidine ring under acidic conditions by disfavoring protonation, which can be a prelude to ring-opening decomposition. However, strong EWGs can also activate the C-N bonds towards nucleophilic attack.

  • Electron-Donating Groups (EDGs): Alkyl and other electron-donating groups increase the electron density on the nitrogen, enhancing its basicity. While this can be desirable for certain biological interactions, it can also render the ring more susceptible to acid-catalyzed degradation. The increased basicity of the nitrogen in more strained cyclic amines is generally lower due to rehybridization, which increases the s-character of the lone pair orbital, making it less available for protonation.[2][3]

N1-Substituent Electronic Effect Predicted Impact on Ring Stability Comments
-HNeutralBaseline stability
-CH₃ (Methyl)Electron-DonatingDecreased stability in acidic mediaIncreased nitrogen basicity
-COCH₃ (Acetyl)Electron-WithdrawingIncreased stability in acidic mediaDecreased nitrogen basicity
-SO₂Ph (Phenylsulfonyl)Strong Electron-WithdrawingSignificantly increased stabilityProne to nucleophilic ring opening
-Ph (Phenyl)Weak Electron-WithdrawingModerate increase in stabilityDelocalization of lone pair
C2- and C3-Substitution: Steric and Conformational Effects

Substituents on the carbon atoms of the azetidine ring primarily exert their influence through steric interactions and by affecting the ring's conformation, particularly its puckering. The azetidine ring is not planar and exists in a puckered conformation to relieve torsional strain.

  • Steric Hindrance: Bulky substituents can increase ring strain due to steric repulsion with adjacent groups. The position of the substituent is critical. For instance, a bulky group at the C2 position may have a greater destabilizing effect than at the C3 position due to its proximity to the nitrogen atom and its substituent.

  • Ring Puckering: The degree of ring puckering is influenced by the nature and stereochemistry of the substituents. Substituents can adopt either an axial or equatorial position in the puckered ring. The preference for a particular conformation can impact the overall stability and reactivity of the molecule. For example, cis-isomers of 2,4-disubstituted azetidines often favor a puckered ring with the major substituents in equatorial positions to minimize steric interactions.

  • Electronic Effects of Carbon Substituents: While steric effects are often dominant for carbon substituents, electronic effects can also play a role. For example, an electron-withdrawing group like fluorine can influence the bond lengths and charge distribution within the ring, potentially affecting its stability.

Substituent & Position Primary Effect Predicted Impact on Ring Stability Comments
2-MethylStericModerate destabilizationIncreased steric interactions
3-MethylStericMinor destabilizationLess steric hindrance than 2-position
2-PhenylSteric & ElectronicCan be stabilizing or destabilizingDepends on conformation
3-PhenylSteric & ElectronicGenerally less impactful than 2-phenyl
3-FluoroElectronicCan influence ring puckering and stabilityInductive electron withdrawal

Experimental Protocols: Synthesis of Substituted Azetidines

The following provides a generalized, conceptual protocol for the synthesis of N-substituted and C-substituted azetidines. Specific reaction conditions will vary depending on the desired substituents.

Synthesis of N-Boc-Azetidine (A Key Intermediate)

Synthesis_Workflow cluster_0 Step 1: Epichlorohydrin Ring Opening cluster_1 Step 2: Ring Closure cluster_2 Step 3: Debenzylation cluster_3 Step 4: N-Protection reagents1 Epichlorohydrin + Benzylamine product1 1-benzylamino-3-chloro-2-propanol reagents1->product1 reagents2 Product 1 + Strong Base (e.g., NaOH) product1->reagents2 product2 1-Benzylazetidin-3-ol reagents2->product2 reagents3 Product 2 + H₂, Pd/C product2->reagents3 product3 Azetidin-3-ol reagents3->product3 reagents4 Product 3 + Boc₂O product3->reagents4 product4 N-Boc-azetidin-3-ol reagents4->product4

A representative synthetic workflow for an N-protected azetidine intermediate.

Methodology:

  • Ring Opening of Epichlorohydrin: Epichlorohydrin is reacted with a primary amine (e.g., benzylamine) to yield an amino alcohol.

  • Intramolecular Cyclization: The resulting amino alcohol is treated with a base to induce an intramolecular nucleophilic substitution, forming the azetidine ring.

  • Deprotection: The protecting group on the nitrogen (e.g., benzyl) is removed, typically by catalytic hydrogenation.

  • N-Substitution/Protection: The free amine of the azetidine can then be reacted with various electrophiles to introduce the desired N-substituent (e.g., Boc anhydride for a Boc-protected azetidine).

Synthesis of 3-Substituted Azetidines via Aza-Michael Addition

Aza-Michael addition to 2-(azetidin-3-ylidene)acetates is an effective method for introducing substituents at the C3 position.

Methodology:

  • Horner-Wadsworth-Emmons Reaction: N-Boc-azetidin-3-one is reacted with a phosphonate reagent to form the corresponding α,β-unsaturated ester.

  • Aza-Michael Addition: The resulting methyl 2-(N-Boc-azetidin-3-ylidene)acetate is then reacted with various NH-heterocycles or other nucleophiles, which add to the β-position of the double bond, yielding 3-substituted azetidines.[4]

Conclusion

The stability of the azetidine ring is a multifaceted property governed by a complex interplay of ring strain, electronic effects, and steric interactions. DFT calculations provide a powerful framework for dissecting these contributions and predicting the relative stabilities of substituted azetidines. Electron-withdrawing groups on the nitrogen generally enhance stability towards acid-mediated decomposition, while substituents on the carbon atoms influence stability primarily through steric effects and their impact on the ring's puckered conformation. A thorough understanding of these principles, guided by computational insights, is essential for the successful design and development of novel azetidine-based therapeutics with optimal stability and biological activity.

References

  • Bai, Y., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1636–1641. [Link]
  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8439–8445. [Link]
  • Bultinck, P., et al. (2009). The group equivalent reaction: An improved method for determining ring strain energy.
  • Gál, E., et al. (2014). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta, 87(2), 125-134. [Link]
  • Ohwada, T., et al. (2004). Basicity of Saturated Amines and Monoprotonated Diamines: A Theoretical Study on the Basicity Alteration by Substituent Effects. The Journal of Organic Chemistry, 69(22), 7486–7494. [Link]
  • Pápai, I., & Jalsovszky, I. (2000). A density functional study of the vibrational spectra of azetidine and its N-deuterio derivative. Journal of Molecular Structure: THEOCHEM, 528(1-3), 133-141. [Link]
  • Sheikh, N. S., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847. [Link]
  • Chemistry Stack Exchange. (2016).
  • Svatunek, D., & Houk, K. N. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4307–4312. [Link]
  • The Royal Society of Chemistry. (2017).
  • Vedejs, E., & Fields, S. C. (1995). Aza-Diradicals from Azetines. Journal of the American Chemical Society, 117(31), 8278–8279. [Link]
  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. [Link]
  • Wodrich, M. D., et al. (2018). Accurate Ring Strain Energies of Saturated and Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. The Journal of Organic Chemistry, 83(21), 13248–13255. [Link]
  • Zhang, X., et al. (2020). Theoretical Study on Nitroimine Derivatives of Azetidine as High-Energy-Density Compounds. ChemistrySelect, 5(12), 3624-3629. [Link]
  • Couty, F., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442. [Link]
  • Dolle, R. E., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]
  • Stepan, A. F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2633-2649. [Link]
  • Carlier, P. R., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Kiss, L., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

Sources

A Senior Application Scientist's Guide to 3-Phenylazetidine as a Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles.[1] Bioisosterism, the replacement of a functional group with another that possesses similar physical and chemical properties, stands as a cornerstone of this process, enabling the fine-tuning of a drug candidate's efficacy, toxicity, and pharmacokinetic properties.[2] This guide provides an in-depth evaluation of 3-phenylazetidine as a bioisostere for other commonly used scaffolds, such as piperidine and pyrrolidine, offering a comprehensive comparison supported by experimental data and protocols.

Azetidines, four-membered nitrogen-containing heterocycles, have gained significant traction in medicinal chemistry due to their unique structural and physicochemical properties.[3] Their strained ring system imparts a degree of conformational rigidity, which can lead to improved metabolic stability and receptor selectivity.[3][4] The incorporation of a phenyl group at the 3-position further introduces aromatic interactions and provides a vector for additional chemical modifications.[5]

Structural and Physicochemical Comparison of Scaffolds

The decision to employ a particular scaffold in a drug candidate is a multifactorial one, heavily influenced by its impact on key physicochemical properties that govern absorption, distribution, metabolism, and excretion (ADME). Below is a comparative analysis of this compound against piperidine and pyrrolidine, two larger and more flexible saturated heterocycles commonly found in pharmaceuticals.[6][7]

PropertyThis compoundPiperidinePyrrolidineRationale for Comparison
Molecular Weight ( g/mol ) 133.19[8][9]85.1571.12Lower molecular weight is often desirable to maintain "drug-like" properties.
logP (Lipophilicity) 1.70[9]0.930.47logP influences membrane permeability and solubility. A balanced logP is crucial for oral bioavailability.[10]
pKa (Basicity) ~8.5-9.5 (Estimated)11.1211.27pKa determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.[10]
Topological Polar Surface Area (TPSA) (Ų) 12.03[9]12.0312.03TPSA is a predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Structural Rigidity HighLowLowIncreased rigidity from the strained azetidine ring can improve binding affinity and metabolic stability.[4][6]

Note: The pKa of this compound is an estimate based on similar azetidine structures. Experimental determination is recommended for specific derivatives.

The data highlights that while this compound has a higher molecular weight and lipophilicity compared to piperidine and pyrrolidine, its rigid structure offers potential advantages. The increased rigidity can pre-organize the molecule for optimal binding to its target, potentially leading to higher potency. Furthermore, this conformational constraint can shield metabolically susceptible sites, thereby enhancing metabolic stability.[4][6]

Experimental Evaluation of Key Properties

To provide a practical framework for evaluating this compound as a bioisostere, this section details the experimental protocols for determining two critical parameters: lipophilicity (logP) and metabolic stability.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water).[11]

Objective: To experimentally determine the logP value of a this compound derivative.

Materials:

  • This compound derivative

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • HPLC system with a suitable column and detector

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Add a known amount of the stock solution to a mixture of equal volumes of pre-saturated n-octanol and water.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the mixture to separate the n-octanol and aqueous layers.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Analyze the concentration of the compound in each layer using a validated HPLC method.[11]

  • Calculate the logP value using the following formula: logP = log ([Concentration in n-octanol] / [Concentration in aqueous layer])[10]

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance in the liver.[12][13]

Objective: To determine the in vitro metabolic stability of a this compound derivative.

Materials:

  • This compound derivative

  • Human or animal liver microsomes[14][15]

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14][16]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

Procedure:

  • Thaw the liver microsomes and the NADPH regenerating system on ice.

  • Prepare a reaction mixture containing the liver microsomes and the this compound derivative in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.[14]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following formulas:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing the Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate the structural relationships and experimental workflows.

G cluster_scaffolds Bioisosteric Scaffolds cluster_properties Key Physicochemical Properties This compound This compound logP logP This compound->logP Influences pKa pKa This compound->pKa Influences Metabolic Stability Metabolic Stability This compound->Metabolic Stability Impacts Structural Rigidity Structural Rigidity This compound->Structural Rigidity Possesses Piperidine Piperidine Piperidine->logP Piperidine->pKa Piperidine->Metabolic Stability Pyrrolidine Pyrrolidine Pyrrolidine->logP Pyrrolidine->pKa Pyrrolidine->Metabolic Stability

Caption: Relationship between bioisosteric scaffolds and key drug properties.

G cluster_logP logP Determination Workflow cluster_metabolism Metabolic Stability Workflow start_logP Prepare Compound Solution mix Mix with Octanol/Water start_logP->mix separate Centrifuge to Separate Phases mix->separate analyze_logP HPLC Analysis of Each Phase separate->analyze_logP calculate_logP Calculate logP analyze_logP->calculate_logP start_met Prepare Microsome/Compound Mix incubate Incubate at 37°C start_met->incubate initiate Add NADPH to Start Reaction incubate->initiate quench Quench Reaction at Time Points initiate->quench analyze_met LC-MS/MS Analysis quench->analyze_met calculate_met Calculate Stability Parameters analyze_met->calculate_met

Caption: Experimental workflows for logP and metabolic stability determination.

Conclusion and Future Perspectives

The strategic application of bioisosterism is a powerful tool in drug discovery.[17][18] this compound presents a compelling case as a bioisostere for larger, more flexible scaffolds like piperidine and pyrrolidine. Its inherent structural rigidity can confer advantages in terms of metabolic stability and binding affinity.[4][6] However, the increased lipophilicity and molecular weight must be carefully considered and balanced within the context of the overall molecular design.

The experimental protocols provided in this guide offer a starting point for the practical evaluation of this compound derivatives. It is crucial to remember that the optimal scaffold is highly dependent on the specific biological target and the desired therapeutic profile. Future research should continue to explore the synthesis of novel this compound analogs and their systematic evaluation in various biological systems to fully unlock the potential of this promising scaffold in medicinal chemistry.

References

  • A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (n.d.). International Journal of Research and Review.
  • Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Bacqué, E., Paris, J. M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine. Synthetic Communications, 25(6), 803-812.
  • Jayashree, B. S., Nikhil, P. S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Bhatia, S., et al. (2011). A Review on Bioisosterism: A Rationale Approach for Drug Design & Molecular Modification. Pharmacologyonline, 1, 272-299.
  • Protocol for the Human Liver Microsome Stability Assay. (2020). ResearchGate.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). ReadyCell.
  • Bacqué, E., Paris, J. M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine. Synthetic Communications, 25(6), 803-812.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
  • Microsomal Stability. (n.d.). Cyprotex.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Metabolism, 17(4), 369-380.
  • A Guide To Log P and Pka Measurements and Their Use. (n.d.). Scribd.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.
  • pKa and LogP. (n.d.). Cyprotex.
  • Li, R., et al. (2006). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 9(4), 289-297.
  • This compound. (n.d.). PubChem.
  • Examples of an azetidine‐based bioisoster for a piperidine ring. (2023). ResearchGate.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-g-green.github.io.
  • Synthesis of Azetidines. (2018). Chinese Journal of Organic Chemistry.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Li, W., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 22(10), 1693.
  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • 3-Methyl-3-phenylazetidine. (n.d.). PubChem.
  • This compound. (n.d.). Chemsrc.
  • Examples of biologically active drug leads containing azetidine. (2023). ResearchGate.
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8276-8283.
  • Chen, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6649-6653.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11004.
  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. (2021). ResearchGate.
  • a) Different modalities of piperidine-containing drugs and drug... (2023). ResearchGate.

Sources

Safety Operating Guide

Proper Disposal of 3-Phenylazetidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Phenylazetidine, a compound frequently utilized in pharmaceutical research.[1] Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

Understanding the Compound: Chemical Properties and Associated Hazards of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and potential hazards is essential. This compound (CAS No: 4363-13-7) is a substituted azetidine, a class of compounds known for their reactivity due to the inherent strain in their four-membered ring structure.[2][3][4]

Key Properties:

PropertyValueSource
Molecular FormulaC₉H₁₁N[2]
Molecular Weight133.19 g/mol [2]
Boiling Point226.8 °C at 760 mmHg[5]
Flash Point93.5 °C[5]
Density1.015 g/cm³[5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste identification and ends with documentation. This workflow is designed to ensure compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_process Disposal & Documentation A Step 1: Waste Identification & Characterization B Step 2: Segregation of Waste A->B Characterize as hazardous C Step 3: Selection of Compatible Waste Container B->C Isolate from incompatibles D Step 4: Proper Labeling of Waste Container C->D Securely close E Step 5: Accumulation in a Satellite Accumulation Area (SAA) D->E Store at or near point of generation F Step 6: Transfer to Central Accumulation Area (CAA) E->F As needed G Step 7: Arrange for Licensed Waste Disposal F->G Schedule pickup H Step 8: Manifesting and Record Keeping G->H Sign manifest

Figure 1: A procedural workflow for the compliant disposal of this compound, from initial characterization to final documentation.

Step 1: Waste Identification and Characterization

All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be classified as hazardous waste. This determination is a critical first step and is mandated by the Resource Conservation and Recovery Act (RCRA).[7]

Step 2: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions.[7] this compound waste should be kept separate from incompatible materials. Due to the reactive nature of azetidines, it is vital to avoid contact with:

  • Strong Acids

  • Acid Chlorides and Anhydrides

  • Oxidizing Agents[4]

Step 3: Selection of a Compatible Waste Container

OSHA mandates that waste containers must be chemically compatible with the waste they hold.[7] For this compound, a chemically-resistant glass or high-density polyethylene (HDPE) container is recommended. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[7]

Step 4: Proper Labeling of the Waste Container

Accurate and clear labeling is a cornerstone of safe chemical waste management. The label must include:

  • The words "Hazardous Waste".[8][9]

  • The full chemical name: "this compound".

  • An indication of the hazards (e.g., toxic, irritant).[8] This can be achieved using pictograms or other standard hazard warnings.[9]

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[8][9] These areas must be under the control of laboratory personnel.[7]

Step 6: Transfer to a Central Accumulation Area (CAA)

Once the volume of waste in an SAA approaches 55 gallons, or when the container is full, it should be moved to a Central Accumulation Area (CAA).[8] The CAA is a designated on-site storage location from which a licensed waste hauler will collect the waste.[9]

Step 7: Arrange for Licensed Waste Disposal

The disposal of this compound must be handled by a licensed hazardous waste disposal company.[10] Prohibited disposal methods include discharging to the sewer system or discarding in regular trash.[7] The disposal facility will typically use high-temperature incineration for organic compounds of this nature.[11]

Step 8: Manifesting and Record Keeping

All shipments of hazardous waste require a manifest that identifies the hazards associated with the waste.[10] Your institution's Environmental Health and Safety (EHS) department will typically manage this process. It is crucial to maintain copies of all waste manifests for regulatory compliance.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Personal Protective Equipment (PPE) is Mandatory:

  • Chemical-resistant gloves (e.g., nitrile)[6]

  • Splash-proof safety goggles and a face shield[4][6]

  • A properly fitted lab coat or chemical-resistant apron[4][6]

All spill cleanup activities should be conducted within a chemical fume hood if possible.[4][6]

For Small Spills (≤ 50 mL):

  • Alert personnel in the immediate area.

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or commercial spill pads.[6][12]

  • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.[6][13]

  • Place the collected waste into a labeled, sealable, and chemically compatible container for hazardous waste disposal.[6][12]

For Large Spills (> 50 mL):

  • Evacuate the immediate area.

  • Contact your institution's EHS or emergency response team immediately.

Decontamination of Empty Containers

Containers that previously held this compound must be properly decontaminated before being discarded or reused.

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[14]

  • Deface Label: Completely remove or obliterate the original label on the container.[14]

  • Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste, though it is always best to confirm with your institution's specific guidelines.[14][15]

Conclusion: Fostering a Culture of Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to these guidelines, researchers and drug development professionals can ensure that their work contributes to scientific advancement without compromising the well-being of their colleagues or the environment.

References
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Chemos GmbH & Co.KG. (2020, February 4). Safety Data Sheet: Azetidine.
  • CymitQuimica. (2023, September 6). Safety Data Sheet: 3-(Phenylsulfonyl)azetidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28901586, this compound.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22249, 3-Methyl-3-phenylazetidine.
  • Apollo Scientific. (2023, July 5). Azetidine hydrochloride Safety Data Sheet.
  • MedChemExpress. (n.d.). Azetidine-3-carboxylic acid Safety Data Sheet.
  • MedchemExpress.com. (2025, December 7). Safety Data Sheet.
  • Benchchem. (n.d.). Stability and proper storage conditions for aziridine compounds.
  • Chemsrc. (2025, August 24). This compound | CAS#:4363-13-7.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-(2-Tert-butylphenoxy)azetidine.
  • Sigma-Aldrich. (2024, September 9). Safety Data Sheet.
  • Angene Chemical. (2024, April 21). Safety Data Sheet.
  • LookChem. (n.d.). Cas 4363-13-7, this compound.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet.
  • University of Cincinnati. (2022, February 1). Advisory 7.3.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 3-Phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unique structural motif of the azetidine ring, particularly when substituted with a phenyl group, makes 3-Phenylazetidine a valuable building block in modern medicinal chemistry. Its incorporation into novel molecular scaffolds can significantly influence pharmacological properties. However, the inherent reactivity and potential hazards associated with this strained heterocyclic amine necessitate a robust understanding of its safe handling, storage, and disposal. This guide provides essential, field-proven insights to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Reactivity of this compound

While a comprehensive, officially published Safety Data Sheet (SDS) for this compound is not consistently available, a thorough risk assessment can be conducted by examining data from structurally analogous compounds, such as other substituted azetidines and aromatic amines.

Based on this comparative analysis, this compound should be treated as a compound with the following potential hazards:

Hazard ClassGHS Hazard StatementRationale and Precautionary Measures
Skin Corrosion/Irritation H315: Causes skin irritation[1]Azetidine and its derivatives are known to be irritants. Prolonged or repeated contact can lead to dermatitis. Precaution: Avoid all direct skin contact.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1]Direct contact with the eyes can cause significant irritation and potential damage. Precaution: Mandatory use of chemical safety goggles.
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled[2]While specific LD50 data for this compound is scarce, related compounds exhibit moderate acute toxicity. Precaution: Handle in a well-ventilated area, preferably a fume hood, and prevent all routes of exposure.
Respiratory Irritation H335: May cause respiratory irritation[1][3]Inhalation of vapors or aerosols can irritate the respiratory tract. Precaution: Engineering controls such as a fume hood are the primary line of defense.
Flammability H225: Highly flammable liquid and vapour[4][5]Although the flashpoint of this compound is not readily available, many small heterocyclic amines are flammable. Precaution: Keep away from ignition sources and use in a well-ventilated area.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE is not merely a procedural step but a scientifically informed decision to mitigate specific, identified risks.

PPE CategorySpecifications and Rationale
Eye & Face Protection Tightly fitting safety goggles compliant with EN 166 are the minimum requirement. For operations with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield must be worn over the safety goggles.[6]
Hand Protection Chemical-resistant gloves are mandatory. Due to the lack of specific permeation data for this compound, a conservative approach is recommended. Nitrile or neoprene gloves are generally suitable for handling amines.[7] However, it is imperative to consult the glove manufacturer's chemical resistance guide for the most up-to-date information. Double-gloving is a recommended best practice, especially for prolonged handling.[8]
Body Protection A flame-resistant laboratory coat with long sleeves and a solid front is required. Ensure that the lab coat is fully buttoned to provide maximum coverage. For larger scale operations, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[4] If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A proper fit test is essential for the respirator to be effective.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-documented operational plan is the cornerstone of a safe laboratory environment. This protocol should be reviewed and understood by all personnel involved in the handling of this compound.

Preparation and Pre-Handling Checklist
  • Information Review: Thoroughly read and understand the safety information available for this compound and analogous compounds.

  • Engineering Controls: Verify that the chemical fume hood is functioning correctly (check the airflow monitor).

  • PPE Inspection: Inspect all PPE for any signs of damage or degradation before use.

  • Emergency Equipment: Confirm the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) is readily available.

Handling Protocol

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Prep Don appropriate PPE Setup Set up experiment in fume hood Prep->Setup Transfer Transfer this compound using appropriate techniques Setup->Transfer Reaction Conduct reaction under inert atmosphere if necessary Transfer->Reaction Quench Quench any unreacted material safely Reaction->Quench Cleanup Clean glassware and work area Quench->Cleanup

Caption: Workflow for the safe handling of this compound.

Emergency Procedures
ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[10]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[10]
Small Spill (<100 mL) Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Large Spill (>100 mL) Evacuate the immediate area and alert nearby personnel. If the spill is flammable, eliminate all ignition sources. Contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship of Chemical Waste

The proper disposal of this compound and its associated waste is not only a matter of regulatory compliance but also of environmental responsibility.

Waste Segregation and Collection

Disposal_Plan cluster_Waste_Streams Waste Streams cluster_Collection Collection cluster_Disposal Disposal Liquid_Waste Liquid Waste: - Unused this compound - Reaction mixtures - Solvent rinses Waste_Container Clearly labeled, sealed hazardous waste container Liquid_Waste->Waste_Container Solid_Waste Solid Waste: - Contaminated gloves - Contaminated paper towels - Used silica gel Solid_Waste->Waste_Container Disposal_Vendor Licensed Environmental Waste Disposal Company Waste_Container->Disposal_Vendor

Caption: Segregation and disposal plan for this compound waste.

Disposal Protocol
  • Waste Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).

  • Container Compatibility: Use containers that are compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Segregation: Do not mix this compound waste with incompatible materials. It should be collected as a non-halogenated organic waste stream unless other components dictate a different classification.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as hazardous waste.[12] After rinsing, the container can be disposed of as non-hazardous waste or recycled according to your institution's policies.

  • Final Disposal: All hazardous waste containing this compound must be disposed of through a licensed and approved environmental waste disposal company. Adhere to all local, state, and federal regulations.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their pursuit of scientific discovery, ensuring a culture of safety and responsibility within the laboratory.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.
  • PubChem - National Institutes of Health. (n.d.). Azetidine.
  • Chemsrc. (2025, August 24). This compound.
  • PubChem - National Institutes of Health. (n.d.). This compound.
  • DrugFuture.com. (n.d.). RTECS NUMBER-CM4315300-Chemical Toxicity Database.
  • AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid.
  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
  • University of Wisconsin-Madison - Chemical Safety. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • GIZ. (n.d.). A safety and chemical disposal guideline for Minilab users.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.